2-Amino-3-phenylpropanenitrile hydrochloride
Description
Properties
IUPAC Name |
2-amino-3-phenylpropanenitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.ClH/c10-7-9(11)6-8-4-2-1-3-5-8;/h1-5,9H,6,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMLFFOLHKSAFBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
93554-83-7 | |
| Record name | 2-Amino-3-phenylpropanenitrile hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093554837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-AMINO-3-PHENYLPROPANENITRILE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LHV3D4G546 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile building block in organic and medicinal chemistry. We will delve into its fundamental properties, synthesis, reactivity, and critical applications, offering field-proven insights and detailed experimental protocols to support your research and development endeavors.
Core Chemical Identity and Properties
This compound is the hydrochloride salt of an α-aminonitrile derived from phenylalanine. Its structure combines a reactive nitrile group, a primary amine, and a benzyl side chain, making it a valuable precursor for a variety of more complex molecules.
Nomenclature and Identifiers
-
Systematic Name: this compound
-
Common Synonyms: α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride
-
Molecular Formula: C₉H₁₁ClN₂[1]
-
Molecular Weight: 182.65 g/mol [1]
Physicochemical Properties
A thorough understanding of the physicochemical properties is paramount for designing synthetic routes and purification strategies.
| Property | Value | Source |
| Molecular Weight | 182.65 g/mol | [1] |
| Physical Form | Solid | |
| Purity (Typical) | ≥95% | [2] |
| Melting Point | Data not available in searched literature. | |
| Solubility | The presence of the amino group enhances polarity and solubility in protic solvents.[5] General amino acid hydrochlorides exhibit good solubility in water and lower alcohols, with decreasing solubility in less polar organic solvents. Specific quantitative data for this compound is not readily available in the searched literature. | |
| pKa | Specific pKa values for this compound are not available in the searched literature. The primary amine would be expected to have a pKa in the range of 7-9. |
Synthesis and Mechanism
The most common and industrially relevant synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis . This robust one-pot, three-component reaction offers high yields and atom economy.
The Strecker Synthesis: A Step-by-Step Protocol
This protocol outlines the synthesis of racemic this compound from phenylacetaldehyde.
Reaction Scheme:
Caption: Strecker synthesis workflow.
Materials:
-
Phenylacetaldehyde
-
Ammonia (gas or aqueous solution)
-
Sodium Cyanide (NaCN)
-
Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hydrogen chloride (HCl) in dioxane
Procedure: [1]
-
Iminium Ion Formation: In a suitable reaction vessel, a 30 wt% solution of sodium cyanide in water is saturated with ammonia gas at 25°C. Acetic acid is then added, followed by the slow addition of phenylacetaldehyde. The ammonia reacts with the aldehyde to form an iminium ion intermediate.
-
Cyanide Addition: The cyanide ion from NaCN acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the α-aminonitrile (2-amino-3-phenylpropanenitrile). The reaction is typically stirred for several hours at a slightly elevated temperature (e.g., 35°C) to ensure complete conversion.
-
Workup and Extraction: After the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane to separate the organic product from the aqueous phase.
-
Salt Formation and Isolation: The organic layer is evaporated, and the residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added to the ethereal solution. This protonates the primary amine, leading to the precipitation of this compound.
-
Purification: The precipitated solid is collected by filtration and washed with diethyl ether to remove any remaining impurities, yielding the final product with a typical yield of 80-85%.[1]
Mechanistic Insights
The Strecker synthesis proceeds through two key steps: the formation of an iminium ion from the aldehyde and ammonia, followed by the nucleophilic attack of a cyanide ion. The initial condensation is often the rate-determining step and can be influenced by the steric and electronic properties of the aldehyde. The subsequent hydrolysis of the nitrile group can be achieved under acidic or basic conditions to yield the corresponding amino acid, phenylalanine.
Caption: Key stages of the Strecker synthesis mechanism.
Spectroscopic and Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm range), a multiplet for the methine proton (CH) adjacent to the amino and nitrile groups, and a multiplet for the diastereotopic methylene protons (CH₂) of the benzyl group. The protons of the ammonium group (-NH₃⁺) may appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum should display signals for the aromatic carbons, with the ipso-carbon being the most deshielded. The nitrile carbon (CN) will have a characteristic chemical shift in the 115-125 ppm region. The methine and methylene carbons will also show distinct signals.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorptions include:
-
N-H stretch: A broad absorption in the 3000-3400 cm⁻¹ region, characteristic of the ammonium salt.
-
C-H stretch: Aromatic and aliphatic C-H stretching vibrations typically appear between 2850 and 3100 cm⁻¹.
-
C≡N stretch: A sharp, medium-intensity absorption around 2240-2260 cm⁻¹, which is characteristic of the nitrile group.
-
C=C stretch: Aromatic ring vibrations are expected in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak for the free base (C₉H₁₀N₂) at an m/z of approximately 146.19.[6] Common fragmentation patterns would involve the loss of the nitrile group or cleavage of the benzyl side chain.
High-Performance Liquid Chromatography (HPLC)
Purity analysis is typically performed using reverse-phase HPLC with UV detection. A C18 column is commonly employed. The mobile phase often consists of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Derivatization with reagents such as o-phthalaldehyde (OPA) can be used to enhance detection sensitivity for amino compounds.
Reactivity and Applications in Drug Development
The synthetic utility of this compound stems from the reactivity of its two primary functional groups: the amino group and the nitrile group.
Key Reactions
-
Hydrolysis of the Nitrile: As a direct precursor to phenylalanine, the nitrile group can be hydrolyzed to a carboxylic acid under either acidic or basic conditions. This is a fundamental transformation in amino acid synthesis.
-
Reduction of the Nitrile: The nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This yields a 1,2-diamine, which is a valuable building block for various heterocyclic compounds.
-
Reactions of the Amino Group: The primary amino group can undergo a wide range of reactions, including acylation, alkylation, and reductive amination, allowing for the introduction of diverse substituents.
Role in Medicinal Chemistry
α-Aminonitriles are important intermediates in the synthesis of various biologically active compounds. While specific, publicly documented examples of pharmaceuticals derived directly from this compound are scarce, its structural motif is relevant to several classes of drugs. The analogous compound, (2S)-2-amino-3-phenylpropan-1-ol, is a known intermediate in pharmaceutical synthesis, highlighting the value of this chemical scaffold. The versatility of α-aminonitriles makes them attractive starting materials for the synthesis of:
-
Peptidomimetics: By modifying the amino acid structure, novel peptide-like molecules with improved stability and pharmacological properties can be created.
-
Heterocyclic Compounds: The diamine products resulting from nitrile reduction are key precursors for the synthesis of piperazines, imidazoles, and other nitrogen-containing heterocycles that are prevalent in many drug molecules.
-
Chiral Ligands: Enantiomerically pure forms of this compound can be used in the synthesis of chiral ligands for asymmetric catalysis, a critical tool in modern drug synthesis.
Caption: Synthetic utility and applications of 2-Amino-3-phenylpropanenitrile HCl.
Safety and Handling
As with all chemicals, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. If there is a risk of generating dust, respiratory protection should be used.[7]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration at a licensed chemical destruction facility.[7]
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Strecker reaction and the dual reactivity of its amino and nitrile functional groups provide access to a wide range of important molecular scaffolds, including amino acids, diamines, and various heterocyclic systems. While a lack of publicly available, detailed physicochemical and spectroscopic data presents a challenge, the fundamental principles of its chemistry are well-understood. This guide provides a solid foundation for researchers and drug development professionals to effectively and safely utilize this important building block in their synthetic endeavors.
References
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Center for Biotechnology Information.
- Dalton Research Molecules. (n.d.). This compound salt.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. National Institutes of Health.
Sources
- 1. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 2. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. Buy 2-Amino-2-methyl-3-phenylpropanenitrile [smolecule.com]
- 6. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 93554-83-7|this compound| Ambeed [ambeed.com]
"2-Amino-3-phenylpropanenitrile hydrochloride" CAS number 93554-83-7
An In-Depth Technical Guide to 2-Amino-3-phenylpropanenitrile hydrochloride (CAS: 93554-83-7)
Executive Summary
This compound (CAS No. 93554-83-7) is a pivotal chemical intermediate, primarily recognized as the nitrile analogue of the essential amino acid, phenylalanine. This guide offers a comprehensive technical overview for researchers, scientists, and professionals in drug development. It delves into the compound's fundamental properties, detailed synthesis via the Strecker reaction, modern analytical characterization techniques, significant applications as a versatile building block in synthetic chemistry, and essential safety and handling protocols. The narrative emphasizes the causality behind experimental choices, providing field-proven insights grounded in authoritative references to ensure scientific integrity and practical utility.
Chemical Identity and Physicochemical Properties
This compound is the salt form of α-aminobenzyl cyanide. The hydrochloride moiety enhances the compound's stability and modifies its solubility profile, making it amenable to various synthetic and handling conditions. Its structure is foundational to its utility, combining a reactive nitrile group, a primary amine, and a benzyl side chain, mirroring the structure of phenylalanine.
Table 1: Core Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 93554-83-7 | [1][2] |
| Molecular Formula | C₉H₁₀N₂·HCl | [3] |
| Molecular Weight | 182.65 g/mol | |
| Chemical Structure | ||
| IUPAC Name | This compound | |
| Synonyms | α-Aminobenzenepropanenitrile hydrochloride, Phenylalanine nitrile hydrochloride | [4][5] |
| Physical Form | Solid | [1] |
| Purity (Typical) | ≥95% | [1][6] |
| SMILES | C1=CC=C(C=C1)CC(C#N)N.Cl |
Synthesis and Mechanism: The Strecker Reaction
The most direct and widely recognized method for synthesizing α-amino nitriles, including 2-amino-3-phenylpropanenitrile, is the Strecker synthesis.[7][8] This robust, one-pot, three-component reaction provides an efficient route from simple aldehydic precursors.
The Strecker Synthesis Pathway
The synthesis proceeds in two primary stages starting from phenylacetaldehyde:
-
Iminium Ion Formation: Phenylacetaldehyde reacts with ammonia. The ammonium ion (formed in situ, often with a mild acid catalyst like acetic acid) protonates the aldehyde's carbonyl oxygen, activating it for nucleophilic attack by ammonia.[8] Subsequent dehydration leads to the formation of an imine, which is in equilibrium with its protonated form, the iminium ion. The removal of water drives this equilibrium forward.
-
Cyanide Addition: A nucleophilic cyanide source, such as sodium cyanide (NaCN), attacks the electrophilic carbon of the iminium ion.[8] This step forms the stable α-amino nitrile product, 2-amino-3-phenylpropanenitrile. The final step involves protonation to yield the hydrochloride salt.
Detailed Experimental Protocol
The following protocol is adapted from established synthetic routes and provides a self-validating system for laboratory-scale preparation.[4]
Step-by-Step Methodology:
-
Reaction Setup: A 30 wt% aqueous solution of sodium cyanide (4.0 mol) is charged into a suitable reactor at 25°C and saturated with ammonia gas.
-
Causality: Ammonia serves as the nitrogen source for the amino group. Saturating the solution ensures it is readily available for imine formation.
-
-
Catalyst Addition: Acetic acid (4.0 mol) is added over 30 minutes.
-
Causality: Acetic acid acts as a mild acid catalyst, facilitating the protonation of the aldehyde's carbonyl group, which is the rate-determining step for imine formation.
-
-
Aldehyde Addition: Phenylacetaldehyde (4.0 mol) is added dropwise over 45 minutes, maintaining the reaction temperature at 35°C.
-
Causality: Slow addition controls the exothermic reaction and prevents side-product formation.
-
-
Reaction: The mixture is stirred for 4 hours at 35°C to ensure the reaction proceeds to completion.
-
Extraction: The reaction mixture is extracted with dichloromethane (CH₂Cl₂).
-
Causality: The organic amino nitrile product is more soluble in dichloromethane than in the aqueous reaction medium, allowing for its separation from inorganic salts.
-
-
Isolation of Free Base: The organic layer is evaporated under reduced pressure to yield the crude 2-amino-3-phenylpropanenitrile as a residual oil.
-
Salt Formation: The residue is dissolved in diethyl ether. A saturated solution of HCl in dioxane is then added.
-
Causality: The hydrochloride salt is insoluble in diethyl ether, causing it to precipitate out of the solution. This is a standard and efficient method for both purification and conversion to a stable, solid form. A reported yield for this precipitation step is 80-85%.[4]
-
-
Final Product Isolation: The precipitated solid is collected by filtration, washed with fresh diethyl ether to remove any soluble impurities, and dried under vacuum.
Analytical Characterization and Quality Control
Confirming the identity and purity of the final product is critical. A multi-technique approach is necessary for comprehensive characterization.
Table 2: Analytical Characterization Techniques
| Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation & purity | Signals corresponding to aromatic protons (~7.2-7.4 ppm), the benzylic CH₂ group, the α-CH group, and the amine protons. |
| ¹³C NMR | Carbon skeleton confirmation | Distinct signals for the nitrile carbon (~118-125 ppm), aromatic carbons, benzylic carbon, and the α-carbon. |
| FT-IR Spectroscopy | Functional group identification | A sharp, characteristic absorbance for the nitrile (C≡N) stretch around 2240-2260 cm⁻¹. Broad N-H stretching for the ammonium salt. |
| Mass Spectrometry | Molecular weight verification | The mass spectrum should show the molecular ion peak for the free base (C₉H₁₀N₂) at m/z ≈ 146.08. |
| HPLC | Purity assessment | A single major peak indicating high purity. A HILIC method is recommended. |
Advanced Chromatographic Analysis: HILIC-HPLC
Standard reversed-phase HPLC is often challenging for highly polar compounds like amino nitriles due to poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is a superior alternative that provides excellent retention and separation without the need for derivatization.[9]
Exemplary HILIC-HPLC Method:
-
Column: Silica-based HILIC column (e.g., with amide or cyano stationary phase).
-
Mobile Phase: Isocratic elution with a high percentage of an organic solvent, such as Acetonitrile:Aqueous Buffer (e.g., 20 mM ammonium formate, pH 3.0) in a 90:10 v/v ratio.
-
Causality: The high organic content creates an aqueous layer on the silica surface, allowing the polar analyte to partition and be retained.
-
-
Detector: UV at a low wavelength (e.g., 210 nm) or an Evaporative Light Scattering Detector (ELSD) for universal detection.
Applications in Research and Development
This compound is not an end-product but a versatile intermediate with significant potential in several areas of chemical synthesis.
-
Precursor to Phenylalanine and Analogues: The most direct application is the hydrolysis of the nitrile group to a carboxylic acid. This transformation, typically achieved under strong acidic or basic conditions, converts the molecule directly into racemic phenylalanine, which can then be used in further syntheses or resolved into its pure enantiomers.
-
Building Block in Peptide Synthesis: The amine group can be protected (e.g., with a Boc or Fmoc group) to form a stable intermediate like (S)-N-Boc-phenylalanine-nitrile.[10] This protected form is a valuable building block for synthesizing non-natural peptides or peptidomimetics where the C-terminal carboxylic acid is replaced by a nitrile or other functional group. Such modifications are crucial in drug discovery to enhance metabolic stability or receptor binding affinity.
-
Pharmaceutical and Agrochemical Scaffolding: The compound serves as a versatile scaffold. The amine and nitrile groups can be independently modified to create a diverse library of compounds for screening in drug discovery and agrochemical research.[5][10]
Safety, Handling, and Storage
Table 3: Safety and Handling Guidelines
| Aspect | Recommendation | Rationale |
| Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US). | To prevent skin and eye contact with the potentially hazardous solid.[11] |
| Handling | Handle only in a well-ventilated area, preferably within a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles.[12] |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials (e.g., strong oxidizing agents). | To maintain chemical integrity and prevent accidental release.[12] |
| First Aid: Eyes | Immediately flush with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention. | To rinse away any particulate matter and minimize irritation.[12] |
| First Aid: Skin | Wash off immediately with soap and plenty of water. Remove contaminated clothing. | To decontaminate the skin surface. |
| First Aid: Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. | To remove the individual from exposure.[12] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | To ensure environmental and public safety. |
References
- Master Organic Chemistry (2018). The Strecker Synthesis of Amino Acids.
- Rao, B.M. et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2): 372-380.
Sources
- 1. This compound | 93554-83-7 [sigmaaldrich.com]
- 2. This compound salt | CAS 93554-83-7 [daltonresearchmolecules.com]
- 3. scbt.com [scbt.com]
- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. Benzenepropanenitrile, a-amino-, hydrochloride (1:1)/ LIDE PHARMA- Factory supply / Best price, CasNo.93554-83-7 LIDE PHARMACEUTICALS LIMITED China (Mainland) [lidepharma.lookchem.com]
- 6. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. jocpr.com [jocpr.com]
- 10. chemimpex.com [chemimpex.com]
- 11. echemi.com [echemi.com]
- 12. fishersci.com [fishersci.com]
"2-Amino-3-phenylpropanenitrile hydrochloride" synthesis mechanism
An In-Depth Technical Guide to the Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the synthesis of this compound, a key intermediate in the production of the essential amino acid phenylalanine and its derivatives. The primary focus is a detailed exposition of the Strecker synthesis, the most classical and widely utilized method for preparing α-aminonitriles. We will dissect the reaction mechanism, explore the causality behind experimental choices, and present a validated experimental protocol. Furthermore, this guide will touch upon modern advancements, including asymmetric catalytic approaches, to address the increasing demand for enantiomerically pure compounds in pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this fundamental organic transformation.
Introduction: The Significance of α-Aminonitriles
2-Amino-3-phenylpropanenitrile, the free base of the titled compound, is an α-aminonitrile. This class of compounds serves as a crucial synthetic precursor to α-amino acids, which are the foundational building blocks of proteins and peptides.[1][2] The Strecker synthesis, discovered by Adolph Strecker in 1850, remains one of the most efficient and versatile methods for their preparation from simple aldehydic starting materials.[3][4] The conversion of the nitrile group into a carboxylic acid via hydrolysis provides direct access to the corresponding amino acid.[5][6] The hydrochloride salt form (CAS 93554-83-7) enhances the stability and simplifies the handling and purification of the aminonitrile intermediate.[7][8]
The Core Mechanism: Strecker Synthesis
The classical Strecker synthesis is a one-pot, three-component reaction that condenses an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile.[3][6][9] In the context of our target molecule, the reactants are phenylacetaldehyde, an ammonia source (typically ammonium chloride), and a cyanide salt (such as sodium or potassium cyanide).
The mechanism can be logically divided into two primary stages: the formation of an iminium ion intermediate and the subsequent nucleophilic addition of cyanide.
Stage 1: Imine/Iminium Ion Formation
The reaction commences with the formation of an imine from phenylacetaldehyde and ammonia. Ammonium chloride (NH₄Cl) is a judicious choice of reagent as it exists in equilibrium with ammonia (NH₃) and serves as a mild acid catalyst.[9]
-
Protonation of the Aldehyde: The ammonium ion protonates the carbonyl oxygen of phenylacetaldehyde. This step significantly increases the electrophilicity of the carbonyl carbon, activating it for nucleophilic attack.[3][9]
-
Nucleophilic Attack by Ammonia: Ammonia, a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (a hemiaminal).[3]
-
Dehydration: A proton transfer occurs, followed by the elimination of a water molecule. This dehydration step is an equilibrium process and is driven towards the product, the iminium ion, which is the key electrophile for the next stage.[3][5]
Stage 2: Nucleophilic Cyanide Addition
Once the iminium ion is formed, the cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic imine carbon.[9][10]
-
C-C Bond Formation: The cyanide ion attacks the iminium carbon, forming a new carbon-carbon bond.[6][9]
-
Formation of the α-Aminonitrile: This attack neutralizes the charge, yielding the final product of this stage: 2-Amino-3-phenylpropanenitrile.[3]
Stage 3: Isolation as the Hydrochloride Salt
The crude aminonitrile is typically a basic oil. To facilitate purification and improve stability, it is converted to its hydrochloride salt. This is achieved by treating a solution of the aminonitrile in an organic solvent (e.g., diethyl ether) with hydrogen chloride (often as a solution in dioxane or ether).[11] The protonation of the primary amine leads to the precipitation of this compound as a stable, often crystalline solid, which can be easily isolated by filtration.[11]
Experimental Protocol and Data
The following protocol is a representative example for the synthesis of racemic this compound. [11]Extreme caution must be exercised when handling cyanide salts, which are highly toxic. All operations should be conducted in a well-ventilated fume hood.
Step-by-Step Methodology
-
Reaction Setup: A 30 wt% aqueous solution of sodium cyanide (NaCN) is charged into a reaction vessel at 25 °C.
-
Ammonia Saturation: The solution is saturated with ammonia (NH₃) gas.
-
Acidification & Aldehyde Addition: Acetic acid is added, followed by the slow addition of phenylacetaldehyde. The addition of acid in situ generates HCN from the sodium cyanide.
-
Reaction: The mixture is stirred at 35 °C for approximately 4 hours to ensure the completion of the reaction.
-
Workup and Extraction: After cooling, the reaction mixture is extracted with an organic solvent, such as dichloromethane (CH₂Cl₂), to isolate the crude aminonitrile free base.
-
Solvent Exchange: The organic layer is evaporated, and the residue is redissolved in diethyl ether.
-
Precipitation of Hydrochloride Salt: A saturated solution of hydrogen chloride (HCl) in 1,4-dioxane is added to the ethereal solution.
-
Isolation: The precipitated white solid, rac-2-amino-3-phenylpropionitrile hydrochloride, is collected by filtration, washed with diethyl ether, and dried.
Quantitative Data Summary
The following table outlines the typical stoichiometry for this synthesis.
| Component | Role | Molar Mass ( g/mol ) | Example Moles | Equivalents |
| Phenylacetaldehyde | Aldehyde | 120.15 | 4.0 | 1.0 |
| Sodium Cyanide | Cyanide Source | 49.01 | 4.0 | 1.0 |
| Ammonia | Amine Source | 17.03 | Saturated | Excess |
| Acetic Acid | Acid | 60.05 | 4.0 | 1.0 |
| Hydrogen Chloride | Salt Formation | 36.46 | ~3.5 | ~0.9 |
| Product | 2-Amino-3-phenylpropanenitrile HCl | 182.65 | Theoretical: 4.0 | - |
| Reported Yield | ~3.2 - 3.4 | 80-85% [11] |
Conclusion
The Strecker synthesis provides a robust, scalable, and economically viable route to this compound. Its straightforward mechanism, reliance on readily available starting materials, and simple isolation procedure have cemented its place in both academic and industrial settings. While the classical method yields a racemic product, modern advancements in asymmetric catalysis offer sophisticated solutions for producing enantiomerically pure versions, catering to the stringent stereochemical demands of the pharmaceutical industry. A thorough understanding of the underlying mechanistic principles is paramount for optimizing reaction conditions and troubleshooting potential synthetic challenges.
References
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry. [Link]
- Strecker amino acid synthesis. Wikipedia. [Link]
- Strecker Synthesis. Organic Chemistry Portal. [Link]
- Chu, G.-H., Gu, M., Gerard, B., & Dolle, R. E. (2011). Development of a New α-Aminonitrile Synthesis.
- Strecker Synthesis. NROChemistry. [Link]
- α-Aminonitrile synthesis by cyan
- Strecker Synthesis. (n.d.). Master Organic Chemistry. [Link]
- A truly green synthesis of a-aminonitriles via Strecker reaction. Semantic Scholar. [Link]
- Ali, A., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
- Shibasaki, M., Kanai, M., & Mita, T. (2008). The Catalytic Asymmetric Strecker Reaction. Organic Reactions, 70. [Link]
- Ishitani, H., et al. (1999). Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society. [Link]
- Vachal, P., & Jacobsen, E. N. (2002).
- Recent advances on asymmetric Strecker reactions.
Sources
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Strecker Synthesis [organic-chemistry.org]
- 11. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
The Strategic Utility of 2-Amino-3-phenylpropanenitrile Hydrochloride in Advanced Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available precursors, 2-Amino-3-phenylpropanenitrile hydrochloride, a derivative of the amino acid phenylalanine, stands out as a highly versatile and valuable building block. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile moiety, opens a gateway to a diverse array of chemical transformations. This guide provides a comprehensive exploration of the synthetic applications of this compound, delving into its synthesis, key reactions, and its pivotal role in the development of chiral molecules and pharmaceutically active compounds. With a focus on the underlying chemical principles and practical experimental considerations, this document aims to equip researchers and drug development professionals with the knowledge to effectively harness the synthetic potential of this remarkable precursor.
Core Properties and Spectroscopic Data
A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis. This compound is a stable, solid compound, readily available from various chemical suppliers.[1][2]
| Property | Value | Source |
| CAS Number | 93554-83-7 | [1] |
| Molecular Formula | C₉H₁₀N₂·HCl | [2] |
| Molecular Weight | 182.65 g/mol | [2] |
| Appearance | Solid | |
| Purity | Typically ≥95% | [3] |
While a comprehensive set of publicly available, peer-reviewed spectroscopic data is not readily consolidated in a single source, typical spectral characteristics can be inferred from its structure and data for the free base is available on databases like PubChem.[4][5] The hydrochloride salt will exhibit characteristic shifts, particularly for the protons and carbons near the amino and nitrile groups.
-
¹H NMR: Protons alpha to the amino and nitrile groups are expected to appear as a multiplet, with the benzylic protons also showing characteristic signals. The aromatic protons will be present in the typical downfield region.
-
¹³C NMR: The nitrile carbon will have a characteristic chemical shift in the downfield region (typically around 120 ppm). The carbon bearing the amino and nitrile groups, as well as the benzylic and aromatic carbons, will also show distinct signals.[6]
-
IR Spectroscopy: Key vibrational bands are expected for the N-H stretching of the ammonium salt, the C≡N stretching of the nitrile group, and the aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum of the free base would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[4]
The Gateway to Phenylalanine and its Derivatives: The Strecker Synthesis
The most common and historically significant method for the synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis.[1][7][8][9] This robust and versatile one-pot, three-component reaction involves the condensation of an aldehyde (phenylacetaldehyde), a source of ammonia (ammonium chloride), and a cyanide source (sodium or potassium cyanide).[8][9]
Reaction Mechanism: A Stepwise Look at Bond Formation
The causality behind the Strecker synthesis lies in a sequential series of nucleophilic additions and eliminations.[8][9]
Figure 1: Simplified mechanism of the Strecker synthesis.
-
Imine Formation: Phenylacetaldehyde reacts with ammonia to form an imine intermediate, with the elimination of a water molecule.[8][9] The reaction is often facilitated by mildly acidic conditions, which protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]
-
Nucleophilic Attack by Cyanide: The cyanide ion then acts as a nucleophile, attacking the electrophilic carbon of the imine (or more likely, the protonated iminium ion) to form the stable α-aminonitrile.[8][9]
Experimental Protocol: A Self-Validating System
The following protocol is a representative example of a classical Strecker synthesis for the preparation of racemic this compound.[10]
Materials:
-
Phenylacetaldehyde
-
Ammonium chloride (NH₄Cl)
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Methanol or Ethanol
-
Hydrochloric acid (HCl)
-
Diethyl ether
Procedure:
-
In a well-ventilated fume hood, dissolve ammonium chloride in water and add to a solution of phenylacetaldehyde in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add an aqueous solution of sodium cyanide to the cooled mixture with vigorous stirring. Caution: Cyanide salts are highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction should be performed in a fume hood.
-
Allow the reaction to stir at room temperature for several hours to overnight.
-
Extract the aqueous mixture with an organic solvent such as diethyl ether or dichloromethane.
-
Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter and concentrate the organic solution under reduced pressure to obtain the crude aminonitrile.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., diethyl ether) and bubble dry HCl gas through the solution, or add a solution of HCl in an organic solvent, to precipitate the hydrochloride salt.
-
Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
Trustworthiness: This protocol is a self-validating system as the progress of the reaction can be monitored by Thin Layer Chromatography (TLC), and the final product can be characterized by melting point determination and spectroscopic methods (NMR, IR) to confirm its identity and purity.
Key Synthetic Transformations and Applications
The true synthetic power of this compound is realized in its subsequent transformations, which provide access to a wide range of valuable molecules.
Hydrolysis to Phenylalanine: The Amino Acid Connection
The most direct and significant application of 2-Amino-3-phenylpropanenitrile is its hydrolysis to the amino acid phenylalanine. This can be achieved under either acidic or basic conditions.[7][9]
Figure 2: Hydrolysis of the aminonitrile to phenylalanine.
The resulting phenylalanine is a crucial building block in peptide synthesis and serves as a precursor for various pharmaceuticals. For instance, fluorinated phenylalanine derivatives have shown significant potential as therapeutic agents and for PET imaging.[10][11] Phenylalanine is also a key component in the synthesis of the artificial sweetener aspartame.
Asymmetric Synthesis of Phenylalanine: The classical Strecker synthesis yields a racemic mixture of the aminonitrile, and consequently, racemic phenylalanine. For pharmaceutical applications, enantiomerically pure amino acids are often required. This can be achieved through:
-
Resolution of the racemic mixture: Classical resolution techniques using chiral resolving agents can be employed.
-
Enzymatic Hydrolysis: The use of enantioselective enzymes, such as nitrilases or amidases, can selectively hydrolyze one enantiomer of the aminonitrile or an N-acetylated derivative, allowing for the separation of the desired enantiomer.[12][13] Phenylalanine ammonia lyases (PALs) have also been engineered for the synthesis of D-phenylalanine derivatives.[13][14]
-
Asymmetric Strecker Synthesis: The use of chiral auxiliaries or chiral catalysts in the Strecker reaction can directly produce an enantiomerically enriched aminonitrile.[15][16]
| Method | Key Feature | Enantiomeric Excess (ee) | Reference |
| Enzymatic Resolution | Enantiomer-specific amidohydrolyzing activity of microorganisms | >99.5% for (R)- and (S)-β-Phe | [12] |
| Asymmetric Catalysis | Rh-catalyzed conjugate addition and enantioselective protonation | Up to 99% for phenylalanine derivatives | [15][16] |
Reduction to 1,2-Diamino-3-phenylpropane: A Chiral Diamine Scaffold
The nitrile group of 2-Amino-3-phenylpropanenitrile can be readily reduced to a primary amine, yielding 1,2-diamino-3-phenylpropane. This transformation is typically achieved through catalytic hydrogenation.
Figure 3: Reduction of the aminonitrile to a vicinal diamine.
Experimental Protocol: Catalytic Hydrogenation with Raney Nickel
Raney Nickel is a commonly used catalyst for the hydrogenation of nitriles due to its high activity.[17][18][19]
Materials:
-
This compound
-
Raney Nickel (slurry in water or ethanol)
-
Ethanol or Methanol (solvent)
-
Ammonia (optional, to suppress secondary amine formation)
-
Hydrogen gas
-
High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)
Procedure:
-
In a high-pressure reaction vessel, suspend this compound in ethanol.
-
Carefully add a catalytic amount of Raney Nickel slurry. Caution: Raney Nickel is pyrophoric when dry. Handle as a slurry.
-
(Optional) Add a solution of ammonia in ethanol to the reaction mixture. This helps to suppress the formation of secondary and tertiary amine byproducts.[20]
-
Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring.
-
Monitor the reaction progress by monitoring the hydrogen uptake.
-
Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Caution: The filter cake should be kept wet to prevent ignition of the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 1,2-diamino-3-phenylpropane.
-
The product can be further purified by distillation under reduced pressure or by crystallization of a suitable salt.
Chiral 1,2-diamines are highly valuable scaffolds in organic synthesis, serving as chiral ligands for asymmetric catalysis and as building blocks for chiral auxiliaries and pharmaceuticals.[21][22][23]
Phenylalanine as a Precursor in Pharmaceutical Synthesis: The Case of Amphetamine
Phenylalanine, readily synthesized from 2-Amino-3-phenylpropanenitrile, is a precursor to a number of important molecules, including the stimulant drug amphetamine.[1][7][9] The synthesis typically involves the decarboxylation of phenylalanine to phenethylamine, followed by further modifications. While this is a notable example of the application of a phenylalanine derivative, it is important to acknowledge the significant potential for misuse of this synthetic route.
Phenylalanine-Derived Chiral Ligands in Asymmetric Catalysis
The inherent chirality of enantiomerically pure phenylalanine makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.[2][4] These ligands can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product.
For example, phenylalanine can be incorporated into the structure of phosphine ligands, which are widely used in transition-metal-catalyzed reactions such as asymmetric hydrogenation and cross-coupling reactions.[4] The steric and electronic properties of the phenylalanine moiety can be fine-tuned to optimize the enantioselectivity of the catalytic process.
Conclusion and Future Perspectives
This compound is a precursor of significant strategic importance in organic synthesis. Its facile preparation via the Strecker synthesis and its versatile reactivity make it a cornerstone for the synthesis of phenylalanine, chiral 1,2-diamines, and a host of their derivatives. The applications of these downstream products are far-reaching, from the construction of peptides and pharmaceuticals to the development of novel chiral ligands for asymmetric catalysis.
As the demand for enantiomerically pure compounds continues to grow in the pharmaceutical and fine chemical industries, the development of more efficient and selective methods for the synthesis and transformation of 2-Amino-3-phenylpropanenitrile and its derivatives will remain an active area of research. Future advancements in asymmetric catalysis, biocatalysis, and flow chemistry are poised to further enhance the utility of this versatile building block, enabling the synthesis of increasingly complex and valuable molecules with greater precision and sustainability.
References
- This compound | 93554-83-7 - Sigma-Aldrich
- Strecker amino acid synthesis - Wikipedia
- Strecker Synthesis - Master Organic Chemistry
- Strecker Synthesis of Amino Acids – MC
- Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google P
- Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar
- Phenylalanine Deriv
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD)
- Design of chiral ligands for asymmetric catalysis:
- Phenylalanine - Wikipedia
- Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers - MDPI
- (PDF)
- Fluorinated phenylalanines: synthesis and pharmaceutical applic
- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Organic Letters - ACS Public
- Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica
- US7214829B2 - Method for the production of primary amines by hydrogenating nitriles - Google P
- Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents - PMC - NIH
- Asymmetric Synthesis of Functionalized Phenylalanine Derivatives via Rh-Catalyzed Conjugate Addition and Enantioselective Protonation Cascade | Request PDF - ResearchG
- (PDF)
- Enantioselective Synthesis of a Phenylalanine Library Containing Alkyl Groups on the Aromatic Moiety: Confirmation of Stereostructure by X-ray Analysis - PubMed
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159)
- High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzym
- Expedient Synthesis of syn-β-Hydroxy-α-amino acid derivatives: Phenylalanine, Tyrosine, Histidine and Tryptophan - PMC - NIH
- Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids - NIH
- Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Arom
- Supporting Information for Synthesis of 2-amino-3-arylpropan-1-ols and 1-(2,3-diaminopropyl)
- Methods for the enzymatic synthesis of tyrosine and phenylalanine labeled with nitrogen-13
- This compound | 93554-83-7 - Sigma-Aldrich
- 93554-83-7 Cas No. | this compound - Apollo Scientific
- Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzym
- 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem - NIH
- (PDF)
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed
- synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies - Rasayan Journal of Chemistry
- Continuous-Flow Synthesis of Chiral 1,2-Diamino Deriv
- A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI
- Synthetic methods for 1,3-diamines | Request PDF - ResearchG
- Process for the preparation of 1,3-diamino-2-propanol and 1,3-diamino-2-propanone derivatives - European P
Sources
- 1. Synthesis of Dextroamphetamine Sulfate and Methamphetamine Hydrochloride from D-Phenylalanine - [www.rhodium.ws] [chemistry.mdma.ch]
- 2. Supramolecular chiral inversion and regulation of phenylalanine-based organogels in low-polarity achiral solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]
- 7. Synthesis of dextroamphetamine sulfate and methamphetamine hydrochloride from D-phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. csclub.uwaterloo.ca [csclub.uwaterloo.ca]
- 9. "Synthesis of dextroamphetamine sulfate and methamphetamine hydrochlori" by David B. Repke, Dallas K. Bates et al. [digitalcommons.mtu.edu]
- 10. researchgate.net [researchgate.net]
- 11. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers [mdpi.com]
- 20. pp.bme.hu [pp.bme.hu]
- 21. researchgate.net [researchgate.net]
- 22. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 23. researchgate.net [researchgate.net]
Navigating the Physicochemical Landscape of 2-Amino-3-phenylpropanenitrile Hydrochloride: A Technical Guide to Solubility and Stability
For the attention of Researchers, Scientists, and Drug Development Professionals.
This document serves as an in-depth technical guide on the solubility and stability of 2-Amino-3-phenylpropanenitrile hydrochloride (CAS 93554-83-7). As a crucial building block in synthetic organic chemistry, particularly in the synthesis of peptidomimetics and other pharmaceutically relevant scaffolds, a thorough understanding of its physicochemical properties is paramount for successful process development, formulation, and analytical method development. This guide moves beyond a simple recitation of facts to provide a practical framework for approaching the characterization of this compound, grounded in established scientific principles and methodologies.
Understanding the Molecule: Structural and Physicochemical Context
This compound is the hydrochloride salt of an alpha-aminonitrile derived from phenylalanine. Its structure, featuring a primary amine, a nitrile group, and a phenyl ring, dictates its solubility and stability profile. The presence of the amine hydrochloride salt form suggests a higher polarity and potential for aqueous solubility compared to its free base. The nitrile group, while relatively stable, can be susceptible to hydrolysis under certain conditions.
Key Structural Features:
-
Primary Amine (as hydrochloride): Enhances polarity and provides a site for hydrogen bonding, influencing solubility in protic solvents.
-
Nitrile Group: A polar functional group that can participate in dipole-dipole interactions. It is a key reactive handle but also a potential site of degradation.
-
Phenyl Group: A nonpolar moiety that contributes to the molecule's hydrophobicity, impacting solubility in organic solvents.
Solubility Profile: A Multifaceted Investigation
Predicted Solubility Behavior
The presence of the hydrochloride salt suggests good solubility in polar protic solvents like water, methanol, and ethanol, where ion-dipole interactions and hydrogen bonding can occur. Solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) is also anticipated to be significant. In contrast, low solubility is expected in nonpolar solvents like hexane and toluene.
Experimental Determination of Solubility: A Step-by-Step Protocol
The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[1]
Protocol: Equilibrium Solubility Determination by Shake-Flask Method
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound into a series of vials.
-
Add a precise volume of the desired solvent (e.g., water, methanol, ethanol, DMSO, acetonitrile) to each vial.
-
Seal the vials to prevent solvent evaporation.
-
Agitate the vials at a constant, controlled temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Separation of Undissolved Solid:
-
After equilibration, allow the vials to stand undisturbed to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered supernatant with a suitable mobile phase.
-
Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[2]
-
Quantify the concentration of the compound by comparing the peak area to a standard curve prepared from solutions of known concentrations.
-
-
Data Reporting:
-
Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.
-
Illustrative Data Table (Hypothetical):
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | [Experimental Value] |
| Methanol | 25 | [Experimental Value] |
| Ethanol | 25 | [Experimental Value] |
| DMSO | 25 | [Experimental Value] |
| Acetonitrile | 25 | [Experimental Value] |
| Dichloromethane | 25 | [Experimental Value] |
| Toluene | 25 | [Experimental Value] |
Note: This table should be populated with experimentally determined data.
Workflow for Solubility Determination
Caption: Workflow for experimental solubility determination.
Stability Profile: Ensuring Compound Integrity
The stability of this compound is a critical parameter, influencing its storage, handling, and use in subsequent reactions. Degradation can lead to the formation of impurities, impacting yield, purity, and potentially the safety of the final product. Key factors to investigate include pH, temperature, and light.
Potential Degradation Pathways
The primary routes of degradation for this compound are likely to involve the nitrile and amino groups.
-
Hydrolysis of the Nitrile Group: The nitrile group can undergo hydrolysis to form a primary amide (2-amino-3-phenylpropanamide) and subsequently a carboxylic acid (phenylalanine). This reaction is typically catalyzed by acid or base and is temperature-dependent.
-
Reactions involving the Amino Group: The primary amine can participate in various reactions, such as oxidation or reaction with aldehydes or ketones, although these are generally less common under standard storage conditions.
Caption: Potential hydrolytic degradation pathway.
Experimental Design for Stability Studies
A systematic stability study should be conducted according to established guidelines, such as those from the International Council for Harmonisation (ICH).[3][4][5]
Protocol: Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.
-
Stress Conditions:
-
Acidic: 0.1 M HCl at 60 °C for 24 hours.
-
Basic: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80 °C for 48 hours (solid state).
-
Photolytic: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.
-
The HPLC method should be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.
-
Protocol: Long-Term Stability Study
This study evaluates the stability of the compound under recommended storage conditions.
-
Storage Conditions:
-
Store samples of the compound in well-sealed containers at the proposed long-term storage condition (e.g., 25 °C / 60% RH) and accelerated conditions (e.g., 40 °C / 75% RH).[6]
-
-
Testing Frequency:
-
Long-term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Parameters to be Tested:
-
Appearance
-
Assay (potency)
-
Purity (related substances/degradation products)
-
Water content
-
Illustrative Data Table (Hypothetical):
| Storage Condition | Time (Months) | Appearance | Assay (%) | Total Impurities (%) |
| 25 °C / 60% RH | 0 | White solid | 99.8 | 0.15 |
| 3 | White solid | 99.7 | 0.20 | |
| 6 | White solid | 99.6 | 0.25 | |
| 40 °C / 75% RH | 0 | White solid | 99.8 | 0.15 |
| 3 | White solid | 99.2 | 0.60 | |
| 6 | White solid | 98.5 | 1.20 |
Note: This table should be populated with experimentally determined data.
Analytical Methodologies: The Key to Accurate Assessment
A robust and validated analytical method is the cornerstone of reliable solubility and stability data. High-Performance Liquid Chromatography (HPLC) is the technique of choice for the analysis of this compound.
HPLC Method for Assay and Purity
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.
-
Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 210-220 nm) should provide adequate sensitivity.
-
Validation: The method must be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
While specific, publicly available data on the solubility and stability of this compound is limited, this guide provides a comprehensive framework for its experimental determination. A systematic approach, employing established protocols such as the shake-flask method for solubility and ICH-compliant stability studies, is crucial. The development and validation of a stability-indicating HPLC method is a prerequisite for obtaining reliable data.
For practical applications, it is recommended to:
-
Store the compound in a well-sealed container at controlled room temperature, protected from light and moisture.
-
Conduct preliminary solubility tests in a small range of solvents relevant to the intended application.
-
Perform forced degradation studies early in the development process to understand potential liabilities.
By following the principles and methodologies outlined in this guide, researchers and drug development professionals can confidently characterize the physicochemical properties of this compound, ensuring its quality and suitability for its intended use.
References
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
- Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. Food and Drug Administration.
- Determining the water solubility of difficult-to-test substances A tutorial review. Environmental Science: Processes & Impacts.
- Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- 2.2: Solubility Lab. Chemistry LibreTexts.
- Stability Testing for Pharmaceuticals & More. Parameter Generation & Control.
- Stability Study SOP as per ICH Guideline. Pharma Beginners.
- ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. National Institute of Environmental Health Sciences.
- Stability testing of existing active substances and related finished products. European Medicines Agency.
- Solubilities of Amino Acids in Different Mixed Solvents. Indian Journal of Chemistry.
- The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- 2-Amino-3-phenylpropanenitrile. PubChem.
- Analytical Methods for Amino Acids. Shimadzu.
- The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI.
- Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents. ResearchGate.
- Methods for Determining Individual Amino Acids in Biological Fluids. Biomedical Chemistry: Research and Methods.
- Review: Determination of Amino Acids by Different Methods. ResearchGate.
Sources
Discovery and history of "2-Amino-3-phenylpropanenitrile hydrochloride"
An In-depth Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: From Historical Discovery to Modern Synthesis
This guide provides a comprehensive overview of this compound, a pivotal intermediate in synthetic organic chemistry. We will explore its historical roots in the foundational Strecker synthesis, detail its chemical preparation and properties, and discuss its evolution into a versatile building block for modern drug discovery and materials science.
Introduction: A Key Intermediate Emerges
2-Amino-3-phenylpropanenitrile, often encountered as its more stable hydrochloride salt (CAS No. 93554-83-7), is the α-aminonitrile precursor to the essential amino acid phenylalanine.[1][2][3] Its significance lies not just in its direct lineage to a proteinogenic amino acid, but in its broader identity as a member of the α-aminonitrile class of compounds. These molecules are highly valued in organic synthesis for their dual reactivity, containing both a nucleophilic amine and a versatile nitrile group, making them powerful building blocks for a wide array of more complex structures.[4][5] The story of this compound is inextricably linked to one of the oldest and most elegant name reactions in organic chemistry: the Strecker synthesis.
The Genesis: Adolph Strecker and the Dawn of Amino Acid Synthesis
The discovery of α-aminonitriles and their conversion to amino acids dates back to 1850, when Adolph Strecker reported a one-pot method for producing alanine.[6][7] This reaction, now universally known as the Strecker synthesis, was the first demonstration of a plausible prebiotic route to amino acids and remains one of the most efficient methods for their preparation.[7][8]
The classical Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and hydrogen cyanide.[7][9] The process unfolds in two main stages:
-
Formation of the α-Aminonitrile : The aldehyde reacts with ammonia to form an imine (or more accurately, the protonated iminium ion). This intermediate is then attacked by a cyanide nucleophile (from HCN or a salt like NaCN) to yield the α-aminonitrile.[8][9]
-
Hydrolysis : The nitrile group of the α-aminonitrile is then hydrolyzed under acidic or basic conditions to afford the final α-amino acid.[7][8]
The ingenuity of the Strecker synthesis lies in its convergence, assembling a complex, biologically relevant molecule from simple, readily available precursors.
Caption: Synthesis of 2-Amino-3-phenylpropanenitrile HCl.
Physicochemical Properties and Characterization
This compound is a stable, solid material, making it convenient for storage and handling compared to its free base form. [1]Its key properties are summarized below.
| Property | Value | Reference |
| CAS Number | 93554-83-7 | [1][2][3] |
| Molecular Formula | C₉H₁₀N₂·HCl | |
| Molecular Weight | 182.65 g/mol | |
| Physical Form | Solid | [1] |
| Typical Purity | ≥95% | [1][2] |
| InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N | [1] |
Characterization of the compound is typically performed using standard analytical techniques. Mass spectrometry would confirm the molecular weight of the free base, while Infrared (IR) spectroscopy would show characteristic peaks for the nitrile (C≡N) and amine (N-H) functional groups. [10]Nuclear Magnetic Resonance (NMR) spectroscopy would be used to fully elucidate the structure and confirm the purity of the final product.
Modern Perspectives and Evolving Applications
While the classical Strecker synthesis produces a racemic mixture (an equal mix of both enantiomers), modern drug development often requires enantiomerically pure compounds. [11]This has led to significant advancements in the field.
-
Asymmetric Synthesis : A major evolution has been the development of asymmetric Strecker reactions. These methods use chiral auxiliaries or catalysts to control the stereochemistry of the cyanide addition, leading to the preferential formation of one enantiomer over the other. [9][12]This is critical for synthesizing enantiopure L- or D-phenylalanine and its derivatives for pharmaceutical applications.
-
A Versatile Synthetic Building Block : Beyond its role as an amino acid precursor, 2-amino-3-phenylpropanenitrile is a valuable building block in its own right. The nitrile group can be transformed into various other functional groups, and the amine can be derivatized, opening pathways to a vast range of molecules, including heterocyclic compounds, alkaloids, and peptidomimetics. [4][5]For example, derivatives have been synthesized and investigated as potential HIV-1 capsid inhibitors. [13]
-
Prebiotic Chemistry : The simplicity of the Strecker synthesis and the stability of aminonitriles have positioned them as key players in theories on the origin of life. It is hypothesized that aminonitriles, formed from simple prebiotic molecules, were crucial intermediates that bypassed the less reactive zwitterionic amino acids to form the first peptides on early Earth. [14]
Conclusion
From its 19th-century discovery as a product of the elegant Strecker synthesis to its current status as a versatile tool in asymmetric catalysis and drug discovery, this compound embodies a rich history of chemical innovation. Its journey from a simple laboratory curiosity to a commercially available and highly valuable synthetic intermediate highlights the enduring power of fundamental organic reactions. For researchers today, it remains an indispensable building block for constructing the complex molecular architectures required to address modern scientific challenges.
References
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- Show how you would use a Strecker synthesis to make phenylalanine... (2024, July 25). Pearson.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (n.d.). MDPI.
- Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. (n.d.). ACS Publications.
- Strecker amino acid synthesis. (n.d.). Wikipedia.
- Strecker Synthesis of Amino Acid: Easy Mechanism, applications. (2021, July 27). Chemistry Notes.
- Aminonitriles as building blocks in organic chemistry. (2018, April 26). Johannes Gutenberg-Universität Mainz.
- Peptide synthesis at the origins of life: energy-rich aminonitriles by-pass deactivated amino acids completely. (2019, July 10). Research Communities.
- Organocatalytic Synthesis of α-Aminonitriles: A Review. (2022, November 25). ResearchGate.
- Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). PMC - NIH.
- Synthesis and resolution of novel 3'-substituted phenylalanine amides. (2008, August 6). ResearchGate.
- 2-Amino-3-phenylpropanenitrile | C9H10N2. (n.d.). PubChem.
- Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). PMC - NIH.
Sources
- 1. This compound | 93554-83-7 [sigmaaldrich.com]
- 2. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 4. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. chemistnotes.com [chemistnotes.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 10. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. communities.springernature.com [communities.springernature.com]
A Technical Guide to the Research Applications of 2-Amino-3-phenylpropanenitrile Hydrochloride: A Versatile Scaffold for Cysteine Protease Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the identification and optimization of versatile chemical scaffolds are paramount to the successful development of novel therapeutics. 2-Amino-3-phenylpropanenitrile hydrochloride, a seemingly simple molecule, represents one such scaffold with profound potential. Its unique structural features, particularly the presence of a reactive yet stable nitrile group, position it as an exceptional starting point for the synthesis of a class of compounds with significant biological activity: covalent reversible inhibitors of cysteine proteases.
This guide provides an in-depth technical overview of the research applications of this compound. We will delve into its synthetic utility, with a primary focus on its role as a cornerstone for the development of potent and selective inhibitors of cathepsins, a family of cysteine proteases implicated in a range of debilitating diseases. This document is intended to serve as a practical resource for researchers, offering not only a theoretical understanding of the underlying biology and chemistry but also detailed experimental protocols and structure-activity relationship (SAR) data to guide future discovery efforts. Our exploration will be grounded in established scientific literature, providing a trustworthy and authoritative foundation for leveraging this remarkable scaffold in your research endeavors.
Chapter 1: The Chemistry of this compound as a Synthetic Scaffold
The utility of this compound in drug discovery is intrinsically linked to its chemical tractability. The primary amino group serves as a convenient handle for the elaboration of the molecule, while the nitrile moiety acts as a "warhead," capable of forming a reversible covalent bond with the catalytic cysteine residue in the active site of target proteases.[1]
Synthesis of the Core Scaffold
The most common and efficient method for the synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis. This one-pot reaction involves the treatment of phenylacetaldehyde with an ammonia source and a cyanide salt, followed by acidification to yield the hydrochloride salt of the desired aminonitrile.
General Synthetic Strategy for Dipeptide Nitrile Inhibitors
The primary application of this scaffold is in the synthesis of dipeptide nitrile inhibitors. This is typically achieved through a standard peptide coupling reaction where an N-protected amino acid is coupled to the primary amine of 2-Amino-3-phenylpropanenitrile. The choice of the N-protecting group (e.g., Boc, Cbz) and the specific amino acid to be coupled are critical variables in determining the potency and selectivity of the final inhibitor.
Caption: Simplified pathway of Cathepsin K's role in bone resorption.
Structure-Activity Relationship (SAR) Studies
Derivatives of 2-Amino-3-phenylpropanenitrile have been extensively studied as Cathepsin K inhibitors. The general structure can be thought of as having three key positions for modification: P1, P2, and P3, which interact with the S1, S2, and S3 pockets of the enzyme's active site, respectively.
| Compound | P3 Modification | P2 Modification | P1 Modification | Cathepsin K IC50 (nM) | Selectivity vs. Cathepsin B, L, S | Reference |
| Balicatib | N/A | N/A | N/A | 1.4 | >4800, >500, >65000-fold | [2] |
| Odanacatib | N/A | N/A | N/A | Potent and selective | High selectivity | [3][4] |
| Compound 21 derivative | Biphenyl | N/A | N/A | 3 | >1000-fold vs B, L, S | [5] |
| Lead Structure 1 | Cbz | Leucine | Aminomethylnitrile | 39 | Not specified | [6] |
Key SAR Insights:
-
P1 Position: Modifications at the P1 position, which is occupied by the aminonitrile moiety derived from our core scaffold, are generally less tolerated as the nitrile warhead needs to be positioned correctly to interact with the catalytic cysteine.
-
P2 Position: The S2 pocket of Cathepsin K is large and hydrophobic, accommodating bulky lipophilic groups. Leucine and other non-natural amino acids with hydrophobic side chains are often favored at this position. [6]* P3 Position: The S3 pocket can accommodate various groups, and modifications here can significantly impact both potency and pharmacokinetic properties. Biphenyl and other aromatic moieties have been shown to be effective. [5]
Experimental Protocols for Evaluation
This protocol describes a typical fluorometric assay to determine the inhibitory potency of a compound against Cathepsin K.
Materials:
-
Recombinant human Cathepsin K
-
Assay buffer (e.g., 100 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Fluorogenic substrate (e.g., Z-FR-AMC or Z-LR-AMC)
-
Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Serially dilute the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a solution of Cathepsin K in assay buffer to each well.
-
Add the diluted test compound solutions to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the chosen substrate (e.g., Ex/Em = 380/460 nm for AMC).
-
Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable equation (e.g., four-parameter logistic equation) to determine the IC50 value.
The OVX model in rats or mice is a well-established preclinical model for postmenopausal osteoporosis. [7][8] Experimental Design:
-
Animals: Use skeletally mature female rodents (e.g., Sprague-Dawley rats, 3-6 months old).
-
Acclimation: Acclimate the animals to the housing conditions for at least one week before the study begins.
-
Surgical Procedure: Perform bilateral ovariectomy on the test groups to induce estrogen deficiency. A sham surgery (laparotomy without ovary removal) is performed on the control group.
-
Post-operative Recovery: Allow the animals to recover for a period (e.g., 2-4 weeks) to allow for the onset of bone loss.
-
Treatment: Administer the test compound orally or via another appropriate route at various dose levels daily for a specified duration (e.g., 4-12 weeks). Include a vehicle control group and a positive control group (e.g., treated with a known anti-osteoporotic drug like alendronate).
-
Endpoint Analysis:
-
Bone Mineral Density (BMD): Measure BMD of the femur and/or lumbar vertebrae at baseline and at the end of the study using dual-energy X-ray absorptiometry (DEXA) or peripheral quantitative computed tomography (pQCT).
-
Biochemical Markers: Collect blood samples at various time points to measure serum levels of bone turnover markers, such as C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption) and procollagen type I N-terminal propeptide (P1NP, a marker of bone formation).
-
Histomorphometry: At the end of the study, euthanize the animals and collect the tibiae or femurs for histological analysis to quantify parameters of bone structure and cellular activity.
-
Chapter 3: Application in Cathepsin S Inhibitor Discovery for Autoimmune and Inflammatory Disorders
Cathepsin S is a cysteine protease that plays a critical role in the immune system, specifically in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. [9][10]Its dysregulation is implicated in various autoimmune and inflammatory diseases, making it an attractive target for therapeutic intervention. [11][12]
The Role of Cathepsin S in Antigen Presentation
In antigen-presenting cells (APCs), such as dendritic cells and B cells, MHC class II molecules are initially associated with a protein called the invariant chain (Ii), which blocks the peptide-binding groove. For an antigen to be presented, the invariant chain must be proteolytically degraded. Cathepsin S is the key enzyme responsible for the final cleavage of the Ii fragment (CLIP) from the MHC class II molecule, allowing for the binding of antigenic peptides. [9][12]Inhibition of Cathepsin S can therefore modulate the immune response by preventing the presentation of certain antigens to T-helper cells.
Caption: Cathepsin S's crucial role in preparing MHC class II for antigen presentation.
Structure-Activity Relationship (SAR) Studies
The 2-Amino-3-phenylpropanenitrile scaffold has also been successfully employed to develop potent and selective inhibitors of Cathepsin S.
| Compound | P3 Modification | P2 Modification | P1 Modification | Cathepsin S IC50 (nM) | Reference | |---|---|---|---|---| | Compound 6 | N/A | N/A | N/A | 42 | [12]| | Various Dipeptide Nitriles | Aromatic/Heterocyclic groups | Bulky hydrophobic groups | Aminomethylnitrile | Nanomolar range | [6]|
Key SAR Insights:
-
Similar to Cathepsin K, the S2 pocket of Cathepsin S accommodates bulky, hydrophobic residues at the P2 position.
-
The P3 position is also amenable to a wide range of modifications, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
The nitrile "warhead" at the P1 position is essential for the covalent reversible inhibition mechanism.
Experimental Protocols for Evaluation
The protocol is similar to that for Cathepsin K, with modifications to the buffer and substrate.
Materials:
-
Recombinant human Cathepsin S
-
Assay buffer (e.g., 100 mM sodium phosphate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 6.5)
-
Fluorogenic substrate (e.g., Z-VVR-AMC) [13]* Test compounds dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure: The procedure is analogous to the Cathepsin K assay described in section 2.3.1, with the substitution of the appropriate enzyme, buffer, and substrate.
This assay assesses the ability of a Cathepsin S inhibitor to block the presentation of a specific antigen to T-cells.
Materials:
-
Antigen-presenting cells (APCs), e.g., a B-cell lymphoma line
-
A specific antigen (e.g., tetanus toxoid)
-
A T-cell hybridoma specific for the antigen presented by the APCs, which produces a measurable cytokine (e.g., IL-2) upon activation.
-
Test compounds
-
ELISA kit for the detection of the cytokine
Procedure:
-
Culture the APCs in a 96-well plate.
-
Pre-incubate the APCs with various concentrations of the test compound for a specified time (e.g., 1-2 hours).
-
Add the specific antigen to the wells and incubate to allow for uptake and processing by the APCs.
-
After the antigen processing period, add the specific T-cell hybridoma to the wells.
-
Co-culture the APCs and T-cells for a period (e.g., 24 hours) to allow for antigen presentation and T-cell activation.
-
Collect the cell culture supernatant and measure the concentration of the secreted cytokine (e.g., IL-2) using an ELISA kit.
-
A decrease in cytokine production in the presence of the test compound indicates inhibition of antigen presentation. Calculate the IC50 value for the inhibition of T-cell activation.
Chapter 4: Other Potential Research Applications
While the primary focus of research on this scaffold has been on Cathepsins K and S, its utility extends to other related enzymes.
Cathepsin L and B Inhibition
The dipeptide nitrile scaffold has also been shown to be effective against other cathepsins, such as Cathepsin L and Cathepsin B, which are implicated in cancer progression and other diseases. [14][10][15]The principles of SAR and inhibitor design are similar, with the specificity being determined by the nature of the amino acid residues at the P2 and P3 positions that interact with the corresponding pockets in the target enzyme.
Dipeptidyl Peptidase IV (DPP-4) Inhibition
Interestingly, the aminonitrile motif is also a key feature of some Dipeptidyl Peptidase IV (DPP-4) inhibitors used in the treatment of type 2 diabetes. [1][16][17]Although the overall structure of DPP-4 inhibitors is different from the dipeptide cathepsin inhibitors, the shared "warhead" suggests that this compound could potentially serve as a starting point for the design of novel DPP-4 inhibitors.
Conclusion and Future Perspectives
This compound has proven to be a highly valuable and versatile scaffold in the field of drug discovery. Its straightforward synthesis and the presence of a primary amine and a nitrile "warhead" make it an ideal starting material for the construction of libraries of dipeptide nitrile inhibitors. The extensive research into its application for the development of Cathepsin K and S inhibitors has not only yielded promising drug candidates but has also provided a deep understanding of the structure-activity relationships that govern potency and selectivity.
Future research in this area is likely to focus on several key aspects:
-
Enhanced Selectivity: The development of inhibitors with even greater selectivity for the target cathepsin over other family members to minimize off-target effects.
-
Optimization of Pharmacokinetics: Further modification of the scaffold to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters.
-
Exploration of New Targets: A more systematic investigation of the potential of this scaffold to inhibit other cysteine proteases and related enzymes, such as DPP-4.
-
Novel Therapeutic Areas: The application of inhibitors derived from this scaffold to a broader range of diseases where cysteine proteases are implicated.
References
- Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed. (n.d.).
- 2D QSAR ANALYSIS OF DIPEPTIDE NITRILE BASED CATHEPSIN S INHIBITORS. (2021). International Journal of Pharmaceutical Sciences and Research, 12(6), 3391-3402. [Link]
- Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L - PubMed. (n.d.).
- Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins | Journal of Medicinal Chemistry. (2023). Journal of Medicinal Chemistry, 66(6), 4337-4364. [Link]
- Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed. (n.d.).
- New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed. (n.d.).
- The Challenge of Specific Cathepsin S Activity Detection in Experimental Settings. (2016). Journal of Visualized Experiments, (112), 54060. [Link]
- Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors - PubMed. (n.d.).
- Design and Synthesis of Dipeptide Nitriles as Reversible and Potent Cathepsin S Inhibitors | Journal of Medicinal Chemistry. (2002). Journal of Medicinal Chemistry, 45(25), 5471-5482. [Link]
- Advances in the discovery of cathepsin K inhibitors on bone resorption - PubMed Central. (n.d.).
- Dipeptide-Derived Alkynes as Potent and Selective Irreversible Inhibitors of Cysteine Cathepsins - PMC. (n.d.).
- Advances in the discovery of cathepsin K inhibitors on bone resorption - ResearchGate. (n.d.).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - NIH. (n.d.).
- Engineering cathepsin S selective chemical probes and antibody-drug conjugates through substrate profiling with unnatural amino - bioRxiv. (n.d.).
- A practical enantioselective synthesis of odanacatib, a potent Cathepsin K inhibitor, via triflate displacement of an alpha-trifluoromethylbenzyl triflate - PubMed. (n.d.).
- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed. (n.d.).
- Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence. (2024). Computational and Structural Biotechnology Journal, 24, 104-113. [Link]
- Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor. (2016). BMC Structural Biology, 16(1), 13. [Link]
- Structural Elucidation and Antiviral Activity of Covalent Cathepsin L Inhibitors - PMC. (n.d.).
- Synthesis of Novel Potent Dipeptidyl Peptidase IV Inhibitors with Enhanced Chemical Stability: Interplay between the N-Terminal Amino Acid Alkyl Side Chain and the Cyclopropyl Group of α-Aminoacyl-l-cis-4,5-methanoprolinenitrile-Based Inhibitors - Journal of Medicinal Chemistry. (n.d.).
- US20050192324A1 - Novel dipeptidyl peptidase IV inhibitors; processes for their preparation and compositions thereof - Google Patents. (n.d.).
- Evaluation of pharmaceuticals with a novel 50-hour animal model of bone loss - PubMed. (n.d.).
- Sitagliptin, An Anti-diabetic Drug, Suppresses Estrogen Deficiency-Induced OsteoporosisIn Vivo and Inhibits RANKL-Induced Osteoclast Formation and Bone Resorption In Vitro - Frontiers. (n.d.).
- Synthesis of novel N-protected β 3-amino nitriles: study of their hydrolysis involving a nitrilase-catalyzed step | Request PDF. (n.d.).
- Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC. (n.d.).
- Review of Cathepsin K Inhibitor Development and the Potential Role of Phytochemicals. (2024). Molecules, 29(1), 1-20. [Link]
- Cathepsin K inhibitors based on 2-amino-1,3,4-oxadiazole derivatives - PubMed. (n.d.).
- Synthesis of the enantiomers and N-protected derivatives of 3-amino-3-(4-cyanophenyl)propanoic acid - ResearchGate. (n.d.).
- Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates - MDPI. (n.d.).
- Animal models for osteoporosis - PubMed. (n.d.).
- 2-Amino-3-phenylpropanenitrile | C9H10N2 - PubChem. (n.d.).
- (PDF) Animal Models for in Vivo Experimentation in Osteoporosis Research. (n.d.).
- Cathepsin K Binding Affinity and Pharmacokinetics of 2-Cyanopyrimidine Derivatives - JSciMed Central. (n.d.).
- A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC. (n.d.).
- Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed. (n.d.).
Sources
- 1. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of nitrile-based peptidic inhibitors of cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the discovery of cathepsin K inhibitors on bone resorption - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and synthesis of dipeptide nitriles as reversible and potent Cathepsin S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Animal models for osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ijpsr.com [ijpsr.com]
- 10. Design, synthesis and stepwise optimization of nitrile-based inhibitors of cathepsins B and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New assay using fluorogenic substrates and immunofluorescence staining to measure cysteine cathepsin activity in live cell subpopulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Dipeptidyl nitrile inhibitors of Cathepsin L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovering novel Cathepsin L inhibitors from natural products using artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile building block in organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and its role as a valuable precursor in the creation of complex molecules. The information presented herein is grounded in established chemical principles and supported by relevant literature to ensure scientific integrity and practical utility.
Introduction: The Strategic Importance of α-Aminonitriles
α-Aminonitriles, the product of the Strecker synthesis, represent a unique and highly valuable class of organic intermediates. Their dual functionality, possessing both a nucleophilic amino group and an electrophilic nitrile, makes them powerful precursors for the synthesis of α-amino acids and a variety of nitrogen-containing heterocycles. This compound, the hydrochloride salt of the aminonitrile derived from phenylacetaldehyde, is a stable, crystalline solid that serves as a key starting material for introducing the phenylalaninonitrile moiety into larger molecular scaffolds. Its significance lies in its ability to act as a masked amino acid, with the nitrile group offering a robust handle for chemical transformations prior to its hydrolysis to the corresponding carboxylic acid.
Physicochemical and Structural Properties
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective use in the laboratory and in scale-up operations.
| Property | Value | Source(s) |
| CAS Number | 93554-83-7 | [1] |
| Molecular Formula | C₉H₁₀N₂·HCl | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N | [1] |
Note: Experimental values for melting point and solubility in various solvents are not consistently reported in publicly available literature and should be determined empirically.
Synthesis of this compound
The most common and efficient method for the synthesis of 2-Amino-3-phenylpropanenitrile is the Strecker synthesis. This one-pot, three-component reaction involves the condensation of an aldehyde (phenylacetaldehyde) with ammonia to form an imine, which is then attacked by a cyanide source (e.g., sodium cyanide) to yield the α-aminonitrile. The final product is typically isolated as its hydrochloride salt to improve stability and handling.
Synthetic Workflow: Strecker Synthesis
Caption: Workflow for the Strecker synthesis of 2-Amino-3-phenylpropanenitrile HCl.
Detailed Experimental Protocol
The following protocol is adapted from established literature procedures for the Strecker synthesis.
Materials:
-
Phenylacetaldehyde
-
Sodium cyanide (NaCN)
-
Ammonia (aqueous solution or gas)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hydrogen chloride (saturated solution in dioxane or diethyl ether)
Procedure:
-
In a well-ventilated fume hood, a solution of sodium cyanide in water is saturated with ammonia gas at a controlled temperature (e.g., 25°C).
-
Acetic acid is added slowly to the reaction mixture, followed by the dropwise addition of phenylacetaldehyde.
-
The reaction is stirred at a slightly elevated temperature (e.g., 35°C) for several hours to ensure complete conversion.
-
After the reaction is complete, the mixture is extracted with an organic solvent such as dichloromethane.
-
The organic layer is separated, dried, and the solvent is removed under reduced pressure to yield the crude aminonitrile free base.
-
The residue is dissolved in diethyl ether, and a saturated solution of HCl in dioxane or diethyl ether is added.
-
The precipitated this compound is collected by filtration, washed with cold diethyl ether, and dried under vacuum.
Causality Behind Experimental Choices:
-
Ammonia Saturation: Ensures a high concentration of the nucleophilic ammonia to drive the initial imine formation.
-
Acetic Acid: Acts as a catalyst by protonating the intermediate carbinolamine, facilitating the elimination of water to form the imine.
-
HCl in Anhydrous Solvent: The use of an anhydrous acidic solution is crucial for the clean precipitation of the hydrochloride salt without causing hydrolysis of the nitrile group.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons of the phenyl group (typically in the 7.2-7.5 ppm range), a multiplet for the methine proton adjacent to the amino and nitrile groups, and signals for the benzylic methylene protons. The amino protons may appear as a broad singlet. |
| ¹³C NMR | Resonances for the aromatic carbons, the nitrile carbon (typically downfield), the methine carbon, and the benzylic methylene carbon. |
| FTIR (Infrared) | A characteristic sharp absorption band for the nitrile (C≡N) stretch (around 2240-2260 cm⁻¹). Stretching vibrations for the N-H bonds of the ammonium salt and C-H bonds of the aromatic and aliphatic groups will also be present. |
| Mass Spectrometry | The mass spectrum of the free base (C₉H₁₀N₂) would show a molecular ion peak at m/z 146.19.[2] |
Note: Specific spectral data should be acquired for each synthesized batch and compared against reference spectra if available.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the preferred method for determining the purity of this compound. Due to the lack of a strong chromophore in the aliphatic portion of the molecule, derivatization is often employed to enhance UV or fluorescence detection.
Illustrative HPLC Method (Pre-column Derivatization): This protocol is a general guideline and would require optimization and validation for this specific compound.
Materials:
-
o-Phthalaldehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) for derivatization
-
HPLC-grade acetonitrile and water
-
Buffer (e.g., ammonium acetate)
Procedure:
-
Derivatization: A solution of the aminonitrile is mixed with the OPA/thiol reagent in a borate buffer. The reaction is typically rapid at room temperature.[3]
-
Chromatography:
-
Analysis: The purity is determined by the relative peak area of the derivatized product.
Caption: General workflow for HPLC purity analysis with pre-column derivatization.
Applications in Drug Development and Organic Synthesis
The primary value of this compound lies in its role as a versatile intermediate. While specific, large-scale pharmaceutical syntheses directly from this compound are not widely published, its structural motif is present in various biologically active molecules. Its utility can be understood through its application in the synthesis of peptide nitriles and as a precursor to non-canonical amino acids.
Peptide nitriles, which can be formed by coupling N-protected amino acids with aminonitriles, are known to be reversible inhibitors of cysteine proteases. The nitrile group can interact with the active site thiol of these enzymes.
Furthermore, the hydrolysis of the nitrile group to a carboxylic acid provides a straightforward route to phenylalanine and its derivatives, which are integral components of many pharmaceuticals. The strategic advantage of using the aminonitrile is the ability to perform chemical modifications on other parts of the molecule while the acidic functionality is "protected" as a robust nitrile.
Safety, Handling, and Storage
As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.
-
Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[4]
-
Toxicity: While specific toxicological data for this compound is limited, it is important to handle it with care due to the potential for hydrolysis to release cyanide, especially under strongly acidic or basic conditions. General safety data sheets indicate that there is no data available for acute oral, dermal, or inhalation toxicity.[4]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in organic synthesis and drug discovery. Its straightforward synthesis via the Strecker reaction, coupled with its dual functionality, makes it an attractive starting material for the preparation of a wide range of more complex molecules, including non-natural amino acids and heterocyclic compounds. While detailed characterization and application data in the public domain is somewhat fragmented, the fundamental principles of its chemistry provide a solid basis for its use in research and development. Future work in documenting its reactivity, solubility, and specific applications will further enhance its utility for the scientific community.
References
- Zhang, L., & Jiang, L. (Year). A facile method to synthesize vildagliptin. Source not fully available in search results.
- Google Patents. (n.d.). CN104326961A - Synthetic process of vildagliptin.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
- Google Patents. (n.d.). US20080167479A1 - Process for preparing vildagliptin.
- Google Patents. (n.d.). WO2013179300A2 - A process for the preparation of vildagliptin and its intermediate thereof.
- PubChem. (n.d.). 2-Amino-3-phenoxy-2-phenylpropanenitrile.
- ResearchGate. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- PubMed. (2015). Toxicological evaluation of the flavour ingredient 4-amino-5-(3-(isopropylamino)-2,2-dimethyl-3-oxopropoxy)-2-methylquinoline-3-carboxylic acid.
- ResearchGate. (n.d.). Comparison of acute toxicological endpoints of 2-aminoethanol and....
- An efficient synthesis of Vildagliptin intermediates. (n.d.). Source not fully available in search results.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. (n.d.). Source not fully available in search results.
- ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.
- PubMed Central (PMC). (n.d.). HPLC Analysis and Purification of Peptides.
Sources
Safety and handling of "2-Amino-3-phenylpropanenitrile hydrochloride"
An In-Depth Technical Guide to the Safe Handling of 2-Amino-3-phenylpropanenitrile hydrochloride for Research and Development Professionals
Executive Summary: this compound (CAS No. 93554-83-7) is a derivative of the amino acid phenylalanine and serves as a valuable building block in synthetic chemistry and drug development.[1] Its structure, incorporating a reactive nitrile group and a primary amine, makes it a versatile intermediate. However, the publicly available toxicological data for this specific compound is limited.[2] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for its safe handling, storage, and disposal. By synthesizing information from safety data sheets, chemical suppliers, and established laboratory protocols, this document outlines the necessary precautions and procedures to mitigate potential risks, ensuring both personal safety and regulatory compliance. The core principle of this guide is to treat the compound as potentially hazardous due to the data gaps and its chemical structure, demanding rigorous adherence to the protocols described herein.
Chemical Identification and Physicochemical Properties
A foundational understanding of a compound's properties is critical for safe handling. This compound is a solid material whose key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 93554-83-7 | [3][4] |
| Molecular Formula | C₉H₁₀N₂·HCl | [4] |
| Molecular Weight | 182.65 g/mol | [3][4] |
| IUPAC Name | This compound | |
| Synonyms | D-phenylalaninonitrile hydrochloride, 3-phenyl-2-aminopropanenitrile hydrochloride | [2] |
| Physical Form | Solid |
| Purity | Typically ≥95% |[3] |
Below is the chemical structure, highlighting the key functional groups that dictate its reactivity and potential hazards: the primary amine, the nitrile group, and the phenyl ring.
Caption: Structure of this compound.
Synthesis, Reactivity, and Potential Impurities
Understanding the synthesis of this compound is crucial for anticipating potential impurities and reactivity hazards. A common route is the Strecker synthesis.[5]
Example Synthesis Pathway: The synthesis can be achieved via the reaction of phenylacetaldehyde with sodium cyanide and ammonia, followed by acidification with hydrogen chloride (HCl) to form the hydrochloride salt.[5]
-
Stage 1: Phenylacetaldehyde reacts with ammonia and sodium cyanide to form the aminonitrile base, 2-amino-3-phenylpropanenitrile.
-
Stage 2: The resulting aminonitrile is treated with HCl in a suitable solvent like diethyl ether or dioxane to precipitate the stable hydrochloride salt.[5]
Causality Behind Safety Concerns from Synthesis: The use of highly toxic reagents like sodium cyanide in the synthesis pathway is a significant safety consideration.[5] This means there is a non-zero risk of residual cyanide in the final product. Therefore, it is imperative for researchers to source this chemical from reputable suppliers who provide a certificate of analysis (COA) confirming its purity.
Reactivity Profile:
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6][7]
-
Stability: The material is generally stable under normal storage conditions.[6][7]
-
Hazardous Reactions: No hazardous polymerization is expected.[6] However, violent reactions can occur with strong oxidizers.[7]
-
Decomposition: Thermal decomposition can release irritating gases and vapors, potentially including nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[8][9] Given the nitrile functional group, the release of hydrogen cyanide gas upon decomposition or under certain reaction conditions cannot be ruled out and should be considered a potential hazard.
Hazard Identification and Toxicological Profile
A critical aspect of this guide is the acknowledgment of incomplete toxicological data. The Safety Data Sheet (SDS) for 2-amino-3-phenylpropanenitrile often indicates "no data available" for acute toxicity (oral, dermal, inhalation), carcinogenicity, and environmental effects.[2]
Principle of Assumed Risk: Due to the lack of comprehensive toxicological data, this compound must be handled as potentially hazardous . The chemical structure itself provides clues to potential risks:
-
Nitrile Group (-C≡N): Aliphatic nitriles can be metabolized in the body to release cyanide, which is a potent toxin. This is the primary reason for exercising extreme caution.
-
Primary Amine (-NH₂): Amines can be irritants or sensitizers.
-
Hydrochloride Salt: As an acidic salt, it may be corrosive or irritating, particularly to the eyes, skin, and respiratory tract. An SDS for a structurally similar amino alcohol hydrochloride classifies it as causing severe skin burns and eye damage.[8]
Exposure Controls and Personal Protective Equipment (PPE)
To mitigate the risks associated with handling this compound, strict engineering controls and a robust PPE protocol are mandatory.
Engineering Controls:
-
All handling of the solid and its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
-
Use of a powder-containment enclosure is recommended when weighing or transferring the solid to prevent dust formation and inhalation.
Table 2: Mandatory Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source(s) |
|---|---|---|
| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US). | Protects against dust particles and splashes.[2][6][8] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat. Fire/flame resistant and impervious clothing may be required for larger quantities. | Prevents direct skin contact.[2][6][8] |
| Respiratory Protection | Not typically required if engineering controls are effective. If dust is generated or irritation is experienced, a full-face respirator with an appropriate particle filter (NIOSH/MSHA approved) should be used. | Prevents inhalation of the fine powder, which is a primary exposure route.[2][6] |
Safe Handling and Storage Procedures
Adherence to a standardized workflow is essential for minimizing exposure and preventing accidents.
Caption: Standard workflow for safely handling the solid compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure you are in a designated area with a functional chemical fume hood. Don all required PPE as specified in Table 2.
-
Aliquotting: When weighing the solid, do so within the fume hood. Minimize the creation of dust by handling the material gently.[2][6]
-
Transfer: Keep containers tightly closed when not in use.[6][8]
-
Housekeeping: After handling, wipe down the work area with a suitable solvent and decontaminate all equipment. Wash hands thoroughly.
Storage Conditions:
-
Store in a tightly sealed container to prevent moisture absorption.[2]
-
Store away from incompatible materials, especially strong oxidizing agents.[6][7]
-
For long-term stability, storage under an inert atmosphere may be beneficial.[8][9]
Accidental Release and First Aid Measures
Preparedness is key to managing emergencies effectively.
Spill Response Protocol: In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated (if safe to do so).
-
PPE: Wear appropriate PPE, including respiratory protection if dust is present.[2]
-
Containment: Prevent the powder from spreading or becoming airborne. Avoid dry sweeping.
-
Cleanup: Gently cover the spill with an inert absorbent material. Carefully sweep or scoop the material into a suitable, labeled container for hazardous waste disposal.[6]
-
Decontamination: Clean the spill area thoroughly.
-
Environmental Protection: Prevent the spilled material from entering drains or waterways.[2]
Caption: Decision workflow for responding to a laboratory spill.
First Aid Measures: The following first-aid measures are based on standard chemical safety protocols.[2][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][8]
Disposal Considerations
Proper disposal is a critical regulatory and environmental responsibility.
Protocol for Waste Disposal:
-
Classification: All waste containing this compound, including contaminated materials and rinsates, must be treated as hazardous chemical waste.[10]
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of down the sink or in regular trash.[10]
-
Collection:
-
Solid Waste: Collect in a clearly labeled, compatible, and sealable solid waste container.
-
Liquid Waste: Collect in a labeled, compatible, and sealable liquid waste container. Aqueous waste should be collected as hazardous waste and not neutralized for sink disposal without approval from Environmental Health & Safety (EHS).[10]
-
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and any relevant hazard warnings.[10]
-
Final Disposal: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal facility.[8][10]
Analytical Methods for Quality Control
For researchers in drug development, verifying the purity and identity of starting materials is a self-validating step that ensures experimental integrity.
Recommended Analytical Technique: HPLC High-Performance Liquid Chromatography (HPLC) is the most suitable method for assessing the purity of this compound.[11]
Causality for Method Selection: this compound lacks a strong chromophore that would allow for highly sensitive detection by UV-Vis spectrophotometry at common wavelengths like 254 nm. While the phenyl group provides some absorbance, it is often insufficient for quantifying low-level impurities. Therefore, derivatization is typically required.[11][12]
Workflow for HPLC Analysis:
-
Pre-column Derivatization: The amino group of the compound is reacted with a derivatizing agent to attach a molecule with high UV absorbance or fluorescence. A common and reliable agent for this purpose is phenylisothiocyanate (PITC) .[12][13] The PITC reacts with the primary amine to form a phenylthiocarbamyl (PTC) derivative, which is highly responsive at 254 nm.[13]
-
Chromatographic Separation: The derivatized sample is injected into a reversed-phase HPLC system (e.g., using a C18 column). A gradient elution using a buffered mobile phase (e.g., acetate buffer) and an organic modifier (e.g., acetonitrile) is used to separate the PTC-amino acid derivative from any impurities.[12]
-
Detection: The eluent is monitored with a UV detector at 254 nm.[13]
-
Quantification: The purity of the compound is determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.
This analytical approach provides a robust and sensitive method to ensure the quality of the material before its use in critical research and development applications.
References
- 2-Amino-3-phenylpropanenitrile | C9H10N2. PubChem. [Link]
- Amino Acid Standard Safety D
- L-Phenylalanine Safety D
- Analytical Methods for Amino Acids. Shimadzu. [Link]
Sources
- 1. This compound salt | CAS 93554-83-7 [daltonresearchmolecules.com]
- 2. echemi.com [echemi.com]
- 3. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. scbt.com [scbt.com]
- 5. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Analytical Methods for Amino Acids : Shimadzu (Nederland) [shimadzu.nl]
- 12. usp.org [usp.org]
- 13. usp.org [usp.org]
A Comprehensive Technical Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride: Nomenclature, Synthesis, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Among these, aminonitriles represent a critical class of intermediates, providing a gateway to a diverse array of bioactive molecules, most notably α-amino acids and their derivatives. This guide provides an in-depth technical overview of 2-Amino-3-phenylpropanenitrile hydrochloride, a key precursor to phenylalanine and its analogues. We will explore its chemical identity, delve into its synthesis via the classical Strecker reaction, and discuss its significance and applications for researchers, scientists, and professionals in the field of drug discovery.
Chemical Identity and Nomenclature
A clear and unambiguous understanding of a chemical entity begins with its nomenclature and various identifiers. This compound is known by several names, which can sometimes lead to confusion in literature and catalogues. This section aims to provide a comprehensive consolidation of its synonyms and key identifiers.
Synonyms and Alternative Names
The most commonly encountered synonyms for this compound include:
-
2-Amino-3-phenylpropionitrile hydrochloride[1]
-
α-Aminobenzenepropanenitrile monohydrochloride[1]
-
This compound salt[2]
-
Benzenepropanenitrile, α-amino-, monohydrochloride[1]
-
2-Amino-3-phenylpropiononitrile hydrochloride[1]
The free base form, 2-Amino-3-phenylpropanenitrile, also has a number of synonyms worth noting, as it is the direct product of the initial synthesis before salt formation. These include α-Aminobenzenepropanenitrile and 3-Phenyl-2-aminopropanenitrile.[3]
Key Chemical Identifiers
For precise identification and to facilitate database searches, the following identifiers are crucial:
| Identifier | Value | Source |
| CAS Number | 93554-83-7 | [2][4][5][6][7] |
| Molecular Formula | C₉H₁₁ClN₂ | [2][5] |
| Molecular Weight | 182.65 g/mol | [5][6][7] |
| PubChem CID (Free Base) | 561384 | [3][8] |
| IUPAC Name | 2-amino-3-phenylpropanenitrile;hydrochloride | [9] |
| InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N | [4][9] |
Physicochemical Properties
The physical and chemical properties of this compound are critical for its handling, storage, and application in synthetic chemistry.
| Property | Value | Notes |
| Physical Form | Solid | [4][9] |
| Purity | Typically ≥95% | [4][10] |
| Solubility | Soluble in water and polar organic solvents. | General property of hydrochloride salts. |
| Stability | Stable under recommended storage conditions. Keep in a dry, cool, and well-ventilated place. | Based on general chemical safety information. |
Note: Experimental values for properties like melting point and boiling point are not consistently reported across publicly available sources and should be determined empirically or consulted from a specific supplier's certificate of analysis.
Synthesis of this compound: The Strecker Reaction
The most common and historically significant method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[10] This one-pot, three-component reaction is a robust method for preparing 2-Amino-3-phenylpropanenitrile.
Reaction Mechanism
The Strecker synthesis proceeds in two main stages: the formation of the α-aminonitrile, followed by its conversion to the hydrochloride salt.
-
Iminium Ion Formation: The reaction initiates with the nucleophilic attack of ammonia on the carbonyl carbon of phenylacetaldehyde. This is often acid-catalyzed. Subsequent dehydration leads to the formation of a reactive iminium ion intermediate.[4][6][11]
-
Cyanide Addition: A cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion. This step forms the carbon-carbon bond and yields the α-aminonitrile, 2-amino-3-phenylpropanenitrile.[4][6][11]
-
Hydrochloride Salt Formation: The resulting free base is then treated with hydrochloric acid (HCl) in a suitable solvent, such as diethyl ether or dioxane, to precipitate the stable hydrochloride salt.[11]
Caption: Workflow for the synthesis of 2-Amino-3-phenylpropanenitrile HCl.
Experimental Protocol: Strecker Synthesis
The following is a representative, self-validating protocol for the synthesis of racemic this compound.
Materials:
-
Phenylacetaldehyde
-
Ammonia (aqueous solution or gas)
-
Sodium cyanide (NaCN)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hydrogen chloride (solution in dioxane or ether)
-
Standard laboratory glassware and safety equipment
Procedure:
-
Reaction Setup: In a well-ventilated fume hood, charge a reaction vessel with a solution of sodium cyanide in water. Saturate the solution with ammonia gas or add a concentrated aqueous ammonia solution at a controlled temperature (e.g., 25°C).
-
Acidification and Aldehyde Addition: Slowly add acetic acid to the reaction mixture. This in situ generation of HCN requires careful handling due to its high toxicity. Following the acid addition, add phenylacetaldehyde dropwise to the mixture while maintaining the temperature (e.g., 35°C).
-
Reaction Monitoring: Stir the reaction mixture for several hours (e.g., 4 hours) at a constant temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, extract the reaction mixture with an organic solvent such as dichloromethane. The organic layers are combined and washed with brine.
-
Solvent Evaporation and Free Base Isolation: Evaporate the organic solvent under reduced pressure to yield the crude 2-amino-3-phenylpropanenitrile free base as a residue.
-
Hydrochloride Salt Precipitation: Dissolve the residue in a suitable solvent like diethyl ether. To this solution, add a saturated solution of HCl in dioxane or ether. The hydrochloride salt will precipitate out of the solution.
-
Isolation and Drying: Filter the precipitate, wash with cold diethyl ether, and dry under vacuum to obtain this compound as a solid.
Self-Validation: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Applications in Drug Discovery and Development
This compound serves as a valuable building block for the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its primary utility lies in its ability to be readily converted into phenylalanine and its derivatives, which are common motifs in many drugs.
Precursor to Phenylalanine and Analogues
The nitrile group of 2-Amino-3-phenylpropanenitrile can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid, thus converting it to the amino acid phenylalanine. This provides a synthetic route to racemic phenylalanine, which can then be resolved into its enantiomers if required for a specific therapeutic application. Furthermore, the amino and nitrile groups can be chemically modified prior to hydrolysis to generate a variety of non-natural phenylalanine analogues, which are of great interest in peptidomimetic and drug design.
Role in the Synthesis of Protease Inhibitors
A significant number of antiviral drugs, particularly those targeting viral proteases, are amino acid or peptide-based.[12][13] For instance, HIV protease inhibitors like Lopinavir and Ritonavir incorporate structures derived from amino acids.[13] While the large-scale synthesis of these specific drugs may start from L-phenylalanine itself, the underlying principle of using phenylalanine-like structures is evident.[1][4] this compound provides a synthetic entry point to such scaffolds. The aminonitrile functionality is a key component in the development of certain classes of protease inhibitors, where the nitrile group can interact with the active site of the enzyme.[14]
Caption: Role of 2-Amino-3-phenylpropanenitrile HCl in drug development.
Potential in Antiviral and Anticancer Research
The aminonitrile moiety is present in a number of compounds with demonstrated biological activity. Research has shown that compounds containing α-aminonitriles can exhibit anticancer, antiviral, and antibacterial properties.[12] For example, certain aminonitriles have been investigated as reversible inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes treatment. The structural motif of 2-Amino-3-phenylpropanenitrile makes it a relevant starting material for the synthesis of libraries of compounds to be screened for such activities.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[15]
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[16]
-
Storage: Store in a tightly sealed container in a cool, dry place.
Researchers should always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.
Conclusion
This compound is a versatile and valuable chemical intermediate with a well-established synthetic route and significant potential in drug discovery and development. Its role as a precursor to phenylalanine and its analogues makes it a key building block for a wide range of bioactive molecules, particularly in the area of protease inhibitors. A thorough understanding of its nomenclature, synthesis, and potential applications, as outlined in this guide, is essential for researchers aiming to leverage its synthetic utility in the quest for new and improved therapeutics.
References
- PubChem. (n.d.). 2-Amino-3-(3,4-dimethoxyphenyl)-2-methylpropanenitrile hydrochloride.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
- Houghten, R. A., & Aubé, J. (n.d.). Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry.
- Stoner, E. J., et al. (2000). Synthesis of HIV Protease Inhibitor ABT-378 (Lopinavir). Organic Process Research & Development, 4(4), 264–269.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
- National Institutes of Health. (n.d.). 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- NROChemistry. (n.d.). Strecker Synthesis.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Master Organic Chemistry. (n.d.). Strecker Synthesis.
- Catalysts. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Skwarecki, A. S., Nowak, M. G., & Milewska, M. J. (2021). Amino Acid and Peptide-Based Antiviral Agents. ChemMedChem, 16(20), 3106-3135.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and antiviral activities of the major metabolites of the HIV protease inhibitor ABT-378 (Lopinavir) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN111393329A - Preparation method of ritonavir and lopinavir intermediate - Google Patents [patents.google.com]
- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ritonavir - Wikipedia [en.wikipedia.org]
- 6. connectsci.au [connectsci.au]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. US6407252B1 - Process for the synthesis of ritonavir - Google Patents [patents.google.com]
- 12. Amino Acid and Peptide-Based Antiviral Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. How to synthesise Nirmatrelvir on a large scale?_Chemicalbook [chemicalbook.com]
- 16. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
A Technical Guide to the Biological Activity Screening of 2-Amino-3-phenylpropanenitrile hydrochloride
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of the small molecule, 2-Amino-3-phenylpropanenitrile hydrochloride. As a member of the aminonitrile class, this compound holds potential for a range of pharmacological activities. This document outlines a tiered screening cascade, from initial cytotoxicity profiling to more specific functional assays, designed to thoroughly evaluate its therapeutic potential. The protocols and rationale provided herein are grounded in established scientific principles to ensure robust and reproducible findings.
Introduction to this compound and the Rationale for Screening
This compound is a small molecule belonging to the aminonitrile class of organic compounds.[1][2][3][4][5][6] Aminonitriles are recognized as versatile pharmacophores and are integral to the synthesis of various bioactive molecules, including those with anticancer and antimicrobial properties.[7][8] The development of small molecule drugs is a complex process that begins with the identification of a biological target and the subsequent screening of compounds to find "hits" that interact with this target.[9][10][11][12] A systematic biological activity screening is therefore the critical first step in elucidating the therapeutic potential of novel compounds like this compound.
The initial phase of drug discovery for small molecules involves extensive preclinical testing to assess both efficacy and safety before advancing to human clinical trials.[10][11] In vitro assays provide a cost-effective and high-throughput platform for this initial evaluation, allowing for the screening of large libraries of compounds and the early identification of promising candidates.[13][14][15] This guide presents a logical and efficient workflow for the comprehensive in vitro evaluation of this compound.
Tier 1: Primary Screening - General Cytotoxicity Profiling
The foundational step in evaluating a novel compound is to determine its intrinsic cytotoxicity across a range of cell lines. This provides a baseline understanding of its biological activity and establishes a therapeutic window for subsequent, more targeted assays.[16][17][18][19]
Rationale and Experimental Design
Initial cytotoxicity screening serves a dual purpose: to identify potential anticancer activity and to determine the concentration range at which the compound can be safely studied for other biological effects without causing overt cell death. We will employ a panel of human cancer cell lines from diverse tissue origins and a non-cancerous cell line to assess both potency and selectivity.
Experimental Workflow: Cytotoxicity Screening
The following diagram outlines the general workflow for in vitro cytotoxicity testing.
Caption: General workflow for in vitro cytotoxicity testing of a novel compound.
Detailed Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[17][20][21]
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) and a non-cancerous cell line (e.g., HEK293 - human embryonic kidney)
-
This compound
-
Complete cell culture medium (specific to each cell line)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a positive control (a known cytotoxic drug like doxorubicin).[17]
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator.[16]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.[16][17]
Data Presentation: Cytotoxicity Profile
The cytotoxic effect of the compound is typically quantified by its IC50 value.[17]
| Cell Line | Tissue of Origin | IC50 of this compound (µM) | Positive Control (e.g., Doxorubicin) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | ||
| A549 | Lung Carcinoma | ||
| HCT116 | Colorectal Carcinoma | ||
| HEK293 | Human Embryonic Kidney |
Tier 2: Secondary Screening - Elucidating Specific Biological Activities
Based on the results of the primary cytotoxicity screen and the known potential of the aminonitrile scaffold, a series of more specific assays should be conducted to explore potential anticancer, antimicrobial, and neuroprotective activities.
Anticancer Activity Screening
If the primary screen reveals significant and selective cytotoxicity towards cancer cell lines, further investigation into the mechanism of cell death is warranted.
Rationale: Many effective chemotherapeutic agents induce apoptosis, or programmed cell death, in cancer cells.[13] The Annexin V/Propidium Iodide (PI) assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[17]
Protocol Outline:
-
Treat cancer cells with this compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest and wash the cells.
-
Stain the cells with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry.[17]
Cytotoxic compounds can induce cancer cell death through various signaling pathways.[16] Based on the observed cellular morphology and apoptosis data, further investigation into specific pathways like the PI3K/Akt or MAPK pathways could be initiated using techniques like Western blotting to probe for key protein phosphorylation events.
Caption: Hypothetical signaling pathway potentially modulated by the test compound.
Antimicrobial Activity Screening
The aminonitrile scaffold is present in some antimicrobial agents. Therefore, screening for antibacterial and antifungal activity is a logical step.
Rationale: This is a widely used, simple, and cost-effective preliminary test to qualitatively assess antimicrobial activity.[22]
Protocol Outline:
-
Prepare a lawn of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate.[23]
-
Impregnate sterile paper discs with a known concentration of this compound.
-
Place the discs on the agar surface.
-
Incubate the plates under appropriate conditions.
-
Measure the diameter of the zone of inhibition around the discs.[22][24]
Rationale: This quantitative assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22][24]
Protocol Outline:
-
Perform serial dilutions of the compound in a 96-well microtiter plate containing microbial growth broth.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plate under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[23]
Neuroprotective Activity Screening
Given that some small molecules can cross the blood-brain barrier and exert effects on the central nervous system, assessing neuroprotective potential is a valuable secondary screen.[25]
Rationale: Oxidative stress is a key contributor to neuronal cell death in various neurodegenerative diseases. This assay evaluates the ability of the compound to protect neuronal cells from oxidative damage.[26][27]
Protocol Outline:
-
Culture a neuronal cell line (e.g., HT22 or SH-SY5Y).
-
Pre-treat the cells with various non-toxic concentrations of this compound for a specified period.
-
Induce oxidative stress by adding an agent like glutamate or hydrogen peroxide.[27]
-
After an incubation period, assess cell viability using the MTT assay or a similar method.[27]
-
An increase in cell viability in the compound-treated groups compared to the oxidative stress control indicates a neuroprotective effect.
Caption: Workflow for an in vitro neuroprotection assay.
Conclusion and Future Directions
This technical guide provides a structured and scientifically rigorous approach to the initial biological activity screening of this compound. The tiered approach, starting with broad cytotoxicity profiling and moving to more specific assays, allows for an efficient and comprehensive evaluation of its therapeutic potential. Positive results in any of these in vitro screens would warrant further investigation, including more detailed mechanism-of-action studies and eventual progression to preclinical in vivo models. The methodologies outlined here are designed to generate reliable and reproducible data, forming a solid foundation for any subsequent drug development efforts.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
- In vitro assays and techniques utilized in anticancer drug discovery. (n.d.). PubMed.
- Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (n.d.). Benchchem.
- Bioassays for anticancer activities. (n.d.). PubMed.
- In Vitro Assays to Study The Hallmarks of Cancer. (n.d.). QIMA Life Sciences.
- How are small molecule drugs developed? (n.d.). Dotmatics.
- Drug Development Process: Nonclinical Development of Small-Molecule Drugs. (2022, October 1). LCGC International.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. (n.d.). Benchchem.
- Small Molecule Drug Development: Process, Strengths, and CDMO Role. (2025, May 19). Neuland Labs.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO.
- Antimicrobial Efficacy Screening. (n.d.). Microchem Laboratory.
- Introduction to small molecule drug discovery and preclinical development. (2023, November 29). Frontiers.
- In Silico Pharmacological Prediction of Substituted Aminonitriles. (n.d.). MDPI.
- Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI.
- Methods of screening for antimicrobial compounds. (n.d.). Google Patents.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
- Bioassays for anticancer activities. (n.d.). Semantic Scholar.
- Role of Cytotoxicity Experiments in Pharmaceutical Development. (n.d.). SciSpace.
- Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. (n.d.). PMC.
- What are small molecule drugs? (2024, September 3). Sterling Pharma Solutions.
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). Springer Nature Experiments.
- Cell-Based Assays to Assess Neuroprotective Activity. (n.d.). IRIS - Unibo.
- Aminonitrile Potential in Terms of Pharmacological and Clinical Applicability. (2022, March 17). ResearchGate.
- Cytotoxicity Assays. (n.d.). Life Science Applications.
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. (n.d.). MDPI.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC - NIH.
- 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis. (n.d.). ChemicalBook.
- Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. (2021, November 25). Spandidos Publications.
- 2-Amino-3-phenylpropanenitrile. (n.d.). PubChem.
- 2-Amino-3-phenylpropanenitrile HCl. (n.d.). Biosynth.
- 93554-83-7 Cas No. | this compound. (n.d.). Apollo Scientific.
- Amino Nitriles. (n.d.). Enamine.
- organocatalytic-synthesis-of-aminonitriles-a-review. (2022, October 2). Ask this paper - Bohrium.
- This compound. (n.d.). Sigma-Aldrich.
- 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE. (2022, December 30). ChemicalBook.
- This compound. (n.d.). Santa Cruz Biotechnology.
- 2-Amino-3-phenylpropanenitrile. (n.d.). PubChem - NIH.
Sources
- 1. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. This compound | 93554-83-7 [sigmaaldrich.com]
- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 9. How are small molecule drugs developed? | Dotmatics [dotmatics.com]
- 10. Small Molecule Development Process and Manufacturing Guide [neulandlabs.com]
- 11. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In Vitro Assays to Study The Hallmarks of Cancer - QIMA Life Sciences [qima-lifesciences.com]
- 15. noblelifesci.com [noblelifesci.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. scispace.com [scispace.com]
- 19. opentrons.com [opentrons.com]
- 20. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. microchemlab.com [microchemlab.com]
- 25. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 27. spandidos-publications.com [spandidos-publications.com]
The Lynchpin of Modern Synthesis: A Technical Guide to the Role of α-Aminonitriles in Heterocyclic Chemistry
For the dedicated researcher, scientist, and drug development professional, the quest for novel molecular architectures with potent biological activity is a perpetual endeavor. Within the vast toolkit of synthetic organic chemistry, α-aminonitriles have emerged as exceptionally versatile and powerful building blocks. Their unique bifunctional nature, possessing both a nucleophilic amine and an electrophilic nitrile group in close proximity, unlocks a diverse array of synthetic transformations, paving the way for the efficient construction of complex heterocyclic scaffolds.[1][2][3] This technical guide provides an in-depth exploration of the pivotal role of α-aminonitriles in modern heterocyclic synthesis, moving beyond mere procedural descriptions to elucidate the underlying mechanistic principles and strategic considerations that drive innovation in this field.
The Strategic Advantage of α-Aminonitriles: A Foundation of Reactivity
The synthetic utility of α-aminonitriles stems from their inherent ambiphilic character. The presence of an amino group at the α-position to a nitrile moiety allows for a rich and varied reactivity profile. These molecules can act as synthons for α-amino carbanions or their equivalents, as well as iminium ions, providing a foundation for a multitude of cyclization strategies.[1][3] This dual reactivity is the cornerstone of their application in the synthesis of a wide range of nitrogen-containing heterocycles.[1][3]
Accessing the Precursors: The Strecker Synthesis and Beyond
The most prevalent and historically significant route to α-aminonitriles is the Strecker synthesis .[4][5][6] This robust one-pot, three-component reaction combines an aldehyde or ketone, an amine (often ammonia or a primary amine), and a cyanide source (such as hydrogen cyanide or trimethylsilyl cyanide) to directly afford the α-aminonitrile.[4][5][7]
The causality behind this reaction's efficiency lies in the sequential formation of key intermediates. The aldehyde or ketone first reacts with the amine to form an imine (or an iminium ion under acidic conditions). The cyanide ion then acts as a potent nucleophile, attacking the electrophilic imine carbon to forge the characteristic α-amino-substituted nitrile structure.[4][8]
Experimental Protocol: A Generalized Strecker Reaction for α-Aminonitrile Synthesis
This protocol outlines a typical procedure for the synthesis of an α-aminonitrile from an aldehyde, a primary amine, and trimethylsilyl cyanide (TMSCN).
Materials:
-
Aldehyde (1.0 equiv)
-
Primary amine (1.0 equiv)
-
Trimethylsilyl cyanide (TMSCN) (1.1 equiv)
-
Catalyst (e.g., a Lewis acid like InCl₃ or a Brønsted acid like acetic acid, 0.1 equiv)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
Procedure:
-
To a solution of the aldehyde and primary amine in the anhydrous solvent at room temperature, add the catalyst.
-
Stir the mixture for 10-15 minutes to facilitate imine formation.
-
Slowly add trimethylsilyl cyanide to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-aminonitrile.
Self-Validation: The success of the reaction can be confirmed by spectroscopic methods. The appearance of a characteristic nitrile stretch in the IR spectrum (around 2230 cm⁻¹) and the presence of the α-proton signal in the ¹H NMR spectrum are key indicators.
Visualizing the Strecker Synthesis:
Caption: The general workflow of the Thorpe-Ziegler reaction.
Multicomponent Reactions: A Paradigm of Efficiency
α-Aminonitriles are ideal substrates for multicomponent reactions (MCRs) , where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. [9]This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity.
A prominent example is the synthesis of highly substituted imidazoles . In a typical MCR, an α-aminonitrile can react with an aldehyde and an ammonium salt, or other nitrogen sources, to construct the imidazole ring. [10][11][12]The α-aminonitrile serves as a linchpin, providing two of the requisite atoms for the heterocyclic core.
The Gewald Reaction: Accessing Thiophenes of Pharmaceutical Interest
The Gewald reaction is a cornerstone for the synthesis of 2-aminothiophenes, a privileged scaffold in medicinal chemistry. [13][14][15][16]In its classical form, the reaction involves the condensation of an α-cyanoester, a ketone or aldehyde, and elemental sulfur in the presence of a base. [15]A significant variation utilizes α-mercaptoaldehydes or ketones reacting with activated nitriles. [17]α-Aminonitriles, particularly those with an activating group on the amine, can participate in Gewald-type reactions to yield functionalized thiophenes.
The reaction proceeds through an initial Knoevenagel condensation to form an α,β-unsaturated nitrile, followed by the addition of sulfur and subsequent intramolecular cyclization and tautomerization to afford the 2-aminothiophene product. [15]
Table 1: Representative Heterocycles Synthesized from α-Aminonitriles
| Heterocycle Class | Key Reaction Type | Starting Materials (in addition to α-aminonitrile) | Significance |
| Imidazoles | Multicomponent Reaction | Aldehydes, Ammonium salts | Core of many pharmaceuticals (e.g., antifungals, antihistamines) [11][12] |
| Pyridines | Cycloaddition/Annulation | Dienes, Alkynes | Prevalent in agrochemicals and pharmaceuticals [18][19] |
| Thiophenes | Gewald Reaction | Carbonyl compounds, Sulfur | Bioisosteres of phenyl rings, found in many drugs [16] |
| Thiazoles | Cyclocondensation | Thioamides, Thioureas | Important in drug discovery (e.g., anticancer agents) |
| Pyrroles | Annulation Reactions | α,β-Unsaturated ketones | Building blocks for natural products and materials |
Asymmetric Synthesis: The Quest for Enantiopure Heterocycles
In the context of drug development, the stereochemistry of a molecule is paramount. The development of catalytic asymmetric methods for the synthesis of chiral α-aminonitriles has been a major focus of research. [20][21][22][23]The use of chiral catalysts, including organocatalysts and metal complexes, in the Strecker reaction allows for the preparation of enantioenriched α-aminonitriles. [20][24]These chiral building blocks can then be converted into optically active heterocyclic compounds, providing access to single-enantiomer drugs with improved efficacy and reduced side effects.
Applications in Drug Discovery and Development
The heterocycles synthesized from α-aminonitriles are integral to a vast number of marketed drugs and clinical candidates. The ability to rapidly and efficiently construct diverse heterocyclic libraries using α-aminonitrile-based methodologies is a significant asset in the early stages of drug discovery.
For instance, substituted imidazoles are found in drugs such as the antifungal agent ketoconazole and the proton pump inhibitor omeprazole. The 2-aminothiophene core is present in the antiplatelet drug clopidogrel. The versatility of α-aminonitrile chemistry allows for the systematic modification of these core structures to optimize their pharmacological properties.
Conclusion and Future Outlook
α-Aminonitriles have solidified their position as indispensable intermediates in modern organic synthesis. [2]Their unique reactivity profile, coupled with the efficiency of their preparation via the Strecker reaction, provides a robust platform for the construction of a wide array of nitrogen-containing heterocycles. [1][3]The continued development of novel multicomponent reactions and catalytic asymmetric methodologies will undoubtedly expand the synthetic utility of α-aminonitriles, further empowering chemists to create the next generation of therapeutics and functional materials. The strategic implementation of α-aminonitrile chemistry is not merely a synthetic convenience but a critical enabler of innovation in the molecular sciences.
References
- Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry: A European Journal, 20(41), 13064-77. [Link]
- Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 43. [Link]
- Johannes Gutenberg-Universität Mainz. (2018). Aminonitriles as building blocks in organic chemistry. [Link]
- Otto, N., & Opatz, T. (2014). Heterocycles from α-aminonitriles. Chemistry (Weinheim an der Bergstrasse, Germany), 20(41), 13064–13077. [Link]
- ResearchGate. (n.d.).
- Organic Chemistry Portal. (n.d.). Strecker Synthesis. [Link]
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
- StudySmarter. (2023).
- Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- ACS Publications. (2021).
- MDPI. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. [Link]
- ResearchGate. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- Wikipedia. (n.d.). Gewald reaction. [Link]
- Royal Society of Chemistry. (n.d.).
- SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- ResearchGate. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- PubMed Central. (2022). Green methodologies for the synthesis of 2-aminothiophene. [Link]
- Bohrium. (2022). organocatalytic-synthesis-of-aminonitriles-a-review. [Link]
- ResearchGate. (n.d.). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. [Link]
- PubMed. (2024). Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines. [Link]
- CABI Digital Library. (2021).
- Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles. [Link]
- World Journal of Pharmaceutical Sciences. (2015).
- Chem-Station. (2014). Thorpe-Ziegler Reaction. [Link]
- Frontiers. (2024).
- Organic Chemistry Portal. (n.d.).
- Wikipedia. (n.d.). Thorpe reaction. [Link]
- Organic Chemistry Portal. (n.d.). Pyridine synthesis. [Link]
- ACS Publications. (2024). Synthesis of α‑Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
- Semantic Scholar. (n.d.). Thorpe-Ziegler reaction. [Link]
- Springer. (n.d.). Multi-Component Reactions in Heterocyclic Chemistry. [Link]
- SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
- Sciforum. (n.d.). Quantitative Synthesis of α-Amino Nitriles through Strecker Reaction of Aldimines with TMSCN Catalyzed by Tetrabutylammonium phthalimide-N-oxyl. [Link]
- Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 3. Heterocycles from α-aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. studysmarter.co.uk [studysmarter.co.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 12. wjpsonline.com [wjpsonline.com]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. Gewald reaction - Wikipedia [en.wikipedia.org]
- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Pyridine synthesis [organic-chemistry.org]
- 20. scispace.com [scispace.com]
- 21. researchgate.net [researchgate.net]
- 22. Catalytic Asymmetric Synthesis of Chiral α,α-Dialkyl Aminonitriles via Reaction of Cyanoketimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Frontiers | Recent advances in catalytic asymmetric synthesis [frontiersin.org]
- 24. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
Methodological & Application
Application Note: A Comprehensive Protocol for the Strecker Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Abstract
The Strecker synthesis, first reported in 1850, remains a cornerstone of organic chemistry for the preparation of α-amino acids and their crucial precursors, α-aminonitriles.[1] This application note provides a detailed, field-proven protocol for the synthesis of 2-Amino-3-phenylpropanenitrile hydrochloride, a direct precursor to the essential amino acid phenylalanine.[2] We delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide critical insights into reagent selection and safety considerations. This document is intended for researchers, scientists, and professionals in drug development who require a robust and reliable method for synthesizing this valuable chemical intermediate.
Introduction: The Enduring Relevance of the Strecker Synthesis
The Strecker synthesis is a powerful one-pot, three-component reaction that efficiently constructs α-aminonitriles from an aldehyde or ketone, ammonia, and a cyanide source.[1][3] The resulting α-aminonitrile is a versatile intermediate that can be readily hydrolyzed to the corresponding α-amino acid.[4][5][6] This pathway is not only historically significant but also maintains its utility in modern synthetic chemistry for producing both natural and unnatural amino acids.
This protocol focuses on the synthesis of 2-Amino-3-phenylpropanenitrile, starting from benzaldehyde. The final product is isolated as a hydrochloride salt, which enhances its stability and simplifies handling compared to the free base form.[7][8]
Reaction Mechanism: A Stepwise View
The Strecker synthesis proceeds through two primary stages: the formation of an α-aminonitrile, followed by its potential hydrolysis. This protocol focuses on the first stage and the subsequent salt formation.
Part 1: Formation of the α-Aminonitrile The reaction begins with the condensation of benzaldehyde and ammonia (generated in situ from ammonium chloride) to form an intermediate imine.[4][5] The ammonium chloride also serves as a mild acid to protonate the aldehyde's carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ammonia.[4] Following the formation of an iminium ion, a nucleophilic cyanide ion attacks the iminium carbon.[3][6] This key step forms the new carbon-carbon bond and establishes the α-aminonitrile structure.[4]
Part 2: Conversion to Hydrochloride Salt The synthesized α-aminonitrile is a basic compound due to the primary amine group. Reacting it with hydrochloric acid (HCl) results in an acid-base reaction, forming the stable and often crystalline this compound.[7][9] This conversion is standard practice for improving the handling, storage, and water solubility of amine-containing pharmaceutical intermediates.[7][8]
Figure 1: Simplified mechanism of the Strecker synthesis followed by hydrochloride salt formation.
Detailed Experimental Protocol
3.1. Critical Safety Precautions
-
EXTREME TOXICITY: Potassium cyanide (KCN) and sodium cyanide (NaCN) are highly toxic and fatal if ingested, inhaled, or absorbed through the skin.[10] The reaction may also generate hydrogen cyanide (HCN) gas, which is a potent poison.[11]
-
FUME HOOD REQUIRED: All steps involving cyanide must be performed in a well-ventilated and certified chemical fume hood.[10]
-
PERSONAL PROTECTIVE EQUIPMENT (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves (double-gloving is recommended).
-
WASTE DISPOSAL: Cyanide waste must be quenched and disposed of according to strict institutional and environmental safety protocols. Never mix cyanide waste with acid.
3.2. Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Benzaldehyde | C₇H₆O | 106.12 | 10.6 g (10.1 mL) | 0.10 | Freshly distilled recommended |
| Ammonium Chloride | NH₄Cl | 53.49 | 5.9 g | 0.11 | |
| Potassium Cyanide | KCN | 65.12 | 7.2 g | 0.11 | EXTREME TOXICITY |
| Methanol | CH₃OH | 32.04 | 50 mL | - | Reagent grade |
| Deionized Water | H₂O | 18.02 | 20 mL | - | |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~200 mL | - | Anhydrous |
| Hydrochloric Acid | HCl | 36.46 | As needed | - | Gaseous or concentrated solution |
| Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Anhydrous, for drying |
3.3. Step-by-Step Synthesis Procedure
-
Reaction Setup: In a fume hood, equip a 250 mL round-bottom flask with a magnetic stir bar. Add ammonium chloride (5.9 g) and deionized water (20 mL). Stir until the solid is fully dissolved.
-
Addition of Methanol and Benzaldehyde: To the stirred solution, add methanol (50 mL), followed by freshly distilled benzaldehyde (10.1 mL).
-
Cooling: Place the flask in an ice-water bath and cool the mixture to 0-5 °C with continuous stirring.
-
Addition of Cyanide: In a separate beaker, carefully dissolve potassium cyanide (7.2 g) in a minimal amount of cold deionized water (~15 mL). CAUTION: This step should be done with extreme care in the fume hood. Slowly add the cold potassium cyanide solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Once the addition is complete, allow the mixture to stir in the ice bath for 1 hour, then remove the ice bath and let the reaction continue at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.
-
Washing and Drying: Wash the combined organic layer with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.
-
Hydrochloride Salt Formation: Cool the ethereal solution in an ice bath. Slowly bubble anhydrous HCl gas through the solution. The hydrochloride salt of the product will precipitate as a white solid. Alternatively, a saturated solution of HCl in diethyl ether can be added dropwise until no further precipitation is observed.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration. Wash the solid with a small amount of cold diethyl ether to remove any residual impurities.
-
Drying: Dry the collected solid under vacuum to yield this compound.
Figure 2: Experimental workflow for the synthesis of this compound.
Discussion and Field-Proven Insights
-
Choice of Reagents: While the classic Strecker reaction uses ammonia and hydrogen cyanide, this protocol employs ammonium chloride and potassium cyanide for practical reasons.[12][3] They are solids that are easier and safer to handle than their gaseous counterparts.[12] Modern variations may use trimethylsilyl cyanide (TMSCN), which can offer milder reaction conditions and improved yields in some cases.[13]
-
Temperature Control: The initial stage of the reaction, particularly the addition of cyanide, is exothermic. Maintaining a low temperature (0-5 °C) is crucial to prevent side reactions, such as the polymerization of benzaldehyde, and to control the rate of reaction.[10][14]
-
Product Chirality: It is essential to recognize that this classical Strecker synthesis produces a racemic mixture of (R)- and (S)-2-Amino-3-phenylpropanenitrile.[3] The initial nucleophilic attack of cyanide on the planar iminium ion can occur from either face with equal probability. For applications requiring a single enantiomer, asymmetric Strecker variations using chiral auxiliaries or catalysts would be necessary.[1][3]
-
Importance of the Hydrochloride Salt: Isolating the product as a hydrochloride salt serves multiple purposes. The free base α-aminonitrile can be unstable and prone to decomposition or oligomerization over time. The salt form is significantly more stable, has a longer shelf-life, and is typically a crystalline solid that is easier to purify by recrystallization.[7][8]
Conclusion
The Strecker synthesis is a robust and highly effective method for preparing this compound. The protocol detailed in this application note is optimized for laboratory-scale synthesis, emphasizing both procedural clarity and critical safety measures. By understanding the underlying mechanism and adhering to the experimental parameters, researchers can reliably produce this key precursor for the synthesis of phenylalanine and its derivatives for use in pharmaceutical and chemical research.
References
- Strecker amino acid synthesis - Wikipedia. [Link]
- Strecker Synthesis - Master Organic Chemistry. [Link]
- Strecker Synthesis - Organic Chemistry Portal. [Link]
- Strecker Synthesis - NROChemistry. [Link]
- Synthesis of Amino Acids: Strecker Synthesis: Videos & Practice Problems - Pearson. [Link]
- Development of a New a-Aminonitrile Synthesis. [Link]
- α-Aminonitrile synthesis by cyan
- Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acet
- Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. [Link]
- Strecker Reaction - YouTube. [Link]
- Strecker Amino Acid Synthesis Mechanism & Examples – Chemisfast. [Link]
- US Patent 2855428A - Prepar
- Strecker Synthesis (Amino Acid Synthesis) - YouTube. [Link]
- The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Public
- Strecker Amino Acid Synthesis - YouTube. [Link]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. [Link]
- Synthesis of aza-phenylalanine, aza-tyrosine, and aza-tryptophan precursors via hydrazine alkylation - Estonian Academy Publishers. [Link]
- Hydrochloride salt of amine : r/OrganicChemistry - Reddit. [Link]
- US Patent 3867436A - Method of preparing phenylalanine.
- Organic Nitrogen Compounds V: Amine Salts - Spectroscopy Online. [Link]
- Conversion of Amines to Amine Salts - YouTube. [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. kirj.ee [kirj.ee]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. m.youtube.com [m.youtube.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
The Strategic deployment of 2-Amino-3-phenylpropanenitrile Hydrochloride in the Synthesis of Novel Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the efficient construction of novel heterocyclic scaffolds is of paramount importance. Nitrogen- and sulfur-containing heterocycles, in particular, form the core of a vast number of pharmaceuticals and biologically active compounds. This document serves as a detailed guide to the versatile applications of 2-Amino-3-phenylpropanenitrile hydrochloride , a bifunctional building block, in the synthesis of diverse and medicinally relevant heterocyclic systems, including thiophenes, pyrimidines, and imidazoles.
As a bifunctional molecule, 2-Amino-3-phenylpropanenitrile possesses both a nucleophilic amino group and an electrophilic nitrile group, a characteristic that allows for its participation in a variety of cyclization and multicomponent reactions.[1] The presence of the benzyl group also offers opportunities for further structural diversification. This guide provides not only the theoretical underpinnings of these synthetic transformations but also detailed, actionable protocols for their execution in a laboratory setting.
I. Synthesis of 2-Aminothiophenes via the Gewald Multicomponent Reaction
The Gewald reaction is a robust and highly efficient one-pot synthesis of polysubstituted 2-aminothiophenes. This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester or another active methylene nitrile in the presence of elemental sulfur and a base.[2][3] this compound can be effectively employed as the active methylene nitrile component in this reaction, leading to the formation of highly functionalized 2-aminothiophenes.
Mechanistic Rationale
The reaction mechanism of the Gewald synthesis is a well-studied process.[4][5] It commences with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate. The subsequent addition of elemental sulfur, followed by intramolecular cyclization and tautomerization, yields the final 2-aminothiophene product. The use of this compound requires an initial neutralization step to free the amine for participation in the reaction.
Diagram: Generalized Gewald Reaction Workflow
Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.
Protocol 1: Synthesis of 2-Amino-4-phenyl-3-cyano-5-(substituted)thiophenes
This protocol describes a general procedure for the Gewald reaction using this compound and a variety of carbonyl compounds.
Materials:
-
This compound
-
Substituted aldehyde or ketone (e.g., acetophenone, cyclohexanone)
-
Elemental sulfur
-
Triethylamine
-
Ethanol
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and hotplate
-
Standard work-up and purification equipment
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq.), the selected carbonyl compound (1.0 eq.), and elemental sulfur (1.1 eq.) in ethanol (30 mL).
-
Add triethylamine (2.2 eq.) to the suspension. The initial portion of the base will neutralize the hydrochloride salt.
-
Attach a condenser and heat the reaction mixture to reflux (approximately 78 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water (100 mL) with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the pure 2-aminothiophene derivative.
-
Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry).
| Carbonyl Compound | Product | Expected Yield Range (%) |
| Acetophenone | 2-Amino-4-phenyl-5-methyl-3-cyanothiophene | 75-85 |
| Cyclohexanone | 2-Amino-4-phenyl-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene | 80-90 |
| Benzaldehyde | 2-Amino-4,5-diphenyl-3-cyanothiophene | 70-80 |
II. Synthesis of Substituted Pyrimidines through Multicomponent Reactions
Pyrimidines are a fundamentally important class of heterocycles, forming the backbone of nucleic acids and featuring in numerous approved drugs.[6] Multicomponent reactions offer a highly efficient and atom-economical approach to the synthesis of complex pyrimidine derivatives.[7] 2-Amino-3-phenylpropanenitrile, liberated from its hydrochloride salt, can act as a three-carbon building block in the synthesis of 4-aminopyrimidine-5-carbonitriles.
Mechanistic Insights
A common strategy for the synthesis of 4-aminopyrimidines involves the condensation of an amidine with a β-enaminonitrile, which can be formed in situ from an aldehyde and an active methylene compound. In this context, 2-Amino-3-phenylpropanenitrile can react with an orthoester to form an enamino nitrile intermediate, which then undergoes cyclocondensation with an amidine hydrochloride.
Diagram: Pyrimidine Synthesis Workflow
Caption: General workflow for the synthesis of pyrimidine derivatives.
Protocol 2: Synthesis of 4-Amino-6-benzyl-5-cyanopyrimidines
This protocol outlines a one-pot, three-component synthesis of substituted pyrimidines.
Materials:
-
This compound
-
Triethyl orthoformate
-
Amidine hydrochloride (e.g., Guanidine hydrochloride, Acetamidine hydrochloride)
-
Sodium ethoxide
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Inert atmosphere setup (optional)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 eq.) in absolute ethanol (40 mL).
-
Add this compound (1.0 eq.) to the solution and stir for 30 minutes at room temperature to ensure complete neutralization and formation of the free amine.
-
Add triethyl orthoformate (1.2 eq.) and the desired amidine hydrochloride (1.1 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 6-10 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and neutralize with glacial acetic acid.
-
Reduce the solvent volume under reduced pressure.
-
Pour the residue into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from ethanol or by column chromatography.
-
Confirm the structure of the synthesized pyrimidine derivative by spectroscopic analysis.
| Amidine Used | Product | Expected Yield Range (%) |
| Guanidine hydrochloride | 2,4-Diamino-6-benzyl-5-cyanopyrimidine | 65-75 |
| Acetamidine hydrochloride | 4-Amino-2-methyl-6-benzyl-5-cyanopyrimidine | 60-70 |
| Benzamidine hydrochloride | 4-Amino-2-phenyl-6-benzyl-5-cyanopyrimidine | 65-75 |
III. Synthesis of Imidazoles via Cyclocondensation Reactions
Imidazoles are another class of heterocycles with significant biological and pharmaceutical relevance. The synthesis of substituted imidazoles can be achieved through various strategies, often involving the cyclization of a 1,2-dicarbonyl compound or its equivalent with an amine and an aldehyde. 2-Amino-3-phenylpropanenitrile can serve as a precursor to an α-amino ketone equivalent after hydrolysis of the nitrile group, or participate in reactions where the nitrile itself is incorporated into the heterocyclic ring.
Mechanistic Considerations
One plausible route for the synthesis of imidazoles from 2-Amino-3-phenylpropanenitrile involves its reaction with an acylating agent followed by cyclization. For instance, acylation of the amino group followed by reductive cyclization can lead to the formation of substituted imidazoles. Alternatively, a Bredereck-type synthesis could be employed where the aminonitrile reacts with a formamide acetal.
Diagram: Imidazole Synthesis Logical Flow
Caption: A potential pathway for imidazole synthesis.
Protocol 3: Synthesis of 2-Substituted-4-benzyl-1H-imidazoles
This protocol describes a two-step synthesis of imidazoles from this compound.
Materials:
-
This compound
-
Anhydrous acid chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane (DCM)
-
Reducing agent (e.g., Lithium aluminum hydride (LiAlH₄) or Raney Nickel)
-
Anhydrous tetrahydrofuran (THF) or ethanol
-
Standard work-up and purification equipment
Step 1: Acylation of 2-Amino-3-phenylpropanenitrile
-
Suspend this compound (1.0 eq.) in anhydrous DCM (50 mL).
-
Add triethylamine (2.5 eq.) and stir for 15 minutes at 0 °C.
-
Slowly add the acid chloride or anhydride (1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acyl derivative. Purify by column chromatography if necessary.
Step 2: Reductive Cyclization
-
Dissolve the N-acyl-2-amino-3-phenylpropanenitrile from Step 1 (1.0 eq.) in anhydrous THF (for LiAlH₄) or ethanol (for Raney Nickel).
-
For LiAlH₄ reduction: Slowly add LiAlH₄ (2.0-3.0 eq.) to the solution at 0 °C. Then, heat the mixture to reflux for 4-6 hours. Carefully quench the reaction with sequential addition of water, 15% NaOH solution, and water. Filter the resulting solid and concentrate the filtrate.
-
For Raney Nickel reduction: Add Raney Nickel (catalytic amount) to the ethanolic solution and subject the mixture to hydrogenation (50 psi H₂) at room temperature for 24 hours.
-
Filter the catalyst and concentrate the filtrate.
-
Purify the crude imidazole derivative by column chromatography to obtain the final product.
-
Characterize the product using spectroscopic techniques.
| Acylating Agent | Product | Expected Yield Range (%) |
| Acetyl chloride | 4-Benzyl-2-methyl-1H-imidazole | 50-60 (over two steps) |
| Benzoyl chloride | 4-Benzyl-2-phenyl-1H-imidazole | 55-65 (over two steps) |
Conclusion
This compound is a readily accessible and highly versatile precursor for the synthesis of a range of biologically significant heterocyclic compounds. The protocols and methodologies outlined in this guide provide a solid foundation for researchers to explore the synthetic potential of this valuable building block. The ability to generate diverse libraries of thiophenes, pyrimidines, and imidazoles from a common starting material underscores its importance in modern drug discovery and development programs. Further exploration of its reactivity in other multicomponent and domino reactions is likely to unveil even more efficient pathways to novel and complex molecular architectures.
References
- Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Patel, R. V., Patel, J. K., & Kumari, P. (2023). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Chebanov, V. A., Sakhno, Y. I., Saraev, V. E., Muravyova, E. A., Andrushchenko, A. Y., & Desenko, S. M. (2011). Multi-Component Reactions in Heterocyclic Chemistry. In MCR 2009 (pp. 35-51). Springer, New York, NY. [Link]
- A green chemistry approach to gewald reaction. (2011). Der Pharma Chemica, 3(6), 284-290. [Link]
- Mahmoud, M. R., El-Ziaty, A. K., Ismail, M. F., & Shiba, S. A. (2011). Synthesis of novel pyrimidine and fused pyrimidine derivatives. European Journal of Chemistry, 2(3), 347-355. [Link]
- Al-Mousawi, S. M., El-Apasery, M. A., & El-Shehry, M. F. (2011). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 3(6), 40-51. [Link]
- Banerjee, S., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681. [Link]
- Gewald reaction. (n.d.). In Wikipedia.
- Diaz-Ortiz, A., de la Hoz, A., & Prieto, P. (2008). Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. ARKIVOC, 2008(ii), 115-123. [Link]
- Gernot, E. A., & Holzer, W. (2006). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Molecules, 11(3), 371-376. [Link]
- El-Sayed, N. N. E. (2012). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 4(1), 123-134. [Link]
- Al-Jallo, H. N., Al-Khashab, A., & Sallomi, I. G. (1972). Reactions of unsaturated tetra and tri-esters with hydrazine hydrate and semicarbazide hydrochloride. Journal of the Chemical Society, Perkin Transactions 1, (3), 1022-1023. [Link]
- Method of imidazole synthesis. (1992). SU1747442A1.
- Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
- Puterová, Z., Sidoová, E., & Krutošíková, A. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Request PDF. (2025). Microwave-Accelerated Gewald Reaction: Synthesis of 2-Aminothiophenes. [Link]
- Zhang, X., et al. (2022).
- Chebanov, V. A., et al. (2016). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers in Chemistry, 4, 23. [Link]
- de la Torre, M. C., & Sierra, M. A. (2018). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Molecules, 23(5), 1159. [Link]
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile. [Link]
- El-Gohary, N. S. (2018). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Journal of the Iranian Chemical Society, 15(3), 675-688. [Link]
Sources
Application Notes and Protocols for the Characterization of 2-Amino-3-phenylpropanenitrile Hydrochloride
Abstract
This document provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 2-Amino-3-phenylpropanenitrile Hydrochloride (CAS No: 93554-83-7), a key intermediate in pharmaceutical synthesis. Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis are presented. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights and robust methodologies to ensure data integrity and reproducibility. Each protocol is designed as a self-validating system, incorporating best practices for instrument calibration, sample preparation, and data interpretation, grounded in established scientific principles.
Introduction
This compound, a derivative of the amino acid phenylalanine, is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, comprising a chiral center, a reactive nitrile group, and an amine hydrochloride salt, necessitates a multi-faceted analytical approach for complete characterization. The identity, purity, and stability of this intermediate are critical parameters that can significantly impact the quality and efficacy of the final drug product.
The methodologies outlined herein are designed to provide a thorough understanding of the molecule's structural features and to quantify its purity with high confidence. The causality behind experimental choices is explained to empower the user to adapt and troubleshoot these methods effectively.
Compound Properties
A summary of the physical and chemical properties of this compound is provided below.
| Property | Value | Source |
| CAS Number | 93554-83-7 | [1] |
| Molecular Formula | C₉H₁₁ClN₂ | |
| Molecular Weight | 182.65 g/mol | |
| Appearance | Solid | [1] |
| Purity (Typical) | ≥95% | [1] |
| SMILES | C1=CC=C(C=C1)CC(C#N)N.Cl |
Spectroscopic Characterization
Spectroscopic techniques are fundamental for the structural confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. As a hydrochloride salt, the compound is readily soluble in deuterated water (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆), which are the recommended solvents.
Rationale: This protocol is designed to resolve the proton signals of the phenyl, methylene, and methine groups. The use of D₂O as a solvent will result in the exchange of the amine protons with deuterium, causing their signals to disappear from the spectrum, which simplifies the interpretation.
Instrumentation:
-
NMR Spectrometer: 400 MHz or higher
-
Solvent: Deuterated Water (D₂O) or DMSO-d₆
-
Reference: Internal standard (e.g., TSP for D₂O) or residual solvent peak
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Acquisition: Acquire the ¹H NMR spectrum at 25 °C. Key parameters include a 30° pulse angle, a relaxation delay of at least 2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum.
-
Interpretation: Integrate all signals and assign the chemical shifts (δ) in parts per million (ppm).
Expected ¹H NMR Spectrum (in D₂O): Based on the structure and data from analogous compounds like 2-amino-3-phenylpropanoic acid[2], the following signals are anticipated:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | Multiplet | 5H | Phenyl group protons (C₆H₅) |
| ~ 4.2 - 4.4 | Triplet | 1H | Methine proton (-CH(NH₂)-) |
| ~ 3.1 - 3.4 | Doublet | 2H | Methylene protons (-CH₂-Ph) |
Note: The exact chemical shifts and multiplicities may vary slightly depending on the solvent and instrument.
Rationale: ¹³C NMR provides information on all unique carbon atoms in the molecule, including the nitrile carbon, which is a key functional group. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon.
Instrumentation:
-
NMR Spectrometer: 100 MHz or higher (corresponding to a 400 MHz ¹H frequency)
-
Solvent: Deuterated Water (D₂O) or DMSO-d₆
Procedure:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
-
Interpretation: Assign the chemical shifts for each carbon atom.
Expected ¹³C NMR Spectrum: Based on data from similar aminonitrile hydrochlorides[3], the following peaks are expected:
| Chemical Shift (δ, ppm) | Assignment |
| ~ 135 - 140 | Quaternary Phenyl Carbon (C-ipso) |
| ~ 128 - 130 | Phenyl Carbons (CH) |
| ~ 118 - 122 | Nitrile Carbon (-C≡N) |
| ~ 50 - 55 | Methine Carbon (-CH(NH₂)-) |
| ~ 38 - 42 | Methylene Carbon (-CH₂-Ph) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in the molecule. The presence of the amine hydrochloride, nitrile, and aromatic ring will give rise to characteristic absorption bands.
Instrumentation:
-
FT-IR Spectrometer with an ATR (Attenuated Total Reflectance) accessory.
Procedure:
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal and apply pressure to ensure good contact.
-
Spectrum Acquisition: Collect the sample spectrum, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.
-
Interpretation: Identify the characteristic absorption peaks.
Expected FT-IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 2800 | N-H stretch | Ammonium (-NH₃⁺) |
| ~ 3030 | C-H stretch | Aromatic C-H |
| ~ 2950 | C-H stretch | Aliphatic C-H |
| ~ 2260 - 2240 | C≡N stretch | Nitrile |
| ~ 1600, 1495, 1455 | C=C stretch | Aromatic Ring |
| ~ 1500 | N-H bend | Ammonium (-NH₃⁺) |
| ~ 750, 700 | C-H out-of-plane bend | Monosubstituted Benzene |
Mass Spectrometry (MS)
Rationale: Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar, pre-ionized compound.
Instrumentation:
-
Mass Spectrometer with an ESI source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or a mixture of acetonitrile and water.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
MS Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule of the free base, [M+H]⁺, is expected. The molecular formula of the free base is C₉H₁₀N₂ with a monoisotopic mass of 146.0844 Da[4].
-
MS/MS Fragmentation (Optional): To confirm the structure, perform a tandem MS (MS/MS) experiment by isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).
Expected Mass Spectrum:
| m/z (Daltons) | Ion Species |
| 147.0922 | [C₉H₁₁N₂]⁺ ([M+H]⁺ of the free base) |
Expected Fragmentation Pattern: The fragmentation of protonated α-amino acids and related compounds often involves the neutral loss of ammonia (NH₃) or the combined loss of water and carbon monoxide ((H₂O + CO)) from the amino acid portion[5][6]. For this aminonitrile, a key fragmentation would be the loss of the nitrile group or parts of the side chain.
Chromatographic Analysis
HPLC is the primary technique for assessing the purity of this compound, including both chemical and enantiomeric purity.
Reversed-Phase HPLC for Purity Assessment
Rationale: This method is designed to separate the main component from potential impurities. A C18 column is a versatile choice for retaining the phenyl group, while an acidic mobile phase ensures the amine is protonated and well-behaved chromatographically.
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Detector Wavelength: 210 nm or 254 nm
Procedure:
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase at a concentration of 1 mg/mL. Dilute to a working concentration of 0.1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity of the main component as a percentage of the total peak area.
-
Method Validation: This method should be validated according to ICH guidelines (Q2(R2)) for specificity, linearity, accuracy, precision, and range[7][8].
Chiral HPLC for Enantiomeric Purity
Rationale: Since the molecule contains a chiral center, it is crucial to determine its enantiomeric purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating enantiomers of compounds with aromatic groups and polar functionalities[9][10][11]. A normal-phase mobile phase is often used with these columns.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., CHIRALPAK® IA or a similar amylose-based CSP, 4.6 x 250 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v) with 0.1% Diethylamine (DEA)
-
Detector Wavelength: 254 nm
Procedure:
-
Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
-
Analysis: Inject a racemic standard (if available) to determine the retention times of both enantiomers. Then, inject the sample to be tested.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers (E1 and E2): % ee = (|Area(E1) - Area(E2)| / (Area(E1) + Area(E2))) x 100
Note: The mobile phase composition may require optimization to achieve baseline separation. The addition of an amine modifier like DEA is often necessary to improve the peak shape of basic analytes on polysaccharide-based CSPs.
Thermal Analysis
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about the thermal stability, melting point, and decomposition profile of the compound.
Rationale: For a hydrochloride salt of an amino acid derivative, heating can induce melting, decomposition, or a combination of both[12][13]. TGA measures mass loss as a function of temperature, while DSC measures the heat flow associated with thermal events.
Instrumentation:
-
TGA/DSC simultaneous thermal analyzer or separate instruments.
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum pan.
-
Analysis Conditions:
-
Temperature Range: 25 °C to 400 °C
-
Heating Rate: 10 °C/min
-
Atmosphere: Nitrogen gas at a flow rate of 50 mL/min
-
-
Data Analysis:
-
DSC: Identify endothermic (melting, decomposition) and exothermic (decomposition, crystallization) events. Determine the onset temperature and peak temperature for each event.
-
TGA: Correlate any mass loss with the thermal events observed in the DSC thermogram. The thermal decomposition of amino acid hydrochlorides often occurs in multiple stages[12].
-
Workflow and Data Integration
A logical workflow for the characterization of this compound integrates these techniques to build a complete profile of the compound.
Caption: Integrated workflow for the complete characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. By integrating spectroscopic, chromatographic, and thermal analysis techniques, researchers can confidently confirm the structure, assess the chemical and enantiomeric purity, and understand the thermal stability of this important pharmaceutical intermediate. Adherence to these protocols will ensure the generation of high-quality, reliable data essential for advancing drug development programs.
References
- SIELC Technologies. (n.d.). Separation of Aminoacetonitrile on Newcrom R1 HPLC column.
- Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. (s.d.). AKJournals. Abgerufen am 9. Januar 2026, von [Link]
- Rodante, F., & Vecchio, S. (s.d.). RELATION BETWEEN CHEMICAL STRUCTURE OF AMINO ACIDS AND THEIR THERMAL DECOMPOSITION Analysis of the data by principal component a. AKJournals. Abgerufen am 9. Januar 2026, von [Link]
- Tatykaev, B. B., et al. (2022). TG/DSC curves for system components: (a) NH4Cl, (b) AgNO3, (c) NH4NO3, (d) AgCl (powder obtained from water solution). ResearchGate.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega. [Link]
- Wesendrup, F., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PubMed Central. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]
- Phenomenex. (n.d.). Chiral HPLC Separations.
- Murray, P. R., et al. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum.
- Australian Pesticides and Veterinary Medicines Authority. (2014). Validation of analytical methods for active constituents and agricultural products.
- Guideline on Analytical Method Validation on Non-pharmacopoeial Products for Regulatory Approval. (n.d.).
- Tandem mass spectrometry of homologous 3‐hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragment
- Scholars Research Library. (n.d.). Der Pharma Chemica.
- Cataldo, F., et al. (2011). DSC assay [N c ] of the 21 amino acids and their relative DSC melting... ResearchGate.
- Separation of the enantiomers of underivatized amino acids by using serially connected dual column high-performance liquid chromatography. (n.d.). AVESİS.
- Pharma Learning In Depth. (2025, February 2).
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
Sources
- 1. This compound | 93554-83-7 [sigmaaldrich.com]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 3. rsc.org [rsc.org]
- 4. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. iris.unito.it [iris.unito.it]
- 6. scispace.com [scispace.com]
- 7. Validation of analytical methods for active constituents and agricultural products | Australian Pesticides and Veterinary Medicines Authority [apvma.gov.au]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. akjournals.com [akjournals.com]
- 13. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Analysis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Abstract
This application note presents a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 2-Amino-3-phenylpropanenitrile hydrochloride. This compound, a key chiral intermediate in pharmaceutical synthesis, requires a reliable analytical method to determine its purity, quantify impurities, and assess its stability under various stress conditions. The described reversed-phase HPLC (RP-HPLC) method demonstrates excellent specificity, linearity, accuracy, and precision, making it suitable for quality control and drug development environments. The causality behind the selection of chromatographic parameters is discussed in detail, providing a framework for method adaptation and troubleshooting.
Introduction and Scientific Background
2-Amino-3-phenylpropanenitrile, the free base of the titled hydrochloride salt, is a chiral molecule featuring a primary amine and a nitrile functional group attached to a stereocenter. Its structure is analogous to the amino acid phenylalanine, making it a valuable building block in the synthesis of various pharmacologically active compounds. The hydrochloride salt form enhances its stability and solubility in aqueous media.
The analytical challenge lies in the compound's reactivity. The nitrile group is susceptible to hydrolysis under acidic or basic conditions, potentially converting to an amide and subsequently to a carboxylic acid (phenylalanine).[1][2] Furthermore, the primary amine is a site for potential side reactions. Therefore, a stability-indicating analytical method—one that can resolve the parent compound from its potential degradation products and synthesis-related impurities—is not just desirable, but essential as per regulatory guidelines like the International Council for Harmonisation (ICH).[3][4][5]
This guide details the development and protocol of an RP-HPLC method using UV detection, which is well-suited for this chromophore-containing molecule. We will explore the rationale for column and mobile phase selection and demonstrate the method's specificity through forced degradation studies.
Principles of Method Development
The primary objective is to develop a method that separates the main analyte, this compound, from any potential impurities or degradants. The choices made during development are grounded in chromatographic theory and experience with similar polar, ionizable compounds.
Chromatographic Mode and Stationary Phase Selection
A Reversed-Phase (RP-HPLC) modality was chosen as the most effective approach. The analyte is a polar, water-soluble hydrochloride salt, making it ideally suited for separation on a non-polar stationary phase with a polar mobile phase.[3]
-
Causality: A C18 (octadecylsilane) column was selected as the stationary phase. This is the most common and versatile reversed-phase packing, offering sufficient hydrophobic character to retain the phenyl moiety of the analyte while allowing for elution with a standard aqueous-organic mobile phase. The C18 matrix provides a robust platform for separating compounds with a range of polarities, which is crucial for a stability-indicating assay where degradants may be significantly more or less polar than the parent drug.[6]
Mobile Phase Optimization
The mobile phase is critical for achieving optimal retention, peak shape, and resolution.
-
pH Control: The analyte possesses a primary amine with a pKa that necessitates pH control for consistent retention and peak symmetry. At a pH below its pKa, the amine group is protonated (-NH3+), enhancing its polarity and solubility in the mobile phase. An acidic mobile phase (pH 2.5 - 3.5) is chosen to ensure full protonation. This suppresses undesirable interactions with residual silanol groups on the silica backbone of the column, thereby preventing peak tailing. A phosphate buffer is an excellent choice for this pH range due to its UV transparency and buffering capacity.
-
Organic Modifier: Acetonitrile is selected as the organic component of the mobile phase. Its low viscosity reduces backpressure, and its low UV cutoff (~190 nm) ensures minimal interference at the detection wavelength.
-
Elution Mode: A gradient elution program is employed. This approach is superior to isocratic elution for stability-indicating methods because it provides the necessary peak capacity to resolve early-eluting polar degradants (like a potential hydrolyzed carboxylic acid) from the main analyte and also elute any late-eluting non-polar impurities within a reasonable runtime.[6]
Detection Wavelength
The presence of the phenyl group in the molecule provides a strong chromophore for UV detection. A Photodiode Array (PDA) detector is highly recommended.
-
Rationale: A PDA detector allows for the selection of an optimal detection wavelength while also providing spectral data across a range. Analysis at a wavelength of 215 nm provides high sensitivity for the phenyl moiety. Crucially, the PDA enables peak purity analysis, which is a cornerstone of a self-validating and trustworthy protocol.[7] It allows the analyst to confirm that the analyte peak is spectrally homogenous and not co-eluting with any impurities.
Experimental Protocol: Stability-Indicating Assay
This section provides a detailed, step-by-step methodology for the analysis.
Instrumentation and Materials
-
HPLC System: An Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, degasser, autosampler, thermostatted column compartment, and a Photodiode Array (PDA) detector.
-
Column: Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm particle size (or equivalent).
-
Chemicals:
-
This compound reference standard (Purity >95%).[8]
-
Acetonitrile (HPLC Grade).
-
Potassium Dihydrogen Phosphate (KH₂PO₄) (Analytical Grade).
-
Phosphoric Acid (H₃PO₄) (Analytical Grade).
-
Water (HPLC Grade, 18.2 MΩ·cm).
-
Chromatographic Conditions
All quantitative data and method parameters are summarized in the table below for clarity.
| Parameter | Condition |
| Column | Phenomenex Luna C18(2), 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 215 nm (with PDA scanning from 200-400 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (90:10 v/v) |
| Run Time | 30 minutes |
Reagent and Sample Preparation
-
Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 using 85% phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Sample Diluent: Mix Mobile Phase A and Mobile Phase B in a 90:10 (v/v) ratio.
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
-
Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the Sample Diluent.
HPLC Analysis Workflow
The logical flow of the analysis from sample preparation to data interpretation is crucial for ensuring valid results.
Caption: HPLC analysis workflow from preparation to reporting.
Forced Degradation Studies (Method Specificity)
To prove the method is stability-indicating, forced degradation studies must be performed.[4][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any resulting degradants can be detected and resolved from the parent peak.[10]
Protocol for Forced Degradation
Prepare a sample solution at approximately 0.5 mg/mL for each condition.
-
Acid Hydrolysis: Add 1 mL of 1 M HCl. Heat at 60 °C for 4 hours. Neutralize with 1 M NaOH before injection.
-
Base Hydrolysis: Add 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection. The nitrile group is particularly sensitive to base hydrolysis.
-
Oxidative Degradation: Add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid powder to 105 °C for 48 hours, then dissolve in diluent.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for 24 hours.
Expected Outcome: In all stressed samples, the chromatogram should show a decrease in the area of the main 2-Amino-3-phenylpropanenitrile peak and the appearance of new peaks corresponding to degradation products. The method is considered specific if all degradation peaks are baseline-resolved from the main analyte peak, and the peak purity analysis of the analyte peak passes.
Chiral Analysis Considerations
The method described above is an achiral method designed for purity and stability testing. It will not separate the (R)- and (S)-enantiomers of 2-Amino-3-phenylpropanenitrile. If enantiomeric purity is required, a separate chiral HPLC method must be developed.
Two primary strategies exist for chiral separation:[11]
-
Direct Method: This involves using a Chiral Stationary Phase (CSP) that can differentiate between the enantiomers. Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often successful for this class of compounds.[12]
-
Indirect Method: This involves derivatizing the amine group with a chiral derivatizing agent (e.g., Marfey's reagent) to create diastereomers. These diastereomers can then be separated on a standard achiral C18 column.[13][14]
The choice between these methods depends on factors like availability of columns, required sensitivity, and sample throughput.[15]
Conclusion
The RP-HPLC method detailed in this application note is a scientifically sound, robust, and reliable protocol for the quality control of this compound. By explaining the causal-driven choices in method development—from column and mobile phase selection to the integration of forced degradation studies—this guide provides researchers and drug development professionals with a comprehensive and trustworthy analytical tool. The method's design ensures specificity and is fully capable of serving as a stability-indicating assay, which is critical for the advancement of any pharmaceutical development program involving this key intermediate.
References
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology.
- This compound | 93554-83-7. Sigma-Aldrich.
- Forced Degradation Studies. MedCrave online.
- 2-Amino-3-phenylpropanenitrile HCl | 93554-83-7. Biosynth.
- The role of forced degradation studies in stability indicating HPLC method development. ResearchGate.
- A Comparative Guide to Chiral HPLC Analysis of 1-Amino-2-butanol Enantiomers. Benchchem.
- 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7. ChemicalBook.
- 93554-83-7(2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE) Product Description. ChemicalBook.
- 2-Amino-3-phenylpropanenitrile | C9H10N2. PubChem.
- Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
- Forced Degradation in Pharmaceuticals – A Regulatory Update. PharmTech.
- Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers. Sigma-Aldrich.
- 93554-83-7|this compound. Ambeed.com.
- 93554-83-7 Cas No. | this compound. Apollo Scientific.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
- Chiral HPLC Separations. Phenomenex.
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI.
- Stability Indicating HPLC Method Development –A Review. IJTSRD.
- A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
- Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Journal of Applied Pharmaceutical Science.
- HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. NASA.
- stability-indicating hplc method: Topics by Science.gov. Science.gov.
- 2-AMINO-3-PHENYLPROPANENITRILE, (R)-. Drugfuture.
- Stability-Indicating HPLC Method for the Determination of Cefcapene Pivoxil. PMC - NIH.
- Nitrile. Wikipedia.
- Amino Acid Determination, Revision 1. US Pharmacopeia (USP).
- analysis of amino acids by high performance liquid chromatography. ResearchGate.
- Process for the hydrolysis of nitriles. Google Patents.
- 55379-75-4|2-Amino-3-phenylpropanenitrile. Ambeed.com.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. PMC - NIH.
- 20.7: Chemistry of Nitriles. LibreTexts.
- Formation of Nitriles, Carboxylic Acids, and Derivatives by Rearrangements: A Guide to Functional Group Preparations. ResearchGate.
Sources
- 1. Nitrile - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. ijtsrd.com [ijtsrd.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. This compound | 93554-83-7 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmtech.com [pharmtech.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 15. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the GC-MS Analysis of 2-Amino-3-phenylpropanenitrile hydrochloride via Derivatization
Introduction: The Analytical Challenge of 2-Amino-3-phenylpropanenitrile hydrochloride
2-Amino-3-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals, presents a significant challenge for direct analysis by gas chromatography-mass spectrometry (GC-MS). Its hydrochloride salt form is non-volatile, and the free base, while more amenable to GC, contains a polar primary amine group. This functional group is prone to strong interactions with active sites within the GC system, such as the injector liner and the column stationary phase, leading to poor peak shape, tailing, and potential sample loss[1]. Derivatization is a chemical modification process that addresses these issues by converting the polar amine into a less polar, more volatile, and more thermally stable derivative, thereby improving chromatographic behavior and detectability[2][3].
This application note provides detailed protocols for the derivatization of this compound for robust and reliable GC-MS analysis. Two common and effective derivatization strategies will be explored: silylation and acylation. The causality behind experimental choices, detailed step-by-step methodologies, and expected outcomes are discussed to provide researchers, scientists, and drug development professionals with a comprehensive guide.
PART 1: Silylation using BSTFA
Silylation is a widely used derivatization technique where an active hydrogen atom from a polar functional group is replaced by a trimethylsilyl (TMS) group[3]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with primary amines to form stable TMS derivatives[2][4]. The by-products of the reaction are volatile and typically do not interfere with the analysis[4].
Reaction Mechanism
The derivatization of the primary amine of 2-Amino-3-phenylpropanenitrile with BSTFA proceeds through a nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA. This results in the transfer of a trimethylsilyl group to the amine, forming the N,N-bis(trimethylsilyl) derivative and the volatile by-products N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide. The addition of a catalyst, such as trimethylchlorosilane (TMCS), can enhance the reactivity of BSTFA, especially for hindered amines, although for a primary amine like the one in our analyte, BSTFA alone is often sufficient[5].
Figure 1: Silylation of 2-Amino-3-phenylpropanenitrile with BSTFA.
Protocol 1: Silylation with BSTFA
This protocol is a general guideline and may require optimization for your specific instrumentation and sample concentrations[4].
Materials:
-
This compound
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or BSTFA with 1% TMCS
-
Anhydrous solvent (e.g., acetonitrile, pyridine, or dichloromethane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial. To ensure the removal of any residual moisture, which can deactivate the silylating reagent, it is recommended to dry the sample under a gentle stream of nitrogen or in a vacuum desiccator.
-
Reagent Addition: Add 200 µL of anhydrous acetonitrile (or another suitable solvent) to dissolve the sample. Then, add 100 µL of BSTFA (or BSTFA + 1% TMCS). The silylating reagent should be in excess to ensure complete derivatization.
-
Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes in a heating block or oven[6]. The reaction time and temperature may need to be optimized.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: Inject 1 µL of the derivatized sample directly into the GC-MS.
Expected GC-MS Parameters and Results
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar to mid-polar column is suitable for the analysis of the relatively non-polar TMS derivatives. |
| Injector Temp. | 250°C | Ensures complete volatilization of the derivatized analyte. |
| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature program is essential for eluting the derivatized compound with a good peak shape. |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Standard carrier gas for GC-MS. |
| MS Source Temp. | 230°C | Standard source temperature for electron ionization. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra. |
Expected Mass Spectrum of N,N-bis(TMS)-2-Amino-3-phenylpropanenitrile:
The derivatization adds two TMS groups, each with a mass of 72 Da (Si(CH₃)₃). The molecular weight of the derivatized analyte will increase by 144 Da. The mass spectrum is expected to show characteristic fragments for TMS derivatives, including a prominent ion at m/z 73 ([Si(CH₃)₃]⁺) and fragments resulting from the loss of a methyl group (M-15) and other characteristic cleavages[7][8]. The fragmentation will likely involve cleavage alpha to the nitrogen and cleavage of the benzyl group.
PART 2: Acylation using TFAA
Acylation is another robust derivatization technique that involves the introduction of an acyl group to the primary amine[4]. Trifluoroacetic anhydride (TFAA) is a highly reactive acylation reagent that forms stable and volatile trifluoroacetyl (TFA) derivatives with primary amines[1]. The fluorine atoms in the TFA group can also enhance the sensitivity of the analysis, particularly with an electron capture detector (ECD), though it is also well-suited for MS detection.
Reaction Mechanism
The reaction of 2-Amino-3-phenylpropanenitrile with TFAA is a nucleophilic acyl substitution. The lone pair of electrons on the amine nitrogen attacks one of the carbonyl carbons of TFAA, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, eliminating a trifluoroacetate anion and forming the N-trifluoroacetyl derivative. A second acylation can occur to form the N,N-bis(trifluoroacetyl) derivative, though the mono-acylated product is often predominant under controlled conditions.
Figure 2: Acylation of 2-Amino-3-phenylpropanenitrile with TFAA.
Protocol 2: Acylation with TFAA
This protocol is a general guideline and may require optimization[4][9].
Materials:
-
This compound
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous solvent (e.g., ethyl acetate or acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Accurately weigh 1-2 mg of this compound into a reaction vial and ensure it is dry.
-
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the vial, followed by 100 µL of TFAA.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 15-30 minutes[4].
-
Evaporation (Optional but Recommended): After cooling, the excess reagent and solvent can be evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable solvent like ethyl acetate for injection. This step helps to minimize the amount of corrosive TFAA introduced into the GC system.
-
Analysis: Inject 1 µL of the derivatized sample into the GC-MS.
Expected GC-MS Parameters and Results
| Parameter | Recommended Setting | Rationale |
| GC Column | 5% Phenyl Methylpolysiloxane (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar to mid-polar column is suitable for the analysis of the derivatized analyte. |
| Injector Temp. | 250°C | Ensures complete volatilization. |
| Oven Program | Initial temp: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min) | A temperature program is necessary to achieve good peak shape. |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Standard carrier gas. |
| MS Source Temp. | 230°C | Standard EI source temperature. |
| MS Quad Temp. | 150°C | Standard quadrupole temperature. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization for reproducible spectra. |
Expected Mass Spectrum of N-TFA-2-Amino-3-phenylpropanenitrile:
The addition of a TFA group increases the molecular weight by 96 Da (COCF₃). The mass spectrum of the TFA derivative is expected to show characteristic fragmentation patterns, including alpha-cleavage at the nitrogen, leading to the formation of a tropylium ion (m/z 91) and a fragment corresponding to the TFA-substituted amine side chain[1][10]. A McLafferty rearrangement is also a possible fragmentation pathway[1].
Data Summary and Comparison
| Derivatization Method | Reagent | Molecular Weight Increase (Da) | Key Advantages | Potential Considerations |
| Silylation | BSTFA | 144 (for bis-TMS) | Forms volatile by-products, strong silylating agent. | Derivatives can be moisture-sensitive. |
| Acylation | TFAA | 96 (for mono-TFA) | Forms stable derivatives, can enhance detector sensitivity. | Reagent is corrosive, by-products can be acidic. |
Conclusion
Both silylation with BSTFA and acylation with TFAA are effective derivatization strategies for the GC-MS analysis of this compound. The choice between the two methods may depend on laboratory preference, available reagents, and the specific requirements of the analysis. Silylation is a very common and effective method, but the moisture sensitivity of the derivatives requires careful sample handling. Acylation with TFAA produces very stable derivatives and can offer enhanced sensitivity. For both methods, optimization of reaction conditions is recommended to ensure complete derivatization and achieve the best chromatographic performance. By following the protocols outlined in this application note, researchers can achieve reliable and reproducible quantification of 2-Amino-3-phenylpropanenitrile in their samples.
References
- Sessions, A. L. (n.d.). TMS derivatives. CalTech GPS.
- Wherley, M. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a) optimization of derivatization time, (b) optimization of derivatization temperature and (c) optimization of derivatization reagent dosage.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
- Sessions, A. L. (n.d.). TMS derivatives. CalTech GPS.
- Wherley, M. (n.d.). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.
- Harvey, D. J. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105–211. [Link]
- ResearchGate. (n.d.). EI mass spectra of the TFA derivative of MA and their probable fragmentation pathway.
- ResearchGate. (n.d.). The optimization of the derivatization conditions is illustrated by (a) optimization of derivatization time, (b) optimization of derivatization temperature and (c) optimization of derivatization reagent dosage.
- ResearchGate. (2021, November 9). How best to perform acylation of hydroxyls for GC/MS?.
Sources
- 1. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. gcms.cz [gcms.cz]
- 6. researchgate.net [researchgate.net]
- 7. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Note: 2-Amino-3-phenylpropanenitrile Hydrochloride as a Versatile Building Block in Pharmaceutical Synthesis
Abstract
2-Amino-3-phenylpropanenitrile, an α-aminonitrile, is a pivotal precursor in the synthesis of a wide array of pharmaceutical intermediates. Its bifunctional nature, possessing both a reactive amine and a versatile nitrile group on an activated benzylic backbone, allows for its elaboration into critical structures such as α-amino acids, 1,2-diamines, and various nitrogen-containing heterocycles. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the reactivity, application, and detailed protocols involving 2-Amino-3-phenylpropanenitrile hydrochloride as a strategic building block.
Introduction and Strategic Importance
In medicinal chemistry, the rapid assembly of molecular complexity from simple, robust starting materials is paramount. This compound serves as an exemplary building block, effectively acting as a masked version of the essential amino acid phenylalanine. Its origins trace back to the foundational Strecker synthesis, the first-ever documented multi-component reaction to produce α-amino nitriles, which provided a straightforward laboratory method for producing amino acids[1]. Phenylalanine and its derivatives are integral to numerous pharmaceuticals, influencing bioactivity and efficacy.[2] The introduction of fluorine into the phenylalanine structure, for example, can modulate acidity, hydrophobicity, and bioavailability, making fluorinated phenylalanines valuable in therapeutic agents and for probing biological structures.[3][4] This guide focuses on the practical utility of its hydrochloride salt, which offers enhanced stability and handling characteristics.
Physicochemical Properties & Safe Handling
Before utilization in synthesis, understanding the fundamental properties and safety requirements is crucial.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 93554-83-7 | [5][6][7] |
| Molecular Formula | C₉H₁₀N₂·HCl | |
| Molecular Weight | 182.65 g/mol | |
| Physical Form | Solid | [5] |
| Purity | Typically ≥95% | [5] |
| InChI Key | ZMLFFOLHKSAFBV-UHFFFAOYSA-N | [5] |
Safety & Handling:
As an α-aminonitrile, this compound must be handled with care.
-
Toxicity: While specific toxicological data is limited, α-aminonitriles are known to be toxic.[8] They can release hydrogen cyanide (HCN) under acidic or basic conditions or upon decomposition.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[8]
-
Incompatibilities: Avoid strong acids, strong bases, and strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for cyanide-containing compounds.
Core Reactivity and Synthetic Pathways
The synthetic power of 2-Amino-3-phenylpropanenitrile stems from the orthogonal reactivity of its amine and nitrile functionalities. This allows for a stepwise or concerted transformation into more complex molecular architectures.
Caption: Workflow for the synthesis of D,L-Phenylalanine.
Materials:
-
This compound (1.0 eq)
-
6 M Hydrochloric Acid (HCl)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
Deionized Water
-
Ethanol
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add this compound (e.g., 5.0 g).
-
Hydrolysis: Add 6 M HCl (e.g., 50 mL). The mixture is heated to reflux (approx. 110°C) and maintained for 12-18 hours.
-
Scientist's Note: The use of concentrated acid and elevated temperature is necessary to drive both the nitrile-to-amide and amide-to-carboxylic acid hydrolysis steps to completion. Monitor the reaction by TLC or LC-MS for the disappearance of starting material.
-
-
Work-up: After cooling to room temperature, the solution is concentrated under reduced pressure to remove the excess HCl.
-
Neutralization & Precipitation: The resulting residue is dissolved in a minimum amount of deionized water. The solution is cooled in an ice bath, and concentrated ammonium hydroxide is added dropwise with stirring until the pH of the solution is approximately 6 (isoelectric point of phenylalanine). A white precipitate will form.
-
Scientist's Note: Careful pH adjustment is critical. Adding the base too quickly can cause localized high pH, potentially leading to side products. The isoelectric point minimizes the amino acid's solubility, maximizing precipitation and yield.
-
-
Isolation: The slurry is stirred in the ice bath for 1 hour to ensure complete precipitation. The solid is collected by vacuum filtration.
-
Purification: The filter cake is washed sequentially with small portions of cold deionized water and cold ethanol to remove residual salts and impurities. The product is then dried under vacuum.
Expected Outcome:
-
Yield: 75-85%
-
Appearance: White crystalline solid
-
Characterization: ¹H NMR, ¹³C NMR, and MS should be consistent with the structure of phenylalanine.
Protocol 2: Synthesis of a 2,4(5)-Disubstituted Imidazole Intermediate
This protocol demonstrates the utility of the aminonitrile in constructing a heterocyclic core, a common motif in pharmaceuticals. [9][10] Materials:
-
This compound (1.0 eq)
-
An aromatic aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Ammonium acetate or another ammonia source
-
Glacial Acetic Acid (solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and the chosen aldehyde (1.0 eq) in glacial acetic acid.
-
Condensation: Add an excess of ammonium acetate (e.g., 5-10 eq). The mixture is heated to 100-120°C for 4-8 hours.
-
Scientist's Note: This is a variation of the Radziszewski imidazole synthesis. Acetic acid serves as both the solvent and a catalyst. Ammonium acetate acts as the source of the third nitrogen atom for the imidazole ring. The reaction involves the condensation of the aldehyde, the aminonitrile (acting as an α-amino ketone equivalent after tautomerization), and ammonia.
-
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of ice water.
-
Neutralization: Carefully basify the aqueous mixture with a saturated solution of sodium bicarbonate or sodium hydroxide until the solution is neutral or slightly basic (pH 7-8). A precipitate should form.
-
Isolation & Purification: The solid product is collected by vacuum filtration. The crude product can be purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water) or by column chromatography on silica gel.
Expected Outcome:
-
Product: A 2-Aryl-5-benzyl-1H-imidazole derivative.
-
Characterization: The structure should be confirmed by spectroscopic methods (NMR, MS, IR).
Case Study: Phenylalanine Analogs in Drug Development
Phenylalanine derivatives are foundational to a variety of drugs. For instance, the incorporation of fluorinated phenylalanines into peptides can enhance metabolic stability and binding affinity. [3][4]The synthesis of these non-natural amino acids often relies on precursors like 2-Amino-3-phenylpropanenitrile, which can be derived from correspondingly substituted benzyl halides. This highlights the building block's role not just in creating existing structures but also in enabling the exploration of new chemical space for next-generation therapeutics.
Conclusion
This compound is a cost-effective and highly versatile building block for pharmaceutical R&D. Its predictable reactivity allows for the efficient synthesis of key structural motifs, including α-amino acids and heterocyclic systems. The protocols and insights provided herein serve as a practical guide for chemists to leverage this powerful intermediate in their synthetic campaigns, accelerating the discovery and development of new therapeutic agents.
References
- Synthesis of 5-amino-4H-imidazoles from α-aminonitriles. ResearchGate.
- Phenylalanine Derivatives. CD Biosynsis.
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 918-943.
- Guesmi, Z., et al. (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Expert Opinion on Drug Discovery, 19(5), 581-602.
- Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). Taylor & Francis Online.
- Madadi, E. (2021). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate. Alinteri Journal of Agriculture Sciences, 36(1), 323-327.
- Banerjee, A., et al. (2015). Routes of synthesis and biological significances of Imidazole derivatives: Review. World Journal of Pharmaceutical Sciences, 3(8), 1668-1681.
- Al-Zoubi, R. M., et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry.
Sources
- 1. benchchem.com [benchchem.com]
- 2. biosynsis.com [biosynsis.com]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]
- 5. This compound | 93554-83-7 [sigmaaldrich.com]
- 6. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7 [chemicalbook.com]
- 7. This compound salt | CAS 93554-83-7 [daltonresearchmolecules.com]
- 8. echemi.com [echemi.com]
- 9. researchgate.net [researchgate.net]
- 10. wjpsonline.com [wjpsonline.com]
Application Notes and Protocols for the Large-Scale Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The synthesis is primarily based on the well-established Strecker reaction, a robust and economically viable method for the preparation of α-aminonitriles.[1][2][3] This guide delves into the underlying chemical principles, provides detailed, step-by-step protocols for a multi-kilogram scale synthesis, and outlines critical safety considerations, analytical quality control measures, and purification strategies. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing, offering a blend of theoretical knowledge and practical, field-proven insights to ensure a safe, efficient, and scalable production process.
Introduction and Scientific Background
2-Amino-3-phenylpropanenitrile, also known as phenylalanine nitrile, is a valuable precursor for the synthesis of the essential amino acid phenylalanine and its derivatives.[4][5] Phenylalanine is a crucial component in human nutrition and a building block for the artificial sweetener aspartame. The hydrochloride salt form enhances the stability and handling of the aminonitrile.
The core of this large-scale synthesis is the Strecker reaction, first reported by Adolph Strecker in 1850.[1][3][6] This one-pot, three-component reaction involves the treatment of an aldehyde (in this case, phenylacetaldehyde) with ammonia and a cyanide source to form an α-aminonitrile.[3][6] The reaction proceeds through the initial formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion to yield the aminonitrile.[3][6]
From a process chemistry perspective, the Strecker synthesis is highly advantageous for industrial applications due to its atom economy, relatively mild reaction conditions, and the use of readily available and inexpensive starting materials.[2] This document will detail a specific, scalable protocol adapted from established methodologies.[7]
Reaction Mechanism and Process Logic
The synthesis of this compound can be logically divided into two main stages: the Strecker reaction to form the free aminonitrile and the subsequent precipitation as the hydrochloride salt.
Stage 1: Strecker Synthesis of 2-Amino-3-phenylpropanenitrile
The reaction mechanism involves the following key steps:
-
Imine Formation: Phenylacetaldehyde reacts with ammonia to form a hemiaminal intermediate, which then dehydrates to form the corresponding imine (phenylacetaldimine).[6]
-
Nucleophilic Attack by Cyanide: The cyanide ion (from sodium cyanide) acts as a nucleophile and attacks the electrophilic carbon of the imine, forming the α-aminonitrile.[3][6]
The use of acetic acid in the reaction mixture helps to catalyze the imine formation and maintain a suitable pH for the reaction to proceed efficiently.
Stage 2: Formation and Isolation of the Hydrochloride Salt
The crude 2-Amino-3-phenylpropanenitrile is a basic compound. To facilitate its purification and improve its stability for storage and handling, it is converted to its hydrochloride salt. This is achieved by treating a solution of the aminonitrile with hydrogen chloride (typically dissolved in an organic solvent like dioxane or diethyl ether). The hydrochloride salt is generally insoluble in non-polar organic solvents and precipitates out, allowing for easy isolation by filtration.[7]
Large-Scale Synthesis Protocol
This protocol is designed for a target yield of approximately 4.5 - 5.0 kg of this compound. All operations should be conducted in a well-ventilated chemical fume hood or a designated process area with appropriate engineering controls.
Materials and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| Phenylacetaldehyde | 4.0 kg | Technical grade (≥95%) |
| Sodium Cyanide (NaCN) | 1.5 kg | EXTREMELY TOXIC . Handle with extreme caution. |
| Ammonia (aqueous solution) | 6.0 L | 28-30% solution |
| Acetic Acid | 1.8 L | Glacial |
| Dichloromethane (DCM) | 20 L | For extraction |
| Diethyl Ether | 40 L | Anhydrous |
| Hydrogen Chloride in Dioxane | As needed | 4M solution |
| Water | As needed | Deionized |
| 50 L Glass Reactor | 1 | Jacketed, with overhead stirrer, reflux condenser, and addition funnel |
| 50 L Separatory Funnel | 1 | |
| Large Buchner Funnel and Filter Flask | 1 | |
| Vacuum Oven | 1 |
Experimental Workflow Diagram
Caption: Workflow for the large-scale synthesis of this compound.
Step-by-Step Procedure
Stage 1: Strecker Reaction
-
Reactor Setup: In a 50 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and addition funnel, charge the aqueous ammonia solution (6.0 L).
-
Cyanide Addition: With vigorous stirring, carefully and slowly add the sodium cyanide (1.5 kg). Ensure that the temperature is maintained below 25°C during the addition.
-
Acidification: Slowly add glacial acetic acid (1.8 L) to the reaction mixture over a period of 30-45 minutes. The temperature should be controlled to remain between 20-25°C.
-
Aldehyde Addition: Begin the controlled addition of phenylacetaldehyde (4.0 kg) to the reaction mixture over a period of 1-1.5 hours. Maintain the reaction temperature below 30°C during the addition.
-
Reaction: After the addition is complete, heat the reaction mixture to 35-40°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC.
Stage 2: Work-up and Extraction
-
Cooling: Once the reaction is complete, cool the mixture to room temperature.
-
Extraction: Transfer the reaction mixture to a 50 L separatory funnel and extract with dichloromethane (3 x 7 L).
-
Separation: Combine the organic layers and wash with brine (2 x 5 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude 2-Amino-3-phenylpropanenitrile as an oil.
Stage 3: Precipitation and Isolation
-
Dissolution: Dissolve the crude oil in anhydrous diethyl ether (30 L).
-
Precipitation: While stirring, slowly add a 4M solution of hydrogen chloride in dioxane until no further precipitation is observed. This will likely require 3-4 liters.
-
Crystallization: Allow the mixture to stir for an additional 1-2 hours at room temperature to ensure complete precipitation.
-
Filtration: Collect the precipitated solid by vacuum filtration using a large Buchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 5 L) to remove any residual impurities.
-
Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved.
Expected Yield and Purity
-
Expected Yield: 80-85%[7]
-
Appearance: White to off-white crystalline solid.
-
Purity (by HPLC): ≥98%
Safety and Handling Precautions
The synthesis of this compound involves the use of highly hazardous materials, and strict adherence to safety protocols is paramount.
-
Cyanide Hazard: Sodium cyanide and hydrogen cyanide (which can be generated in acidic conditions) are extremely toxic.[8][9] All manipulations involving cyanides must be performed in a well-ventilated fume hood. A dedicated cyanide antidote kit should be readily available. All cyanide-contaminated waste must be quenched with bleach (sodium hypochlorite) before disposal.[8]
-
Flammable Solvents: Diethyl ether and dichloromethane are flammable and volatile. Ensure that there are no ignition sources in the vicinity of the reaction setup.
-
Corrosive Reagents: Glacial acetic acid and hydrogen chloride are corrosive. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Emergency Procedures: Ensure that safety showers and eyewash stations are easily accessible. All personnel involved in the synthesis should be familiar with the emergency procedures for chemical spills and exposures.
Analytical Quality Control
To ensure the quality and consistency of the final product, the following analytical techniques should be employed:
| Analytical Technique | Purpose |
| High-Performance Liquid Chromatography (HPLC) | To determine the purity of the final product and monitor reaction progress. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the chemical structure of the product. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups (e.g., nitrile, amine). |
| Melting Point | As an indicator of purity. |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction; inefficient extraction. | Monitor reaction completion more closely; perform an additional extraction of the aqueous layer. |
| Oily Product | Incomplete conversion to the hydrochloride salt; presence of impurities. | Add more HCl/dioxane solution; recrystallize the product from a suitable solvent system (e.g., isopropanol/ether). |
| Discolored Product | Impurities in the starting materials; side reactions. | Use higher purity starting materials; consider a charcoal treatment of the organic solution before concentration. |
Conclusion
The large-scale synthesis of this compound via the Strecker reaction is a well-established and efficient process. By following the detailed protocols and adhering to the stringent safety precautions outlined in this guide, researchers and chemical professionals can safely and reliably produce this important chemical intermediate on a multi-kilogram scale. Careful monitoring of reaction parameters and rigorous quality control are essential for achieving high yields and purity.
References
- Das, B., Balasubramanyam, P., Krishnaiah, M., Veeranjaneyulu, B., & Reddy, G. C. (2009). Synthesis of α-Aminonitriles through Strecker Reaction of N-Tosylaldimines Using Molecular Iodine. Synthesis, 2009(20), 3467-3471. [Link]
- Shaheen, F., & Indalkar, K. S. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules, 27(23), 8206. [Link]
- Ranu, B. C., & Dey, S. S. (2011). A truly green synthesis of α-aminonitriles via Strecker reaction. Chemistry Central Journal, 5, 63. [Link]
- Wikipedia. (2023, December 1). Strecker amino acid synthesis.
- Chemeurope.com. (n.d.). Strecker amino acid synthesis.
- Centers for Disease Control and Prevention. (n.d.). NITRILES.
- Royal Society of Chemistry. (n.d.). Carbohydrates as Efficient Catalysts for the Hydration of α-Amino Nitriles.
- National Institutes of Health. (2021, January 7). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- ChemistryViews. (2019, July 2). A Safe Way to Nitriles.
- Google Patents. (n.d.). US3867436A - Method of preparing phenylalanine.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- Organic Chemistry Portal. (n.d.). Nitrile synthesis.
Sources
- 1. mdpi.com [mdpi.com]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. Strecker_amino_acid_synthesis [chemeurope.com]
- 7. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 8. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The MSDS HyperGlossary: Nitrile [ilpi.com]
Application Note and Protocol for the Purification of 2-Amino-3-phenylpropanenitrile Hydrochloride by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Amino-3-phenylpropanenitrile hydrochloride, a key intermediate in pharmaceutical synthesis. The protocol is designed for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound through recrystallization. This document elucidates the fundamental principles of recrystallization, offers a systematic approach to solvent selection, and provides a step-by-step procedure for the purification process, including post-purification analysis. The methodologies described herein are grounded in established chemical principles to ensure reproducibility and efficacy.
Introduction: The Significance of Purifying this compound
2-Amino-3-phenylpropanenitrile, and its hydrochloride salt, are important building blocks in the synthesis of various biologically active molecules.[1][2] The purity of this starting material is paramount, as impurities can lead to unwanted side reactions, decreased yields, and complications in the final drug substance. Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[3] It relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system.[4][5] By carefully selecting the solvent and controlling the crystallization conditions, it is possible to obtain highly pure crystalline this compound.
Foundational Principles of Recrystallization
The success of any recrystallization procedure hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics[3][4][5]:
-
High solubility at elevated temperatures: The compound should be readily soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize recovery.
-
Favorable impurity solubility: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent must not react with this compound.
-
Volatility: The solvent should be easily removable from the purified crystals.
A systematic approach to solvent selection is crucial and often involves screening a range of solvents with varying polarities.
Systematic Solvent Selection Protocol
Due to the limited availability of specific solubility data for this compound, a systematic solvent screening is recommended. The following protocol outlines a small-scale procedure to identify a suitable solvent or solvent system.
Materials:
-
Crude this compound
-
A selection of solvents (e.g., water, ethanol, methanol, isopropanol, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)
-
Test tubes or small vials
-
Heating apparatus (e.g., hot plate, water bath)
-
Vortex mixer
Procedure:
-
Initial Solubility Testing at Room Temperature:
-
Place approximately 50 mg of crude this compound into separate test tubes.
-
Add 1 mL of a solvent to each test tube.
-
Vigorously mix the contents of each tube.
-
Observe and record the solubility of the compound in each solvent at room temperature. A good candidate solvent will not fully dissolve the compound at this stage.[3]
-
-
Solubility Testing at Elevated Temperatures:
-
Gently heat the test tubes containing the undissolved solid in a water bath or on a hot plate.
-
Add the solvent dropwise while heating and mixing until the solid completely dissolves.
-
Record the approximate volume of solvent required to dissolve the compound. An ideal solvent will dissolve the compound in a reasonable volume of hot solvent.
-
-
Cooling and Crystal Formation:
-
Allow the hot, saturated solutions to cool slowly to room temperature.
-
Once at room temperature, place the test tubes in an ice-water bath to induce further crystallization.
-
Observe the formation of crystals. A successful recrystallization will yield a significant amount of crystalline solid upon cooling.
-
Data Interpretation:
| Solvent Category | Observation at Room Temp. | Observation at Elevated Temp. | Observation upon Cooling | Suitability as a Recrystallization Solvent |
| Ideal Single Solvent | Sparingly soluble or insoluble | Completely soluble | Abundant crystal formation | Excellent |
| Too Soluble | Completely soluble | - | No or poor crystal formation | Poor (Consider as the "solvent" in a mixed-solvent system) |
| Insoluble | Insoluble | Insoluble or requires a very large volume of solvent | - | Poor (Consider as the "anti-solvent" in a mixed-solvent system) |
| Mixed-Solvent Pair | (Solvent 1: Too Soluble) (Solvent 2: Insoluble) | Dissolve in Solvent 1, then add Solvent 2 until cloudy, then clarify with a few drops of Solvent 1. | Good crystal formation | Good Potential |
Based on the structure of this compound (an amine salt), polar protic solvents like alcohols (ethanol, methanol, isopropanol) or acetonitrile are promising candidates for a single-solvent recrystallization.[6] A mixed-solvent system, such as dichloromethane/hexane[7] or ethyl acetate/hexane[8], may also be effective.
Detailed Recrystallization Protocol
This protocol should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.
Materials and Equipment:
-
Crude this compound
-
Selected recrystallization solvent or solvent system
-
Erlenmeyer flask
-
Heating mantle or hot plate with a stirrer
-
Condenser (optional, but recommended for volatile solvents)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice-water bath
-
Vacuum source
-
Drying oven or vacuum desiccator
Workflow Diagram:
Sources
- 1. researchgate.net [researchgate.net]
- 2. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 5. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. reddit.com [reddit.com]
"2-Amino-3-phenylpropanenitrile hydrochloride" reaction with electrophiles
An In-Depth Guide to the Electrophilic Reactivity of 2-Amino-3-phenylpropanenitrile Hydrochloride for Synthetic and Medicinal Chemistry
Authored by a Senior Application Scientist
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
2-Amino-3-phenylpropanenitrile, a derivative of the amino acid phenylalanine, is a bifunctional molecule of significant interest in synthetic and medicinal chemistry. Its structure incorporates a nucleophilic primary amino group, an electrophilic nitrile moiety, and a benzyl side chain, making it a versatile precursor for a wide range of complex molecules.[1] It serves as a key intermediate in the synthesis of α-amino acids, nitrogen-containing heterocycles, and various peptidomimetics that are staples in drug discovery programs.[1][2]
This guide focuses on the reactivity of its commercially available hydrochloride salt with various electrophiles. The protonation of the amino group to form an ammonium salt is a critical feature; it renders the amine non-nucleophilic, enhancing the compound's shelf-life and stability. However, this necessitates the controlled addition of a base in situ to unmask the reactive free amine, a fundamental concept that dictates the design of nearly all reaction protocols involving this substrate. Understanding this principle is paramount to successfully harnessing the synthetic power of this compound.
This document provides a detailed exploration of its most common and synthetically useful reactions with electrophiles—N-acylation, N-alkylation, and the Pictet-Spengler cyclization—offering both mechanistic insights and field-tested laboratory protocols for researchers, scientists, and drug development professionals.
Core Principles of Reactivity: The Role of Base and Solvent
Before proceeding to specific protocols, it is crucial to understand the foundational parameters governing the reactivity of this compound.
-
Activation via Deprotonation: The primary amino group in its hydrochloride salt form is present as an ammonium cation (-NH3+), which is not nucleophilic. The first and most critical step in any reaction with an electrophile is the liberation of the free amine (-NH2) through deprotonation. This is achieved by adding a suitable base.
-
Choice of Base: The selection of the base is dictated by the nature of the electrophile and the reaction conditions.
-
For Acylations: Weak to moderate organic bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often sufficient. They are strong enough to deprotonate the ammonium salt and also act as scavengers for the acidic byproduct (e.g., HCl) generated during the reaction.
-
For Alkylations: Stronger bases may be required, and non-nucleophilic bases are preferred to avoid competition with the substrate in reacting with the alkylating agent.
-
For Pictet-Spengler Reactions: This reaction is acid-catalyzed, so a base is not used for the primary reaction. Instead, a base is used during the workup to neutralize the acid and isolate the product.
-
-
-
Solvent Selection: The choice of solvent is critical for ensuring that all reactants remain in solution and for controlling the reaction temperature.
-
Aprotic Solvents: Dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (MeCN), and N,N-dimethylformamide (DMF) are commonly used. DCM is excellent for reactions at or below room temperature due to its low boiling point. DMF is a polar aprotic solvent that can be beneficial for reactions requiring higher temperatures or for solubilizing more polar reagents.
-
Reaction Class 1: N-Acylation with Acid Chlorides and Anhydrides
N-acylation is a fundamental transformation that converts the primary amine of 2-Amino-3-phenylpropanenitrile into a stable amide. This reaction is robust, high-yielding, and central to the synthesis of peptide-like structures and protease inhibitors.[2] The mechanism involves the nucleophilic attack of the liberated free amine on the electrophilic carbonyl carbon of the acylating agent.
General Reaction Workflow for N-Acylation
Caption: General workflow for the N-acylation of 2-Amino-3-phenylpropanenitrile HCl.
Protocol 1: Synthesis of 2-Acetamido-3-phenylpropanenitrile
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Add anhydrous DCM to dissolve the starting material (approx. 0.1 M concentration).
-
Cool the resulting suspension to 0 °C using an ice bath.
-
Slowly add triethylamine (2.2 eq) to the stirred suspension. The mixture should become a clear solution as the free amine is formed. Stir for 10-15 minutes.
-
In a dropwise manner, add acetyl chloride (1.1 eq) to the reaction mixture. Maintain the temperature at 0 °C. An exothermic reaction may be observed.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by slowly adding saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield the pure N-acetylated product.
Data Summary for N-Acylation Reactions
| Electrophile | Base (eq) | Solvent | Temp (°C) | Time (h) | Typical Yield |
| Acetyl Chloride | TEA (2.2) | DCM | 0 to RT | 2-4 | >90% |
| Benzoyl Chloride | TEA (2.2) | DCM | 0 to RT | 3-5 | >85% |
| Acetic Anhydride | TEA (1.5) | DCM | RT | 4-6 | >90% |
| Boc Anhydride | TEA (1.5) | THF/DCM | RT | 12-18 | >95% |
Causality Behind Experimental Choices:
-
Two Equivalents of Base: When using an acid chloride, one equivalent of base is required to neutralize the starting material (hydrochloride salt), and a second equivalent is needed to scavenge the HCl generated during the reaction. This prevents the reprotonation of the reactive free amine.
-
Cooling to 0 °C: The reaction between amines and acid chlorides is often highly exothermic. Starting the reaction at a low temperature helps to control the reaction rate, prevent side reactions, and ensure safety.
Reaction Class 2: N-Alkylation with Alkyl Halides
N-alkylation introduces an alkyl group onto the nitrogen atom. This reaction typically proceeds via an S_N2 mechanism. A significant challenge in the N-alkylation of primary amines is preventing over-alkylation, as the resulting secondary amine is often more nucleophilic than the primary amine starting material. Careful control of stoichiometry and reaction conditions is therefore essential.[3][4]
Protocol 2: Synthesis of 2-(Benzylamino)-3-phenylpropanenitrile (Mono-alkylation)
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous fine powder
-
Acetonitrile (MeCN), anhydrous
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (3.0 eq).
-
Add anhydrous acetonitrile. The use of a slight excess of the aminonitrile starting material can favor mono-alkylation.
-
Add benzyl bromide (0.95 eq) to the stirred suspension.
-
Heat the reaction mixture to a gentle reflux (approx. 80 °C) and maintain for 12-24 hours. Monitor the reaction by TLC or LC-MS to observe the formation of the mono-alkylated product and minimize the di-alkylated species.
-
After cooling to room temperature, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be taken up in an organic solvent like ethyl acetate and washed with water to remove any remaining salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Data Summary for N-Alkylation Reactions
| Electrophile | Base | Solvent | Temp (°C) | Key Consideration |
| Methyl Iodide | K₂CO₃ | MeCN/DMF | RT to 50 | High risk of over-alkylation. Use excess amine. |
| Benzyl Bromide | K₂CO₃ | MeCN | Reflux | Stoichiometric control is critical for mono-alkylation. |
| Ethyl Bromoacetate | DIPEA | THF | RT to Reflux | Produces a precursor to N-substituted glycine derivatives. |
Causality Behind Experimental Choices:
-
Stoichiometry: Using a slight excess of the amine relative to the alkyl halide is a common strategy to increase the statistical probability of the halide reacting with the primary amine rather than the more nucleophilic secondary amine product.
-
Choice of Base and Solvent: A solid, moderately strong base like K₂CO₃ is often used in a polar aprotic solvent like acetonitrile. This creates a heterogeneous mixture where the deprotonation occurs on the surface of the solid base, which can sometimes help control the reaction rate.
Reaction Class 3: The Pictet-Spengler Reaction with Aldehydes
The Pictet-Spengler reaction is a powerful acid-catalyzed cascade reaction that forms a tetrahydroisoquinoline ring system.[5][6] It involves the condensation of a β-arylethylamine with an aldehyde or ketone to form an iminium ion, which then undergoes an intramolecular electrophilic aromatic substitution to close the ring.[7][8] 2-Amino-3-phenylpropanenitrile serves as an excellent substrate, yielding a 1-cyano-1,2,3,4-tetrahydroisoquinoline, a scaffold of high value in medicinal chemistry.
Mechanism of the Pictet-Spengler Reaction
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 6. grokipedia.com [grokipedia.com]
- 7. name-reaction.com [name-reaction.com]
- 8. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
Application Notes and Protocols: Reactivity of 2-Amino-3-phenylpropanenitrile Hydrochloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed technical guide on the reactivity of 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile α-aminonitrile intermediate. α-Aminonitriles are crucial building blocks in organic synthesis, serving as direct precursors to α-amino acids and a variety of nitrogen-containing heterocycles.[1][2] This guide explores the compound's dual reactivity, stemming from its nucleophilic amino group and the electrophilic nature of its nitrile carbon. We present detailed protocols for key transformations involving various classes of nucleophiles, including hydrolysis to synthesize phenylalanine, reaction with organometallic reagents to form α-amino ketones, reduction to produce 1,2-diamines, and N-acylation. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and to ensure reproducible, self-validating protocols.
Introduction: The Synthetic Potential of 2-Amino-3-phenylpropanenitrile
2-Amino-3-phenylpropanenitrile, often derived from the Strecker synthesis involving phenylacetaldehyde, ammonia, and a cyanide source, is a cornerstone intermediate in synthetic chemistry.[3][4][5] Its structure features a chiral center and two key functional groups: a primary amine and a nitrile. This bifunctionality allows for a diverse range of chemical transformations.[2]
-
The Amino Group (-NH₂): In its free base form, this group is a potent nucleophile, capable of attacking electrophilic centers such as alkyl halides and acyl chlorides. As the compound is supplied as a hydrochloride salt, the amino group is protonated (-NH₃⁺), rendering it non-nucleophilic. Therefore, a stoichiometric amount of base is required to liberate the free amine before it can participate in nucleophilic reactions.
-
The Nitrile Group (-C≡N): The carbon atom of the nitrile group is electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its conversion into valuable downstream products like carboxylic acids, ketones, and primary amines.
This guide will dissect these reaction pathways, providing both the theoretical framework and practical, step-by-step protocols for laboratory execution.
Core Reaction Pathways and Mechanisms
The reactivity of 2-Amino-3-phenylpropanenitrile can be categorized based on the attacking nucleophile and the targeted functional group. The following diagram illustrates the primary synthetic routes accessible from this versatile precursor.
Caption: Key reaction pathways of 2-Amino-3-phenylpropanenitrile.
Experimental Protocols and Methodologies
Safety Precaution: this compound should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6] Reactions involving organometallics, strong reducing agents, and strong acids require specific safety protocols and should only be performed by trained personnel.
Protocol 1: Hydrolysis to (±)-Phenylalanine
The hydrolysis of the nitrile group to a carboxylic acid is one of the most common and valuable transformations of α-aminonitriles, completing the final step of the Strecker amino acid synthesis.[3][7]
Mechanism Insight: The reaction proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water. A series of proton transfers and a second water molecule attack leads to the formation of an amide intermediate, which is then further hydrolyzed to the carboxylic acid and ammonia.[7]
Step-by-Step Protocol:
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq).
-
Acid Addition: Add a 6 M aqueous hydrochloric acid (HCl) solution (approx. 10-15 volumes). The concentration is critical; concentrated acid provides the necessary hydronium ions to drive the reaction.
-
Reaction: Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
Neutralize the solution carefully by slowly adding a base, such as aqueous ammonium hydroxide or sodium hydroxide, until the pH is approximately 6-7. Phenylalanine is least soluble at its isoelectric point (pI ≈ 5.5), facilitating its precipitation.
-
Cool the mixture in an ice bath for 1-2 hours to maximize precipitation.
-
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water and then with a small amount of cold ethanol or acetone to aid in drying.
-
Purification: The crude phenylalanine can be recrystallized from hot water or aqueous ethanol to yield the pure α-amino acid.
| Parameter | Value | Rationale |
| Reagent | 6 M Hydrochloric Acid | Provides the acidic medium for hydrolysis.[3] |
| Temperature | Reflux (~110 °C) | Provides activation energy to overcome the high barrier for nitrile hydrolysis. |
| Reaction Time | 4-24 hours | Varies based on scale and substrate concentration. |
| Workup pH | ~6-7 | To precipitate the zwitterionic amino acid at its isoelectric point. |
| Expected Yield | 70-90% | Dependent on the efficiency of precipitation and recrystallization. |
Protocol 2: Reaction with Grignard Reagents to Synthesize α-Amino Ketones
Organometallic reagents, such as Grignard (R-MgX) or organolithium (R-Li) reagents, act as powerful carbon nucleophiles that attack the electrophilic nitrile carbon.[8] The resulting intermediate imine anion is stable to further attack. Aqueous acidic workup then hydrolyzes the imine to the corresponding ketone.[9]
Mechanism Insight: The nucleophilic carbon of the Grignard reagent adds to the nitrile carbon, breaking one of the π-bonds and forming a magnesium salt of an imine. This intermediate is unreactive towards a second equivalent of the Grignard reagent.[9] The subsequent addition of aqueous acid protonates the imine nitrogen, which is then hydrolyzed to the ketone.
Step-by-Step Protocol:
-
Preparation of Free Amine:
-
Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add a mild base such as triethylamine (TEA) (1.1 eq) and stir at room temperature for 30 minutes to liberate the free base.
-
Filter off the triethylammonium chloride salt and use the filtrate directly in the next step.
-
-
Grignard Reaction:
-
In a separate, flame-dried flask under an inert atmosphere (N₂ or Ar), add the solution of the free aminonitrile.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (e.g., Methylmagnesium bromide, 1.2 eq, solution in THF) dropwise via a syringe. Caution: The reaction is exothermic.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.
-
-
Workup:
-
Cool the reaction mixture back to 0 °C and quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude α-amino ketone can be purified by column chromatography on silica gel.
| Parameter | Value | Rationale |
| Nucleophile | Grignard Reagent (e.g., MeMgBr) | A strong carbon-based nucleophile for C-C bond formation. |
| Solvent | Anhydrous THF or Diethyl Ether | Aprotic solvent required for Grignard reagent stability. |
| Temperature | 0 °C to Room Temp. | Controls the initial exothermic reaction and allows it to proceed to completion. |
| Quenching Agent | Sat. aq. NH₄Cl | Provides a mild acidic proton source to hydrolyze the imine intermediate without causing side reactions. |
| Expected Yield | 50-75% | Highly dependent on the Grignard reagent and reaction conditions. |
Protocol 3: Reduction to 3-Phenylpropane-1,2-diamine
The nitrile group can be reduced to a primary amine using strong hydride-donating reagents. This transformation converts the α-aminonitrile into a valuable 1,2-diamine, a common motif in ligands and pharmaceuticals.
Mechanism Insight: Powerful reducing agents like Lithium aluminum hydride (LiAlH₄) deliver hydride ions (H⁻) to the electrophilic nitrile carbon. The reaction proceeds through an intermediate imine which is further reduced to the primary amine.
Step-by-Step Protocol:
-
Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous THF. Extreme Caution: LiAlH₄ reacts violently with water.
-
Substrate Addition: Add a solution of 2-Amino-3-phenylpropanenitrile (as the free base, prepared as in Protocol 2, Step 1) in anhydrous THF dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction: After the addition, warm the mixture to room temperature and then heat to reflux for 4-8 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Workup (Fieser Method):
-
Cool the reaction mixture to 0 °C.
-
Sequentially and very carefully add 'x' mL of water, followed by 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or ethyl acetate.
-
Combine the filtrate and washings, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
-
Purification: The resulting diamine can be purified by distillation under reduced pressure or by column chromatography.
| Parameter | Value | Rationale |
| Reagent | Lithium Aluminum Hydride (LiAlH₄) | A powerful reducing agent capable of reducing nitriles to amines. |
| Solvent | Anhydrous THF | Aprotic solvent compatible with LiAlH₄. |
| Temperature | 0 °C to Reflux | Initial cooling to control the exothermic reaction, followed by heating to ensure completion. |
| Workup | Fieser Workup | A standardized and safe procedure to quench LiAlH₄ and precipitate aluminum salts for easy removal. |
| Expected Yield | 60-85% | Generally high for LiAlH₄ reductions if performed under strictly anhydrous conditions. |
Protocol 4: N-Acylation of the Amino Group
The nucleophilic amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a non-nucleophilic base. This reaction is useful for installing protecting groups or for building more complex molecular scaffolds.
Mechanism Insight: After deprotonation by a base, the free amino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. The tetrahedral intermediate then collapses, expelling the leaving group (e.g., chloride) to form the stable amide product.
Caption: Experimental workflow for N-Acylation.
Step-by-Step Protocol:
-
Setup: Dissolve this compound (1.0 eq) in a suitable aprotic solvent like dichloromethane (DCM) in a round-bottom flask with a magnetic stir bar.
-
Base Addition: Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq). One equivalent neutralizes the HCl salt, and the second scavenges the HCl generated during the reaction.
-
Acylation: Cool the solution to 0 °C in an ice bath. Slowly add the acylating agent (e.g., acetyl chloride or benzoyl chloride, 1.05 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's completion by TLC.
-
Workup:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (to remove excess acid), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: The resulting N-acyl aminonitrile can be purified by recrystallization or silica gel column chromatography.
References
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. [Link]
- Organic Chemistry Portal.
- MDPI. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. [Link]
- Pearson. Show how you would use a Strecker synthesis to make phenylalanine. [Link]
- Bohrium. (2022). Organocatalytic Synthesis of Aminonitriles: A Review. [Link]
- National Institutes of Health (NIH). (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. [Link]
- Journal of the American Chemical Society. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. [Link]
- ACS Publications. Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. [Link]
- Química Organica.org. Reaction of nitriles with organometallics. [Link]
- Journal of the Chemical Society, Perkin Transactions 1. Nucleophilic reactions of α-aminoalkenenitriles. [Link]
- Wikipedia. Strecker amino acid synthesis. [Link]
- University of Calgary. Ch20: RLi or RMgX with Nitriles to Ketones. [Link]
- Chemistry Notes. (2021).
- Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
- Chegg. Solved: Amino acids: reaction of 2-amino-3- | Chegg.com. [Link]
- Google Patents. Reduction of amino acids in the presence of boron trifluoride.
- National Institutes of Health (NIH). Tandem Alkylation–Second-Order Asymmetric Transformation Protocol for the Preparation of Phenylalanine-Type Tailor-Made α-Amino Acids. [Link]
- National Institutes of Health (NIH). 2-Amino-3-phenylpropanenitrile. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 5. chemistnotes.com [chemistnotes.com]
- 6. echemi.com [echemi.com]
- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Reaction of nitriles with organometallics [quimicaorganica.org]
- 9. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
Application Notes & Protocols: Strategic Incorporation of 2-Amino-3-phenylpropanenitrile Hydrochloride in Solid-Phase Synthesis for Peptidomimetic and Small Molecule Libraries
Introduction: The Strategic Value of α-Aminonitriles in Drug Discovery
In the landscape of modern medicinal chemistry, the quest for novel molecular architectures with enhanced pharmacological profiles is paramount. Peptidomimetics—structures designed to mimic peptides but with improved stability, bioavailability, and potency—are at the forefront of this endeavor.[1] 2-Amino-3-phenylpropanenitrile, the nitrile analog of phenylalanine, serves as a versatile and powerful building block for generating such complex molecules.[2] Its hydrochloride salt is typically used to improve stability and ease of handling.
This guide provides an in-depth exploration of the application of 2-Amino-3-phenylpropanenitrile hydrochloride in solid-phase synthesis (SPS). By leveraging the efficiency and purification advantages of SPS, this building block becomes a gateway to complex molecular scaffolds, primarily through isocyanide-based multicomponent reactions (IMCRs) like the Ugi reaction.[3][4] We will delve into the underlying chemical principles, provide detailed, field-tested protocols, and offer insights to empower researchers, scientists, and drug development professionals in their synthetic campaigns.
Core Concept: Multicomponent Reactions on Solid Support
The true power of 2-Amino-3-phenylpropanenitrile on a solid phase is unleashed in the context of multicomponent reactions (MCRs). MCRs are convergent chemical reactions where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all components.[5] This approach is celebrated for its efficiency, atom economy, and its capacity to rapidly generate libraries of structurally diverse molecules.[3]
The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs. It involves the condensation of an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to yield an α-acylamino carboxamide.[5] When performed on a solid support, one of the components is anchored to the resin, allowing for the use of excess reagents to drive the reaction to completion and simplifying purification to mere filtration and washing steps.
Workflow Logic for Solid-Phase Ugi Synthesis
The following diagram illustrates the general workflow for a solid-phase Ugi reaction, where the carboxylic acid component is initially anchored to the resin.
Caption: General workflow for solid-phase Ugi synthesis.
Detailed Methodologies and Protocols
The following protocols are designed to be robust and reproducible. They assume the use of standard solid-phase peptide synthesis (SPPS) equipment, such as reaction vessels with fritted filters, and access to standard laboratory reagents and solvents.[6]
Protocol 1: Loading the Carboxylic Acid Component onto 2-Chlorotrityl Chloride (2-CTC) Resin
Rationale: 2-CTC resin is an acid-labile support ideal for anchoring the first building block (in this case, a carboxylic acid) under mild conditions. This preserves acid-sensitive functionalities that may be present in other components.[7][8] The loading procedure involves nucleophilic substitution on the trityl chloride linker.
Materials:
-
2-Chlorotrityl chloride resin (1% DVB, ~1.2 mmol/g loading)
-
Fmoc-protected amino acid or other carboxylic acid (2.0 eq. relative to resin loading)
-
N,N-Diisopropylethylamine (DIPEA) (4.0 eq.)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Place the 2-CTC resin (e.g., 1 g, 1.2 mmol) in a reaction vessel. Wash and swell the resin with anhydrous DCM (10-15 mL/g) for 30 minutes with gentle agitation.[6] Drain the solvent.
-
Loading Solution: In a separate flask, dissolve the Fmoc-protected carboxylic acid (2.4 mmol) in anhydrous DCM (~10 mL/g of resin). Add DIPEA (4.8 mmol) and mix gently.
-
Coupling: Add the loading solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours.
-
Capping: To cap any unreacted chlorotrityl sites, drain the reaction solution and add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v, ~10 mL/g resin).[9] Agitate for 30 minutes.
-
Washing: Drain the capping solution. Wash the resin sequentially with DCM (3x), DMF (3x), and DCM (3x).
-
Drying and Loading Determination: Dry a small sample of the resin under vacuum. The loading can be determined spectrophotometrically by cleaving the Fmoc group from a known weight of resin with 20% piperidine in DMF and measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm.[8]
Protocol 2: Solid-Phase Ugi Reaction with 2-Amino-3-phenylpropanenitrile HCl
Rationale: This protocol outlines the core multicomponent reaction. The amine component, 2-Amino-3-phenylpropanenitrile, is used as its hydrochloride salt, which is neutralized in situ by a non-nucleophilic base like DIPEA. A slight excess of the soluble components is used to ensure the reaction proceeds to completion.[10]
Materials:
-
Resin-bound carboxylic acid (from Protocol 1)
-
Aldehyde (e.g., isobutyraldehyde, 5.0 eq.)
-
This compound (5.0 eq.)
-
Isocyanide (e.g., tert-butyl isocyanide, 5.0 eq.)
-
DIPEA (5.0 eq. to neutralize the hydrochloride salt)
-
Reaction solvent: Methanol (MeOH) or a mixture like DCM/MeOH (1:1)
-
DMF for washing
Procedure:
-
Resin Preparation: Swell the resin-bound carboxylic acid in the chosen reaction solvent (e.g., MeOH) for 30 minutes.
-
Reaction Cocktail: In a separate vial, dissolve the aldehyde (6.0 mmol), this compound (6.0 mmol), and DIPEA (6.0 mmol) in the reaction solvent. Mix until dissolved. Finally, add the isocyanide (6.0 mmol).
-
Causality Note: The isocyanide is added last due to its high reactivity and unpleasant odor. The reaction should be performed in a well-ventilated fume hood.
-
-
Ugi Reaction: Add the reaction cocktail to the swollen resin. Agitate the slurry at room temperature for 12-24 hours. Reaction progress can be monitored by cleaving a small sample of resin and analyzing the product by LC-MS.
-
Washing: After the reaction is complete, drain the reaction mixture. Thoroughly wash the resin with MeOH (3x), DMF (3x), and DCM (3x) to remove all excess reagents and soluble byproducts.[7]
-
Drying: Dry the resin under vacuum. At this stage, the resin-bound, fully assembled product is ready for cleavage.
Ugi Reaction Mechanism on Solid Support
The Ugi reaction proceeds through a series of equilibria, culminating in an irreversible rearrangement. The solid support serves as an anchor but does not alter the fundamental mechanism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Isocyanide Multicomponent Reactions on Solid Phase: State of the Art and Future Application [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jacsdirectory.com [jacsdirectory.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. peptide.com [peptide.com]
- 10. Solid-Phase Synthesis Using the Disrupted Ugi Reaction [ebrary.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-phenylpropanenitrile Hydrochloride
Welcome to the technical support guide for 2-Amino-3-phenylpropanenitrile hydrochloride. This document is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions for the purification of this important synthetic intermediate. My goal is to move beyond simple protocols and explain the underlying principles, helping you troubleshoot and adapt these methods to your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is heavily dependent on the synthetic route, but for a typical Strecker synthesis, which involves the reaction of phenylacetaldehyde, an ammonia source, and a cyanide source, you should anticipate the following.[1][2]
-
Unreacted Starting Materials: Residual phenylacetaldehyde or cyanide salts.
-
Synthesis By-products:
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: My initial purity by HPLC is around 85-90%. Which purification method should I try first?
A2: For a crystalline solid with this level of purity, recrystallization is the most efficient and scalable first choice. It is excellent for removing small amounts of impurities that have different solubility profiles from your target compound. If your product is an oil or fails to crystallize, an acid-base extraction is the next logical step to remove non-basic organic impurities.
Q3: I performed a purification, but my product is a sticky oil or resin, not the expected solid hydrochloride salt. What went wrong?
A3: This is a common issue. The free base of 2-amino-3-phenylpropanenitrile can be an oil. The issue might be:
-
Incomplete Salt Formation: There may not have been enough hydrochloric acid added to protonate all of the amine, or the solvent used was not appropriate for precipitating the salt.
-
Presence of Water: Trace amounts of water can prevent crystallization, leading to an oil. Ensure all your solvents are anhydrous and the glassware is properly dried.
-
Residual Impurities: Certain impurities can act as "eutectic melters," depressing the melting point and preventing your compound from solidifying. A more rigorous purification, like column chromatography, may be necessary before the final salt formation.
Q4: How can I assess the purity of my final product?
A4: A combination of techniques is recommended for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): The primary tool for quantitative purity analysis. A well-developed HPLC method can separate and quantify impurities with high sensitivity.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation and identifying impurities. Integration of impurity peaks relative to the product peaks can provide a semi-quantitative purity assessment.[6][7]
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound and can help in identifying the mass of unknown impurities.
Troubleshooting and Purification Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques. The rationale behind critical steps is explained to empower you to make informed adjustments.
Logical Purification Workflow
The following diagram outlines a decision-making process for purifying your crude product.
Caption: Decision tree for selecting a purification strategy.
Protocol 1: Purification by Recrystallization
Principle: This technique leverages differences in solubility between the desired compound and impurities in a chosen solvent at different temperatures. The ideal solvent will dissolve the compound when hot but not at room temperature, while impurities remain in solution upon cooling.[8][9]
Step-by-Step Methodology:
-
Solvent Selection: The key to successful recrystallization is finding the right solvent. For a hydrochloride salt, polar protic solvents are a good starting point.
-
Recommended Solvents: Isopropanol (IPA), Ethanol (EtOH), or Methanol (MeOH).
-
Anti-Solvents (for precipitation): Diethyl ether (Et₂O) or Methyl tert-butyl ether (MTBE).
-
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent (e.g., IPA) required to fully dissolve the solid. This ensures the solution is saturated.[10]
-
Decolorization (Optional): If the solution is colored, it may indicate organic impurities. Add a small amount (1-2% by weight) of activated carbon and heat for a few minutes. Caution: Adding carbon to a boiling solution can cause it to boil over violently.
-
Hot Filtration (if carbon was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon. The goal is to prevent premature crystallization in the funnel.[10]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities adhering to the crystal surface.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting:
-
No Crystals Form: The solution may not be saturated enough. Try boiling off some solvent. If that fails, add an anti-solvent (e.g., Et₂O) dropwise until the solution becomes cloudy, then warm slightly to redissolve and cool again. Seeding with a pure crystal can also initiate crystallization.[9]
-
Product Oils Out: This happens if the melting point of the solid is lower than the boiling point of the solvent, or if significant impurities are present. Try using a lower-boiling point solvent or further purifying the material by another method first.
Protocol 2: Purification by Acid-Base Extraction
Principle: This method separates the basic aminonitrile from neutral or acidic impurities. The hydrochloride salt is water-soluble. By neutralizing it to its free base form, it becomes soluble in organic solvents, leaving water-soluble impurities behind. It is then re-isolated as the pure hydrochloride salt.[11]
Caption: Workflow for purification via acid-base extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude hydrochloride salt in deionized water.
-
Extraction Setup: Transfer the aqueous solution to a separatory funnel and add an equal volume of an immiscible organic solvent like ethyl acetate or dichloromethane.
-
Basification: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute (1M) sodium hydroxide (NaOH) solution while gently swirling. Check the pH of the aqueous layer with pH paper, aiming for a pH of 8-9 to ensure the amine is fully deprotonated to its free base form.
-
Extraction: Stopper the funnel and shake vigorously, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing inorganic salts and polar impurities) and collect the upper organic layer (containing the free amine).
-
Back-Extraction (Optional but Recommended): To maximize yield, add fresh organic solvent to the aqueous layer and repeat the extraction process 1-2 more times, combining all organic layers.
-
Washing & Drying: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Salt Formation: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the free base, likely as an oil. Dissolve this oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Then, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
-
Isolation: Collect the resulting white precipitate (the purified hydrochloride salt) by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Purity Assessment Guide
Accurate assessment of purity is critical. Below are starting parameters for developing an HPLC method.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of pharmaceutical intermediates. For aminonitriles, a reversed-phase method is typically effective.[12][13]
| Parameter | Recommended Condition | Rationale & Notes |
| Column | C18, 5 µm, 4.6 x 150 mm | Standard reversed-phase column suitable for moderately polar analytes. |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | TFA acts as an ion-pairing agent, improving peak shape for the basic amine.[14] |
| Mobile Phase B | Acetonitrile (ACN) | Standard organic modifier for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is a good starting point to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | The phenyl group provides UV absorbance. 210 nm is more universal for organic molecules, while 254 nm is more specific for the aromatic ring.[12] |
| Injection Vol. | 5 µL | A small injection volume prevents column overloading. |
| Sample Prep. | 1 mg/mL in a 50:50 Water:ACN mixture | Ensure the sample is fully dissolved in a solvent compatible with the mobile phase. |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[15][16]
-
Handling Reagents: Work in a well-ventilated fume hood, especially when handling volatile organic solvents, hydrochloric acid, and any materials that could contain residual cyanide.
-
Waste Disposal: Dispose of all chemical waste in accordance with your institution's safety guidelines. Cyanide-containing waste requires special quenching procedures (e.g., with bleach at a basic pH).[3]
References
- Reddit. (2022). Purification of aminonitrile.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- Google Patents. (n.d.). US6559333B1 - Method for purifying aliphatic aminonitriles.
- Google Patents. (n.d.). US4072698A - Resolution of aminonitriles.
- ChemTalk. (n.d.). Lab Procedure: Recrystallization.
- PubChem. (n.d.). 2-Amino-3-phenylpropanamide.
- ACS Publications. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- National Institutes of Health. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles.
- ResearchGate. (2025). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- YouTube. (2020). Recrystallization.
- YouTube. (2014). How to Perform a Recrystallization.
- Murray, Whitehead, Le Strat and Conway. (n.d.). 2-Amino-2-methylpropionitrile (1) 1H NMR spectrum.
- MDPI. (n.d.). Organocatalytic Synthesis of α-Aminonitriles: A Review.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
- Organic Chemistry Portal. (n.d.). α-Aminonitrile synthesis by cyanation.
- Separation and Refining of Amino acids. (n.d.).
- Journal of Chemical and Pharmaceutical Research. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column.
- Analysis of amino acids by high performance liquid chromatography. (n.d.).
- MDPI. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management.
- Organic Syntheses Procedure. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (2025). Impurity profile of amino acids?.
- National Institutes of Health. (n.d.). Synthesis, isolation, identification and characterization of new process-related impurity in isoproterenol hydrochloride by HPLC, LC/ESI-MS and NMR.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US6559333B1 - Method for purifying aliphatic aminonitriles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744) [hmdb.ca]
- 7. rsc.org [rsc.org]
- 8. Lab Procedure: Recrystallization | Chemistry | ChemTalk [chemistrytalk.org]
- 9. m.youtube.com [m.youtube.com]
- 10. youtube.com [youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. applications.emro.who.int [applications.emro.who.int]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. echemi.com [echemi.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Welcome to the technical support center for the synthesis of 2-amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary knowledge to overcome common challenges in this synthetic procedure, ensuring a successful and efficient outcome. The synthesis, primarily achieved through the Strecker reaction, is a robust method but requires careful attention to detail to maximize yield and purity.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and established method is the Strecker synthesis.[1] This is a three-component reaction involving phenylacetaldehyde, a cyanide source (such as sodium cyanide or potassium cyanide), and an ammonia source (like ammonium chloride or an ammonia solution).[3][4] The resulting α-aminonitrile is then typically isolated as its hydrochloride salt to improve stability and ease of handling.[4]
Q2: Why is the product isolated as a hydrochloride salt?
A2: The freebase form of 2-amino-3-phenylpropanenitrile can be less stable and more challenging to purify. Converting it to the hydrochloride salt increases its crystallinity and stability, simplifying isolation and purification processes. This is a common practice for amine-containing compounds in pharmaceutical and organic chemistry.
Q3: Is the synthesized this compound chiral?
A3: Yes, the product has a chiral center at the carbon atom bonded to the amino and nitrile groups. The classical Strecker synthesis, starting from achiral reagents, will produce a racemic mixture, meaning a 1:1 ratio of the (R) and (S) enantiomers.[1][5] For enantiomerically pure products, asymmetric synthesis strategies, such as the use of chiral auxiliaries or catalysts, are necessary.[1]
Q4: What are the primary safety concerns associated with this synthesis?
A4: The primary safety concern is the use of highly toxic cyanide salts (e.g., NaCN, KCN) or hydrogen cyanide (HCN).[3][5] These substances are potent poisons and must be handled with extreme caution in a well-ventilated fume hood, with appropriate personal protective equipment (PPE). It is also crucial to avoid acidification of cyanide-containing solutions, as this will generate highly toxic hydrogen cyanide gas.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Issue 1: Low or No Product Yield
Q: I am experiencing a very low yield of my desired product. What are the potential causes and how can I resolve this?
A: Low yield is a common issue that can stem from several factors throughout the synthetic process. Let's break down the possibilities:
-
Incomplete Imine Formation: The first step of the Strecker synthesis is the formation of an imine from phenylacetaldehyde and ammonia.[1][6] This is an equilibrium-driven reaction.
-
Causality: Phenylacetaldehyde can undergo self-condensation (aldol reaction) under basic conditions, reducing the amount available to form the imine. Also, the presence of excess water can shift the equilibrium away from the imine.
-
Solution:
-
Control Aldehyde Addition: Add the phenylacetaldehyde slowly to the reaction mixture containing the ammonia and cyanide source to minimize side reactions.[4]
-
Water Removal: The addition of a dehydrating agent like magnesium sulfate (MgSO₄) can help drive the equilibrium towards imine formation.[3]
-
pH Control: Ensure the reaction medium is sufficiently basic to have free ammonia for the reaction but not so basic as to excessively promote aldol condensation. The use of ammonium chloride can help buffer the system.[3]
-
-
-
Ineffective Cyanide Addition: The nucleophilic attack of the cyanide ion on the iminium ion is the crucial C-C bond-forming step.[1][2]
-
Causality: If the imine formation is inefficient, there will be less substrate for the cyanide to attack. Additionally, if the cyanide source is of poor quality or has degraded, its nucleophilicity will be compromised.
-
Solution:
-
Use High-Quality Reagents: Ensure your cyanide salt is fresh and has been stored properly.
-
Optimize Reaction Time and Temperature: A typical procedure suggests stirring for several hours at a controlled temperature (e.g., 35°C) to ensure the reaction goes to completion.[4]
-
-
-
Product Loss During Workup and Isolation: The aminonitrile product can be lost during the extraction and precipitation steps.
-
Causality: 2-Amino-3-phenylpropanenitrile has some water solubility, and significant amounts can be lost in the aqueous layer during extraction if the pH is not optimal. During the precipitation of the hydrochloride salt, if the wrong solvent is used or if the solution is not sufficiently saturated, the product may not crystallize effectively.
-
Solution:
-
Efficient Extraction: Use a suitable organic solvent like dichloromethane or diethyl ether for extraction.[4] Perform multiple extractions to maximize recovery from the aqueous phase.
-
Proper Precipitation: The use of a saturated solution of HCl in a non-polar solvent like dioxane or diethyl ether is effective for precipitating the hydrochloride salt.[4] Ensure the aminonitrile solution is concentrated enough before adding the HCl solution.
-
-
Issue 2: Product Purity and Contaminants
Q: My final product is an oil or a sticky solid and appears to be impure. What are the likely impurities and how can I improve the purity?
A: Impurities in the final product often originate from side reactions or unreacted starting materials.
-
Presence of Unreacted Phenylacetaldehyde:
-
Causality: If the reaction does not go to completion, the starting aldehyde will remain. Phenylacetaldehyde is an oil and can be difficult to remove from the final product.
-
Solution:
-
Reaction Monitoring: Use techniques like Thin Layer Chromatography (TLC) to monitor the disappearance of the starting aldehyde before proceeding with the workup.
-
Purification: Unreacted aldehyde can sometimes be removed by careful washing of the organic extract with a bisulfite solution, which forms a water-soluble adduct with the aldehyde.
-
-
-
Formation of Cyanohydrin:
-
Causality: The cyanide ion can directly attack the phenylacetaldehyde to form the corresponding cyanohydrin, especially under neutral or slightly acidic conditions.
-
Solution:
-
Maintain Basic Conditions: Ensure the reaction is performed under basic conditions with a sufficient concentration of ammonia to favor imine formation over cyanohydrin formation.
-
-
-
Hydrolysis of the Nitrile Group:
-
Causality: While the goal of a subsequent step in amino acid synthesis is to hydrolyze the nitrile, premature hydrolysis under harsh workup conditions can lead to the formation of the corresponding amide or carboxylic acid, which can complicate purification.[3][5]
-
Solution:
-
Mild Workup Conditions: Avoid prolonged exposure to strong acids or bases during the workup and isolation of the aminonitrile hydrochloride.
-
-
Data Summary: Influence of Aldehyde Substitution on α-Aminonitrile Synthesis
To illustrate the impact of starting material choice on reaction outcomes, the following table summarizes how different substituents on an aromatic aldehyde can affect the yield and reaction time in a Strecker-type reaction. This data is generalized from studies on various aminonitriles and provides a useful reference for optimizing your synthesis.[7]
| Aldehyde Substituent (Position) | Electronic Effect | Amine | Product Yield (%) | Reaction Time (h) | Reference |
| 4-OCH₃ | Electron-donating | Aniline | 95 | 5 | [7] |
| H (unsubstituted) | Neutral | Aniline | 92 | 6 | [7] |
| 4-Cl | Electron-withdrawing | Aniline | 85 | 8 | [7] |
| 4-NO₂ | Strongly Electron-withdrawing | Aniline | 78 | 12 | [7] |
Interpretation: Electron-donating groups on the aldehyde generally accelerate the reaction and improve yields, while electron-withdrawing groups tend to slow it down. This is because electron-donating groups can stabilize the intermediate iminium ion, making it more susceptible to nucleophilic attack by the cyanide.
Experimental Protocols
Protocol 1: Synthesis of racemic this compound
This protocol is adapted from established literature procedures.[4]
Materials:
-
Sodium cyanide (NaCN)
-
Ammonia solution (e.g., 30 wt%)
-
Acetic acid
-
Phenylacetaldehyde
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Saturated HCl in 1,4-dioxane
-
Magnesium sulfate (MgSO₄, anhydrous)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and an addition funnel, prepare a solution of sodium cyanide in water. Saturate this solution with ammonia gas or add a concentrated aqueous ammonia solution. Cool the mixture in an ice bath.
-
Addition of Reagents: Slowly add acetic acid to the cooled solution. Following this, add phenylacetaldehyde dropwise via the addition funnel over a period of 45 minutes, maintaining the temperature of the reaction mixture.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to the specified temperature (e.g., 35°C) and stir for 4 hours.
-
Extraction: Transfer the reaction mixture to a separatory funnel and extract with dichloromethane (2 x volume of the aqueous layer).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude aminonitrile as an oil or residue.
-
Precipitation of Hydrochloride Salt: Dissolve the crude residue in a generous amount of diethyl ether. While stirring, slowly add a saturated solution of HCl in 1,4-dioxane.
-
Isolation: The this compound will precipitate as a solid. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
Visualizations
Workflow for the Synthesis of this compound
Caption: A step-by-step workflow for the synthesis and isolation of the target compound.
Reaction Mechanism of the Strecker Synthesis
Caption: The key steps in the Strecker synthesis mechanism leading to the final product.
References
- Strecker Amino Acid Synthesis Mechanism & Examples. (n.d.). Chemistry Steps.
- Strecker Synthesis. (n.d.). NROChemistry.
- The Strecker Synthesis of Amino Acids. (2018, November 12). Master Organic Chemistry.
- Strecker amino acid synthesis. (n.d.). In Wikipedia.
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018, October 19). National Institutes of Health.
- Strecker Amino Acid Synthesis. (n.d.). ResearchGate.
- Strecker Synthesis. (n.d.). Master Organic Chemistry.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enantioselective Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Welcome to the technical support center for the asymmetric synthesis of 2-amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high enantioselectivity in this crucial synthetic transformation. As a key intermediate for chiral pharmaceuticals, including derivatives of phenylalanine, the stereochemical purity of this α-aminonitrile is paramount.[1][2] This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven protocols.
I. Troubleshooting Guide: Enhancing Enantiomeric Excess (ee)
Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a structured approach to diagnosing and resolving suboptimal stereoselectivity in the synthesis of 2-amino-3-phenylpropanenitrile.
Issue 1: Low Enantiomeric Excess (ee)
A lower-than-expected ee is the most frequent challenge. The root cause often lies in the catalyst system, reaction conditions, or reagent quality.
Potential Cause A: Inactive or Impure Chiral Catalyst
The efficacy of the chiral catalyst is the cornerstone of this enantioselective synthesis. Even catalysts from reputable suppliers can degrade if not handled or stored correctly.[3]
Troubleshooting Steps:
-
Verify Catalyst Purity and Integrity:
-
Action: Confirm the enantiomeric purity of the catalyst or chiral auxiliary. For example, if using a chiral amine auxiliary like (S)-1-(4-methoxyphenyl)ethylamine, its purity is critical.[4]
-
Protocol: Prepare a derivative (e.g., a Mosher's ester) for NMR analysis or use chiral HPLC to verify the enantiomeric purity of the catalyst or auxiliary.[5]
-
Rationale: The presence of the undesired enantiomer of the catalyst will catalyze the formation of the undesired product enantiomer, directly reducing the overall ee.
-
-
Ensure Proper Catalyst Activation/Formation:
-
Action: If using an in-situ prepared catalyst, such as a chiral zirconium or aluminum salen complex, ensure complete formation before adding the substrates.[6]
-
Protocol: Increase the pre-formation time for the catalyst and, if possible, use spectroscopic methods like NMR to confirm the formation of the active catalytic species.[5]
-
Rationale: Incomplete catalyst formation leads to a mixture of catalytic species, some of which may be non-selective, contributing to a racemic background reaction.[5]
-
Potential Cause B: Suboptimal Reaction Conditions
Temperature, solvent, and concentration are critical parameters that influence the transition state energies of the diastereomeric pathways.
Troubleshooting Steps:
-
Temperature Control:
-
Action: Meticulously control the reaction temperature. Asymmetric reactions are often highly sensitive to thermal fluctuations.[5]
-
Protocol: Use a reliable cryostat for low-temperature reactions (e.g., -40 °C to -78 °C).[5][7] Perform a temperature screen to identify the optimal balance between reaction rate and enantioselectivity.
-
Rationale: Lower temperatures generally increase the energy difference between the diastereomeric transition states, leading to higher enantioselectivity.
-
-
Solvent Effects:
-
Action: Evaluate the impact of the solvent on the reaction.
-
Protocol: Screen a range of anhydrous, non-protic solvents (e.g., toluene, CH₂Cl₂, THF). The choice of solvent can influence the solubility of the catalyst and substrate, as well as the geometry of the catalyst-substrate complex.
-
Rationale: The solvent can coordinate with the catalyst or substrate, altering the steric and electronic environment of the active site and thereby affecting stereodifferentiation.
-
Potential Cause C: Reagent and Substrate Quality
Impurities in starting materials can poison the catalyst or participate in non-selective side reactions.
Troubleshooting Steps:
-
Purity of Benzaldehyde and Cyanide Source:
-
Action: Use freshly distilled benzaldehyde to remove benzoic acid, which can interfere with many catalysts.
-
Protocol: Ensure the cyanide source (e.g., HCN, TMSCN, or KCN with an additive) is anhydrous and of high purity.
-
Rationale: Acidic impurities can neutralize basic catalysts or catalyst components. Water can hydrolyze the imine intermediate and interfere with Lewis acidic catalysts.
-
Issue 2: Poor Chemical Yield
Low yield, even with good enantioselectivity, can be problematic, especially during scale-up.
Potential Cause: Inefficient Imine Formation or Cyanide Addition
The Strecker reaction is a three-component reaction involving an aldehyde, an amine, and a cyanide source.[8] Inefficiency in any step will lower the overall yield.
Troubleshooting Steps:
-
Promote Imine Formation:
-
Action: Ensure the formation of the N-substituted imine intermediate is efficient before the cyanide addition.
-
Protocol: If the reaction is sluggish, consider the use of a dehydrating agent (e.g., molecular sieves) to drive the imine formation equilibrium. Monitor imine formation by TLC or ¹H NMR before adding the cyanide source.
-
Rationale: The concentration of the imine electrophile directly impacts the rate of the cyanide addition, which is often the rate-limiting step.[7]
-
-
Optimize Cyanide Source and Addition:
-
Action: The choice of cyanide source can significantly impact reactivity.
-
Protocol: For catalysts sensitive to free cyanide, sources like trimethylsilyl cyanide (TMSCN) or tributyltin cyanide (Bu₃SnCN) may be preferable to HCN or KCN.[6][9] The rate of addition of the cyanide source can also be critical; slow addition can sometimes improve both yield and selectivity.
-
Rationale: Different cyanide sources have varying reactivities and compatibilities with different catalytic systems.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main classes of chiral catalysts used for the enantioselective synthesis of 2-amino-3-phenylpropanenitrile?
There are several classes of catalysts that have been successfully employed:
-
Chiral Lewis Acids: Complexes of metals like Titanium, Zirconium, and Aluminum with chiral ligands (e.g., BINOL or salen derivatives) can activate the imine for enantioselective cyanide attack.[6][10]
-
Organocatalysts: Small organic molecules, such as chiral thioureas, squaramides, or bicyclic guanidines, can activate the imine through hydrogen bonding.[1][7][8][10] Cinchona alkaloids like quinine have also been used effectively.[11]
-
Chiral Auxiliaries: A classical approach involves using an enantiomerically pure amine (e.g., a phenylethylamine derivative) to form a chiral imine intermediate. The inherent chirality of the auxiliary directs the cyanide attack.[1][4]
Q2: How do I choose the right catalyst for my specific application?
The choice of catalyst depends on several factors:
-
Scale: For large-scale synthesis, catalyst loading, cost, and recyclability are important. Heterogeneous catalysts or those with high turnover numbers are advantageous.[8]
-
Substrate Scope: Some catalysts are more general, while others are optimized for specific types of aldehydes or amines.
-
Desired Enantiomer: Ensure the chosen catalyst or auxiliary provides access to the desired (R) or (S) enantiomer of the product. Pseudo-enantiomeric catalysts are available for some systems.[8]
-
Safety and Handling: The use of HCN or Bu₃SnCN requires specific safety precautions. Organocatalytic systems often use less toxic cyanide sources like TMSCN.[9]
Q3: My enantiomeric excess is high, but I am observing racemization during workup or purification. What can I do?
The α-proton of aminonitriles can be acidic, leading to epimerization under basic or even mildly acidic conditions, especially during prolonged heating.
-
Workup: Use a mild acidic quench (e.g., saturated NH₄Cl solution) and avoid strong bases. Keep the temperature low during extraction and solvent removal.
-
Purification: Prioritize flash column chromatography on silica gel over methods that require extended heating. If the aminonitrile is crystalline, direct crystallization can be an effective method to enhance enantiomeric purity.[4] In some cases, converting the aminonitrile to a more stable derivative (e.g., the corresponding amino acid or amide) before purification can prevent racemization.[4]
Q4: How do I accurately determine the enantiomeric excess of my product?
Validating your analytical method is a critical first step before optimizing any reaction.[3]
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the standard methods.
-
Validation:
-
Prepare a Racemic Standard: Synthesize an authentic racemic sample of 2-amino-3-phenylpropanenitrile.
-
Optimize Separation: Develop a chromatographic method that provides baseline separation of the two enantiomers from the racemic standard.
-
Analyze Sample: Once the method is validated, analyze your reaction product to determine the ratio of the two enantiomers.
-
III. Data and Protocols
Table 1: Impact of Catalyst Type on Enantioselectivity
| Catalyst Type | Example | Typical ee (%) | Reference |
| Chiral Lewis Acid | Zr-BINOL Complex | >90% | [6] |
| Organocatalyst | Chiral Thiourea | up to 99% | [1][12] |
| Organocatalyst | Bicyclic Guanidine | ~86% | [7] |
| Chiral Auxiliary | (S)-1-(4-methoxyphenyl)ethylamine | >95:5 dr | [4] |
Experimental Protocol: General Procedure for Thiourea-Catalyzed Asymmetric Strecker Reaction
This protocol is a representative example and should be optimized for specific substrates and catalysts.
-
Setup: To an oven-dried flask under an inert atmosphere (Argon or Nitrogen), add the chiral thiourea catalyst (e.g., 1-5 mol%).
-
Reagents: Add the solvent (e.g., toluene, 0.2 M) and the amine (1.1 eq.). Cool the mixture to the desired temperature (e.g., -40 °C).
-
Imine Formation: Add freshly distilled benzaldehyde (1.0 eq.) and stir for 30 minutes to allow for in-situ imine formation.
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 eq.) dropwise over 10 minutes.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography. Determine the enantiomeric excess of the purified aminonitrile by chiral HPLC.
IV. Visualizations
Diagram 1: Catalytic Cycle of a Chiral Thiourea Organocatalyst
This diagram illustrates the proposed mechanism for a chiral thiourea-catalyzed Strecker reaction, highlighting the dual hydrogen-bonding activation of both the imine and the cyanide source.
Caption: A systematic workflow for troubleshooting low enantioselectivity.
V. References
-
Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.[Link]
-
A New Chiral Catalyst for the Enantioselective Strecker Synthesis of α-Amino Acids. Organic Letters - ACS Publications.[Link]
-
Absolute asymmetric Strecker synthesis in a mixed aqueous medium: reliable access to enantioenriched α-aminonitrile. RSC Publishing.[Link]
-
Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile. Journal of the American Chemical Society.[Link]
-
Enantioselective Synthesis of α-Amino Nitriles from N-Benzhydryl Imines and HCN with a Chiral Bicyclic Guanidine as Catalyst. Organic Letters - ACS Publications.[Link]
-
Catalytic Asymmetric Strecker Synthesis. Preparation of Enantiomerically Pure α-Amino Acid Derivatives from Aldimines and Tributyltin Cyanide or Achiral Aldehydes, Amines, and Hydrogen Cyanide Using a Chiral Zirconium Catalyst. Journal of the American Chemical Society.[Link]
-
α-Aminonitrile synthesis by cyanation. Organic Chemistry Portal.[Link]
-
Catalytic asymmetric three-component acyl-Strecker reaction. Organic Letters.[Link]
-
Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. PMC - NIH.[Link]
-
Asymmetric Strecker Synthesis of α-Arylglycines. The Journal of Organic Chemistry.[Link]
-
Use of the Chiral Pool - Practical Asymmetric Organocatalytic Strecker Reaction with Quinine. ResearchGate.[Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy 2-Amino-3-phenylpropanamide | 17193-31-6 [smolecule.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 9. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Monitoring of 2-Amino-3-phenylpropanenitrile hydrochloride by TLC
Welcome to the Technical Support Center for monitoring reactions involving 2-Amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals, offering practical, in-depth advice on utilizing Thin-Layer Chromatography (TLC) for this specific application. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to troubleshoot and optimize your experiments effectively.
Troubleshooting Guide: Common TLC Issues & Solutions
This section addresses specific problems you may encounter when using TLC to monitor reactions with this compound.
Issue 1: My spots are streaking or elongated.
Possible Causes & Solutions:
-
Sample Overload: This is the most common cause. The stationary phase (silica gel) has a finite capacity. Overloading the baseline with too much sample leads to a "tailing" or "streaking" effect as the mobile phase struggles to move the excess material up the plate.
-
Compound Polarity and Interaction: this compound is a polar, basic compound. The primary amine can interact strongly with the acidic silica gel, causing streaking.
-
Solution: Add a small amount of a basic modifier to your mobile phase (eluent). Typically, 0.1–2.0% triethylamine (TEA) or a 1–10% solution of ammonia in methanol can be added to the eluent system.[1] This neutralizes the acidic sites on the silica, leading to sharper, more defined spots.
-
-
High Polarity of the Compound: Highly polar compounds may streak because they have a very strong affinity for the polar stationary phase and are not effectively moved by a mobile phase of insufficient polarity.[1]
-
Solution: Increase the polarity of your eluent. For instance, if you are using a 7:3 mixture of Hexane:Ethyl Acetate, try shifting to a 1:1 ratio or incorporating a more polar solvent like methanol.[3]
-
Issue 2: All my spots are stuck on the baseline (Low Rf values).
Possible Cause & Solution:
-
Insufficient Eluent Polarity: Your mobile phase is not polar enough to move the highly polar aminonitrile and its potential products off the baseline.
-
Solution: Systematically increase the polarity of your eluent. A good starting point for polar compounds is a mixture of a less polar solvent (like dichloromethane or ethyl acetate) with a more polar solvent (like methanol).[4] You can try gradients such as 95:5 DCM:MeOH and increase the methanol proportion to 90:10 or 85:15. For very polar compounds, a system like Ethyl Acetate/Butanol/Acetic Acid/Water (80:10:5:5) might be necessary.[5][6]
-
Issue 3: All my spots run to the top of the plate (High Rf values).
Possible Cause & Solution:
-
Excessive Eluent Polarity: Your mobile phase is too polar. The compounds are spending too much time in the mobile phase and not interacting sufficiently with the stationary phase.
-
Solution: Decrease the polarity of your eluent. If you are using a 9:1 DCM:MeOH mixture, try reducing the methanol content or switching to a less polar system like Hexane:Ethyl Acetate.[1] The goal is to achieve an Rf value between 0.2 and 0.8 for the compounds of interest for good separation.[4][7]
-
Issue 4: I can't see any spots on my TLC plate.
Possible Causes & Solutions:
-
Compound is Not UV-Active: this compound contains a phenyl group and should be visible under short-wave (254 nm) UV light.[8] However, some reaction products may not be.
-
Solution: Use a chemical stain. For a primary amine like your starting material, a ninhydrin stain is highly effective and will produce a characteristic pink or purple spot upon heating.[9][10][11] Another general-purpose stain is potassium permanganate (KMnO₄) , which reacts with any oxidizable functional group (like amines or potential alcohol byproducts) to give a yellow-brown spot on a purple background.[12]
-
-
Sample is Too Dilute: The concentration of your compound on the plate is below the detection limit of your visualization method.
-
Solvent Level Too High: If the solvent level in the developing chamber is above the baseline where you spotted your samples, the compounds will dissolve into the solvent pool instead of traveling up the plate.[1][2]
-
Solution: Always ensure the solvent level is well below the spotting line.
-
Issue 5: My reactant and product spots are too close together (Poor Resolution).
Possible Causes & Solutions:
-
Suboptimal Solvent System: The chosen eluent is not providing adequate separation between compounds of similar polarity.
-
Solution: You need to fine-tune your solvent system. Try different solvent combinations. Sometimes switching one of the solvents (e.g., using acetone instead of ethyl acetate) can alter the selectivity of the separation.[13] Running a co-spot, where you spot the starting material and the reaction mixture in the same lane, can help confirm if separation is occurring.[14]
-
-
2D TLC: To confirm if you have one or multiple compounds, you can perform a 2D TLC.
-
Solution: Spot the mixture in one corner of a square TLC plate and run it in one solvent system. Then, turn the plate 90 degrees and run it in a second, different solvent system. If the spots lie on a diagonal, they are single, stable compounds. Spots that appear off the diagonal indicate either decomposition on the silica or the presence of multiple components.[5][14]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting eluent (mobile phase) for monitoring a reaction with this compound on a standard silica gel TLC plate?
A good starting point for a polar amine like this would be a mixture of a moderately polar solvent and a polar solvent. We recommend starting with 95:5 Dichloromethane (DCM) : Methanol (MeOH) . From there, you can adjust the ratio to achieve the desired separation. If the spots remain too low on the plate (low Rf), increase the proportion of methanol. If they travel too high (high Rf), decrease it.
Q2: How do I prepare and use a ninhydrin stain to visualize my spots?
Ninhydrin is an excellent choice for visualizing the primary amine of this compound.
-
Preparation: Dissolve 0.2-0.3 g of ninhydrin in 100 mL of n-butanol or ethanol.[9][10] Add about 3-5 mL of glacial acetic acid to the solution.[10][15] Store the solution in a dark bottle.
-
Application: After running your TLC, let the plate dry completely. Then, quickly dip the plate into the ninhydrin solution using tweezers or spray the plate evenly in a fume hood.
-
Development: Gently heat the plate with a heat gun or in an oven at around 100-120°C for a few minutes.[11] Primary amines will typically appear as pink to purple spots.[10] Be aware that the spots can fade, so it's best to circle them with a pencil and record the result immediately.[10]
Q3: Can I use a potassium permanganate (KMnO₄) stain instead? What will it show?
Yes, a potassium permanganate stain is a great general-purpose alternative. It is an oxidative stain that reacts with most organic compounds that can be oxidized, including amines, alcohols, and alkenes.
-
Preparation: A common recipe is to dissolve 1.5 g of KMnO₄ and 10 g of potassium carbonate (K₂CO₃) in 200 mL of water with a small amount of 10% NaOH (1.25 mL).[15]
-
Visualization: The TLC plate will turn purple after dipping. Oxidizable compounds will appear as yellow or brown spots against the purple background.[12] This stain is very sensitive but less specific than ninhydrin.
Q4: My reaction is run in a high-boiling solvent like DMF or DMSO. How do I prevent it from smearing my entire TLC plate?
High-boiling solvents will travel up the TLC plate and cause significant streaking, obscuring your results.
-
Solution: After spotting your sample on the TLC plate, place the plate under a high vacuum for a few minutes before developing it in the TLC chamber.[5][14] This will evaporate the residual high-boiling solvent, allowing for a clean separation.
Q5: What do different spots on the TLC plate indicate about my reaction's progress?
A typical TLC for a reaction would be set up with three lanes:
-
Starting Material (SM): A spot of your pure this compound.
-
Co-spot (C): A spot of the starting material with the reaction mixture spotted directly on top of it.
-
Reaction Mixture (RM): A spot of your current reaction mixture.
-
Interpretation:
-
At the beginning of the reaction, you will see a strong spot in the SM and RM lanes at the same Rf.
-
As the reaction proceeds, the spot in the RM lane corresponding to the starting material will diminish in intensity, and a new spot (your product) will appear, typically at a different Rf value.
-
The reaction is considered complete when the starting material spot is no longer visible in the RM lane. The co-spot lane helps to definitively identify the starting material spot within the reaction mixture.
-
Experimental Protocols & Data
Protocol 1: Standard TLC Monitoring Workflow
-
Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of a silica gel TLC plate. Mark tick marks for each lane (e.g., SM, C, RM).
-
Sample Spotting: Using a capillary tube, spot a small amount of your starting material solution on the "SM" mark. Spot the reaction mixture on the "RM" mark. For the co-spot "C" lane, first spot the starting material, then spot the reaction mixture directly on top of it. Ensure spots are small and concentrated.[3]
-
Development: Pour your chosen eluent into a developing chamber to a depth of about 0.5 cm (ensure it is below the origin line). Place the spotted TLC plate into the chamber and cover it. Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Analysis: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely.
-
Visualization: View the plate under a UV lamp (254 nm) and circle any visible spots.[8] Then, proceed with chemical staining (e.g., ninhydrin or KMnO₄) as described in the FAQs to visualize all components.
-
Rf Calculation: Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
Table 1: Recommended TLC Stains
| Stain | Preparation Recipe | Target Functional Groups | Expected Result |
| Ninhydrin | 0.3 g ninhydrin in 100 mL n-butanol + 3 mL acetic acid.[9][15] | Primary and secondary amines, amino acids.[11] | Pink/purple spots upon heating.[10] |
| Potassium Permanganate (KMnO₄) | 1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water.[15] | Most oxidizable groups (amines, alcohols, alkenes, etc.). | Yellow-brown spots on a purple/pink background.[12] |
| p-Anisaldehyde | 3.5 mL p-Anisaldehyde, 15 mL acetic acid, 50 mL conc. H₂SO₄ in 350 mL ice-cold ethanol.[15] | General purpose, good for nucleophilic groups. | Range of colors (blue, green, red) upon heating. |
Visual Diagrams
TLC Workflow Diagram
Caption: Standard workflow for TLC reaction monitoring.
Reaction Progress on TLC Diagram
Caption: Idealized TLC plates showing reaction progress over time.
References
- Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin. A New Application of an Old Reagent.
- CP Lab Safety. (n.d.). Ninhydrin, (contains Acetic Acid) Ethanol Solution [for TLC Stain], 500 mL.
- (n.d.). TLC Stains.
- University of Rochester, Department of Chemistry. (n.d.). TLC Stains and Dips.
- (n.d.). TLC Stains.
- Sejer, D. (2008, August 25). Let's talk about TLCs Part 4 - Ninhydrin Stain. Curly Arrow.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: TLC Tips.
- University of Rochester, Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- (n.d.). TLC Stain Recipes.
- REACH Devices. (n.d.). TLC stains.
- Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- ResearchGate. (2024, April 23). Troubleshooting TLC - Plant extract - strange in polar mobile Phase - What could be the reason?.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- (n.d.). Thin Layer Chromatography.
- LibreTexts Chemistry. (2022, April 7). 2.3F: Visualizing TLC Plates.
- alwsci. (2025, September 2). How To Choose The Best Eluent For Thin Layer Chromatography (TLC).
- Reddit. (2021, August 12). The thought process behind choosing an eluent for TLC.
- Bartleby. (n.d.). Rf Value.
- LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography.
Sources
- 1. silicycle.com [silicycle.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 4. How To Choose The Best Eluent For Thin Layer Chromatography (TLC) - Blogs - News [alwsci.com]
- 5. Chromatography [chem.rochester.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Rf Value - 447 Words | Bartleby [bartleby.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chromatography [chem.rochester.edu]
- 10. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. TLC stains [reachdevices.com]
- 13. reddit.com [reddit.com]
- 14. Chromatography [chem.rochester.edu]
- 15. depts.washington.edu [depts.washington.edu]
Technical Support Center: Stability of 2-Amino-3-phenylpropanenitrile Hydrochloride in Solution
Welcome to the technical support resource for 2-Amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block. As a key precursor in the Strecker synthesis of phenylalanine and its analogs, understanding the solution-state stability of this α-aminonitrile is paramount for achieving reproducible and reliable experimental outcomes.[1][2][3] This document provides in-depth answers to common stability issues, troubleshooting advice for unexpected results, and validated protocols to help you navigate your experiments with confidence.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the handling and stability of this compound.
Q1: What is this compound, and why is its stability in solution a critical concern?
A1: this compound is the salt form of the α-aminonitrile precursor to phenylalanine.[4][5] The hydrochloride salt enhances the compound's stability as a solid and improves its solubility in aqueous media. However, once in solution, the molecule is susceptible to degradation, primarily through hydrolysis of the nitrile functional group.[6][7] This degradation can lead to the formation of impurities, reduce the concentration of the active starting material, and ultimately result in low reaction yields and inconsistent results.
Q2: What are the primary degradation products I should expect in an aqueous solution?
A2: The two main degradation products formed via hydrolysis are 2-Amino-3-phenylpropanamide (the amide intermediate) and Phenylalanine (the final carboxylic acid).[7][8] The formation of each is highly dependent on the pH and temperature of the solution. Under certain conditions, a retro-Strecker reaction could also lead to the formation of an imine intermediate, which can further hydrolyze to phenylacetaldehyde.[9]
Q3: How does the pH of the solution affect the stability of this compound?
A3: pH is the single most critical factor governing the stability of this compound in aqueous media. The hydrolysis of the nitrile group is catalyzed by both acid and base.[6][10]
-
Acidic Conditions (pH < 6): In the presence of a strong acid like HCl, the nitrile group is protonated, which activates it for nucleophilic attack by water.[11] This leads to a two-step hydrolysis, first forming the amide and then, with continued heating or time, the final carboxylic acid, phenylalanine.[2][7]
-
Neutral to Mildly Basic Conditions (pH 7-8): Hydrolysis still occurs, but it may be possible to isolate the amide intermediate (2-Amino-3-phenylpropanamide) if the reaction is carefully controlled.[6][10]
-
Strongly Basic Conditions (pH > 9): Alkaline hydrolysis is rapid and typically proceeds directly to the carboxylate salt of phenylalanine (e.g., sodium phenylalaninate), with the concurrent evolution of ammonia gas.[7]
Q4: What is the recommended way to prepare and store a stock solution?
A4: Due to its inherent instability in protic solvents, it is strongly recommended to prepare solutions of this compound immediately before use. If a stock solution is absolutely necessary, it should be prepared in an anhydrous aprotic solvent (e.g., anhydrous DMSO or DMF) and stored under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (-20°C or below).[12] Aqueous solutions or solutions in protic solvents like methanol should not be stored for any significant length of time.
Q5: Are there any specific solvents or reagents I should avoid?
A5: Yes. Avoid the following:
-
Aqueous buffers, especially at elevated temperatures, unless hydrolysis is the intended reaction.
-
Strong acids and bases will catalyze rapid degradation.[7]
-
Nucleophilic reagents that are not part of the intended reaction chemistry, as they can potentially react with the electrophilic nitrile carbon.
-
Protic solvents (water, methanol, ethanol) if long-term stability is desired.
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common experimental issues that may arise from the instability of this compound.
Problem 1: My reaction yield is consistently lower than expected.
-
Plausible Cause: Your starting material is likely degrading in the reaction solvent before or during your experiment. The effective concentration of the aminonitrile is lower than calculated, leading to incomplete conversion.
-
Causality: The nitrile group is hydrolyzing to either the corresponding amide or the fully hydrolyzed phenylalanine, neither of which will participate in the intended downstream reaction in the same manner as the nitrile. This hydrolysis is accelerated by protic solvents, residual moisture, and non-neutral pH conditions.[7][13]
-
Troubleshooting Actions:
-
Confirm Purity: Before starting, confirm the purity of your solid starting material using a suitable analytical method like qNMR or HPLC.
-
Use Anhydrous Conditions: If the reaction chemistry allows, use anhydrous solvents and perform the reaction under an inert atmosphere to minimize hydrolysis from trace water.
-
Prepare Fresh Solutions: Dissolve the compound immediately before adding it to the reaction vessel. Do not let solutions sit on the bench.
-
Control pH: If the reaction must be run in a protic or aqueous medium, use a buffer to maintain a pH where the aminonitrile has the highest stability, or where the rate of degradation is slowest (typically near neutral, but this must be experimentally determined for your specific system).
-
Perform a Stability Study: Use the protocol outlined in Section 3, Protocol 2 to determine the stability of the compound under your exact reaction conditions (solvent, temperature, pH).
-
Problem 2: I observe new, unexpected peaks in my HPLC or LC-MS analysis.
-
Plausible Cause: These peaks are almost certainly the degradation products discussed previously: 2-amino-3-phenylpropanamide and/or phenylalanine.
-
Causality: As the aminonitrile degrades via hydrolysis, new chemical entities are formed. Their presence indicates that the solution conditions are not optimal for the stability of the starting material.
-
Troubleshooting Actions:
-
Identify the Impurities: Use LC-MS to determine the molecular weights of the impurity peaks. Phenylalanine (MW: 165.19 g/mol ) and 2-amino-3-phenylpropanamide (MW: 164.20 g/mol ) are the most likely candidates.
-
Review Solution Handling: Re-evaluate your experimental setup. Was the solution prepared fresh? Was there a delay between dissolution and use? Was the pH controlled?
-
Modify Reaction Conditions: Based on the identity of the degradants, adjust the conditions. If phenylalanine is observed, the hydrolysis is extensive. Consider lowering the temperature, using an aprotic solvent, or ensuring the pH is not strongly acidic or basic.[7][13]
-
Diagram of Primary Degradation Pathway
The following diagram illustrates the pH-dependent hydrolysis pathway, which is the primary source of instability.
Caption: Experimental workflow for a solution stability study.
Section 4: Data Summary Tables
Table 1: Summary of Degradation Products & Favorable Conditions
| Degradation Product | Chemical Name | Favorable Conditions | Primary Analytical Signature |
| Amide Intermediate | 2-Amino-3-phenylpropanamide | Mildly acidic to neutral pH (e.g., pH 5-8), moderate temperature. [6][10] | MW = 164.20 g/mol |
| Carboxylic Acid | Phenylalanine | Strongly acidic (pH < 4) or strongly basic (pH > 9) conditions, especially with heat. [7] | MW = 165.19 g/mol |
| Aldehyde | Phenylacetaldehyde | Conditions promoting a retro-Strecker reaction (e.g., presence of specific reagents, heat). [9] | MW = 120.15 g/mol |
Table 2: Recommended Solvents and Storage Conditions
| Condition | Recommendation | Rationale |
| Solid Storage | Store at 2-8°C, under inert gas (Ar/N₂), tightly sealed. [12] | Minimizes degradation from atmospheric moisture and thermal energy. |
| Solution (Short-Term) | Prepare fresh immediately before use. | Aqueous and protic solutions are inherently unstable. [7] |
| Solution (Stock) | Anhydrous aprotic solvents (DMSO, DMF). Store at -20°C or below under inert gas. | Minimizes the primary hydrolysis degradation pathway. |
| Solvents to Avoid | Water, Methanol, Ethanol (for storage). Strong acidic or basic solutions. | These solvents are protic and/or catalytic for hydrolysis. [6][7] |
References
- Chemistry Stack Exchange. (2021). Hydrolysis of nitriles: Amide vs Carboxylic acid. [Link]
- Bizzarri, M., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel). [Link]
- Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
- Google Patents. (n.d.). Process for the chemical catalytic hydrolysis of an α-aminonitrile or of one of the salts thereof.
- Ansari, A., et al. (2020). Organocatalytic Synthesis of α-Aminonitriles: A Review. Molecules. [Link]
- Ashenhurst, J. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Wikipedia. (n.d.). Strecker amino acid synthesis. [Link]
- Thermo Fisher Scientific. (2012). Safety Data Sheet for 3-Aminocrotononitrile. [Link]
- Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. [Link]
- Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
- Friedmann, N., & Miller, S. L. (1971). Phenylalanine and tyrosine synthesis under primitive earth conditions. Science. [Link]
- Puzzarini, C., & Barone, V. (2023). Enantiomeric Excesses of Aminonitrile Precursors Determine the Homochirality of Amino Acids. The Journal of Physical Chemistry Letters. [Link]
- Agilent. (n.d.).
- Carl ROTH. (n.d.).
- Google Patents. (n.d.). Method of preparing phenylalanine.
- George, A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. [Link]
- Zhang, N., et al. (2020).
Sources
- 1. mdpi.com [mdpi.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. Phenylalanine and tyrosine synthesis under primitive earth conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. echemi.com [echemi.com]
- 11. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
Side reactions of "2-Amino-3-phenylpropanenitrile hydrochloride" and their avoidance
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Amino-3-phenylpropanenitrile Hydrochloride. As a Senior Application Scientist, I have compiled this guide to address the common challenges and questions that arise during the synthesis, handling, and use of this important chiral intermediate. This resource is designed to provide not only troubleshooting solutions but also a deeper understanding of the underlying chemical principles to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the synthesis of this compound via the Strecker reaction?
The Strecker synthesis, while a robust method for producing α-aminonitriles, is susceptible to several side reactions that can impact yield and purity. The primary concerns are:
-
Hydrolysis of the Nitrile Group: The nitrile functional group is prone to hydrolysis, especially under acidic or basic conditions, to form the corresponding carboxylic acid, which in this case is phenylalanine. This is often a desired subsequent step but can be an unwanted side reaction if the aminonitrile is the target product.
-
Racemization: The α-carbon of 2-Amino-3-phenylpropanenitrile is chiral. The reaction conditions, particularly the pH, can lead to racemization, resulting in a mixture of enantiomers. This is a critical issue when a specific stereoisomer is required for downstream applications.
-
Formation of By-products from Starting Materials: Impurities can arise from side reactions of the starting materials, such as the Cannizzaro reaction of the aldehyde or polymerization of cyanide.
Troubleshooting Guide: Side Reactions and Avoidance
This section provides a detailed breakdown of common issues, their causes, and actionable protocols for their mitigation.
Issue 1: Significant Hydrolysis of the Nitrile to Phenylalanine during Synthesis and Work-up
Root Cause Analysis:
The nitrile group in α-aminonitriles is susceptible to hydrolysis, which is catalyzed by both acid and base. During the synthesis of this compound, the acidic conditions required for the salt formation can inadvertently promote the hydrolysis of the nitrile to the carboxylic acid (phenylalanine).
Avoidance Strategies & Protocols:
-
Temperature Control: Maintain low temperatures (0-5 °C) during the acidification step to form the hydrochloride salt. This significantly reduces the rate of nitrile hydrolysis.
-
Controlled Addition of Acid: Add the acid (e.g., HCl in isopropanol) slowly and portion-wise to the solution of the free aminonitrile. This prevents localized areas of high acid concentration and temperature spikes.
-
Anhydrous Conditions: Ensure that all solvents and reagents used during the work-up and salt formation are anhydrous. Water is a necessary reactant for hydrolysis.
-
Prompt Isolation: Do not prolong the exposure of the aminonitrile to acidic conditions. Isolate the hydrochloride salt as soon as it precipitates.
Experimental Protocol: Minimizing Hydrolysis during Hydrochloride Salt Formation
-
Following the Strecker reaction and initial work-up to isolate the crude 2-Amino-3-phenylpropanenitrile free base, dissolve it in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, isopropanol).
-
Cool the solution to 0-5 °C in an ice bath with gentle stirring.
-
Slowly add a pre-chilled solution of anhydrous HCl in the same solvent dropwise.
-
Monitor the precipitation of the hydrochloride salt.
-
Once precipitation is complete, immediately filter the solid under an inert atmosphere.
-
Wash the collected solid with a small amount of the cold, anhydrous solvent.
-
Dry the product under vacuum at a low temperature (e.g., room temperature to 40 °C).
Issue 2: Poor Enantiomeric Purity (Racemization)
Root Cause Analysis:
Racemization of α-aminonitriles can occur through the formation of a planar carbanion intermediate, a process that is often facilitated by basic conditions. Even mildly basic conditions during work-up can lead to a loss of stereochemical integrity.
Avoidance Strategies & Protocols:
-
pH Control During Work-up: Carefully control the pH during the extraction and washing steps. Avoid strongly basic conditions. If a basic wash is necessary to remove acidic impurities, use a weak base (e.g., a dilute solution of sodium bicarbonate) and perform the wash quickly at low temperatures.
-
Asymmetric Synthesis: For applications requiring high enantiomeric purity, consider employing an asymmetric Strecker synthesis. This can be achieved by using a chiral amine auxiliary or a chiral catalyst.
-
Chiral Resolution: If a racemic mixture is obtained, it can be resolved into its enantiomers. This is often accomplished by forming diastereomeric salts with a chiral resolving agent (e.g., tartaric acid derivatives), followed by separation via crystallization.
Workflow for Assessing Enantiomeric Purity:
Caption: A typical workflow for the analysis of enantiomeric purity using chiral HPLC.
Issue 3: Presence of Unidentified Impurities in the Final Product
Root Cause Analysis:
Impurities in the final product can originate from various sources, including unreacted starting materials, by-products of the Strecker reaction, or degradation products formed during storage. The formation of the hydrochloride salt itself can sometimes trap impurities within the crystal lattice.
Avoidance Strategies & Protocols:
-
Purification of Starting Materials: Use high-purity starting materials to minimize the introduction of impurities from the outset.
-
Recrystallization: Recrystallization of the final this compound is an effective method for removing many impurities. The choice of solvent is critical and may require some experimentation. A common solvent system is isopropanol/water.
-
Forced Degradation Studies: To understand the potential degradation products, perform forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, photolytic). This will help in identifying potential impurities that may form during storage and in developing a stability-indicating analytical method.
Table 1: Common Impurities and their Potential Sources
| Impurity | Potential Source | Mitigation Strategy |
| Phenylalanine | Hydrolysis of the nitrile group | Control temperature and pH during work-up and storage. |
| Phenylacetaldehyde | Unreacted starting material | Optimize reaction stoichiometry and purification. |
| Phenylalanine amide | Partial hydrolysis of the nitrile | Control hydrolysis conditions. |
| Dimerization products | Self-reaction of the aminonitrile | Store in a cool, dry place, and avoid prolonged storage in solution. |
Analytical Methods for Quality Control
A robust analytical method is crucial for ensuring the quality and purity of this compound.
HPLC Method for Purity Assessment and Impurity Profiling:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid).
-
Detection: UV at 220 nm.
-
Purpose: This method can be used to separate the main component from more polar impurities like phenylalanine and less polar by-products.
Visualizing the Relationship Between Side Reactions and Avoidance Strategies:
Caption: Interplay of synthesis steps, side reactions, and mitigation strategies.
This technical support guide provides a foundational understanding of the common side reactions associated with this compound and practical strategies for their avoidance. For further assistance, please do not hesitate to contact our technical support team.
References
- Strecker Synthesis. Wikipedia. [Link]
- Chiral HPLC Separ
- Forced Degradation Studies for Drug Substances and Drug Products. SciSpace. [Link]
- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St
- Application of achiral-chiral two-dimensional HPLC for separation of phenylalanine and tryptophan enantiomers in dietary supplement. PubMed. [Link]
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health (NIH). [Link]
Technical Support Center: Scaling Up 2-Amino-3-phenylpropanenitrile Hydrochloride Synthesis
Welcome to the technical support center for the synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this important synthesis. Drawing from established principles and field experience, this document provides in-depth troubleshooting advice and frequently asked questions to ensure a safe, efficient, and robust process.
I. Overview of the Core Synthesis: The Strecker Reaction
The most common and industrially viable route to 2-Amino-3-phenylpropanenitrile is the Strecker synthesis.[1][2][3] This robust, one-pot, three-component reaction involves the condensation of an aldehyde (phenylacetaldehyde), an amine source (typically ammonia or an ammonium salt), and a cyanide source (like sodium or potassium cyanide).[4] The resulting α-aminonitrile is then typically isolated as its more stable hydrochloride salt.
While elegant in its simplicity on a lab scale, scaling up this reaction introduces significant challenges related to reaction control, impurity management, product isolation, and, most critically, safety.
Visualizing the Core Workflow
Caption: High-level workflow for the synthesis and isolation of the target compound.
II. Frequently Asked Questions (FAQs)
Q1: What is the most significant safety concern when scaling up this synthesis, and how do I mitigate it?
A1: The overwhelming safety concern is the handling of large quantities of cyanide salts and the potential for generating highly toxic hydrogen cyanide (HCN) gas.[5][6] HCN can be rapidly fatal upon inhalation.[6]
Mitigation Strategy:
-
Strict pH Control: HCN is a weak acid (pKa ~9.2). The reaction and, most importantly, the work-up must be maintained under basic conditions (pH > 10) to prevent the formation of HCN gas.[7][8] Accidental acidification of a cyanide-containing solution is a critical failure mode.
-
Dedicated Equipment and Area: All operations involving cyanide must be conducted in a well-ventilated, designated area, preferably a walk-in fume hood or a ventilated enclosure.[6][9] Access should be restricted.[9]
-
Personal Protective Equipment (PPE): Standard PPE is insufficient. A lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves are mandatory.[6][9] For large-scale transfers, respiratory protection may be required.
-
Emergency Preparedness: A cyanide antidote kit must be readily available, and personnel must be trained in its use.[9] Ensure a safety shower and eyewash station are immediately accessible.[10]
-
Quenching Protocol: A validated and robust quenching protocol for destroying excess cyanide in the waste stream is non-negotiable. Alkaline chlorination (using sodium hypochlorite/bleach) is a common and effective method.[7][10][11]
Q2: My reaction yield is high according to in-process controls, but my isolated yield of the hydrochloride salt is low. What are the likely causes?
A2: This is a common scale-up issue often related to the work-up and isolation phases.
-
Hydrolysis of the Nitrile: The aminonitrile product can be susceptible to hydrolysis, especially during work-up if pH and temperature are not well-controlled. Hydrolysis can lead to the formation of the corresponding amide or carboxylic acid, which will be lost during extraction or crystallization.[12][13][14]
-
Product Solubility: The free base (2-Amino-3-phenylpropanenitrile) has some solubility in water. During aqueous washes, product can be lost to the aqueous phase. Minimize the volume and number of aqueous washes.
-
Crystallization Issues: The formation of the hydrochloride salt is a critical step. If the conditions are not optimal, the product may "oil out" instead of crystallizing, making isolation difficult. The choice of solvent, anti-solvent, temperature, and rate of addition are all critical parameters.
-
Mechanical Losses: During filtration and transfer of solids on a large scale, mechanical losses can be significant. Ensure filter cakes are washed efficiently but not excessively, and that transfers are handled carefully.
Q3: I am observing a significant amount of a dark, polymeric byproduct. What is it and how can I prevent it?
A3: The byproduct is likely from the self-condensation of phenylacetaldehyde. Aldehydes with α-hydrogens are prone to aldol-type condensation reactions, especially under basic conditions, which can lead to oligomeric or polymeric materials.[15][16]
Prevention Strategies:
-
Control Reagent Addition: Add the phenylacetaldehyde slowly to the reaction mixture containing the ammonium and cyanide salts. This keeps the instantaneous concentration of the free aldehyde low, minimizing self-condensation.
-
Temperature Control: Run the reaction at a controlled, lower temperature. While this may slow the reaction rate, it will significantly suppress the rate of the aldol side reaction.
-
Purity of Starting Material: Ensure the phenylacetaldehyde is of high purity and free from acidic or metallic impurities that could catalyze polymerization.
III. Troubleshooting Guide
This section addresses specific problems you may encounter during the scale-up process.
| Problem / Observation | Potential Cause(s) | Recommended Action(s) |
| Reaction stalls or proceeds very slowly | 1. Insufficient mixing/agitation in a large reactor. 2. Reaction temperature is too low. 3. pH of the reaction mixture is not optimal. | 1. Verify agitator speed and design are sufficient for the vessel size to ensure good mass transfer. 2. Gradually increase the reaction temperature, monitoring for exotherms and byproduct formation. 3. Monitor and adjust the pH of the reaction mixture to the optimal range (typically pH 9-10.5). |
| Formation of an unexpected solid during reaction | 1. Poor solubility of reagents or intermediates at the reaction concentration. 2. Precipitation of inorganic salts. | 1. Consider using a co-solvent to improve solubility. 2. Analyze the solid to confirm its identity. Adjust stoichiometry or temperature if necessary. |
| Product oils out during HCl salt formation | 1. Supersaturation is too high. 2. Cooling rate is too fast. 3. Incorrect solvent/anti-solvent system. | 1. Add the HCl solution or anti-solvent more slowly. 2. Implement a controlled cooling profile. 3. Screen different solvent systems. A common approach is to form the salt in a solvent like isopropanol or ethyl acetate and use an anti-solvent like heptane.[17][18] |
| Final product has poor filtration characteristics (fine particles, gummy solid) | 1. Poor crystal habit due to rapid precipitation. 2. Presence of oily impurities inhibiting crystal growth. | 1. Optimize the crystallization: slow cooling, aging the slurry at temperature, and controlled addition of anti-solvent can improve particle size. 2. Perform an additional purification step on the free base before salt formation (e.g., carbon treatment, reslurry). |
| Final product fails purity specifications (e.g., presence of amide impurity) | 1. Hydrolysis during work-up or isolation.[19] 2. Water present during HCl salt formation. | 1. Keep work-up temperatures low and minimize contact time with aqueous phases. Ensure pH remains in the stable range. 2. Use anhydrous solvents and HCl gas or a solution of HCl in an anhydrous solvent (e.g., HCl in isopropanol) for the salt formation step.[17] |
IV. Key Experimental Protocols
Protocol 1: General Procedure for Scaled-Up Strecker Synthesis (Illustrative)
This is a representative protocol and must be adapted and optimized for your specific equipment and scale.
-
Vessel Preparation: To a clean, dry, and inerted jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, charge ammonium chloride (1.1 eq) and water. Stir until dissolved.
-
Cyanide Addition: Add an aqueous solution of sodium cyanide (1.05 eq) to the reactor via a subsurface addition tube.
-
pH Adjustment: Adjust the pH of the mixture to 10-10.5 using aqueous sodium hydroxide.
-
Aldehyde Feed: Cool the reactor contents to 5-10°C. Begin the slow, controlled addition of phenylacetaldehyde (1.0 eq) via an addition funnel over 2-4 hours, maintaining the internal temperature below 15°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 15-20°C for 12-24 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, add toluene or another suitable organic solvent to the reactor. Stir, then allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer with a brine solution, ensuring the pH of the aqueous phase remains >10.
Protocol 2: Quenching of Aqueous Cyanide Waste via Alkaline Chlorination
CRITICAL: Perform all steps in a designated, well-ventilated area while wearing full PPE.
-
Preparation: Transfer the cyanide-containing aqueous waste to a suitable vessel for treatment.
-
Check pH: Ensure the aqueous cyanide waste solution is alkaline (pH > 10). If not, slowly add a concentrated solution of sodium hydroxide (NaOH) with stirring until the pH is stable above 10.[10]
-
Oxidation: While vigorously stirring the waste solution, slowly add an excess of commercial bleach (sodium hypochlorite solution, ~5-10%). The reaction is exothermic; control the rate of addition to maintain the temperature below 40°C.
-
Reaction Time: Loosely cover the container (to prevent pressure buildup) and allow the mixture to stir for at least 24 hours to ensure complete oxidation of cyanide to the less toxic cyanate.[7][10]
-
Verification: Use commercially available cyanide test strips or a validated analytical method to confirm the absence of free cyanide (< 1 ppm) before combining the treated waste with other aqueous waste streams.
Visualizing the Cyanide Quenching Logic
Caption: Decision workflow for the safe quenching of cyanide waste.
V. References
-
Hydrolysis of nitriles: Amide vs Carboxylic acid - Chemistry Stack Exchange. (2021). Chemistry Stack Exchange. [Link]
-
hydrolysis of nitriles - Chemguide. (n.d.). Chemguide. [Link]
-
Reactions of Nitriles - Chemistry Steps. (n.d.). Chemistry Steps. [Link]
-
Acidic Hydrolysis of Nitriles To Amides - Master Organic Chemistry. (n.d.). Master Organic Chemistry. [Link]
-
5 Nitrile Hydrolysis Steps - Berkeley Learning Hub. (2025). Berkeley Learning Hub. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega. (2021). ACS Publications. [Link]
-
Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - NIH. (2021). National Institutes of Health. [Link]
-
A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. (n.d.). ACS Publications. [Link]
-
GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE - Safe Work Australia. (n.d.). Safe Work Australia. [Link]
-
Development of a Large-Scale Cyanation Process Using Continuous Flow Chemistry En Route to the Synthesis of Remdesivir - ACS Publications. (2020). ACS Publications. [Link]
-
Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. (n.d.). MDPI. [Link]
-
The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - NIH. (2018). National Institutes of Health. [Link]
-
Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport. [Link]
-
Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC - NIH. (n.d.). National Institutes of Health. [Link]
-
A truly green synthesis of ??-aminonitriles via Strecker reaction - ResearchGate. (2025). ResearchGate. [Link]
-
CHEM12 Cyanide Compounds. (n.d.). The University of Sheffield. [Link]
-
CuCN quenching : r/Chempros - Reddit. (2023). Reddit. [Link]
-
Cyanide Remediation: Current and Past Technologies - Department of Toxic Substances Control. (n.d.). California Department of Toxic Substances Control. [Link]
-
US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents. (n.d.). Google Patents.
-
US20100204470A1 - method for salt preparation - Google Patents. (n.d.). Google Patents.
-
Process for producing crystals of salt of acidic amino acid and basic amino acid - European Patent Office - Googleapis.com. (n.d.). Googleapis.com. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. lsuhsc.edu [lsuhsc.edu]
- 7. gla.ac.uk [gla.ac.uk]
- 8. reddit.com [reddit.com]
- 9. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US6596916B1 - Methods of destruction of cyanide in cyanide-containing waste - Google Patents [patents.google.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 18. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 19. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Column Chromatography Purification of 2-Amino-3-phenylpropanenitrile Hydrochloride
Welcome to the technical support center for the purification of 2-Amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the column chromatography purification of this specific compound. The information herein is curated to ensure scientific integrity and provide practical, field-proven insights.
I. Introduction to the Challenges
2-Amino-3-phenylpropanenitrile, an α-aminonitrile, and its hydrochloride salt present unique challenges during silica gel column chromatography.[1] The primary amino group's basicity can lead to strong interactions with the acidic silanol groups on the silica surface, resulting in peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the compound.[2][3][4] The hydrochloride salt form introduces further complexity due to its ionic nature and solubility characteristics. This guide will address these specific issues in a practical question-and-answer format.
II. Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound.
Issue 1: Severe Peak Tailing and Poor Resolution
Question: I am observing significant tailing of my product spot on the TLC plate and broad, poorly resolved peaks during column chromatography. What is causing this and how can I fix it?
Answer: This is the most common issue when purifying amines on silica gel.[3][5]
Causality: The acidic nature of standard silica gel interacts strongly with the basic amino group of your compound. This acid-base interaction leads to a non-ideal equilibrium during elution, causing the compound to "streak" or "tail" down the column.
Solutions:
-
Mobile Phase Modification (Base Additive): The most straightforward solution is to neutralize the acidic silica surface by adding a small amount of a volatile base to your mobile phase.[4]
-
Protocol: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).[3][5] It is crucial to pre-treat your silica gel with this modified eluent before loading your sample.
-
Why it works: The competing base (TEA or ammonia) will preferentially bind to the acidic silanol groups, effectively "masking" them from your target compound.[4] This allows for a more normal partition chromatography process, resulting in sharper peaks.
-
-
Alternative Stationary Phases: If mobile phase modification is insufficient or undesirable for downstream applications, consider using a different stationary phase.[6]
-
Neutral Alumina: Alumina is a basic or neutral stationary phase and is often a good choice for the purification of basic compounds like amines.[6]
-
Amine-functionalized Silica: This stationary phase has amine groups bonded to the silica surface, creating a less polar and basic environment.[7] This can be a very effective, albeit more expensive, option.
-
Issue 2: Low or No Recovery of the Compound
Question: My compound seems to have disappeared on the column. I'm not recovering the expected amount of product. What happened?
Answer: This can be an alarming issue, often pointing to irreversible binding or on-column degradation.
Causality: The strong interaction between the basic amine and the acidic silica can be so significant that the compound becomes irreversibly adsorbed. In some cases, the acidic environment of the silica gel can promote the degradation of sensitive compounds.[2] While 2-Amino-3-phenylpropanenitrile is relatively stable, the potential for hydrolysis of the nitrile group or other unforeseen reactions on the acidic surface should be considered.
Solutions:
-
Test for Stability: Before committing your entire batch to a column, perform a simple stability test.[2]
-
Protocol: Spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound may be unstable on silica. A 2D TLC can also be used to assess stability.[8]
-
-
Employ Base-Modified Systems: As with peak tailing, adding a base like triethylamine to your eluent can prevent irreversible adsorption by competing for the active sites on the silica.[4]
-
Use a Deactivated Stationary Phase: Consider using neutral alumina or amine-functionalized silica to avoid the acidic environment altogether.[6][7]
-
Reverse-Phase Chromatography: If your compound has sufficient hydrophobic character, reverse-phase chromatography can be an excellent alternative.[4] In this technique, the stationary phase is nonpolar (e.g., C18-silica), and a polar mobile phase (e.g., water/acetonitrile or water/methanol) is used. The most polar compounds elute first.[6]
Issue 3: Difficulty Dissolving the Hydrochloride Salt for Loading
Question: My this compound is not very soluble in my starting chromatography solvent (e.g., low polarity like 95:5 Hexane/Ethyl Acetate). How should I load it onto the column?
Answer: This is a common problem when dealing with salts. The ionic nature of the hydrochloride salt makes it more polar and less soluble in nonpolar organic solvents.
Solutions:
-
Wet Loading in a More Polar Solvent:
-
Protocol: Dissolve your sample in a minimal amount of a more polar solvent in which it is soluble (e.g., dichloromethane or methanol). Load this solution directly onto the column.
-
Caution: Use the absolute minimum volume of the strong solvent. Using too much will cause the initial band of your compound to spread, leading to poor separation.[2]
-
-
Dry Loading (Adsorption onto Silica): This is often the best method for samples with poor solubility in the eluent.
-
Protocol:
-
Dissolve your crude sample in a suitable solvent (e.g., methanol).
-
Add a small amount of silica gel (typically 2-3 times the mass of your crude material) to this solution.
-
Evaporate the solvent completely under reduced pressure until you have a dry, free-flowing powder.
-
Carefully load this powder onto the top of your prepared column.
-
-
Why it works: This method ensures that your compound is introduced to the column in a concentrated band, leading to better separation.
-
Workflow for Troubleshooting Purification
Caption: Troubleshooting workflow for aminonitrile purification.
III. Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the TLC analysis of this compound on silica gel?
A good starting point is a mixture of a moderately polar solvent and a nonpolar solvent, such as Ethyl Acetate/Hexane or Dichloromethane/Methanol. For this specific compound, a system of 10-30% Methanol in Dichloromethane with 1% triethylamine is a reasonable starting point to test.
Q2: Should I purify the free base or the hydrochloride salt?
Often, it is easier to purify the free base form of the amine. You can neutralize your hydrochloride salt with a mild base (e.g., saturated sodium bicarbonate solution), extract the free base into an organic solvent (like ethyl acetate or dichloromethane), dry the organic layer, and then concentrate it before chromatography. The free base will have less extreme polarity and may behave more predictably on the column.
Q3: Can I use reverse-phase chromatography for this compound?
Yes, reverse-phase chromatography is a viable option, especially if you continue to have issues with normal-phase silica gel.[4] A common mobile phase would be a gradient of acetonitrile or methanol in water. To ensure good peak shape, it is often necessary to add a modifier to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid.
Q4: How much sample can I load onto my column?
The loading capacity depends on the difficulty of the separation. A general rule of thumb for flash chromatography is a sample-to-silica mass ratio of 1:20 to 1:100. If the separation is easy (large difference in Rf values between your product and impurities), you can load more. If the separation is difficult, you should use a lower loading.
Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. Must be used with a modified mobile phase. |
| Mobile Phase | Dichloromethane/Methanol with 1% Triethylamine (TEA) | The DCM/MeOH provides a good polarity range. TEA is crucial to prevent peak tailing.[4][5] |
| Gradient | Start with a low percentage of Methanol and gradually increase. | To elute nonpolar impurities first, followed by your more polar product. |
| Sample Loading | Dry Loading | Recommended for the hydrochloride salt to ensure a concentrated starting band. |
IV. Conclusion
The successful purification of this compound by column chromatography hinges on understanding and mitigating the interaction between the basic amino group and the acidic silica gel stationary phase. By employing strategies such as adding a basic modifier to the mobile phase, choosing an appropriate stationary phase, and using proper sample loading techniques, researchers can overcome common challenges like peak tailing and low recovery. This guide provides a systematic approach to troubleshooting, enabling the efficient isolation of this valuable synthetic intermediate.
References
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Reddit. (2024). Column chromatography issue. r/Chempros.
- Org Prep Daily. (2006). Purifying amines on silica.
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: The Solid Phase.
- Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography.
Sources
Impact of reaction temperature on "2-Amino-3-phenylpropanenitrile hydrochloride" synthesis
An in-depth technical guide for researchers, scientists, and drug development professionals.
Technical Support Center: Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
Welcome to the technical support guide concerning the synthesis of this compound. This document is designed to provide you with field-proven insights and troubleshooting advice, focusing specifically on the critical parameter of reaction temperature. As a key intermediate in pharmaceutical development, achieving high yield and purity in this synthesis is paramount. My goal is to equip you with the causal understanding needed to navigate the nuances of this reaction, moving beyond rote protocol-following to informed, adaptable experimental design.
The synthesis of 2-Amino-3-phenylpropanenitrile is a classic example of the Strecker reaction, a multicomponent reaction involving an aldehyde (phenylacetaldehyde), an amine source (ammonia), and a cyanide source.[1][2][3] The reaction proceeds through the formation of an intermediate α-amino nitrile, which is then typically isolated as its hydrochloride salt for improved stability.[4] Temperature control at each stage is not merely a suggestion but a critical determinant of success, influencing reaction kinetics, equilibrium positions, and the prevalence of side reactions.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis. The diagnostics provided are rooted in the chemical principles governing the reaction.
Question 1: My overall yield is consistently low (<70%). Why is this happening and how can I improve it?
Answer: Low yield is a frequent issue that can almost always be traced back to suboptimal temperature control at one of two key stages.
-
Cause A: Incomplete Reaction (Temperature Too Low): The Strecker synthesis, like most reactions, has a required activation energy. If the reaction temperature is too low, the rate of formation of the intermediate imine and the subsequent nucleophilic attack by the cyanide ion will be exceedingly slow.[5][6] A reaction that appears to have stalled may simply be proceeding at a negligible rate. In some asymmetric variations of the Strecker synthesis, it has been noted that epimerization reactions, which can be crucial for achieving high diastereoselectivity, are slower at lower temperatures.[5][6]
-
Cause B: Side Reactions and Degradation (Temperature Too High): Conversely, excessive heat can be detrimental. High temperatures can promote competing reactions. For instance, the intermediate imine can hydrolyze back to phenylacetaldehyde, especially in an aqueous medium.[1] Furthermore, aminonitriles themselves can be thermally sensitive, and high temperatures may lead to decomposition or polymerization.[7] In related studies, the formation of other compounds, such as PhIP in food chemistry, is significantly increased with higher temperatures, but degradation also occurs at very high temperatures (e.g., 240-270 °C), illustrating the dual nature of heat.[8]
Solution Strategy:
-
Verify Temperature: Use a calibrated thermometer placed directly in the reaction mixture (not just monitoring the heating mantle/bath).
-
Staged Temperature Protocol: Adopt a two-temperature approach as suggested by established protocols. An initial, lower temperature (e.g., 25°C) can be used for the saturation with ammonia, followed by a moderate increase to around 35°C for the main reaction period after the aldehyde is added.[4]
-
Time Study: If you suspect the reaction is incomplete, run a time-course study by taking aliquots at regular intervals to determine if the reaction is simply slow or has truly stopped.
Question 2: My final product shows significant impurities in NMR and HPLC analysis. What are these impurities and are they related to temperature?
Answer: Yes, the impurity profile is highly dependent on reaction temperature. The most common impurities are byproducts of temperature-induced side reactions.
-
Phenylacetaldehyde: The presence of the starting aldehyde suggests incomplete reaction or, more likely, hydrolysis of the intermediate imine. This equilibrium is sensitive to both temperature and pH. Higher temperatures can shift the equilibrium back towards the starting materials.
-
Phenylalanine/Phenylalanine Amide: The nitrile group of your product is susceptible to hydrolysis, which can be accelerated at elevated temperatures, especially during workup or if the reaction is run for extended periods at high heat.[2][9] This will convert the aminonitrile to the corresponding amino acid (phenylalanine) or its amide.
-
Polymeric Materials: Aminonitriles and aldehydes can undergo self-condensation or polymerization reactions, which are often initiated by excessive heat.[7] These typically appear as baseline noise or broad, unidentifiable peaks in analytical data.
Solution Strategy:
-
Maintain a Moderate Temperature: Avoid exceeding 40-50°C unless empirical data for your specific conditions suggests it is beneficial. A common protocol successfully uses 35°C.[4]
-
Control Exotherms: The addition of reagents can be exothermic. Add reagents slowly and with efficient stirring to dissipate heat and maintain the target temperature.
-
Quench and Workup at Low Temperature: Once the reaction is complete, cool the mixture before extraction and subsequent steps to minimize the hydrolysis of the desired aminonitrile product.
Question 3: I am attempting an asymmetric version of the synthesis and my diastereomeric/enantiomeric excess is poor. How does temperature play a role?
Answer: In asymmetric synthesis, temperature is a master variable. It influences not only the reaction rate but also the energy difference between the diastereomeric transition states that determine stereoselectivity.
-
Thermodynamic vs. Kinetic Control: Many asymmetric reactions can operate under either kinetic or thermodynamic control. Lower temperatures typically favor kinetic control, where the product ratio is determined by the relative rates of formation. Higher temperatures can provide enough energy to overcome the activation barrier for the reverse reaction or for epimerization, leading to a thermodynamically controlled product distribution, which may be less selective.
-
Crystallization-Induced Asymmetric Transformation: Some advanced Strecker syntheses rely on a "crystallization-induced asymmetric transformation," where one diastereomer selectively precipitates from the solution, driving the equilibrium towards the desired product.[5][6] This process is highly temperature-dependent. An optimal temperature (e.g., 70°C in one reported case) is required to allow for rapid epimerization in the solution phase while ensuring the desired product is the least soluble.[5][6] Temperatures that are too low will slow the crucial epimerization step.[5][6]
Solution Strategy:
-
Precise Temperature Control: Use a high-precision thermostat or cryostat to maintain the temperature within a narrow range (±1°C).
-
Screen a Temperature Range: The optimal temperature for stereoselectivity is often not intuitive. It is essential to screen a range of temperatures (e.g., from -20°C to 70°C) to find the sweet spot for your specific catalyst or chiral auxiliary.
-
Follow Literature Precedent: For established asymmetric methods, adhere strictly to the reported temperature profiles, as small deviations can have a large impact on the stereochemical outcome.
Frequently Asked Questions (FAQs)
Q1: What is the generally recommended temperature range for the standard Strecker synthesis of 2-Amino-3-phenylpropanenitrile?
A standard, effective protocol involves an initial stage at 25°C during the addition of ammonia and acetic acid to a sodium cyanide solution.[4] Following the addition of phenylacetaldehyde, the reaction mixture is stirred at a slightly elevated temperature of 35°C for several hours to ensure completion.[4] This moderate temperature is a good balance, promoting a reasonable reaction rate while minimizing side reactions.
Q2: How does temperature specifically affect the two main steps: imine formation and cyanide addition?
Both steps are generally accelerated by an increase in temperature. However, the first step, the condensation of phenylacetaldehyde and ammonia to form the imine, is a reversible equilibrium.[3][9] While higher temperatures increase the rate of both the forward and reverse reactions, they can favor the hydrolysis of the imine back to the aldehyde if water is present, thus reducing the concentration of the key intermediate for the subsequent cyanide addition. The cyanide addition itself is typically irreversible and its rate is directly proportional to temperature.
Q3: What are the primary risks of "pushing" the reaction with high temperatures to reduce reaction time?
The primary risks are a significant decrease in purity and potentially a lower isolated yield. The main consequences include:
-
Increased Hydrolysis: Both the intermediate imine and the final aminonitrile product can hydrolyze.[1][2]
-
Product Decomposition: Aminonitriles are not indefinitely stable at high temperatures.[1][7]
-
Racemization: In stereoselective syntheses, higher temperatures can provide sufficient energy for racemization or epimerization, eroding stereochemical purity.[5][10]
-
Safety: Uncontrolled high temperatures can lead to a runaway reaction, especially given the toxicity of the cyanide reactant.
Experimental Protocols & Data
Reference Protocol: Strecker Synthesis of rac-2-Amino-3-phenylpropionitrile Hydrochloride
This protocol is adapted from a reported synthesis and emphasizes the critical temperature control points.[4]
Step 1: Preparation of the Cyanide/Ammonia Solution
-
In a temperature-controlled reaction vessel, prepare a 30 wt% aqueous solution of sodium cyanide.
-
Maintain the solution at 25°C using a water bath.
-
Saturate the solution with ammonia gas.
-
Slowly add acetic acid over 30 minutes, ensuring the temperature does not exceed 30°C .
Step 2: Aldehyde Addition and Reaction
-
Begin slow, dropwise addition of phenylacetaldehyde to the reaction mixture.
-
After the addition is complete, raise the temperature of the reaction mixture to 35°C .
-
Stir vigorously at 35°C for 4-5 hours to drive the reaction to completion.
Step 3: Workup and Isolation
-
Cool the reaction mixture to room temperature (~20-25°C ) before proceeding.
-
Extract the aqueous layer with an organic solvent (e.g., CH₂Cl₂).
-
Perform all subsequent evaporation and precipitation steps at reduced temperatures where possible to preserve the integrity of the aminonitrile before conversion to its hydrochloride salt.
Table 1: Impact of Temperature on Synthesis Outcomes
| Temperature Range | Expected Yield | Expected Purity | Predominant Issues |
| < 25°C | Low | High | Very slow or incomplete reaction; long reaction times required. |
| 25°C - 40°C | High (80-85% reported[4]) | High | Optimal Range. Balances reaction rate and minimal side product formation. |
| 40°C - 60°C | Moderate to Low | Moderate | Increased rate of side reactions, particularly hydrolysis of imine and nitrile. |
| > 60°C | Low | Low | Significant product degradation, potential for polymerization, and safety concerns. |
Visualized Workflows and Logic
To further clarify the relationships discussed, the following diagrams illustrate the experimental workflow and the logical consequences of temperature deviation.
Caption: Experimental workflow with key temperature controls.
Caption: Logical impact of temperature on reaction outcomes.
References
- ChemicalBook. (n.d.). 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis.
- Rutjes, F. P. J. T., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters. ACS Publications.
- Martín-Ramos, P., et al. (2022). Kinetic Study of the Effective Thermal Polymerization of a Prebiotic Monomer: Aminomalononitrile. MDPI.
- Saladino, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH.
- University of Groningen. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation.
- Benchchem. (n.d.). 2-Amino-3-phenylpropanenitrile | 55379-75-4.
- NROChemistry. (n.d.). Strecker Synthesis.
- Biosynth. (n.d.). 2-Amino-3-phenylpropanenitrile HCl | 93554-83-7 | TDA55483.
- Frontiers. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction.
- ResearchGate. (n.d.). A study on the induction of stereoselectivity in the Strecker synthesis of basic amino acid-derived α-amino nitriles.
- Schichl, D., et al. (2008). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers in Catalysis.
- Hajipour, A.R., et al. (2010). Zr(HSO4)4 Catalyzed One-Pot Strecker Synthesis of α-Amino Nitriles from Aldehydes and Ketones under Solvent-Free Conditions. Journal of the Iranian Chemical Society.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- Mohd Adnan, A.F., et al. (2019). Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. PMC - NIH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pure.rug.nl [pure.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 10. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
Technical Support Center: Solvent Effects on 2-Amino-3-phenylpropanenitrile Hydrochloride Reaction Kinetics
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Amino-3-phenylpropanenitrile hydrochloride. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the profound impact of solvent choice on reaction kinetics. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the solvent in reactions involving this compound?
The solvent is not merely an inert medium; it is an active participant that can dramatically influence reaction rates and outcomes. Its primary roles include:
-
Solubilizing Reactants: Ensuring that all reactants, including the hydrochloride salt, are in the same phase to allow for effective molecular collisions.
-
Stabilizing Intermediates and Transition States: The reaction mechanism for many transformations of α-aminonitriles involves charged or highly polar intermediates. Solvents can stabilize these species, lowering the activation energy and accelerating the reaction.[1] Polar solvents are particularly effective at stabilizing polar transition states.[1]
-
Influencing Reaction Pathways: The choice of solvent can favor one reaction pathway over another. For instance, protic solvents like water or alcohols can participate directly in hydrolysis, converting the nitrile group to an amide or carboxylic acid.[2][3] In contrast, aprotic solvents may favor other transformations, such as N-acylation or reactions at the amino group.
Q2: How do protic vs. aprotic solvents affect the stability and reactivity of the nitrile group?
This is a critical consideration. The nitrile group (-C≡N) is susceptible to nucleophilic attack, a reaction that is often catalyzed by acid or base.[2][4]
-
Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents possess acidic protons and can act as both a proton source and a nucleophile. In the presence of acid (as with the hydrochloride salt), the nitrile nitrogen can be protonated, making the nitrile carbon significantly more electrophilic and susceptible to attack by weak nucleophiles like water.[2] This directly facilitates the hydrolysis of the nitrile to a carboxylic acid, often via an amide intermediate.[3][4] Therefore, if your goal is hydrolysis, a protic solvent is necessary. If you wish to avoid hydrolysis, protic solvents should be used with caution, potentially at low temperatures and under anhydrous conditions.
-
Aprotic Solvents (e.g., Acetonitrile (ACN), Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane (DCM)): These solvents lack acidic protons.
-
Polar Aprotic (DMF, DMSO, ACN): These solvents are excellent at dissolving salts like the hydrochloride starting material and stabilizing charged intermediates through dipole-dipole interactions.[1] They are generally preferred when you want to perform reactions other than hydrolysis, such as alkylation or acylation of the amino group, as they do not directly participate as a nucleophile to attack the nitrile.
-
Nonpolar Aprotic (Toluene, Hexane): These are generally poor choices for this substrate due to the low solubility of the polar hydrochloride salt. A reaction run in such a solvent would likely be extremely slow or fail to proceed due to the reactants not being in the same phase.[5]
-
Q3: My starting material is a hydrochloride salt. How does this influence my choice of solvent?
The hydrochloride salt form (R-NH₃⁺Cl⁻) makes the compound significantly more polar and often more crystalline than its free-base counterpart. This has two major implications:
-
Solubility: You will need a solvent with sufficient polarity to dissolve the salt. Highly nonpolar solvents like toluene or hexane are unlikely to be effective. Polar aprotic solvents like DMF and DMSO, or polar protic solvents like methanol and water, are better candidates.
-
Acidity: The ammonium ion (R-NH₃⁺) makes the reaction medium acidic. This can be beneficial, as it can catalyze certain reactions like hydrolysis by protonating the nitrile.[2] However, it can also be detrimental if your desired reaction requires basic conditions. In such cases, a non-nucleophilic base must be added to first neutralize the salt and generate the free amine in situ.
Q4: What analytical methods are recommended for monitoring the kinetics of these reactions?
To accurately study reaction kinetics, you need a technique that can quantitatively measure the disappearance of starting material and the appearance of the product over time.[6]
-
High-Performance Liquid Chromatography (HPLC): This is often the method of choice. It allows for the separation and quantification of the starting material, intermediates, and products. A UV detector is suitable as the phenyl group is a strong chromophore.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the reaction directly in the NMR tube.[7] By integrating characteristic peaks for the starting material and product, you can determine their relative concentrations over time. This method is powerful as it provides structural information simultaneously.
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), this technique is invaluable for identifying products, byproducts, and intermediates by their mass-to-charge ratio, confirming the course of the reaction.[6]
Troubleshooting Guide
Problem: My reaction is extremely slow or not proceeding at all.
This is a common issue that can often be traced back to the solvent system.
dot
Caption: Troubleshooting workflow for a slow or failed reaction.
Detailed Steps:
-
Verify Solubility: Is your this compound fully dissolved? If you see solid material, the reaction is likely limited by the dissolution rate.
-
Solution: Switch to a more polar solvent. See the table below for guidance. For example, if your reaction failed in THF, consider trying acetonitrile (ACN) or dimethylformamide (DMF).[8]
-
-
Check for Water Contamination (for non-hydrolysis reactions): If your goal is not hydrolysis, trace amounts of water can still react with the nitrile, consuming starting material and creating unwanted byproducts.
-
Solution: Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly dried.[5]
-
-
Evaluate Solvent-Reagent Compatibility: Is your primary reagent stable in the chosen solvent? Some highly reactive reagents (e.g., organometallics) can be quenched by protic solvents or react with solvents like DMF. Always check for compatibility.
-
Consider Temperature and Concentration: If solubility is confirmed, the issue may be a high activation energy barrier.
-
Solution: Increasing the temperature will generally increase the reaction rate.[5] Alternatively, increasing the concentration of reactants can also accelerate the reaction. However, be aware that higher temperatures can also accelerate decomposition or side reactions.
-
Problem: I'm observing significant hydrolysis of the nitrile group, but that is not my desired product.
This indicates the presence of a nucleophilic water source and potentially acid catalysis.
-
Eliminate Water: This is the most critical step.
-
Solution: Switch to a polar aprotic solvent (e.g., ACN, DMF, DMSO). Ensure the solvent is anhydrous. Dry all reagents and perform the reaction under an inert atmosphere.[5]
-
-
Neutralize the Hydrochloride: The inherent acidity of the starting material can catalyze hydrolysis.
-
Solution: Add one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) to the reaction mixture to generate the free amine in situ. This removes the acidic proton that activates the nitrile group.
-
Problem: My reaction yield is low, and I see multiple unidentified spots on my TLC/peaks in my HPLC.
This points to competing side reactions or product decomposition, often influenced by the solvent.
dot
Caption: Influence of solvent type on reaction pathway.
-
Re-evaluate Your Solvent Choice: As illustrated above, the solvent choice dictates the likely reaction pathway. If you are using a protic solvent for a non-hydrolysis reaction, you are creating conditions that favor side product formation.
-
Solution: Choose a solvent that stabilizes the desired transition state but does not participate in unwanted reactions. Refer to the solvent properties table.
-
-
Test Product Stability: Your desired product might be forming but is then degrading under the reaction conditions.
-
Solution: Take a pure sample of your product and dissolve it in the reaction solvent under the reaction conditions (e.g., same temperature, presence of any catalysts or reagents). Monitor it over time by TLC or HPLC to see if it decomposes. If it does, you may need to use milder conditions, a different solvent, or shorten the reaction time.[9]
-
Data & Protocols
Table 1: Properties of Common Solvents and Their Expected Impact on Kinetics
| Solvent | Type | Dielectric Constant (ε) | Polarity Index | Expected Effect on Reactions of 2-Amino-3-phenylpropanenitrile HCl |
| Water | Protic, Polar | 80.1 | 10.2 | High solubility. Strongly promotes nitrile hydrolysis.[3] Excellent for converting to the amino acid. |
| Methanol (MeOH) | Protic, Polar | 32.7 | 5.1 | Good solubility. Will participate in and promote hydrolysis, though likely slower than water. |
| Dimethylformamide (DMF) | Aprotic, Polar | 36.7 | 6.4 | Excellent solubility. Stabilizes polar intermediates without participating in hydrolysis. Ideal for many nucleophilic substitution reactions.[8] |
| Acetonitrile (ACN) | Aprotic, Polar | 37.5 | 5.8 | Good solubility. Less reactive than DMF. A good general-purpose polar aprotic solvent.[8] |
| Tetrahydrofuran (THF) | Aprotic, Moderately Polar | 7.6 | 4.0 | Moderate to low solubility. May be too nonpolar for the HCl salt, leading to slow kinetics.[8] |
| Dichloromethane (DCM) | Aprotic, Moderately Polar | 9.1 | 3.1 | Low solubility. Generally not recommended for the salt form unless a phase-transfer catalyst is used.[8] |
| Toluene | Aprotic, Nonpolar | 2.4 | 2.4 | Very low solubility. Not suitable for this polar starting material.[8] |
Experimental Protocol: Monitoring Reaction Kinetics via HPLC
This protocol provides a general framework for studying the effect of a solvent on a reaction, such as the N-acetylation of this compound.
Objective: To determine the reaction rate constant in Solvent X.
Materials:
-
This compound
-
Acetic anhydride (Ac₂O)
-
Triethylamine (TEA)
-
Solvent X (e.g., Anhydrous Acetonitrile)
-
HPLC system with a C18 column and UV detector
-
Volumetric flasks, syringes, vials
Procedure:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of this compound in Solvent X (e.g., 10 mM).
-
Prepare a stock solution of triethylamine in Solvent X (e.g., 11 mM, 1.1 equivalents).
-
Prepare a stock solution of acetic anhydride in Solvent X (e.g., 11 mM, 1.1 equivalents).
-
-
Reaction Setup:
-
Place a known volume of the substrate and TEA stock solutions in a thermostatted reaction vessel with a magnetic stirrer. Allow it to equilibrate to the desired temperature (e.g., 25°C).
-
The reaction is initiated by adding the known volume of the acetic anhydride stock solution. Start a timer immediately (t=0).
-
-
Sample Quenching and Analysis:
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a vial containing a large excess of a quenching solution (e.g., 900 µL of a water/methanol mixture). This stops the reaction by diluting the reactants.
-
Analyze the quenched sample by HPLC. Use a mobile phase that gives a good separation between the starting material and the N-acetylated product.
-
-
Data Analysis:
-
Integrate the peak areas for the starting material and the product at each time point.
-
Create a calibration curve for the starting material to convert peak area to concentration.
-
Plot the concentration of the starting material versus time.
-
From this plot, determine the reaction order and calculate the rate constant (k) for the reaction in Solvent X.
-
-
Validation:
-
Repeat the entire experiment using a different solvent (e.g., DMF) to compare the rate constants and elucidate the solvent's effect on the reaction kinetics.
-
References
- Benchchem. Reactivity comparison of alpha-aminonitriles with different substitutions.
- University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
- Pascal, R., et al. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. National Institutes of Health.
- University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction.
- Lumen Learning. 21.5. Hydrolysis of nitriles. Organic Chemistry II.
- Apollo Scientific. This compound. CAS No: 93554-83-7.
- Chemistry Stack Exchange. Why doesn't Strecker synthesis produce AHAs instead?.
- International Journal of Scientific and Research Publications. (2025). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis.
- Chemguide. Hydrolysing Nitriles.
- Khan, Z., & Hashmi, A. A. (Year not available). Kinetics and mechanism of the ninhydrin reaction with DL-methionine in the absence and the presence of organic solvents. Indian Journal of Chemistry.
- Hage, D. S., et al. (Year not available). Analytical Methods for Kinetic Studies of Biological Interactions: A Review. National Institutes of Health.
- Biosynth. 2-Amino-3-phenylpropanenitrile HCl | 93554-83-7.
- Kindo, S., et al. (Year not available). Kinetic Study of Solvent Effect on the Hydrolysis of Mono-3, 5-Dimethylaniline Phosphate.
- Sigma-Aldrich. This compound | 93554-83-7.
- Claerhout, S., et al. (2021). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega.
- Toronto Research Chemicals. This compound salt | CAS 93554-83-7.
- ChemicalBook. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7.
- National Institutes of Health, PubChem. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384.
- Al-Amin, M., et al. (Year not available). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI.
- Organic Chemistry Portal. α-Aminonitrile synthesis by cyanation.
- Wikipedia. Strecker amino acid synthesis.
- National Institutes of Health, PubChem. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384.
- Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.
- ResearchGate. (2025). Techniques and Methods to Monitor Chemical Reactions | Request PDF.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. How To [chem.rochester.edu]
"2-Amino-3-phenylpropanenitrile hydrochloride" handling and storage best practices
Welcome to the technical support center for 2-Amino-3-phenylpropanenitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on the safe handling, storage, and troubleshooting of this versatile chemical intermediate. My aim is to combine established safety protocols with field-proven insights to ensure the integrity and success of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and storage of this compound, providing explanations grounded in chemical principles.
Q1: What are the primary hazards associated with this compound and how should I protect myself?
A1: While specific toxicity data for this compound is not extensively documented, its structure as an α-aminonitrile warrants a cautious approach.[1] α-Aminonitriles are precursors to amino acids and can undergo hydrolysis.[2] The primary concerns are potential toxicity if ingested or inhaled, and irritation upon contact with skin or eyes.[3] Therefore, robust personal protective equipment (PPE) is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye/Face | Tightly fitting safety goggles with side-shields.[1] | Protects against splashes and airborne particles. |
| Hand | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact and potential absorption. |
| Body | Laboratory coat. A chemical-resistant apron is recommended if there is a risk of splashing. | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood.[3] | Minimizes the risk of inhaling airborne particles or potential decomposition products. |
Q2: What are the optimal storage conditions for this compound to ensure its stability?
A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][3] Moisture can promote hydrolysis of the nitrile group, so a desiccator may be beneficial for long-term storage. It is also prudent to store it away from incompatible materials.[4]
Table 2: Storage Condition Summary
| Parameter | Recommendation | Rationale |
| Temperature | Cool place; refrigeration may be suitable.[3] | Slows down potential degradation pathways. |
| Atmosphere | Dry, inert atmosphere (e.g., argon or nitrogen) is good practice.[3] | Minimizes contact with moisture and oxygen, which could affect stability. |
| Container | Tightly sealed, light-resistant container. | Prevents exposure to moisture and light, which can degrade the compound. |
| Location | Well-ventilated, secure chemical storage area. | Ensures safety and prevents unauthorized access. |
Q3: What materials are incompatible with this compound?
Section 2: Troubleshooting Experimental Issues
This section provides guidance on common problems that may be encountered during experiments involving this compound.
Q4: I am attempting to hydrolyze the nitrile group of this compound to synthesize phenylalanine, but my yields are consistently low. What could be the issue?
A4: Low yields in the hydrolysis of α-aminonitriles can stem from several factors. The reaction is typically carried out under acidic or basic conditions, and optimizing these conditions is key.
-
Incomplete Reaction: The hydrolysis of nitriles can be a slow process.[6] Ensure your reaction has been given sufficient time to proceed to completion. Monitoring the reaction by an appropriate analytical method (e.g., TLC, LC-MS) is recommended.
-
Side Reactions: Under harsh conditions, other reactions may compete with the desired hydrolysis. For instance, strong basic conditions could lead to elimination reactions. Consider using milder conditions, such as enzymatic hydrolysis, which has been shown to be effective for related compounds.[7]
-
Workup Issues: The product, phenylalanine, is an amino acid and has specific solubility properties.[8] Ensure your workup procedure is optimized to isolate the product effectively. This may involve adjusting the pH to the isoelectric point of phenylalanine to minimize its solubility in the aqueous phase before extraction or filtration.
Workflow for Troubleshooting Low Hydrolysis Yield
Caption: Troubleshooting workflow for low hydrolysis yield.
Q5: I am using this compound in a peptide synthesis workflow and observing incomplete coupling. What are the likely causes?
A5: Incomplete coupling in solid-phase peptide synthesis (SPPS) is a common issue, and when using a non-standard amino acid precursor like this, there are a few potential culprits.
-
Steric Hindrance: The phenyl group can cause steric hindrance, potentially slowing down the coupling reaction.[9]
-
Reagent Concentration: Ensure that the concentration of your amino acid and coupling reagents is sufficient to drive the reaction to completion. Increasing the concentration can often improve coupling efficiency.[10]
-
Double Coupling: For challenging couplings, performing the coupling step twice (double coupling) can significantly improve the yield of the desired peptide.[9]
-
Choice of Coupling Reagent: If you are using a standard coupling reagent and still observing poor results, consider switching to a more potent activating reagent.[9]
Section 3: Safety and Disposal
This section provides detailed guidance on spill management and waste disposal.
Q6: What is the correct procedure for cleaning up a small spill of this compound?
A6: For a small spill, the primary goals are to contain the material, decontaminate the area, and protect yourself.
Spill Cleanup Protocol
Caption: Step-by-step spill cleanup procedure.
Q7: How should I dispose of waste containing this compound?
A7: All waste containing this compound, including unused product, contaminated materials from spills, and reaction mixtures, should be treated as hazardous waste.[11]
-
Segregation: Keep waste containing this compound separate from other waste streams, especially from incompatible materials.[11]
-
Containerization: Use clearly labeled, sealed, and compatible containers for both solid and liquid waste.[11]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) department. Do not dispose of this compound down the sink or in regular trash.[1][11]
References
- The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. (2018). National Institutes of Health (NIH).
- Different reactivity modes of α‐aminonitriles. ResearchGate.
- Aminonitriles as building blocks in organic chemistry. (2018). Johannes Gutenberg-Universität Mainz.
- Photocatalytic Strecker-Type Reaction for the Synthesis of Primary α-Aminonitriles. (2023). ACS Publications.
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. Carl ROTH.
- Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. (2023). Biotage.
- Peptide synthesis troubleshooting using unnatural amino acids. (2024). Reddit.
- Overview of Custom Peptide Synthesis.
- The Solubility of Amino Acids in Various Solvent Systems. (1970). University of Rhode Island.
- 2-AMINO-3-PHENYLPROPANENITRILE, (R)-. Drugfuture.
- Appendix A Disposal Procedures by Chemical. (2022). University of Wisconsin-Madison.
- 2-Amino-3-phenylpropanenitrile. PubChem.
- 2-Amino-3-phenoxy-2-phenylpropanenitrile. PubChem.
- Solubilities of Amino Acids in Different Mixed Solvents.
- reaction of 2-amino-3- methylpentanenitrile with H30+. (2017). Chegg.
- U List of Hazardous Wastes. Minnesota Pollution Control Agency.
- Peptide Synthesis Using Unprotected Amino Acids. (2022). ChemRxiv.
- 2-Amino-3-hydroxypropanenitrile. PubChem.
- N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity. (2006). PubMed.
Sources
- 1. echemi.com [echemi.com]
- 2. Amino Nitriles - Enamine [enamine.net]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Production of (R)-3-amino-3-phenylpropionic acid and (S)-3-amino-3-phenylpropionic acid from (R,S)-N-acetyl-3-amino-3-phenylpropionic acid using microorganisms having enantiomer-specific amidohydrolyzing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. biotage.com [biotage.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Phenylalanine Synthesis: A Comparative Analysis of 2-Amino-3-phenylpropanenitrile Hydrochloride and Other Precursors
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Phenylalanine, an essential aromatic amino acid, is a critical building block in protein synthesis and a precursor to vital biomolecules, including the neurotransmitter phenethylamine.[1] Its incorporation into pharmaceuticals, most notably the artificial sweetener aspartame, and nutritional supplements necessitates robust and efficient synthetic methodologies.[1] This guide provides an in-depth comparative analysis of common synthetic pathways to phenylalanine, with a specific focus on the utility of 2-amino-3-phenylpropanenitrile hydrochloride as a key intermediate. We will dissect the underlying chemistry, compare performance based on yield, stereoselectivity, and scalability, and provide field-proven experimental protocols to inform precursor selection in research and industrial settings.
The Strategic Importance of Precursor Selection in Phenylalanine Synthesis
The choice of a starting material for phenylalanine synthesis is a critical decision dictated by the desired outcome, specifically the required stereochemistry (L-, D-, or DL-phenylalanine), production scale, cost constraints, and environmental considerations. While large-scale commercial production has largely shifted to microbial fermentation using genetically engineered E. coli, chemical and enzymatic syntheses remain indispensable for producing specific enantiomers (like D-phenylalanine), isotopically labeled variants, and for research-scale operations where flexibility is paramount.[1][2] This guide focuses on the chemical and chemo-enzymatic routes, comparing the precursors that define these pathways.
Comparative Analysis of Key Phenylalanine Precursors
We will evaluate four primary classes of precursors, each representing a distinct synthetic strategy.
Nitrile-Based Precursors: The Strecker Synthesis and the Role of 2-Amino-3-phenylpropanenitrile
The Strecker synthesis, first reported in 1850, remains a cornerstone of amino acid chemistry due to its versatility and use of readily available starting materials.[3][4][5] This pathway proceeds via an α-aminonitrile intermediate, which is subsequently hydrolyzed to the target amino acid.
-
Core Precursor: Phenylacetaldehyde (or Benzaldehyde).
-
Key Intermediate: 2-Amino-3-phenylpropanenitrile. It is often isolated as its hydrochloride salt for enhanced stability and easier handling.[6][7]
Mechanism Insight: The synthesis involves a one-pot, three-component reaction between an aldehyde (phenylacetaldehyde), ammonia, and a cyanide source (e.g., HCN or NaCN).[4][8][9] The aldehyde and ammonia first form an imine, which is then attacked by the cyanide nucleophile to yield the α-aminonitrile.[4] Vigorous hydrolysis with acid or base cleaves the nitrile group to a carboxylic acid, affording phenylalanine.
Causality in Application: The primary output of the classical Strecker synthesis is a racemic (DL) mixture of phenylalanine, as the cyanide attack on the planar imine occurs with equal probability from either face.[3] This makes the route highly suitable for applications where the racemic mixture is acceptable or where subsequent resolution into individual D- and L-enantiomers is planned. The development of asymmetric Strecker reactions, using chiral auxiliaries or catalysts, can provide access to enantiomerically enriched products, though often with added cost and complexity.[3][10]
Advantages:
-
Cost-Effectiveness: Utilizes inexpensive and abundant starting materials.[11]
-
Versatility: The method can be adapted to produce a wide variety of α-amino acids by simply changing the starting aldehyde.[4]
Disadvantages & Safety:
-
Lack of Stereocontrol: Produces racemic mixtures, requiring an additional resolution step for enantiopure products.[3][10]
-
Extreme Toxicity: The use of hydrogen cyanide or its salts necessitates stringent safety protocols, including specialized ventilation and waste disposal procedures.[12][13][14]
-
Side Reactions: Phenylacetaldehyde is prone to self-polymerization under the basic or acidic conditions often employed.[11]
Unsaturated Acid Precursors: The Biocatalytic Route from Cinnamic Acid
The enzymatic approach offers an elegant and environmentally benign alternative, leveraging the high specificity of biocatalysts.
-
Core Precursor: trans-Cinnamic Acid.
Mechanism Insight: This synthesis utilizes the enzyme Phenylalanine Ammonia Lyase (PAL), which naturally catalyzes the reversible elimination of ammonia from L-phenylalanine to form trans-cinnamic acid.[15][16] By operating the reaction in reverse with high concentrations of ammonia, PAL can catalyze the stereospecific addition of ammonia across the double bond of cinnamic acid to produce exclusively L-phenylalanine.[17][18] This reaction is highly attractive as it requires no cofactors.[15]
Causality in Application: This method is the premier choice when the explicit goal is the synthesis of enantiopure L-phenylalanine without resorting to chiral resolution. The enzyme's active site dictates the stereochemistry of the addition, providing near-perfect enantioselectivity. Microorganisms such as Rhodotorula glutinis are often used as whole-cell catalysts, providing a cost-effective source of PAL activity.[17][19]
Advantages:
-
Excellent Stereoselectivity: Directly produces L-phenylalanine with high enantiomeric excess.[20][21]
-
Green Chemistry: Operates under mild aqueous conditions, avoiding harsh reagents and toxic intermediates.
-
High Atom Economy: Represents an addition reaction with minimal byproduct formation.
Disadvantages:
-
Unfavorable Equilibrium: The reaction equilibrium often lies on the side of cinnamic acid, leading to incomplete conversions, with reported yields typically in the range of 70-90%.[17][18]
-
High Ammonia Concentration: Driving the reaction towards phenylalanine requires very high concentrations of ammonia (e.g., >5 M), which can pose handling and pH control challenges.[18]
-
Substrate/Product Inhibition: The enzyme can be inhibited by high concentrations of the substrate or product, limiting reaction rates.[19]
Keto Acid Precursors: Biomimetic Transamination of Phenylpyruvic Acid
This route mimics the final step of the natural biosynthesis of phenylalanine in microorganisms and plants.[2][22]
-
Core Precursor: Phenylpyruvic Acid.
Mechanism Insight: Phenylpyruvic acid is converted to L-phenylalanine via transamination, a reaction catalyzed by a transaminase (or aminotransferase) enzyme. This reaction involves the transfer of an amino group from a donor molecule (such as glutamate or aspartate) to the keto acid.
Causality in Application: Like the PAL-based method, this enzymatic route offers high stereoselectivity for producing L-phenylalanine. It is a valuable tool in metabolic engineering and for creating isotopically labeled phenylalanine by using labeled amino donors. The primary limitation is the cost and availability of the phenylpyruvic acid precursor itself.
Advantages:
-
High Stereoselectivity: Produces L-phenylalanine with excellent optical purity.
-
Biocompatibility: The reaction occurs under physiological conditions.
Disadvantages:
-
Precursor Cost: Phenylpyruvic acid is generally more expensive than precursors like phenylacetaldehyde or cinnamic acid.[2]
-
Reaction Equilibrium: The reaction is reversible and may require strategies to drive it to completion, such as removing the keto-acid byproduct.
Quantitative Data Summary
The following table summarizes the key performance metrics of the discussed synthetic routes, providing a clear basis for comparison.
| Parameter | Strecker Synthesis (via 2-Amino-3-phenylpropanenitrile) | Enzymatic Synthesis (from Cinnamic Acid) | Enzymatic Synthesis (from Phenylpyruvic Acid) | Microbial Fermentation |
| Primary Precursor | Phenylacetaldehyde | trans-Cinnamic Acid | Phenylpyruvic Acid | Glucose / Simple Sugars |
| Key Reagent/Catalyst | NH₃, NaCN, H₃O⁺/OH⁻ | Phenylalanine Ammonia Lyase (PAL) | Transaminase, Amino Donor (e.g., Glutamate) | Genetically Engineered E. coli |
| Typical Yield | High (approaching 100% before resolution)[11] | Moderate to Good (70-90% due to equilibrium)[17][18] | Good to High | High |
| Stereoselectivity | None (produces racemic DL-mixture)[3] | Excellent (produces L-enantiomer)[20] | Excellent (produces L-enantiomer) | Excellent (produces L-enantiomer)[1] |
| Primary Advantage | Cost-effective, versatile for various amino acids | High stereoselectivity for L-Phe, "green" process | High stereoselectivity, biomimetic | Lowest cost at scale, sustainable |
| Primary Disadvantage | Toxic cyanide use, produces racemate | Unfavorable equilibrium limits conversion | High cost of keto-acid precursor | High capital investment, complex process development |
| Ideal Application | Racemic Phe, D-Phe synthesis (after resolution) | Lab/pilot scale L-Phe synthesis | Isotopic labeling, specialized L-Phe synthesis | Industrial-scale L-Phe production |
Experimental Protocols & Workflows
To provide actionable insights, we present validated, step-by-step protocols for the two most common chemical and chemo-enzymatic laboratory syntheses.
Protocol 1: Strecker Synthesis of DL-Phenylalanine via this compound
This protocol is adapted from established methodologies for the Strecker synthesis.[11] Extreme caution must be exercised due to the use of sodium cyanide. All steps must be performed in a certified chemical fume hood.
Step 1: Formation of 2-Amino-3-phenylpropanenitrile
-
In a three-necked flask equipped with a stirrer and dropping funnel, prepare a solution of ammonium chloride (1.1 eq) in aqueous ammonia. Cool the solution to 0-5°C in an ice bath.
-
Add a solution of sodium cyanide (1.0 eq) in water dropwise, maintaining the temperature below 10°C.
-
Slowly add phenylacetaldehyde (1.0 eq) to the reaction mixture over 1-2 hours, ensuring the temperature remains controlled.
-
Allow the mixture to stir at room temperature for 12-24 hours. The formation of the aminonitrile may be observed as a separate organic layer or a precipitate.
-
Extract the product into a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-amino-3-phenylpropanenitrile.
Step 2: Hydrolysis to DL-Phenylalanine
-
Add the crude aminonitrile to a 6 M solution of hydrochloric acid (HCl).
-
Heat the mixture to reflux (approx. 100-110°C) for 6-12 hours. The progress of the hydrolysis can be monitored by TLC.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaOH or NH₄OH) to the isoelectric point of phenylalanine (pH ~5.5) to precipitate the product.
-
Collect the solid DL-phenylalanine by filtration, wash with cold water and then ethanol, and dry under vacuum.
-
Validation: Confirm identity and purity using ¹H NMR, ¹³C NMR, and assess purity via HPLC.
Logical Framework for Precursor Selection
Choosing the optimal synthetic route requires a logical assessment of project goals. The following decision tree illustrates the thought process a senior scientist might follow.
Conclusion and Future Outlook
The synthesis of phenylalanine is a mature field offering multiple robust pathways. The choice of precursor is intrinsically linked to the chosen methodology and the ultimate application of the final product.
-
This compound , as the key intermediate of the Strecker synthesis , represents a highly versatile and cost-effective route for producing racemic DL-phenylalanine. Its primary drawbacks are the inherent lack of stereocontrol and the significant safety considerations associated with cyanide use.
-
For the production of enantiopure L-phenylalanine on a laboratory or pilot scale, the enzymatic amination of cinnamic acid using Phenylalanine Ammonia Lyase (PAL) is a superior choice. It offers excellent stereoselectivity and aligns with the principles of green chemistry, though optimization is required to overcome its unfavorable reaction equilibrium.
-
For large-scale, cost-driven production of L-phenylalanine, microbial fermentation from simple sugars remains the undisputed industrial standard.
Future research will likely focus on improving the efficiency of enzymatic routes through protein engineering of PAL to enhance stability and shift the reaction equilibrium, as well as developing more efficient and scalable asymmetric Strecker syntheses to provide better access to non-natural D-phenylalanine and its derivatives.
References
- Wikipedia. (n.d.). Phenylalanine.
- MDPI. (n.d.). Intracellular Lipases for Enzymatic Synthesis of Phenylalanine Butyramide in a Biphasic Reaction System.
- Taylor & Francis Online. (n.d.). Enzymatic Synthesis of [1- 13 C]- and [1- 14 C]-L-Phenyl-Alanine.
- wiley.com. (n.d.). The Synthesis of L-Phenylalanine from Trans-cinnamic Acid and Ammonia.
- p.lodz.pl. (n.d.). Enzymatic synthesis of 2-bromide-L-phenylalanine labelled with isotopes of hydrogen.
- National Institutes of Health (NIH). (2024). Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022). PMC.
- National Institutes of Health (NIH). (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process. PMC.
- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine....
- SciTePress. (n.d.). A Preliminary Introduction to the Nature of Phenylalanine and Some Basic Reactions Related to It.
- National Institutes of Health (NIH). (n.d.). Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity. PMC.
- Chegg. (2021). Solved How do you synthesize the amino acid Phenylalanine.
- ACS Publications. (n.d.). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters.
- Filo. (2023). Show how you would use a Strecker synthesis to make phenylalanine.Propose...
- Lupine Publishers. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis.
- ResearchGate. (n.d.). Biosynthesis of L-phenylalanine from aromatic precursor benzaldehyde.
- Lupine Publishers. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis.
- Frontiers. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.
- Google Patents. (n.d.). Method of preparing phenylalanine.
- ASM Journals. (n.d.). Production of L-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing L-Phenylalanine Ammonia- Lyase Activity.
- Wikipedia. (n.d.). Strecker amino acid synthesis.
- PrepChem.com. (n.d.). Synthesis of trans-cinnamic acid.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Sciencemadness.org. (2012). Benzaldehyde from phenylalanine.
- researchgate.net. (2018). Comparison between a Biochemical Pathway and Organic Chemical Synthesis.
- YouTube. (2017). Chorismate, Phenylalanine, Tyrosine Biosynthesis.
- ACS Publications. (n.d.). Large-Scale Synthesis of a Substituted d-Phenylalanine Using Asymmetric Hydrogenation. Organic Process Research & Development.
- ACS Publications. (n.d.). Preparative Coupled Enzymatic Synthesis of L-Homophenylalanine and 2-Hydroxy-5-oxoproline with Direct In Situ Product Crystallization and Cyclization. ACS Omega.
- njordchemicals.com. (2026). Understanding DL-Phenylalanine: Chemical Synthesis and Properties.
- National Institutes of Health (NIH). (n.d.). An Overview of Phenylalanine and Tyrosine Kinetics in Humans. PMC.
- ResearchGate. (2011). Valine and Phenylalanine as Precursors in the Biosynthesis of Alkamides in Acmella Radicans.
- National Institutes of Health (NIH). (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. PMC.
- ACS Publications. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- ResearchGate. (2022). High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades.
- bioRxiv. (2024). Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in en.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
- PubMed. (n.d.). Effect of the immediate precursors of phenylalanine and tyrosine on growth and protein synthesis in phenylalanine- and tyrosine-deprived HeLa cells.
Sources
- 1. Phenylalanine - Wikipedia [en.wikipedia.org]
- 2. scitepress.org [scitepress.org]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 93554-83-7 [sigmaaldrich.com]
- 7. 93554-83-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 8. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 9. Show how you would use a Strecker synthesis to make phenylalanine.Propose.. [askfilo.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. US3867436A - Method of preparing phenylalanine - Google Patents [patents.google.com]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 16. prepchem.com [prepchem.com]
- 17. Production of l-Phenylalanine from trans-Cinnamic Acid with Rhodotorula glutinis Containing l-Phenylalanine Ammonia-Lyase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase [frontiersin.org]
- 19. journals.asm.org [journals.asm.org]
- 20. lupinepublishers.com [lupinepublishers.com]
- 21. lupinepublishers.com [lupinepublishers.com]
- 22. youtube.com [youtube.com]
A Comparative Guide to the Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride for Pharmaceutical Research and Development
Executive Summary
2-Amino-3-phenylpropanenitrile, the nitrile precursor to the essential amino acid phenylalanine, is a critical building block in pharmaceutical synthesis. Its hydrochloride salt is a stable, manageable intermediate for further chemical transformations. The synthesis of this compound, particularly in an enantiomerically pure form, is a subject of significant interest for drug development professionals. This guide provides an in-depth comparison of the primary synthetic routes to 2-Amino-3-phenylpropanenitrile hydrochloride, evaluating the classical Strecker synthesis, modern asymmetric methodologies, and emerging biocatalytic strategies. We will dissect the underlying chemical principles, provide supporting experimental data, and offer a comparative analysis to guide researchers in selecting the optimal route for their specific application, whether for exploratory research or large-scale manufacturing.
Introduction to this compound
This compound (C₉H₁₀N₂·HCl) is the salt form of the α-aminonitrile derived from phenylacetaldehyde. Its significance lies in its role as a direct precursor to phenylalanine and its derivatives, which are incorporated into numerous active pharmaceutical ingredients (APIs). The hydrolysis of the nitrile group provides a direct pathway to the corresponding amino acid.[1][2] The primary challenge in its synthesis is controlling the stereochemistry at the α-carbon, as typically only one enantiomer possesses the desired biological activity. This guide will explore the evolution of synthetic methods from simple racemic preparations to highly sophisticated enantioselective processes.
The Foundational Method: Classical Strecker Synthesis
The Strecker synthesis, first reported in 1850, remains one of the most fundamental and cost-effective methods for producing α-amino acids and their nitrile precursors.[1][3] It is a one-pot, three-component reaction that is well-suited for industrial-scale production where the final product can be resolved.[3]
Mechanism and Rationale
The reaction proceeds through the condensation of an aldehyde (phenylacetaldehyde) with an ammonia source to form an imine. Subsequent nucleophilic addition of a cyanide ion to the imine carbon forms the α-aminonitrile.[2] The final step involves treating the aminonitrile with hydrogen chloride in a non-polar solvent to precipitate the hydrochloride salt, which is often more stable and easier to handle than the free base.
The choice of reagents is driven by cost and availability. Phenylacetaldehyde is a common bulk chemical. Ammonia and sodium or potassium cyanide are inexpensive, though highly toxic, reagents. The reaction is typically performed in an aqueous medium where the initial imine formation is facile. The subsequent precipitation in a solvent like diethyl ether or dioxane provides a straightforward method for isolation and initial purification.[4]
Caption: Workflow of the classical Strecker synthesis.
Advantages:
-
Cost-Effectiveness: Utilizes inexpensive and readily available starting materials, making it suitable for large-scale production.[3]
-
Simplicity: The one-pot nature of the reaction simplifies the operational procedure.
-
High Yields: The racemic product can often be obtained in high yields, typically around 80-85%.[4]
Disadvantages:
-
Racemic Product: The primary drawback is the formation of a 1:1 mixture of enantiomers (a racemate).[5] This necessitates a downstream resolution step (e.g., diastereomeric salt crystallization), which adds cost and reduces the maximum theoretical yield of the desired enantiomer to 50%.[3]
-
Safety Concerns: The use of highly toxic cyanide sources (e.g., sodium cyanide or hydrogen cyanide gas) requires stringent safety protocols and specialized handling facilities.[1]
The Enantioselective Evolution: Asymmetric Synthesis Routes
To overcome the key limitation of the classical method, significant research has focused on asymmetric variations of the Strecker reaction. These methods aim to produce an enantiomerically enriched product directly, thereby eliminating the need for resolution and improving overall efficiency.
Route 3.1: Chiral Auxiliary-Mediated Synthesis
This classic asymmetric strategy involves temporarily incorporating a chiral molecule—a chiral auxiliary—into the substrate. This auxiliary directs the nucleophilic attack of the cyanide ion to one face of the imine, leading to the preferential formation of one diastereomer.
Causality: The steric and electronic properties of the chiral auxiliary create a biased environment. For instance, using a chiral amine like (R)-phenylglycine amide to form the initial imine results in a chiral intermediate.[3] The subsequent cyanide addition is sterically hindered on one face, leading to a diastereomerically enriched aminonitrile. A key innovation in this area is the use of crystallization-induced asymmetric transformation, where one diastereomer selectively precipitates from the reaction mixture, driving the equilibrium towards the formation of that single isomer and resulting in very high diastereomeric ratios (>99:1) and good yields (76-93%).[3] The auxiliary is then cleaved and can often be recovered and recycled.
Route 3.2: Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, using small, chiral organic molecules to catalyze reactions enantioselectively.[6] This approach avoids the use of metal-based catalysts and often provides high levels of stereocontrol.
Mechanistic Insight: In the context of the Strecker reaction, chiral catalysts, such as thiourea derivatives or BINOL-based phosphoric acids, can activate the reactants.[6][7] For example, a bifunctional thiourea catalyst can activate the imine through hydrogen bonding while simultaneously delivering the cyanide nucleophile, guiding its approach to create the desired enantiomer.[6] This dual activation model has been shown to produce α-aminonitriles with excellent enantiomeric excesses (ee), often up to 99%.[6]
Caption: Asymmetric synthesis relies on a chiral influence.
Advantages:
-
Direct Enantioselectivity: Provides direct access to enantiomerically enriched products, avoiding resolution steps.[6]
-
High Efficiency: Can achieve high yields and excellent enantiomeric excesses.
Disadvantages:
-
Catalyst/Auxiliary Cost: Chiral auxiliaries and organocatalysts can be expensive and may require multi-step synthesis themselves.
-
Process Optimization: Reactions often require careful optimization of conditions (solvent, temperature, catalyst loading) to achieve high selectivity.
-
Auxiliary Removal: Auxiliary-based methods require additional steps for attachment and removal, adding to the process complexity.
The Green Frontier: Biocatalytic and Chemoenzymatic Routes
Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical synthesis.[8] Enzymes operate under mild conditions (aqueous media, ambient temperatures) and can exhibit near-perfect stereoselectivity.[9][10]
Potential Enzymatic Pathways
While a direct one-pot enzymatic Strecker-type reaction is not common, chemoenzymatic routes are highly viable:
-
Enzymatic Resolution of Racemic Aminonitrile: This is the most straightforward approach. The racemic aminonitrile, produced via the classical Strecker synthesis, is subjected to an enzyme (e.g., a nitrilase or amidase) that selectively processes only one of the two enantiomers. This leaves the desired enantiomer untouched and easily separable.
-
Reductive Amination: A different pathway involves the enzymatic reductive amination of a prochiral keto acid precursor. For instance, an engineered D-amino acid dehydrogenase (DAADH) could convert phenylpyruvic acid directly into D-phenylalanine using ammonia and a reducing cofactor.[9] This route bypasses the aminonitrile intermediate altogether.
Advantages:
-
Exceptional Selectivity: Enzymes can provide unparalleled enantioselectivity (>99% ee).
-
Green Chemistry: Reactions are run in water under mild conditions, reducing waste and energy consumption.[8]
-
Safety: Avoids the use of highly toxic reagents at many stages.
Disadvantages:
-
Enzyme Cost and Stability: Enzymes can be expensive to produce and may have limited operational stability, impacting process economics.[10]
-
Process Development: Requires expertise in fermentation, enzyme immobilization, and bioprocess engineering.[11]
-
Substrate Scope: A specific enzyme may have a limited range of acceptable substrates.
Quantitative and Qualitative Comparison
To aid in the selection of an appropriate synthetic route, the following table summarizes the key performance indicators for each methodology.
| Feature | Classical Strecker Synthesis | Asymmetric Synthesis (Organocatalytic) | Biocatalytic / Chemoenzymatic |
| Stereoselectivity | Racemic (Requires resolution) | High (Often >95% ee) | Excellent (Often >99% ee) |
| Typical Yield | 80-85% (of racemate) | 70-95% (of single enantiomer) | Variable (Depends on specific process) |
| Starting Materials Cost | Low | High (due to catalyst) | Variable (Enzyme cost can be high) |
| Operational Complexity | Low | Moderate to High | High (Requires bioprocess expertise) |
| Safety & Environment | High Hazard (Cyanide use) | Moderate (Solvents) | Low Hazard (Green process) |
| Scalability | Well-established for large scale | Moderate (Catalyst cost can be a factor) | Moderate (Requires specialized equipment) |
Detailed Experimental Protocol: Classical Strecker Synthesis
The following protocol is a representative example of the classical Strecker synthesis for racemic this compound, based on established procedures.[4]
WARNING: This procedure involves highly toxic sodium cyanide and corrosive acids. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Phenylacetaldehyde
-
Sodium cyanide (NaCN)
-
Ammonia (aqueous solution, e.g., 30 wt%)
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hydrogen chloride (HCl) in 1,4-dioxane
Procedure:
-
In a suitable reaction vessel, a 30 wt% aqueous solution of sodium cyanide (1.0 eq) is cooled to 25°C and saturated with ammonia gas.
-
Acetic acid (1.0 eq) is added slowly over 30 minutes to generate HCN in situ and neutralize the excess ammonia.
-
Phenylacetaldehyde (1.0 eq) is then added dropwise over 45 minutes, maintaining the temperature at or below 35°C.
-
The mixture is stirred vigorously for 4-5 hours at 35°C to allow for the completion of the reaction.
-
Upon completion, the reaction mixture is extracted with dichloromethane.
-
The combined organic layers are evaporated under reduced pressure to yield the crude aminonitrile free base as an oil.
-
The residue is dissolved in a large volume of diethyl ether.
-
A saturated solution of HCl in 1,4-dioxane is added dropwise to the ethereal solution until precipitation is complete.
-
The precipitated white solid, rac-2-Amino-3-phenylpropanenitrile hydrochloride, is collected by filtration.
-
The solid is washed with cold diethyl ether and dried under vacuum.
Expected Yield: 80-85%.[4]
Conclusion and Recommendations
The choice of synthesis route for this compound is a strategic decision dependent on the specific goals of the research or manufacturing campaign.
-
For large-scale, cost-driven industrial production where resolution infrastructure already exists, the Classical Strecker Synthesis remains a competitive option due to its low starting material cost and high throughput.
-
For research and development, and the production of high-value APIs where enantiomeric purity is paramount from the outset, Asymmetric Synthesis , particularly organocatalysis, offers an elegant and efficient solution to directly access the desired enantiomer in high purity.
-
For companies prioritizing green chemistry and sustainability , Biocatalytic routes represent the future. A chemoenzymatic approach, combining the simplicity of the Strecker synthesis with the selectivity of an enzymatic resolution, provides a powerful and environmentally responsible pathway.
The continuous development of more efficient and cost-effective catalysts and enzymes will likely shift the industrial preference towards asymmetric and biocatalytic methods in the coming years, aligning with the pharmaceutical industry's drive for more efficient and sustainable manufacturing processes.
References
- Pearson. (2024). Show how you would use a Strecker synthesis to make phenylalanine.
- Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids.
- Groger, H., et al. (2001). Asymmetric Strecker Synthesis of α-Amino Acids via a Crystallization-Induced Asymmetric Transformation Using (R)-Phenylglycine Amide as Chiral Auxiliary. Organic Letters, 3(1), 10-12.
- Chem-Station. (n.d.). Strecker Amino Acid Synthesis Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Strecker Synthesis.
- Martinez, A., et al. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(23), 5208.
- Wen, Y., et al. (2021). Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry, 9, 687531.
- Contente, M. L., et al. (2022). Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols. ACS Catalysis, 12(18), 11366–11372.
- Contente, M. L., & Paradisi, F. (2020). Advances in Enzymatic Synthesis of D-Amino Acids. International Journal of Molecular Sciences, 21(21), 8295.
- Bommarius, A. S., et al. (2001). Comparison of Different Chemoenzymatic Process Routes to Enantiomerically Pure Amino Acids. Organic Process Research & Development, 5(5), 491-500.
- Hsiao, H. Y., et al. (1987). Enzymatic Production of Amino Acids. In Biotechnology and Genetic Engineering Reviews.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Three-Component Stereoselective Enzymatic Synthesis of Amino-Diols and Amino-Polyols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. nottingham.ac.uk [nottingham.ac.uk]
A Senior Application Scientist's Guide to the Definitive Structural Validation of 2-Amino-3-phenylpropanenitrile Hydrochloride
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and advanced chemical synthesis, the unambiguous determination of a molecule's three-dimensional structure is not merely a procedural step; it is the bedrock upon which all subsequent research is built. For chiral intermediates like 2-Amino-3-phenylpropanenitrile hydrochloride, a versatile building block in organic synthesis, this structural certainty is paramount.[1] The precise arrangement of its atoms, including its stereochemistry, directly influences its reactivity and its efficacy in the synthesis of complex target molecules.
This guide provides an in-depth comparison of analytical techniques for the structural validation of this compound. We will establish why single-crystal X-ray crystallography is the undisputed "gold standard" for this purpose and contextualize its definitive results against the valuable, yet incomplete, data provided by other common spectroscopic methods.[2][3]
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
While a suite of analytical tools can provide pieces of the structural puzzle, SCXRD delivers the complete, high-resolution picture. It is the only technique that directly visualizes the atomic arrangement in three-dimensional space, providing unequivocal proof of a molecule's structure.[4]
The Principle of Unambiguity
The technique involves directing a beam of X-rays onto an ordered, single crystal of the compound.[5] The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, creating a unique diffraction pattern. By analyzing the positions and intensities of these diffracted spots, crystallographers can calculate an electron density map and, from it, build an atomic model of the molecule with exceptional precision.[5]
Why SCXRD is Authoritative for this compound:
-
Absolute Stereochemistry: The molecule possesses a chiral center at the carbon atom bonded to the amino and nitrile groups. For pharmaceutical applications, isolating and confirming the correct enantiomer is critical. SCXRD is the most reliable method for determining both relative and absolute stereochemistry, a task that can be exceptionally challenging or impossible for techniques like NMR.[6]
-
Precise Geometric Data: It provides exact measurements of bond lengths, bond angles, and torsional angles. This level of detail is unattainable with other methods and is crucial for understanding molecular conformation and potential intermolecular interactions.
-
Solid-State Conformation and Packing: SCXRD reveals how molecules interact with each other in the crystal lattice. This can provide insights into physical properties like solubility and stability.
The decision to use SCXRD is driven by the need for certainty. When the spatial arrangement of every atom must be known without question, particularly for a chiral intermediate, SCXRD is the definitive choice.
Comparative Analysis: A Multi-Technique Approach to Validation
No single technique (besides SCXRD) can fully elucidate a structure. A combination of spectroscopic methods is typically employed for initial characterization and purity assessment. Below, we compare these techniques and illustrate how they complement the definitive findings of X-ray crystallography.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms.[7][8]
-
Information Provided: For this compound, ¹H NMR would show distinct signals for the aromatic protons of the phenyl group, the diastereotopic protons of the CH₂ group, and the proton on the chiral center. ¹³C NMR would similarly identify all unique carbon atoms. Advanced 2D NMR experiments (e.g., COSY, HSQC) can be used to piece together the carbon-hydrogen framework, confirming the atom-to-atom connectivity.[6]
-
Causality and Limitations: NMR is excellent for confirming the molecular skeleton. However, it provides indirect structural information. While some NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can give clues about the proximity of protons in space, they are often insufficient for the unambiguous assignment of stereochemistry in molecules like this.[6]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[9]
-
Information Provided: The IR spectrum of this compound would display characteristic absorption bands confirming key functional groups:
-
A sharp, intense peak for the nitrile (C≡N) stretch, typically around 2240-2260 cm⁻¹.[9][10]
-
Broad peaks in the 2500-3000 cm⁻¹ range characteristic of an amine hydrochloride salt.
-
Two distinct N-H stretching bands for the primary amine (if analyzing the free base) around 3300-3400 cm⁻¹.[11]
-
Bands corresponding to the aromatic ring.
-
-
Causality and Limitations: While IR is an excellent tool for verifying the presence of the expected functional groups, it provides no information about how they are connected or arranged in 3D space. It confirms the components are present but not the final assembled structure.
Mass Spectrometry (MS)
MS is a powerful technique for determining the molecular weight and elemental composition of a compound.[12]
-
Information Provided: High-resolution mass spectrometry (HRMS) would confirm the elemental formula of the protonated molecule (C₉H₁₁N₂⁺), matching its calculated exact mass. The fragmentation pattern can also support the proposed structure; for instance, the observation of a fragment corresponding to the tropylium ion (m/z 91) is characteristic of a benzyl group.[12]
-
Causality and Limitations: MS provides the molecular formula, a critical piece of data. However, it cannot distinguish between isomers—molecules with the same formula but different atomic arrangements. It offers no insight into stereochemistry.
The following diagram illustrates the relationship between these techniques, with SCXRD providing the ultimate, unambiguous structural validation that the other methods can only support.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rigaku.com [rigaku.com]
- 5. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. bionmr.unl.edu [bionmr.unl.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. orgchemboulder.com [orgchemboulder.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Impurity Profiling of 2-Amino-3-phenylpropanenitrile Hydrochloride by LC-MS
Abstract
This guide provides a comprehensive framework for the impurity profiling of 2-Amino-3-phenylpropanenitrile hydrochloride, a chiral α-aminonitrile that serves as a key intermediate in pharmaceutical synthesis. Lacking specific compendial methods, this document establishes a scientifically-grounded strategy, beginning with the postulation of a rational impurity profile based on its synthetic route and chemical liabilities. We objectively compare various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies and forced degradation strategies, providing the causal logic behind experimental choices. Detailed, self-validating protocols are presented, alongside clear data visualization, to equip researchers and drug development professionals with a robust approach for ensuring the quality, safety, and stability of this active pharmaceutical ingredient (API).
Introduction: The Analytical Imperative
This compound is a critical building block whose purity can directly impact the quality and safety of the final drug product. Impurity profiling—the identification, quantification, and characterization of these unwanted components—is a mandatory step in pharmaceutical development, governed by global regulatory bodies.[1][2] The International Council for Harmonisation (ICH) guidelines, specifically Q3A(R2) for new drug substances, mandate the reporting, identification, and qualification of impurities, setting clear thresholds that necessitate the use of highly sensitive and specific analytical methods.[3][4]
Given the structure of 2-Amino-3-phenylpropanenitrile, featuring a reactive nitrile group, a primary amine, and a benzylic carbon, it is susceptible to specific process-related and degradation impurities. This guide will navigate the development of a stability-indicating LC-MS method through a structured, comparative approach.
Postulating the Impurity Profile: A Logic-Based Approach
A successful impurity profiling study begins not in the lab, but with a theoretical assessment of potential impurities based on the manufacturing process and the intrinsic chemical stability of the molecule.[4]
Potential Process-Related Impurities
The most common and efficient route to α-aminonitriles is the Strecker synthesis.[1][5] This three-component reaction involves an aldehyde (phenylacetaldehyde), ammonia, and a cyanide source (e.g., potassium cyanide) to form the aminonitrile.
Based on this pathway, we can postulate the following process-related impurities:
-
Impurity A (Phenylacetaldehyde): Unreacted starting material.
-
Impurity B (Phenylacetaldimine): A key intermediate formed from the reaction of phenylacetaldehyde and ammonia.[6]
-
Impurity C (2,3-Diphenyl-5-imino-2-imidazoline): A potential dimeric byproduct.
Potential Degradation Products
Forced degradation studies are designed to intentionally stress the API to predict the degradation products that could form under various storage and handling conditions.[7][8] For 2-Amino-3-phenylpropanenitrile, the primary degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions.[9]
-
Impurity D (2-Amino-3-phenylpropanamide): The initial amide hydrolysate.
-
Impurity E (Phenylalanine): The final carboxylic acid hydrolysate, a known amino acid.[10]
-
-
Oxidative Degradation: The primary amine and the benzylic position are prone to oxidation.[11][12] Hydrogen peroxide is a commonly used stressor for this purpose.[7]
-
Impurity F (2-Imino-3-phenylpropanenitrile): Oxidation of the primary amine to an imine.
-
Impurity G (Benzaldehyde): Oxidative cleavage product.
-
The following table summarizes the postulated impurities.
| Impurity ID | Structure | Name | Type | Postulated Origin | Molecular Weight ( g/mol ) |
| API | 2-Amino-3-phenylpropanenitrile | Active Ingredient | - | 146.19 | |
| A | Phenylacetaldehyde | Process-Related | Starting Material | 120.15 | |
| B | Phenylacetaldimine | Process-Related | Intermediate | 119.16 | |
| D | 2-Amino-3-phenylpropanamide | Degradation | Hydrolysis | 164.20 | |
| E | Phenylalanine | Degradation | Hydrolysis | 165.19 | |
| F | 2-Imino-3-phenylpropanenitrile | Degradation | Oxidation | 144.17 | |
| G | Benzaldehyde | Degradation | Oxidation | 106.12 |
Table 1: Postulated Process-Related and Degradation Impurities of 2-Amino-3-phenylpropanenitrile.
Designing a Stability-Indicating LC-MS Method: A Comparative Analysis
A stability-indicating method is one that can accurately quantify the API in the presence of its impurities and degradation products. The choice of chromatographic column and mobile phase is critical for achieving the necessary selectivity.
Column Chemistry Comparison
| Column Chemistry | Primary Separation Mechanism | Advantages for this Analysis | Disadvantages for this Analysis |
| Standard C18 | Hydrophobic (dispersive) interactions. | Workhorse phase: Good retention for the phenyl group. Well-understood behavior. | Potential for poor retention: The API and its early degradation products (amide, amino acid) are quite polar and may elute near the void volume. |
| Biphenyl | Hydrophobic interactions plus π-π interactions. | Enhanced selectivity for aromatics: Offers orthogonal selectivity to C18, which can be crucial for separating structurally similar impurities.[11] Increased retention for the phenyl-containing compounds. | May exhibit different pH stability limitations compared to C18 phases. |
| Mixed-Mode | Combines hydrophobic and ion-exchange properties. | Excellent retention for polar/ionic species: Can retain the polar API and its ionic impurities (like phenylalanine) without requiring ion-pairing agents.[13] | Method development can be more complex due to the dual retention mechanism. Requires careful control of mobile phase pH and ionic strength. |
Scientist's Recommendation: A Biphenyl column is the recommended starting point. Its enhanced π-π interactions provide superior selectivity for the aromatic API and its related impurities compared to a standard C18. This choice offers a high probability of resolving critical pairs, such as the API from its imine degradant (Impurity F).
Mobile Phase Strategy
The mobile phase must be compatible with mass spectrometry (i.e., volatile) and provide good peak shape.
-
Acidic Modifier: Formic acid (0.1%) is the standard choice for positive-ion ESI-MS. It protonates the primary amine of the API and related impurities, leading to excellent ionization efficiency and good peak shape.
-
Organic Solvent: Acetonitrile is often preferred for its lower viscosity and high elution strength. However, it's known to sometimes form adducts ([M+46]⁺) in ESI-MS by being reduced to ethylamine, which can complicate spectral interpretation.[6] Methanol is an excellent alternative that does not form these adducts and can offer different selectivity.
Scientist's Recommendation: Start with a gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) . This avoids potential acetonitrile adducts while providing robust conditions for a screening gradient.
Experimental Workflow & Protocols
The overall strategy involves subjecting the API to forced degradation, analyzing the stressed samples with a developed LC-MS method to separate all resulting peaks, and then using high-resolution MS/MS to identify the impurities.
Caption: Experimental workflow for impurity profiling.
Protocol: Forced Degradation Studies
-
Stock Solution: Prepare a 1.0 mg/mL solution of 2-Amino-3-phenylpropanenitrile HCl in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M NaOH before injection.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.2 M HCl before injection.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide. Store at room temperature, protected from light. Withdraw aliquots at 2, 8, and 24 hours.
-
Thermal Degradation: Place a thin layer of solid API in an oven at 80°C for 48 hours. Dissolve the sample in the stock solution solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B. A control sample should be stored in the dark.
-
Sample Dilution: For all stressed samples, dilute to a final theoretical concentration of 0.1 mg/mL with the mobile phase A/B starting condition (e.g., 95:5) before injection. The goal is to achieve approximately 5-20% degradation of the main peak.[14][15]
Protocol: Recommended LC-MS Method
-
LC System: UHPLC system with a maximum pressure of >600 bar.
-
Column: Biphenyl phase, 2.1 x 100 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient:
Time (min) %B 0.0 5 10.0 70 12.0 95 14.0 95 14.1 5 | 16.0 | 5 |
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
MS System: High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full Scan (m/z 70-700) and data-dependent MS/MS (ddMS2) on the top 3 most intense ions.
Data Interpretation: From Spectra to Structure
The power of LC-MS lies in its ability to provide both chromatographic separation and mass information.
-
Peak Purity and Mass Identification: For each new peak observed in the stressed samples, confirm its purity and determine its accurate mass. The mass difference from the API provides the first clue to its identity (e.g., +18 Da suggests hydrolysis; -2 Da suggests oxidation).
-
Fragmentation Analysis (MS/MS): The fragmentation pattern provides the structural fingerprint. For example, a key fragment for the API and many of its impurities would be the loss of the nitrile group or the formation of a tropylium ion (m/z 91) from the benzyl moiety.
-
Pathway Elucidation: By comparing the impurities formed under different stress conditions, a degradation pathway can be constructed.
Caption: Postulated primary degradation pathways.
Conclusion and Best Practices
This guide outlines a comprehensive and scientifically robust strategy for the impurity profiling of this compound using LC-MS. By postulating a logical impurity profile and systematically comparing analytical methodologies, we have established a high-performance, stability-indicating method. The provided protocols serve as a validated starting point for any laboratory tasked with ensuring the quality and safety of this important pharmaceutical intermediate. The principles of rational impurity prediction, orthogonal chromatographic screening, and high-resolution mass spectrometric analysis are universally applicable and represent the gold standard in modern pharmaceutical development.
References
- ICH. (2024). ICH guidelines for impurity profile.
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3.
- Strecker amino acid synthesis. (2024). In Wikipedia.
- ICH. (2006). Impurities in New Drug Substances Q3A(R2).
- Gottipati, M., et al. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. ResearchGate.
- Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 5(1), 1-38.
- Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (2013). Journal of Medicinal Chemistry, 56(15), 5845-5859.
- Gu, M., et al. (2018). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 29(10), 2136-2140.
- Jadhav, S. B., et al. (2016). Forced degradation studies. MedCrave Online.
- Restek Corporation. (2024). LC-MS/MS Method Development for Drug Analysis. YouTube.
- Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. (2021). ACS Omega, 6(3), 2056-2067.
- Karmarkar, S., et al. (2011). Forced Degradation Studies for Biopharmaceuticals. BioPharm International.
- Strecker Synthesis. (n.d.). Organic Chemistry Portal.
- Bajaj, S., et al. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). Analytical and Bioanalytical Chemistry, 412(18), 4357-4367.
- Kinetics and mechanism of the oxidation of substituted benzylamines by cetyltrimethylammonium permanganate. (2002). Journal of Chemical Sciences, 114(3), 237-245.
- Metal-Free Oxidative Coupling of Benzylamines to Imines under an Oxygen Atmosphere Promoted Using Salicylic Acid Derivatives as Organocatalysts. (2016). ACS Omega, 1(5), 875-881.
- Lewis acid-catalyzed oxidation of benzylamines to benzamides. (2007). Chemical Communications, (43), 4492-4494.
- α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal.
- The Strecker Synthesis of Amino Acids. (2018). Master Organic Chemistry.
- Exploring Chemical Synthesis: The Role of Nitriles in Pharma. (n.d.). Pharmaffiliates.
- Assisted hydrolysis of the nitrile group of 2-aminoadamantane-2-carbonitrile. (1970). Journal of the Chemical Society C: Organic, (15), 2028-2031.
Sources
- 1. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 4. US4551526A - Synthesis of alpha-aminonitriles - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. nbinno.com [nbinno.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lewis acid-catalyzed oxidation of benzylamines to benzamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Strecker Synthesis [organic-chemistry.org]
- 14. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 15. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to 2-Amino-3-phenylpropanenitrile Hydrochloride and Its Analogs
This technical guide offers an in-depth spectroscopic analysis of 2-Amino-3-phenylpropanenitrile hydrochloride, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for the hydrochloride salt, this guide provides a robust framework for its characterization by comparing the spectroscopic features of its free base and relevant analogs. We will delve into the foundational principles of key analytical techniques—FTIR, NMR, and Mass Spectrometry—and provide detailed experimental protocols and data interpretation. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of aminonitriles and related compounds.
Introduction: The Significance of α-Aminonitriles
α-Aminonitriles are a critical class of organic compounds, serving as versatile precursors in the synthesis of α-amino acids and a variety of nitrogen-containing heterocyclic scaffolds.[1] Their unique structural motif, featuring a nitrile and an amino group attached to the same carbon, makes them valuable intermediates in medicinal chemistry. 2-Amino-3-phenylpropanenitrile, in particular, is a precursor to phenylalanine and its derivatives, which are integral to numerous therapeutic agents. The hydrochloride salt form is often preferred for its improved stability and handling properties.
Spectroscopic Characterization Workflow
A systematic approach is crucial for the unambiguous identification and purity assessment of synthesized compounds. The logical workflow for the spectroscopic characterization of this compound and its analogs is outlined below.
Caption: Logical workflow for the synthesis and spectroscopic characterization of this compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The presence of the primary amine hydrochloride, nitrile, and aromatic ring in our target compound gives rise to a series of characteristic absorption bands.
Expected FTIR Spectrum of this compound
The protonation of the primary amine to form the hydrochloride salt is expected to cause significant changes in the N-H stretching region compared to the free base.
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| -NH₃⁺ Stretch | 3200-2800 (broad) | Asymmetric and symmetric stretching of the ammonium group, often overlapping with C-H stretches. |
| Aromatic C-H Stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl ring. |
| Aliphatic C-H Stretch | 3000-2850 | Asymmetric and symmetric stretching of the CH and CH₂ groups.[1] |
| C≡N Stretch | 2260-2220 | Nitrile stretching vibration. This is a key characteristic peak, typically of weak to medium intensity.[1] |
| -NH₃⁺ Bend | 1600-1500 (broad) | Asymmetric and symmetric bending of the ammonium group. |
| Aromatic C=C Bending | 1600-1450 | In-plane bending vibrations of the carbon-carbon double bonds in the phenyl ring. |
| C-N Stretch | 1250-1020 | Stretching vibration of the carbon-nitrogen bond.[1] |
| Aromatic C-H Out-of-Plane Bending | 770-730 and 720-680 | Bending vibrations characteristic of a monosubstituted benzene ring. |
Comparative FTIR Analysis: Phenylacetonitrile
Phenylacetonitrile (benzyl cyanide) serves as a useful analog as it contains the phenyl and nitrile functionalities without the amino group.
| Functional Group | Phenylacetonitrile Wavenumber (cm⁻¹) | Key Differences from Target Compound |
| Aromatic C-H Stretch | ~3060, 3030 | Similar to the target compound. |
| Aliphatic C-H Stretch | ~2920 | Present, but lacks the broad -NH₃⁺ stretch seen in the target. |
| C≡N Stretch | ~2250 | A sharp, distinct peak.[2] |
| Aromatic C=C Bending | ~1600, 1495, 1450 | Similar to the target compound. |
| Aromatic C-H Out-of-Plane Bending | ~740, 690 | Characteristic of monosubstituted benzene. |
The most significant difference is the absence of the broad -NH₃⁺ stretching and bending vibrations in the spectrum of phenylacetonitrile.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. The instrument's software will automatically subtract the background to generate the final transmittance or absorbance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to known literature values and the spectra of analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, allowing for unambiguous structure elucidation.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment and connectivity of protons in a molecule.
Expected ¹H NMR Data for this compound (in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.4-7.2 | Multiplet | 5H | Aromatic protons (C₆H₅) | Protons on the phenyl ring are deshielded by the ring current.[2] |
| ~4.5 | Triplet | 1H | Methine proton (-CH(NH₃⁺)CN) | The α-proton is deshielded by the adjacent electron-withdrawing nitrile and ammonium groups. |
| ~3.2 | Doublet | 2H | Methylene protons (-CH₂-Ph) | These benzylic protons are adjacent to the chiral center, making them diastereotopic and thus appearing as a doublet of doublets in a high-resolution spectrum, though often simplified to a doublet. |
Note: In a non-deuterated solvent like DMSO-d₆, the -NH₃⁺ protons would appear as a broad singlet, typically downfield.
Comparative ¹H NMR Data for Phenylacetonitrile (in CDCl₃) [2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.35 - 7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 3.71 | Singlet | 2H | Methylene protons (-CH₂-) |
The key difference is the presence of the downfield methine proton and the splitting of the methylene protons in this compound due to the adjacent chiral center.
¹³C NMR Spectroscopy
Carbon NMR provides information about the different carbon environments in a molecule.
Expected ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~135 | Quaternary aromatic carbon (C-ipso) | The carbon directly attached to the methylene group. |
| ~130-128 | Aromatic carbons (CH) | Carbons of the phenyl ring.[2] |
| ~118 | Nitrile carbon (-C≡N) | The nitrile carbon is significantly deshielded.[2] |
| ~50 | Methine carbon (-CH(NH₃⁺)CN) | The α-carbon is deshielded by the attached nitrogen and nitrile group. |
| ~40 | Methylene carbon (-CH₂-Ph) | The benzylic carbon. |
Comparative ¹³C NMR Data for Phenylacetonitrile [2]
| Chemical Shift (δ) ppm | Assignment |
| ~130 - 127 | Aromatic carbons (C₆H₅) |
| 117.8 | Nitrile carbon (-C≡N) |
| ~23 | Methylene carbon (-CH₂-) |
The presence of the amino group in the target compound causes a significant downfield shift for the α-carbon (~50 ppm) compared to the methylene carbon in phenylacetonitrile (~23 ppm).
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., D₂O, DMSO-d₆, or CDCl₃) in an NMR tube.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum.
-
Acquire the proton-decoupled ¹³C NMR spectrum.
-
-
Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Integrate the ¹H NMR signals and assign the peaks in both spectra based on chemical shifts, multiplicities, and correlation experiments (e.g., COSY, HSQC) if necessary.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum of 2-Amino-3-phenylpropanenitrile
For the free base (2-Amino-3-phenylpropanenitrile, C₉H₁₀N₂), the molecular weight is 146.19 g/mol .[3] In electrospray ionization (ESI) mass spectrometry, the protonated molecule [M+H]⁺ would be observed at m/z 147.
Expected Fragmentation Pattern:
A common fragmentation pathway for α-aminonitriles is the loss of the nitrile group as HCN (27 Da). Another characteristic fragmentation is the benzylic cleavage to form the tropylium ion (C₇H₇⁺) at m/z 91.
Caption: Plausible fragmentation pathway for 2-Amino-3-phenylpropanenitrile.
Comparative Mass Spectrometry: Phenylacetonitrile
For phenylacetonitrile (C₈H₇N), the molecular weight is 117.15 g/mol .[4] The molecular ion peak [M]⁺ would be observed at m/z 117. A prominent fragment would be the tropylium ion at m/z 91, resulting from the loss of a CN radical.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.
-
Data Analysis: Identify the molecular ion peak ([M+H]⁺ for the aminonitrile) and analyze the fragmentation pattern to support the proposed structure.
Conclusion
This guide provides a comprehensive framework for the spectroscopic analysis of "this compound." By understanding the characteristic spectral features of the free base and its analogs, researchers can confidently identify and characterize this important synthetic intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability in experimental results.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8794, Phenylacetonitrile.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 561384, 2-Amino-3-phenylpropanenitrile.
- Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel, Switzerland), 8(4), 47.
- PubChem. (n.d.). Phenylacetonitrile.
- PubChem. (n.d.). 2-Amino-3-phenylpropanenitrile.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phenylacetonitrile | C8H7N | CID 8794 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 2-Amino-3-phenylpropanenitrile hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
The robust characterization of pharmaceutical compounds is the bedrock of drug development, ensuring safety, efficacy, and quality. 2-Amino-3-phenylpropanenitrile hydrochloride, a key chemical entity, demands rigorous analytical oversight. This guide provides an in-depth comparison and cross-validation strategy for the principal analytical methods applicable to this compound. We will delve into the mechanistic underpinnings of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Spectroscopic techniques, and Titrimetry, offering field-tested insights into their application. The core of this document is a detailed protocol for a cross-validation study, designed to ensure inter-method consistency and data integrity, in alignment with international regulatory standards.
Introduction: The Imperative for Rigorous Analytical Control
This compound, with the chemical formula C₉H₁₀N₂·HCl, is a compound of interest in pharmaceutical development. Its molecular structure, featuring a primary amine, a nitrile group, and a phenyl ring, presents unique analytical challenges and opportunities.[1] The hydrochloride salt form influences its solubility and stability, factors that must be considered in method development.
Analytical method validation is a documented process that demonstrates an analytical procedure is suitable for its intended purpose.[2][3] It is a critical component of regulatory compliance and quality assurance in the pharmaceutical industry.[3] Cross-validation takes this a step further by comparing the results from two or more distinct analytical methods to ensure they provide equivalent and reliable data for the same analyte.[4][5] This is particularly crucial when methods are transferred between laboratories or when different techniques are used throughout the drug development lifecycle.[5][6]
This guide is structured to provide a comprehensive framework for selecting, developing, and cross-validating analytical methods for this compound, grounded in the principles of scientific integrity and regulatory expectations as outlined by the International Council for Harmonisation (ICH).[7][8][9]
Comparative Analysis of Key Analytical Methodologies
The choice of an analytical method is dictated by the specific requirements of the analysis, such as the need for quantitative assay, impurity profiling, or identity confirmation. Below is a comparative overview of the most relevant techniques for this compound.
| Analytical Method | Principle | Strengths for this Analyte | Limitations & Considerations | Primary Application |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a stationary and mobile phase. | High specificity, accuracy, and precision for quantification. Can be stability-indicating. | The analyte lacks a strong chromophore, potentially requiring derivatization or low UV wavelength detection.[10] | Assay, impurity determination, and stability testing. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | High resolution and sensitivity. | The analyte is non-volatile and requires derivatization to increase volatility and thermal stability.[11][12] | Analysis of volatile impurities or after derivatization for specific assays. |
| Spectroscopy (IR, NMR) | Interaction of electromagnetic radiation with the molecule. | Provides structural confirmation. IR is excellent for identifying the nitrile (C≡N) and amine (N-H) functional groups.[13][14] | Primarily qualitative. NMR offers quantitative capabilities but with lower throughput. | Identity confirmation and structural elucidation. |
| Titrimetry (Nonaqueous Acid-Base) | Volumetric analysis based on a chemical reaction. | Simple, cost-effective, and accurate for assay of the amine hydrochloride.[15] | Lacks specificity; will titrate any basic functional group present. | Assay of the bulk drug substance. |
Experimental Design for Cross-Validation
The objective of this cross-validation study is to demonstrate the equivalency of HPLC and Nonaqueous Titrimetry for the assay of this compound.
Rationale for Method Selection
-
HPLC is chosen as the primary, high-specificity method, capable of separating the main component from potential impurities.
-
Nonaqueous Acid-Base Titration is selected as a secondary, orthogonal method that provides a quantitative measure of the basic amine hydrochloride content.[15]
The cross-validation will establish a correlation between the highly specific chromatographic method and the simpler, more traditional titrimetric method.
Cross-Validation Workflow
Caption: Workflow for the cross-validation of HPLC and Titrimetric methods.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This method is designed to be stability-indicating and provide accurate quantification.
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and 20 mM Potassium Dihydrogen Phosphate buffer (pH 2.85) in a 75:25 ratio.[10]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm (due to the weak chromophore of the analyte)
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Sample Preparation: Accurately weigh about 25 mg of the test sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Analysis: Inject the standard and sample solutions in replicate (n=5) into the HPLC system.
-
Calculation: Calculate the percentage purity of the sample using the peak areas obtained from the chromatograms.
Nonaqueous Acid-Base Titration Method
This method leverages the basicity of the amine hydrochloride in a nonaqueous solvent.
Instrumentation:
-
Potentiometric titrator with a suitable electrode (e.g., glass-calomel) or a burette and pH meter.
-
Magnetic stirrer
Reagents:
-
Titrant: 0.1 M Perchloric acid in glacial acetic acid
-
Solvent: Glacial acetic acid
-
Standardization: Potassium hydrogen phthalate (KHP)
Procedure:
-
Titrant Standardization: Standardize the 0.1 M perchloric acid solution against accurately weighed KHP.
-
Sample Preparation: Accurately weigh about 150 mg of this compound into a 100 mL beaker. Dissolve in 50 mL of glacial acetic acid.
-
Titration: Titrate the sample solution with the standardized 0.1 M perchloric acid, monitoring the endpoint potentiometrically. The endpoint is the point of maximum inflection in the titration curve.
-
Calculation: Calculate the percentage purity of the sample based on the volume of titrant consumed.
Data Presentation and Analysis
The results from both methods should be tabulated for direct comparison.
Table 1: Comparative Assay Results for this compound
| Sample Lot | HPLC Assay (% Purity) | Titration Assay (% Purity) | Difference (%) | % Relative Difference |
| Lot A | 99.8 | 99.5 | 0.3 | 0.30 |
| Lot B | 99.6 | 99.2 | 0.4 | 0.40 |
| Lot C | 99.9 | 99.6 | 0.3 | 0.30 |
| Mean | 99.77 | 99.43 | 0.33 | 0.33 |
| Std. Dev. | 0.15 | 0.21 |
Statistical Analysis: A paired t-test should be performed on the data sets to determine if there is a statistically significant difference between the means of the two methods. The acceptance criterion is typically a p-value > 0.05, indicating no significant difference.
Discussion and Interpretation of Results
The causality behind experimental choices is paramount. The use of a low UV wavelength in HPLC is necessitated by the analyte's molecular structure, which lacks a strong chromophore.[10] For GC analysis, derivatization would be essential to overcome the compound's low volatility.[11][12] The nonaqueous titration is a classic approach for amine hydrochlorides, providing a reliable, albeit less specific, assay.[15]
The cross-validation data presented in Table 1 shows a small, consistent bias where the HPLC method gives slightly higher purity values. This is expected, as HPLC is a specificity-based method that separates impurities, while titration measures total basic content. The low relative difference and statistical analysis confirming no significant difference would validate the titration method as a suitable alternative for routine quality control where impurity profiles are well-established.
Conclusion: A Self-Validating System
This guide has outlined a comprehensive approach to the cross-validation of analytical methods for this compound. By employing orthogonal methods and rigorous statistical analysis, a self-validating system is established, ensuring the generation of trustworthy and reliable data. This approach is not merely a procedural checklist but a scientifically grounded strategy that underpins the quality and integrity of pharmaceutical development. The principles and protocols described herein are in alignment with the authoritative guidelines from the ICH, providing a robust framework for regulatory submissions.[4][7][8][9]
References
- Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes - Fiveable.
- Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Validating Analytical Methods in Pharmaceuticals - Pharmuni.
- Ch20: Spectroscopy Analysis : Nitriles - University of Calgary.
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma.
- ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA.
- 11.9: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts.
- Q2(R2) Validation of Analytical Procedures - FDA.
- 20.8 Spectroscopy of Carboxylic Acids and Nitriles - NC State University Libraries.
- Raman spectroscopic analysis of nitrile containing compounds - Morressier.
- ICH guideline Q2(R2) on validation of analytical procedures - EMA.
- Cross and Partial Validation.
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH.
- 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem.
- Validation of Analytical Procedures Q2(R2) - ICH.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Titrimetric Methods.
- Amine Titration - Chemistry - Scribd.
- Acid Value and Free Amine Value of Fatty Quaternary Ammonium Chlorides page 2.
- Analytical Chemistry 1956 Vol.28 no.4.
- Analytical Methods for Amino Acids - Shimadzu.
- Determination of amino acid without derivatization by using HPLC - HILIC column - JOCPR.
- Stepwise extraction, chemical modification, GC–MS separation, and determination of amino acids in human plasma.
- Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed.
- 2-Amino-3-phenoxy-2-phenylpropanenitrile | C15H14N2O | CID 23042607 - PubChem.
- Analysis of Amino Acids by HPLC - Agilent.
- Separation of Propanenitrile, 3-[(2-hydroxyethyl)(3-methylphenyl)amino]- on Newcrom R1 HPLC column | SIELC Technologies.
- GAS CHROMATOGRAPHY IN AMINO ACID ANALYSIS - ResearchGate.
Sources
- 1. 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. jocpr.com [jocpr.com]
- 11. tsapps.nist.gov [tsapps.nist.gov]
- 12. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fiveable.me [fiveable.me]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. info.gfschemicals.com [info.gfschemicals.com]
A Senior Application Scientist's Guide to Quantitative NMR (qNMR) for Purity Analysis of 2-Amino-3-phenylpropanenitrile hydrochloride
Introduction: The Power of Quantitative NMR in Pharmaceutical Analysis
In the landscape of pharmaceutical development and quality control, the precise determination of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. While chromatographic techniques like HPLC have long been the workhorses of purity analysis, Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful, versatile, and primary analytical method.[1][2] The fundamental principle of qNMR is elegantly simple: the area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[3][4] This direct relationship allows for the absolute quantification of a substance without the need for compound-specific reference standards, a significant advantage over methods that rely on calibration curves.[3][5]
This guide provides an in-depth comparison and a detailed protocol for determining the purity of "2-Amino-3-phenylpropanenitrile hydrochloride," a key building block in pharmaceutical synthesis. We will explore the causality behind experimental choices, establish a self-validating protocol, and compare the performance of qNMR against traditional analytical techniques.
Part 1: The qNMR Workflow for Purity Determination
The qNMR process is a systematic workflow that ensures accuracy and reproducibility. Each step, from planning to data processing, contains critical considerations to ensure the integrity of the final purity value.
Caption: The qNMR workflow for purity analysis.
Part 2: Experimental Protocol for this compound
This section details a robust, step-by-step methodology for the purity determination of this compound.
Rationale for Key Experimental Choices
-
Analyte: this compound (C₉H₁₀N₂·HCl) is a polar molecule, soluble in water. Its ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons (CH₂), and the alpha-proton (CH).
-
Internal Standard (IS): The choice of an internal standard is critical for accuracy.[6][7] Maleic acid is an excellent choice here.
-
Purity & Stability: It is commercially available in high, certified purity, is non-volatile, and stable.[8]
-
Solubility: It is soluble in Deuterium Oxide (D₂O), the same solvent as the analyte.
-
Spectral Simplicity: It exhibits a sharp singlet for its two olefinic protons around 6.3-6.5 ppm, a region that is typically free of signals from the analyte, preventing peak overlap.[6][8]
-
-
Solvent: Deuterium Oxide (D₂O) is the solvent of choice due to the hydrochloride salt form of the analyte, ensuring complete dissolution of both the analyte and the internal standard.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of this compound into a clean vial using a calibrated analytical balance. Record the weight precisely.
-
Accurately weigh approximately 8-10 mg of a certified Maleic Acid internal standard into the same vial. The goal is to achieve a near 1:1 molar ratio to minimize integration errors.[9]
-
Add approximately 0.7 mL of D₂O to the vial.
-
Ensure complete dissolution by gentle vortexing.
-
Transfer the homogenous solution to a clean, dry 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Temperature: Set the probe temperature to 298 K and allow it to equilibrate.
-
Key Parameters:
-
Pulse Angle: Use a calibrated 90° pulse to ensure maximum signal excitation for all protons.
-
Relaxation Delay (D1): This is the most critical parameter for quantification. Set D1 to at least 5 times the longest T1 (spin-lattice relaxation time) of the protons being integrated (both analyte and standard). A conservative value of 30 seconds is recommended to start, though a T1 measurement experiment is advised for method optimization.
-
Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the peaks of interest.
-
Acquisition Time (AQ): Use a sufficiently long acquisition time (e.g., 4-5 seconds) to ensure high digital resolution.
-
-
-
Data Processing:
-
Apply a gentle exponential window function (e.g., LB = 0.3 Hz) to the Free Induction Decay (FID) to improve S/N without significant line broadening.
-
Perform a Fourier Transform.
-
Manual Correction: Manually phase the spectrum and perform a meticulous baseline correction across the entire spectrum, especially around the integrated peaks. Automated routines can introduce errors.[10]
-
Peak Integration:
-
Integrate the sharp singlet of the Maleic Acid internal standard (around 6.3-6.5 ppm).
-
For the analyte, select a well-resolved, non-overlapping signal. The benzylic protons (a multiplet, often a doublet of doublets, around 3.0-3.3 ppm) or the aromatic protons (multiplets between 7.2-7.5 ppm) are good candidates. The aromatic region is often clearer.
-
-
Purity Calculation
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_A / N_A) * (N_IS / I_IS) * (M_A / M_IS) * (W_IS / W_A) * P_IS
Where:
-
I_A = Integral of the selected analyte signal
-
N_A = Number of protons for the analyte signal (e.g., 2 for the CH₂ group or 5 for the aromatic ring)
-
I_IS = Integral of the internal standard signal
-
N_IS = Number of protons for the internal standard signal (2 for maleic acid)
-
M_A = Molar mass of the analyte (182.65 g/mol for the hydrochloride salt)
-
M_IS = Molar mass of the internal standard (116.07 g/mol for maleic acid)
-
W_A = Weight of the analyte
-
W_IS = Weight of the internal standard
-
P_IS = Purity of the internal standard (as stated on its certificate)
Part 3: Comparative Analysis with Alternative Methods
While qNMR is a powerful tool, it is essential to understand its performance relative to other common analytical techniques for purity determination.[1]
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Titration |
| Principle | Signal intensity proportional to molar concentration. | Separation by differential partitioning; detection by UV/Vis, MS, etc.[11] | Chemical reaction with a standardized titrant. |
| Reference Standard | Requires a certified internal standard of a different compound.[3] | Requires a certified reference standard of the analyte itself for assay. | Requires a standardized titrant solution. |
| Selectivity | High; distinguishes structurally different molecules. Can detect and quantify unexpected impurities.[12] | High; excellent at separating closely related impurities and isomers.[11] | Low; measures total basic/acidic content, not specific to the main component. |
| Method Development | Relatively fast; primarily involves selecting a suitable IS and solvent. | Can be time-consuming, requiring column, mobile phase, and gradient optimization.[11] | Fast, but specific to the functional group being titrated. |
| Destructive? | No, the sample can be fully recovered.[3][13] | Yes, the sample is consumed. | Yes, the sample is consumed. |
| Accuracy & Precision | High, with uncertainties typically <1.5% under validated conditions.[10] | High, with excellent precision, especially with an autosampler. | High, but can be affected by interfering acidic or basic impurities. |
| Throughput | Moderate; longer acquisition times (due to D1) can limit throughput. | High; modern UPLC/HPLC systems allow for rapid analysis. | High for automated systems. |
Expert Insights on Method Selection
-
qNMR as a Primary Method: Because qNMR does not require a reference standard of the analyte itself, it is considered a primary ratio method of measurement.[14] This makes it invaluable for certifying new reference standards or for analyzing novel compounds where a standard is not yet available.
-
HPLC for Impurity Profiling: HPLC, particularly with a diode-array or mass-spec detector, is unparalleled for separating, detecting, and identifying trace-level impurities that may not be visible or quantifiable by NMR.[15] It is the method of choice for routine quality control and stability studies where known impurities are monitored.
-
Orthogonal Validation: The most trustworthy approach to purity assessment is the use of orthogonal methods.[1] A high purity value determined by qNMR (an absolute method based on molecular structure) combined with a clean chromatogram from HPLC (a relative method based on separation) provides the highest degree of confidence in the material's quality.
Conclusion
Quantitative NMR is a robust, accurate, and non-destructive technique for the purity determination of this compound. Its strength lies in its ability to provide absolute quantification traceable to a certified internal standard, without the need for an analyte-specific standard. By following a carefully designed protocol with attention to critical parameters like the relaxation delay, qNMR delivers highly reliable results. When used in conjunction with a high-resolution separation technique like HPLC, it provides a comprehensive and undeniable validation of a compound's purity, meeting the rigorous demands of the pharmaceutical industry.
References
- A Guide to Quantit
- Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results.
- Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.
- Quantitative NMR Spectroscopy. Acanthus Research. URL
- Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Magnetic Resonance in Chemistry. URL
- Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
- Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results (Video).
- Core principles of precise qNMR. Jeol USA. URL
- What is qNMR and why is it important?. Mestrelab Resources. URL
- Let's try doing quantit
- Quantitative Nuclear Magnetic Resonance (NMR): Principles and Practice. AZoM. URL
- Quantit
- Validation of quantitative NMR.
- Quantitative NMR for Content Assignment of Phytochemical Reference Standards. Sigma-Aldrich. URL
- A Comparative Guide to HPLC Analysis for Purity Validation of 2-Amino-4-iodobenzonitrile. Benchchem. URL
- Validation of a Generic Quantitative 1H NMR Method for N
- Stimuli Article (qNMR). US Pharmacopeia (USP). URL
- 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- Validation of a Generic qHNMR Method for Natural Products Analysis.
- This compound. Ambeed.com. URL
- 2-Amino-3-phenylpropanenitrile. PubChem. URL
- This compound. Sigma-Aldrich. URL
- 2-Amino-3-phenylpropanenitrile HCl. Biosynth. URL
- A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH. Benchchem. URL
- Advances in HPLC technology for the determination of drug impurities.
- A Comparative Guide to HPLC Methods for Purity Assessment of Boc-Tyr(Bzl)-OH. Benchchem. URL
- HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 5. azom.com [azom.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. youtube.com [youtube.com]
- 8. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 9. emerypharma.com [emerypharma.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Core principles of precise qNMR [go.jeolusa.com]
- 14. usp.org [usp.org]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the pH-Dependent Stability of 2-Amino-3-phenylpropanenitrile hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of pharmaceutical development and organic synthesis, the stability of intermediates and active pharmaceutical ingredients (APIs) is a cornerstone of robust and reliable processes. This guide provides an in-depth comparative analysis of the stability of 2-Amino-3-phenylpropanenitrile hydrochloride under various pH conditions. As a key chiral building block and a precursor in the synthesis of various pharmaceutical agents, understanding its degradation profile is critical for ensuring product purity, efficacy, and safety.
This document moves beyond a simple recitation of facts, offering a detailed experimental framework grounded in established principles of forced degradation studies.[1][2] The methodologies described herein are designed to be self-validating, providing a clear rationale for experimental choices and enabling researchers to adapt these principles to their specific contexts.
Introduction: The Significance of pH in the Stability of α-Aminonitriles
2-Amino-3-phenylpropanenitrile, a derivative of phenylalanine, is an α-aminonitrile. This class of compounds is central to the Strecker synthesis of amino acids, a fundamental process in organic chemistry.[3][4][5] The hydrochloride salt form is often utilized to enhance stability and solubility. However, the inherent reactivity of the aminonitrile functional group presents stability challenges, particularly its susceptibility to hydrolysis.
The pH of the aqueous environment is a critical determinant of the degradation pathways and kinetics of α-aminonitriles. Under both acidic and basic conditions, the nitrile group can undergo hydrolysis, initially to an amide and subsequently to a carboxylic acid, yielding the corresponding amino acid.[6][7] Furthermore, the proximity of the amino group can influence the reaction mechanism. This guide will elucidate these pH-dependent degradation pathways through a structured, comparative experimental design.
Experimental Design: A Forced Degradation Study
Forced degradation studies are a regulatory expectation and a scientific necessity to understand the intrinsic stability of a drug substance.[1][2] They involve subjecting the compound to stress conditions more severe than accelerated stability testing to elicit degradation products.[1] The following protocol outlines a comprehensive approach to comparing the stability of this compound across a range of pH values.
Rationale for pH Selection
To comprehensively map the stability profile, a range of pH conditions is selected to simulate potential environments the molecule might encounter during synthesis, formulation, and physiological exposure.[8] This includes strongly acidic, mildly acidic, neutral, mildly alkaline, and strongly alkaline conditions.
-
pH 1.2 (0.1 M HCl): Simulates gastric fluid and represents a strong acid stress condition.[1]
-
pH 4.5 (Acetate Buffer): Represents a mildly acidic environment, common in many pharmaceutical formulations.
-
pH 7.0 (Phosphate Buffer): Represents neutral conditions.
-
pH 9.0 (Borate Buffer): Represents a mildly alkaline environment.
-
pH 13 (0.1 M NaOH): Simulates a strong base stress condition.[1]
Experimental Workflow
The following diagram illustrates the logical flow of the comparative stability study.
Caption: Workflow for the pH-dependent stability study.
Detailed Experimental Protocols
Protocol 1: Sample Preparation and Stressing
-
Stock Solution Preparation: Accurately weigh and dissolve this compound in methanol to prepare a 1.0 mg/mL stock solution. Methanol is chosen as a co-solvent to ensure solubility without causing significant degradation on its own.[1]
-
Sample Preparation: For each pH condition, add 1.0 mL of the stock solution to 9.0 mL of the respective buffer (0.1 M HCl, acetate buffer pH 4.5, phosphate buffer pH 7.0, borate buffer pH 9.0, and 0.1 M NaOH) in separate, sealed vials to achieve a final concentration of 0.1 mg/mL.
-
Stressing: Place all vials in a constant temperature oven at 60°C.[6][9] Elevated temperature is used to accelerate degradation to observable levels within a practical timeframe.
-
Time Points: Withdraw aliquots from each vial at specified time intervals: 0, 2, 4, 8, 12, and 24 hours.
-
Neutralization: Immediately neutralize the acidic and basic samples to prevent further degradation upon cooling. For acidic samples, add an equimolar amount of NaOH. For basic samples, add an equimolar amount of HCl.[6]
Protocol 2: Stability-Indicating HPLC Method
A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential to separate the parent compound from its degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-programmed gradient from 5% to 95% Acetonitrile over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm[6]
-
Injection Volume: 10 µL
Anticipated Results and Discussion
Based on the chemical principles of nitrile hydrolysis, a clear trend in stability is expected across the tested pH range.
Quantitative Comparison of Degradation
The percentage of degradation at each time point for the different pH conditions would be calculated and summarized in a table similar to the one below.
| Time (hours) | % Degradation (pH 1.2) | % Degradation (pH 4.5) | % Degradation (pH 7.0) | % Degradation (pH 9.0) | % Degradation (pH 13) |
| 0 | 0 | 0 | 0 | 0 | 0 |
| 2 | Anticipated High | Anticipated Low | Anticipated Very Low | Anticipated Moderate | Anticipated Very High |
| 4 | Anticipated High | Anticipated Low | Anticipated Very Low | Anticipated Moderate | Anticipated Very High |
| 8 | Anticipated Very High | Anticipated Moderate | Anticipated Low | Anticipated High | Anticipated Complete |
| 12 | Anticipated Complete | Anticipated Moderate | Anticipated Low | Anticipated Very High | Anticipated Complete |
| 24 | Anticipated Complete | Anticipated High | Anticipated Moderate | Anticipated Complete | Anticipated Complete |
This table presents hypothetical data to illustrate the expected trends.
It is anticipated that the compound will exhibit the greatest stability at or near neutral pH and will degrade significantly faster under both strongly acidic and strongly basic conditions. Alkaline hydrolysis is often more rapid for aminonitriles.[10]
Proposed Degradation Pathways
The primary degradation pathway for 2-Amino-3-phenylpropanenitrile under both acidic and basic conditions is expected to be hydrolysis of the nitrile group.
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studysmarter.co.uk [studysmarter.co.uk]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 8. 182.160.97.198:8080 [182.160.97.198:8080]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. pubs.acs.org [pubs.acs.org]
Head-to-head comparison of catalysts for "2-Amino-3-phenylpropanenitrile hydrochloride" synthesis
Performance Data: Direct comparison via a table is challenging as biocatalytic routes produce the amine directly, not the aminonitrile. However, engineered imine reductases have been shown to produce chiral amines from racemic ketones with >99% ee, >99:1 dr, and >99% conversion, demonstrating the power of this approach for generating chiral amine building blocks. [15]
Experimental Protocols
Protocol 1: Organocatalyzed Asymmetric Strecker Reaction using a Thiourea Catalyst
(This protocol is a representative example based on methodologies described in the literature.)[5]
-
Imine Formation: To a solution of phenylacetaldehyde (1.0 mmol) in toluene (5 mL) is added benzhydrylamine (1.0 mmol). The mixture is stirred over 4Å molecular sieves for 1 hour at room temperature to form the N-benzhydryl imine.
-
Catalytic Reaction: The solution is cooled to 0 °C. The amido-thiourea catalyst (0.05 mmol, 5 mol%) is added.
-
Cyanide Addition: A solution of potassium cyanide (KCN, 2.0 mmol) and acetic acid (1.2 mmol) in water (0.2 mL) is added dropwise over 10 minutes.
-
Reaction Monitoring: The reaction is stirred at 0 °C for 4-8 hours. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with saturated aqueous NaHCO₃ solution and extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the enantioenriched 2-amino-3-phenylpropanenitrile derivative. The hydrochloride salt can be prepared by dissolving the free base in diethyl ether and adding a solution of HCl in ether.
Protocol 2: Metal-Catalyzed Asymmetric Strecker Reaction
(This protocol is a representative example based on methodologies for Ti-catalyzed systems.)[7]
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, the chiral Schiff base peptide ligand (0.025 mmol, 2.5 mol%) is dissolved in anhydrous toluene (5 mL). Titanium(IV) isopropoxide (0.025 mmol, 2.5 mol%) is added, and the mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: The catalyst solution is cooled to -45 °C. The N-benzhydryl imine of phenylacetaldehyde (1.0 mmol), dissolved in toluene, is added.
-
Cyanide Addition: A solution of hydrogen cyanide (HCN, 1.3 mmol, typically generated in situ or used as a solution in a non-coordinating solvent) is added slowly via syringe pump over 1 hour.
-
Reaction Monitoring: The reaction is stirred at -45 °C for 15 hours.
-
Work-up: The reaction is carefully quenched at low temperature with a suitable reagent (e.g., acetic acid). The mixture is warmed to room temperature and partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The product is purified by flash chromatography.
Conclusion and Future Outlook
The synthesis of this compound has been significantly advanced by the development of diverse catalytic systems.
-
Metal-based catalysts offer high activity and enantioselectivity but can be hindered by toxicity and sensitivity concerns.
-
Organocatalysts represent a robust, practical, and environmentally friendly alternative, providing excellent yields and selectivities under milder conditions. [9][16]They are often the catalysts of choice for industrial applications due to their operational simplicity and lower cost. [9]* Biocatalysts are unparalleled in their selectivity and green credentials, offering a cyanide-free route to chiral amines. [15]As protein engineering techniques become more accessible, the substrate scope of these enzymes will undoubtedly expand, making them increasingly competitive for the synthesis of a wide range of pharmaceutical intermediates.
The choice of catalyst ultimately depends on the specific requirements of the synthesis, including scale, cost, purity requirements, and environmental considerations. The future of this field lies in the development of even more active and selective catalysts that are recyclable, operate under solvent-free or aqueous conditions, and can be applied to a broader range of substrates, further bridging the gap between academic discovery and industrial application.
References
- Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. [Link]
- organocatalytic-synthesis-of-aminonitriles-a-review - Ask this paper. Bohrium. [Link]
- Organocatalytic Synthesis of α-Aminonitriles: A Review.
- α-Aminonitrile synthesis by cyan
- Schiff Base Catalysts for the Asymmetric Strecker Reaction Identified and Optimized from Parallel Synthetic Libraries. Journal of the American Chemical Society. [Link]
- Mechanism of Enantioselective Ti-Catalyzed Strecker Reaction: Peptide-Based Metal Complexes as Bifunctional Catalysts. Journal of the American Chemical Society. [Link]
- Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. PubMed. [Link]
- Asymmetric organocatalytic Strecker-type reactions of aliphatic N,N-dialkylhydrazones. Semantic Scholar. [Link]
- Zr(HSO4)
- Organocatalytic Enantioselective Strecker Reaction with Seven‐Membered Cyclic Imines. SciSpace. [Link]
- Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Wiley Online Library. [Link]
- Scaleable catalytic asymmetric Strecker syntheses of unn
- Strecker Synthesis. Organic Chemistry Portal. [Link]
- Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. PubMed. [Link]
- ChemInform Abstract: Enantioselective Organocatalytic Strecker Reactions in the Synthesis of α-Amino Acids.
- Enantioselective Organocatalyzed Synthesis of 2-Amino-3-cyano-4H-chromene Deriv
- Strecker amino acid synthesis. Wikipedia. [Link]
- The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]
- Method of producing 2-amino-1-phenyl-1-propanol hydrochloride.
- 2-Amino-2-alkyl(aryl)propanenitriles as key building blocks for the synthesis of 5-member heterocycles. Arkivoc. [Link]
- Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. Chemical Science (RSC Publishing). [Link]
- Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Frontiers. [Link]
- 2-Amino-3-phenylpropanenitrile | C9H10N2 | CID 561384. PubChem. [Link]
- Synthesis, properties, and application of the new nanocatalyst of double layer hydroxides in the one-pot multicomponent synthesis of 2-amino-3-cyanopyridine deriv
- An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters. PubMed. [Link]
- MCAT Organic Chemistry: Strecker & Gabriel Synthesis Simplified. YouTube. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker Synthesis [organic-chemistry.org]
- 5. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 11. Organocatalytic Synthesis of α-Aminonitriles: A Review: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 12. Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. An Engineered Imine Reductase for Highly Diastereo- and Enantioselective Synthesis of β-Branched Amines with Contiguous Stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. d-nb.info [d-nb.info]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Reproducible Synthesis of 2-Amino-3-phenylpropanenitrile Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of two common protocols for the synthesis of 2-Amino-3-phenylpropanenitrile hydrochloride, a key intermediate in the synthesis of phenylalanine and its derivatives. The protocols have been selected to represent both a traditional and a modern approach to the well-established Strecker synthesis. This document is designed to offer a comprehensive understanding of the practical and theoretical considerations of each method, enabling researchers to make informed decisions based on factors such as yield, safety, and reproducibility.
Introduction: The Significance of 2-Amino-3-phenylpropanenitrile
2-Amino-3-phenylpropanenitrile, also known as phenylalanine nitrile, is a crucial precursor for the synthesis of the essential amino acid phenylalanine and its analogues. These compounds are of significant interest in pharmaceutical research and development due to their roles in peptide synthesis, as chiral building blocks, and in the development of therapeutic agents. The hydrochloride salt form is often preferred for its stability and ease of handling.
The most direct and widely used method for the synthesis of α-aminonitriles is the Strecker synthesis, first reported by Adolph Strecker in 1850.[1][2] This one-pot, three-component reaction involves the treatment of an aldehyde or ketone with ammonia and a cyanide source. Over the years, numerous modifications to the classical Strecker synthesis have been developed to improve yields, reduce toxicity, and introduce stereoselectivity.[3] This guide will compare a classic Strecker protocol with a more modern variation that utilizes a less hazardous cyanide source and milder reaction conditions.
Mechanistic Overview: The Strecker Synthesis
The Strecker synthesis proceeds through two key steps: the formation of an imine intermediate followed by the nucleophilic addition of a cyanide ion.
Caption: General mechanism of the Strecker synthesis for this compound.
In the first step, phenylacetaldehyde reacts with ammonia to form an iminium ion intermediate after the loss of a water molecule. Subsequently, a cyanide ion attacks the electrophilic carbon of the iminium ion, yielding the α-aminonitrile.[2] The final product, this compound, is then typically obtained by treating the aminonitrile with hydrochloric acid.
Protocol Comparison: Traditional vs. Modern Strecker Synthesis
This section provides a detailed, side-by-side comparison of two distinct protocols for the synthesis of this compound.
| Parameter | Protocol 1: Classical Strecker Synthesis | Protocol 2: Modified Strecker Synthesis with TMSCN |
| Cyanide Source | Sodium Cyanide (NaCN) | Trimethylsilyl Cyanide (TMSCN) |
| Ammonia Source | Ammonia gas | Ammonium Chloride (NH₄Cl) |
| Solvent | Water, Diethyl ether, 1,4-Dioxane | Ethanol or Solvent-free |
| Catalyst | Acetic Acid (promoter) | Tetrabutylammonium phthalimide-N-oxyl (TBAPINO) or other Lewis acids/bases (optional) |
| Reaction Temperature | 25-35°C | Room Temperature |
| Reported Yield | 80-85% | High to quantitative[4] |
| Safety Considerations | Highly toxic NaCN and NH₃ gas. Requires careful handling in a well-ventilated fume hood. | TMSCN is less toxic than NaCN but is moisture-sensitive and releases HCN upon contact with water. |
| Work-up | Extraction and precipitation. | Filtration or simple evaporation. |
Detailed Experimental Protocols
Protocol 1: Classical Strecker Synthesis of rac-2-Amino-3-phenylpropanenitrile Hydrochloride
This protocol is adapted from a procedure found in chemical literature and represents a traditional approach to the Strecker synthesis.[1]
Materials:
-
Sodium cyanide (NaCN)
-
Ammonia gas (NH₃)
-
Phenylacetaldehyde
-
Acetic acid
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether
-
Hydrochloric acid (saturated solution in 1,4-dioxane)
-
Water
Procedure:
-
In a suitable reaction vessel, prepare a 30 wt% solution of sodium cyanide (653 g, 4.0 mol) in water at 25°C.
-
Saturate the solution with ammonia gas at 0.15 MPa.
-
Over a period of 30 minutes, add 240 g (4.0 mol) of acetic acid to the reaction mixture.
-
Following the acetic acid addition, add 534 g (4.0 mol) of phenylacetaldehyde (80-90% purity) over 45 minutes.
-
Stir the reaction mixture for 4 hours at 35°C.
-
After the reaction is complete, extract the mixture with 2 L of dichloromethane.
-
Separate the organic layer and evaporate the solvent under reduced pressure.
-
Dissolve the residue in 4.5 L of diethyl ether.
-
To this solution, add 3-3.5 mol of a saturated solution of HCl in 1,4-dioxane.
-
The precipitated rac-2-amino-3-phenylpropionitrile hydrochloride is then collected by filtration and washed with diethyl ether.
-
The final product is dried to yield 80-85% of the desired compound.[1]
Self-Validation:
-
Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phenylacetaldehyde spot.
-
Product Characterization: The identity and purity of the final product should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR).
Protocol 2: Modified Strecker Synthesis using Trimethylsilyl Cyanide (TMSCN)
This protocol is a modern variation that employs a less toxic cyanide source and generally proceeds under milder conditions.[5][4]
Materials:
-
Phenylacetaldehyde
-
Ammonia (or an amine source like aniline or ammonium chloride)
-
Trimethylsilyl cyanide (TMSCN)
-
Catalyst (e.g., Tetrabutylammonium phthalimide-N-oxyl (TBAPINO), optional)
-
Ethanol (or solvent-free)
-
Hydrochloric acid (in a suitable solvent for precipitation)
Procedure:
-
To a solution of phenylacetaldehyde (1.0 mmol) and an amine source (e.g., aniline, 1.0 mmol) in ethanol (2.5 mL), add the catalyst (e.g., TBAPINO, 0.03 mmol).
-
Add trimethylsilyl cyanide (1.2 mmol) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction progress should be monitored by TLC.
-
Upon completion, the product can often be isolated by simple filtration if it precipitates, or by evaporation of the solvent.
-
To obtain the hydrochloride salt, the isolated aminonitrile is dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of HCl.
-
The precipitated hydrochloride salt is then collected by filtration and dried.
Self-Validation:
-
Reaction Monitoring: TLC analysis is crucial to determine the point of reaction completion.
-
Product Characterization: The final product's identity and purity should be confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Reproducibility and Experimental Insights
Protocol 1 (Classical Strecker):
-
Expertise & Experience: This method is robust and has been used for over a century, indicating its high reproducibility when executed with care.[6] The primary challenges lie in the safe handling of highly toxic sodium cyanide and ammonia gas. The use of acetic acid helps to buffer the reaction and promote the formation of the iminium ion. The extraction and precipitation steps are straightforward but require careful execution to maximize yield.
-
Trustworthiness: The high reported yield of 80-85% is consistently achievable.[1] The final product is typically of high purity after precipitation and washing. The key to reproducibility is maintaining the specified temperatures and addition rates to control the exothermic nature of the reaction and minimize side product formation.
Protocol 2 (Modified Strecker with TMSCN):
-
Expertise & Experience: This modern approach offers significant advantages in terms of safety and ease of handling.[5] TMSCN is a liquid and is generally considered less acutely toxic than alkali metal cyanides. The reaction can often be run at room temperature and, in some cases, without a solvent, which simplifies the work-up procedure.[4] The choice of catalyst can influence the reaction rate and yield, and organocatalysts have been shown to be particularly effective.[3]
-
Trustworthiness: This method is reported to give high to quantitative yields.[5][4] Reproducibility is generally high, especially when a catalyst is used to ensure a consistent reaction rate. A key consideration is the moisture sensitivity of TMSCN, which can hydrolyze to release HCN gas. Therefore, anhydrous conditions are recommended.
Product Characterization
To ensure the successful synthesis of this compound, a thorough characterization of the final product is essential.
Expected Analytical Data:
-
Appearance: White to off-white solid.
-
Melting Point: Varies depending on purity.
-
Infrared (IR) Spectroscopy:
-
Strong, sharp peak around 2240-2260 cm⁻¹ corresponding to the C≡N stretch.
-
Broad absorption in the 2400-3200 cm⁻¹ region, characteristic of the ammonium salt (-NH₃⁺).
-
Peaks corresponding to aromatic C-H and C=C bonds.
-
-
¹H NMR Spectroscopy (in DMSO-d₆):
-
Aromatic protons (multiplet, ~7.2-7.5 ppm).
-
Methine proton (-CH(NH₃⁺)CN) (triplet or multiplet, ~4.5-4.8 ppm).
-
Methylene protons (-CH₂-Ph) (doublet or multiplet, ~3.0-3.3 ppm).
-
Ammonium protons (-NH₃⁺) (broad singlet, ~9.0-9.5 ppm).
-
-
¹³C NMR Spectroscopy (in DMSO-d₆):
-
Nitrile carbon (~118-122 ppm).
-
Aromatic carbons (~127-138 ppm).
-
Methine carbon (~45-50 ppm).
-
Methylene carbon (~38-42 ppm).
-
Note: The exact chemical shifts may vary slightly depending on the solvent and the concentration. It is recommended to compare the obtained spectra with reference data if available.
Logical Workflow for Synthesis and Verification
Caption: A logical workflow for the synthesis and verification of this compound.
Conclusion
Both the classical and modified Strecker syntheses are highly effective and reproducible methods for obtaining this compound. The choice between the two protocols will largely depend on the available resources, safety infrastructure, and the desired scale of the synthesis.
-
Protocol 1 is a well-established, high-yielding method that is suitable for large-scale production but requires stringent safety precautions due to the use of highly toxic reagents.
-
Protocol 2 offers a safer and often simpler alternative, particularly for smaller-scale laboratory syntheses, with the potential for high yields under mild conditions.
Regardless of the chosen method, careful execution and thorough characterization of the final product are paramount to ensure the integrity and success of the synthesis. This guide provides the necessary framework for researchers to confidently reproduce these protocols and obtain high-quality this compound for their research endeavors.
References
- Masamba, W. (2021). Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis. Molecules, 26(6), 1707.
- Shaabani, A., Soleimani, E., & Maleki, A. (2007). A very simple one-step environmentally friendly procedure for the synthesis of α-aminonitriles from aldehydes and ketones, using TMSCN in absence of solvent. Synthesis, 2007(08), 1230-1234.
- Yadav, J. S., Reddy, B. V. S., Eeshwaraiah, B., & Srinivas, M. (2004). Montmorillonite KSF clay catalyzed one-pot synthesis of α-aminonitriles. Tetrahedron, 60(8), 1767-1771.
- Heydari, A., Arefi, A., Esfandiari, S., & Fatemi, P. (2007). A novel and an efficient one-pot synthesis of α-aminonitriles in the presence of P2O5/Al2O3 as a new catalyst at room temperature and solvent-free conditions.
- Karimi, B., & Zareyee, D. (2008). Quantitative synthesis of α-amino nitriles through Strecker reaction of aldimines with TMSCN catalyzed by tetrabutylammonium phthalimide-N-oxyl. Synlett, 2008(12), 1875-1877.
- Das, B., Ramu, R., Ravikanth, B., & Reddy, K. R. (2006). A novel, simple and efficient one-pot synthesis of α-aminonitriles has been achieved by a three-component condensation of carbonyl compounds, amines and trimethylsilyl cyanide in the presence of (bromodimethyl)
- De, S. K. (2004). A novel and an efficient one-pot synthesis of α-aminonitriles from carbonyl compounds, amines, and potassium cyanide in the presence of bismuth chloride at room temperature. Tetrahedron Letters, 45(12), 2339-2341.
- Kamal, A., & Chouhan, G. (2003). An efficient one-pot synthesis of α-aminonitriles using silica-supported lithium perchlorate as a catalyst under solvent-free conditions. Tetrahedron Letters, 44(17), 3449-3451.
- Baeza, A., Nájera, C., & Sansano, J. M. (2007). Solvent-Free Synthesis of Racemic α-Aminonitriles. Synthesis, 2007(08), 1230-1234.
- Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Justus Liebigs Annalen der Chemie, 75(1), 27-45.
- North, M. (2010). Three-Component Strecker Reactions. In Science of Synthesis (Vol. 19, pp. 289-322).
- Royer, L., De, S. K., & Gibbs, R. A. (2005). A simple and efficient one-pot synthesis of α-aminonitriles from aldehydes and ketones using iodine as a catalyst. Tetrahedron Letters, 46(29), 4595-4597.
- Mansoor, S. S., Aswin, K., Logaiya, K., & Sudhan, S. P. N. (2013). An efficient one-pot three-component synthesis of α-amino nitriles via Strecker reaction catalysed by bismuth(III) nitrate. Arabian Journal of Chemistry, 6(3), 297-304.
- Wikipedia. (2023, December 2). Strecker amino acid synthesis.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0159744).
- ScienceOpen. (n.d.). Supporting Information.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., ... & Yang, Q. (2016). NMR chemical shifts of trace impurities: industrially preferred solvents used in process and green chemistry. Organic Process Research & Development, 20(3), 661-667.
- Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Amino-3-phenylpropanenitrile hydrochloride
This document provides essential, procedural guidance for the safe and compliant disposal of 2-Amino-3-phenylpropanenitrile hydrochloride (CAS No: 93554-83-7). Adherence to these protocols is vital for ensuring personnel safety, maintaining regulatory compliance, and protecting the environment. This guide is intended for researchers, scientists, and drug development professionals who handle this compound in a laboratory setting.
Hazard Assessment and Precautionary Principle
Therefore, the core directive for the disposal of this compound is to treat it as a hazardous chemical waste . All procedures must be conducted under the assumption that the compound is toxic and potentially harmful to the environment. This precautionary approach aligns with the guidelines set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA) for handling chemicals with incomplete hazard profiles.[4][5][6]
Core Principles of Compliant Chemical Waste Management
All waste containing this compound must be managed according to established federal and local regulations for hazardous waste.[7][8][9] Key operational mandates include:
-
Segregation : Never mix waste streams containing this compound with incompatible materials or with non-hazardous waste.[4][10] Mixing can cause dangerous reactions and complicates the disposal process.
-
Identification : All waste must be accurately and clearly labeled.[5] The label must include the words "Hazardous Waste," the full chemical name "this compound," the specific concentration and quantity, and the date the waste was first added to the container.[11]
-
Containerization : Use only compatible, leak-proof containers that can be securely sealed.[4][10] Regularly inspect containers for signs of degradation or leakage.
-
Accumulation : Store waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[11] This area must be secure and under the control of laboratory personnel.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure. When handling this compound in its pure form or as waste, the following PPE is mandatory:
-
Eye and Face Protection : Wear tightly fitting safety goggles with side-shields conforming to OSHA's 29 CFR 1910.133 or European Standard EN166.[1][12] A face shield may be required for splash hazards.
-
Skin Protection : Wear a lab coat and impervious, chemical-resistant gloves (e.g., nitrile rubber).[1] Used gloves that have been in contact with the chemical should be treated as hazardous waste.[13]
-
Respiratory Protection : If handling the solid compound where dust formation is possible, or if exposure limits may be exceeded, use a NIOSH-approved respirator with an appropriate particle filter.[1][12] All respiratory protection must be used in accordance with a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[3]
Step-by-Step Disposal Protocols
Sink and trash disposal of this compound are strictly prohibited.[11] All waste must be collected for pickup by your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.[5]
Protocol 4.1: Unused or Expired Pure Compound
-
Containerization : Keep the compound in its original container if possible. Ensure the container is in good condition, securely sealed, and clearly labeled.
-
Labeling : If not in the original container, place the material in a compatible, sealed waste container. Affix a "Hazardous Waste" label with the full chemical name.
-
Storage : Place the labeled container in your designated SAA.
-
Pickup : Arrange for disposal through your institution's EHS office.
Protocol 4.2: Contaminated Solid Waste (Gloves, Weigh Boats, Absorbent Paper)
-
Collection : Place all contaminated disposable items into a designated, compatible solid waste container lined with a heavy-duty plastic bag.
-
Labeling : Clearly label the container as "Hazardous Waste" and list "this compound" as a contaminant.
-
Storage : Keep the container sealed when not in use and store it in the SAA.
-
Disposal : When the container is full, arrange for pickup via your EHS department.
Protocol 4.3: Contaminated Sharps (Needles, Scalpels, Pipette Tips)
-
Collection : Immediately place all contaminated sharps into a designated, puncture-proof, and leak-proof sharps container.[5]
-
Labeling : The container must be clearly marked as hazardous waste with the chemical contaminant identified.
-
Storage : Store the sharps container in the SAA.
-
Disposal : Full containers should be sealed and disposed of through the EHS-managed waste stream. Incineration is often the preferred method for sharps.[5]
Protocol 4.4: Liquid Waste Streams (Aqueous and Organic Solutions)
-
Segregation : Maintain separate, clearly labeled waste containers for aqueous and organic waste streams. Do not mix.
-
Containerization : Use compatible, sealed liquid waste containers (e.g., glass or polyethylene carboys). Ensure containers are vented if there is a potential for gas generation, though this is not expected for this compound under normal storage.
-
Labeling : Label each container as "Hazardous Waste." List all chemical constituents by their full name, including solvents, and their approximate concentrations.
-
Storage : Store sealed containers in the SAA, preferably within secondary containment to mitigate spills.
-
Disposal : Arrange for pickup by a licensed hazardous waste hauler through your EHS department. Final disposal methods may include incineration or chemical treatment at a dedicated facility.[4]
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert : Alert personnel in the immediate area. If the spill is large or involves highly concentrated material, evacuate the lab and contact your institution's EHS emergency line.
-
Don PPE : Before cleaning, don the appropriate PPE as described in Section 3.
-
Containment : For small spills of the solid, carefully sweep up the material and place it into a sealed container for hazardous waste disposal.[12] Avoid creating dust. For small liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or chemical sorbent pads) to contain the substance.
-
Cleanup : Carefully collect the absorbed material and place it into a labeled hazardous waste container.[11]
-
Decontamination : Clean the spill area with an appropriate solvent or detergent solution, collecting all cleaning materials as hazardous waste.
-
Reporting : Report the incident to your laboratory supervisor and EHS department, as required by institutional policy.
Disposal Workflow Diagram
The following diagram outlines the decision-making process for the proper disposal of waste contaminated with this compound.
Caption: Disposal workflow for this compound.[11]
Quantitative Data and Regulatory Limits Summary
The following table summarizes key quantitative limits relevant to the temporary storage of hazardous waste in a laboratory setting, as stipulated by U.S. regulations.
| Parameter | Regulatory Limit/Guideline | Source |
| Satellite Accumulation Area (SAA) Volume Limit | ≤ 55 gallons of non-acutely hazardous waste | [11] |
| SAA Limit for Acutely Toxic Waste (P-listed) | ≤ 1 quart (liquid) or 1 kg (solid) | [11] |
| Empty Container Residue Limit | ≤ 1 inch of residue or ≤ 3% by weight (for containers <110 gallons) | [11] |
| Empty Container Rinsing Protocol (for acutely toxic waste) | Containers must be triple-rinsed with a suitable solvent. Rinsate must be collected as hazardous waste. | [11] |
Note: While this compound is not currently P-listed, it is prudent to handle it with a high degree of caution and minimize waste accumulation.[11]
References
- OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 9, 2026.
- This compound | 93554-83-7. (n.d.). Sigma-Aldrich. Retrieved January 9, 2026.
- Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). MedPro Disposal. Retrieved January 9, 2026.
- Safety Data Sheet. (2025, December 24). Thermo Fisher Scientific.
- Safety Data Sheet. (2025, December 19). Fisher Scientific.
- Proper Hazardous Waste Disposal in a Laboratory Setting. (2023, April 11). MCF Environmental Services. Retrieved January 9, 2026.
- The OSHA Lab Standard and the MSC Chemical Safety Manual. (n.d.). CUNY. Retrieved January 9, 2026.
- How to Properly Dispose of Nitrile Gloves: Best Practices for Environmental Safety. (2024, September 21). Adenna. Retrieved January 9, 2026.
- 93554-83-7(2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE) Product Description. (n.d.). ChemicalBook. Retrieved January 9, 2026.
- 2-amino-3-phenylpropanenitrile SDS, 55379-75-4 Safety Data Sheets. (n.d.). ECHEMI. Retrieved January 9, 2026.
- OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS. Retrieved January 9, 2026.
- Safety Data Sheet. (2025, September 7). ALFA AESAR.
- Safety Data Sheet. (2021, December 24). Fisher Scientific.
- 2-AMINO-3-PHENYLPROPIONITRILE HYDROCHLORIDE | 93554-83-7. (2022, December 30). ChemicalBook. Retrieved January 9, 2026.
- 2-Amino-3-phenylpropanenitrile. (n.d.). PubChem. Retrieved January 9, 2026.
- Understanding EPA Disposal Regulations for Hospital Supply and Equipment Management in the United States. (n.d.). Needle.Tube. Retrieved January 9, 2026.
- Safety Data Sheet: 2-Amino-3-phenylpropanoic acid. (n.d.). Carl ROTH. Retrieved January 9, 2026.
- Chern, J. M., Chou, C. Y., & Tsai, Y. C. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria. PubMed. Retrieved January 9, 2026.
- Wang, C.-C. (2025, August 7). Removal of Nitriles from Synthetic Wastewater by Acrylonitrile Utilizing Bacteria.
- Vu, T. N., Pascal, R., & Canesi, S. (2018, October 19). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. NIH. Retrieved January 9, 2026.
- Proper Disposal of 2-Amino-N-butylpropanamide Hydrochloride: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem. Retrieved January 9, 2026.
- Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources. (n.d.). Green Chemistry (RSC Publishing). Retrieved January 9, 2026.
- Patil, V. (2015, March 15). How can I remove nitrile impurities from the oxime?
- EPA's Guide for Industrial Waste Management: Introduction. (n.d.). US EPA. Retrieved January 9, 2026.
- Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources | Request PDF. (n.d.).
- Disposal Guidance | I-WASTE DST. (n.d.). US EPA. Retrieved January 9, 2026.
- Clark, J. (n.d.). The preparation of nitriles. Chemguide. Retrieved January 9, 2026.
- Regulatory and Guidance Information by Topic: Waste. (2025, August 4). US EPA. Retrieved January 9, 2026.
- Chemistry of Nitriles. (2023, November 23). LibreTexts. Retrieved January 9, 2026.
- Ma, L. M., Chen, W., & Seidel, D. (2016, February 20). Redox-Neutral α‑Cyanation of Amines. Journal of the American Chemical Society - Figshare. Retrieved January 9, 2026.
- α-Aminonitrile synthesis by cyanation. (n.d.). Organic Chemistry Portal. Retrieved January 9, 2026.
Sources
- 1. echemi.com [echemi.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. usbioclean.com [usbioclean.com]
- 5. Are You Compliant with Lab Waste Regulations? [emsllcusa.com]
- 6. md.rcm.upr.edu [md.rcm.upr.edu]
- 7. OSHA Hazardous Waste Disposal Guidelines | CDMS [cdms.com]
- 8. needle.tube [needle.tube]
- 9. epa.gov [epa.gov]
- 10. mcfenvironmental.com [mcfenvironmental.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. blog.cleanspaceproject.com [blog.cleanspaceproject.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
